molecular formula C7H5N3O B1532341 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde CAS No. 1010073-87-6

1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde

Cat. No.: B1532341
CAS No.: 1010073-87-6
M. Wt: 147.13 g/mol
InChI Key: INXAQTGUMZSHQY-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde (CAS 1010073-87-6) is a high-purity chemical building block of significant interest in medicinal and heterocyclic chemistry. This compound features a fused bicyclic structure that is a close bioisostere of purine bases, making it a valuable scaffold for designing novel bioactive molecules . The reactive aldehyde group at the 3-position provides a versatile handle for synthetic diversification, allowing researchers to easily construct libraries of derivatives for structure-activity relationship (SAR) studies. The primary research value of this compound lies in its application as a key intermediate for synthesizing pyrazolo[3,4-b]pyridine derivatives with diverse biomedical applications. More than 300,000 1H-pyrazolo[3,4-b]pyridine derivatives have been described in the scientific literature, highlighting the importance of this core structure . This scaffold is frequently investigated in drug discovery programs targeting tyrosine kinases, cyclin-dependent kinases (CDK), and glycogen synthase kinase-3 (GSK-3) . Furthermore, derivatives of this heterocycle have demonstrated potent anti-inflammatory activity by inhibiting key proinflammatory cytokines such as TNF-α and IL-6 , as well as antimicrobial and antiproliferative properties . The 1H-tautomeric form is significantly more stable than the 2H-form, which simplifies its handling and use in synthetic applications . This product is offered with a certified purity of 97% and is supplied with full analytical data to ensure consistency and reliability in your research. It is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-4-6-5-2-1-3-8-7(5)10-9-6/h1-4H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXAQTGUMZSHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717151
Record name 2H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde
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Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010073-87-6
Record name 1H-Pyrazolo[3,4-b]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1010073-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde (CAS 1010073-87-6), a pivotal heterocyclic building block in modern drug discovery and development. This document is intended for researchers, medicinal chemists, and process scientists engaged in the design and synthesis of novel therapeutics. We will delve into its chemical properties, provide a detailed, field-tested synthetic protocol, explore its reactivity, and highlight its significant applications, particularly in the development of kinase inhibitors.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity allows molecules incorporating this framework to interact with a wide array of biological targets, particularly ATP-binding sites within kinases.[1][2] The strategic placement of functional groups on this bicyclic system enables the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates. This compound, with its reactive aldehyde moiety at a key position, serves as a versatile precursor for the synthesis of diverse compound libraries, making it a high-value intermediate in drug discovery programs.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueReference
CAS Number 1010073-87-6
Molecular Formula C₇H₅N₃O[4]
Molecular Weight 147.14 g/mol [4]
Appearance Yellow to brown solid[5]
Boiling Point 383.8 ± 25.0 °C (Predicted)
Density 1.47 ± 0.1 g/cm³ (Predicted)
pKa 7.96 ± 0.40 (Predicted)

Spectroscopic Data (Expected): While a specific spectrum for this exact compound is not readily available in the searched literature, based on the analysis of closely related pyrazolopyridine derivatives, the following spectroscopic characteristics can be anticipated:

  • ¹H NMR: Resonances for the pyridine and pyrazole ring protons would be expected in the aromatic region (δ 7.0-9.0 ppm). A distinct singlet for the aldehyde proton would appear further downfield (δ 9.5-10.5 ppm).

  • ¹³C NMR: The aldehyde carbonyl carbon would exhibit a characteristic signal in the range of δ 185-195 ppm. Signals for the aromatic carbons of the fused ring system would also be present.

  • IR Spectroscopy: A strong carbonyl (C=O) stretching band for the aldehyde would be prominent around 1680-1700 cm⁻¹.

  • Mass Spectrometry (HRMS): The calculated exact mass for [M+H]⁺ would be approximately 148.0505, which would be a key value for confirming the compound's identity.

Synthesis of this compound: A Two-Stage Approach

The synthesis of the title compound can be logically approached in two main stages: first, the construction of the core 1H-pyrazolo[3,4-b]pyridine scaffold, followed by the regioselective introduction of the carbaldehyde group at the 3-position via a Vilsmeier-Haack reaction.

Stage 1: Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Core

The unsubstituted 1H-pyrazolo[3,4-b]pyridine (CAS 271-73-8) serves as the immediate precursor for the formylation step. A reliable method for its synthesis starts from the readily available 2-chloro-3-pyridinecarboxaldehyde.

Reaction Scheme:

Synthesis_of_Core 2-chloro-3-pyridinecarboxaldehyde 2-chloro-3-pyridinecarboxaldehyde 1H-pyrazolo[3,4-b]pyridine 1H-pyrazolo[3,4-b]pyridine 2-chloro-3-pyridinecarboxaldehyde->1H-pyrazolo[3,4-b]pyridine Hydrazine hydrate, p-TsOH, 130 °C

Figure 1: Synthesis of the 1H-pyrazolo[3,4-b]pyridine core.

Detailed Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-pyridinecarboxaldehyde (1 equivalent) and p-toluenesulfonic acid (0.5 equivalents).

  • Addition of Reagent: Carefully add hydrazine hydrate (an excess, e.g., 10-15 equivalents) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 130 °C and stir for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and quench with cold water. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 1H-pyrazolo[3,4-b]pyridine as a solid.

Rationale behind experimental choices: The use of an acid catalyst like p-toluenesulfonic acid facilitates the initial condensation between the aldehyde and hydrazine, as well as the subsequent intramolecular cyclization. A high temperature is necessary to drive the reaction to completion, including the final aromatization step.

Stage 2: Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic systems.[6] In the case of 1H-pyrazolo[3,4-b]pyridine, the pyrazole ring is more electron-rich than the pyridine ring, directing the electrophilic Vilsmeier reagent to the 3-position.

Reaction Scheme:

Vilsmeier-Haack_Formylation 1H-pyrazolo[3,4-b]pyridine 1H-pyrazolo[3,4-b]pyridine This compound This compound 1H-pyrazolo[3,4-b]pyridine->this compound 1. POCl₃, DMF, 0 °C to rt 2. Aqueous Na₂CO₃

Figure 2: Vilsmeier-Haack formylation of the pyrazolopyridine core.

Detailed Experimental Protocol:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF, 3-5 equivalents) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5-2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent (a chloromethyleneiminium salt).

  • Addition of Substrate: Dissolve the 1H-pyrazolo[3,4-b]pyridine (1 equivalent) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium bicarbonate until the pH is approximately 7-8. A precipitate should form.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Rationale behind experimental choices: The pre-formation of the Vilsmeier reagent at low temperature is crucial for controlling the reaction. The subsequent heating provides the necessary activation energy for the electrophilic aromatic substitution to occur. A basic work-up is required to hydrolyze the intermediate iminium salt to the final aldehyde product.

Reactivity and Synthetic Utility

The aldehyde functionality at the 3-position of the 1H-pyrazolo[3,4-b]pyridine core is a versatile synthetic handle, allowing for a wide range of chemical transformations. This reactivity is key to its utility in building complex molecules for drug discovery.

Workflow of Aldehyde Transformations:

Aldehyde_Reactivity A This compound B Primary Alcohol (Reduction, e.g., NaBH₄) A->B C Carboxylic Acid (Oxidation, e.g., KMnO₄, Oxone®) A->C D Imines/Schiff Bases (Condensation with Amines) A->D E Alkenes (Wittig or Horner-Wadsworth-Emmons Reaction) A->E F Secondary Alcohols (Grignard or Organolithium Addition) A->F

Sources

An In-depth Technical Guide to 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, synthesis, and its pivotal role as a versatile intermediate in the creation of potent therapeutic agents.

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic system in medicinal chemistry, often considered a bioisostere of purine.[1][2][3] This structural similarity to the fundamental building blocks of DNA and RNA allows molecules incorporating this scaffold to interact with a wide array of biological targets, particularly enzymes that bind ATP, such as kinases. The strategic placement of a carbaldehyde group at the 3-position of this scaffold, as in this compound, furnishes a highly versatile chemical handle for further molecular elaboration, making it a crucial intermediate in the synthesis of compound libraries for high-throughput screening and lead optimization.[4][5] Its derivatives have been investigated for a range of therapeutic applications, including the treatment of cancer, inflammation, and central nervous system disorders.[6]

Molecular Structure and Physicochemical Properties

This compound is a bicyclic heteroaromatic compound. The fusion of the pyrazole and pyridine rings creates a planar system that is crucial for its interaction with the flat aromatic residues often found in the active sites of enzymes.

Core Structure and Tautomerism

The pyrazolo[3,4-b]pyridine system can exist in two tautomeric forms: the 1H- and 2H-isomers. Theoretical calculations have shown that the 1H-tautomer is significantly more stable, by almost 9 kcal/mol, and is the predominant form.[2] The aldehyde functionality at the C3 position is a key feature, providing a reactive site for a multitude of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1010073-87-6[7][8]
Molecular Formula C₇H₅N₃O[7][8]
Molecular Weight 147.13 g/mol [7]
Appearance Yellow powder
Purity Typically >95%[7][8]
Boiling Point 383.8 °C at 760 mmHg (Predicted)[5]
Flash Point 189.0 °C (Predicted)[5]
Density 1.472 g/cm³ (Predicted)[5]
pKa 7.96 ± 0.40 (Predicted)[5]

Note: Some physical properties are predicted as experimental data is not widely published.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings, as well as a characteristic downfield singlet for the aldehyde proton (typically δ 9.5-10.5 ppm). The NH proton of the pyrazole ring will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will feature a signal for the carbonyl carbon of the aldehyde in the highly deshielded region (around δ 180-190 ppm), in addition to the signals for the aromatic carbons of the fused ring system.

  • FT-IR: The infrared spectrum will be characterized by a strong absorption band for the C=O stretch of the aldehyde group (typically in the range of 1680-1710 cm⁻¹). A broad absorption corresponding to the N-H stretch of the pyrazole ring is also expected (around 3100-3300 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 147, corresponding to the molecular weight of the compound.

Synthesis of this compound

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core generally involves two main strategies: the construction of a pyridine ring onto a pre-existing pyrazole, or the formation of a pyrazole ring on a pyridine precursor.[2][3] For the introduction of the 3-carbaldehyde group, the Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic systems.[9][10][11]

Plausible Synthetic Pathway: Vilsmeier-Haack Reaction

A highly probable route for the synthesis of this compound involves the Vilsmeier-Haack formylation of the parent 1H-pyrazolo[3,4-b]pyridine. The reaction proceeds via an electrophilic substitution mechanism where the Vilsmeier reagent, a chloromethyleniminium salt, attacks the electron-rich pyrazole ring.

Vilsmeier-Haack Synthesis cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(Me)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Start 1H-Pyrazolo[3,4-b]pyridine Start->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis Reactivity_of_Aldehyde cluster_reactions Key Chemical Transformations Core This compound ReductiveAmination Reductive Amination (e.g., + R-NH₂, NaBH(OAc)₃) Core->ReductiveAmination Knoevenagel Knoevenagel Condensation (e.g., + CH₂(CN)₂, base) Core->Knoevenagel Wittig Wittig Reaction (e.g., + Ph₃P=CHR) Core->Wittig Oxidation Oxidation (e.g., KMnO₄, Ag₂O) Core->Oxidation Reduction Reduction (e.g., NaBH₄) Core->Reduction Amine Amines ReductiveAmination->Amine Alkene_CN α,β-Unsaturated Nitriles Knoevenagel->Alkene_CN Alkene Alkenes Wittig->Alkene CarboxylicAcid Carboxylic Acid Oxidation->CarboxylicAcid Alcohol Alcohol Reduction->Alcohol Kinase_Inhibition Scaffold 1H-Pyrazolo[3,4-b]pyridine Scaffold ATP_Pocket Kinase ATP-Binding Pocket Scaffold->ATP_Pocket Binds to Inhibition Kinase Inhibition Scaffold->Inhibition Leads to Hinge Hinge Region Downstream Blocked Downstream Signaling Inhibition->Downstream Therapeutic Therapeutic Effect (e.g., Anti-cancer) Downstream->Therapeutic

Sources

An In-Depth Technical Guide to 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthetic pathways, and its pivotal role as a precursor to advanced bioactive molecules.

Core Nomenclature and Chemical Identity

The structural foundation of the topic compound is the pyrazolo[3,4-b]pyridine bicyclic system, which is formed by the fusion of a pyrazole and a pyridine ring. This scaffold can exist in two primary tautomeric forms: the 1H- and 2H-isomers. Theoretical calculations have demonstrated the greater stability of the 1H-tautomer by nearly 9 kcal/mol, making it the predominant form.[1]

Systematic Name: The International Union of Pure and Applied Chemistry (IUPAC) preferred name is This compound .

Synonyms and Alternative Names: In literature and commercial catalogs, this compound may be referred to by several names, including:

  • 1H-Pyrazolo[3,4-b]pyridine-3-carboxaldehyde[2]

  • 2H-pyrazolo[3,4-b]pyridine-3-carbaldehyde[3]

  • 7-Aza-1H-indazole-3-carboxaldehyde[3]

CAS Registry Number: The universally recognized identifier for this compound is 1010073-87-6 .[3][4][5]

Physicochemical Properties

A summary of the key chemical identifiers and physical properties is presented in Table 1. This data is essential for laboratory handling, reaction setup, and analytical characterization.

Identifier Value Source
CAS Number 1010073-87-6[3][4][5]
Molecular Formula C₇H₅N₃O[2][4]
Molecular Weight 147.14 g/mol [2][4]
Appearance Yellow to light yellow solid/powder[2]
Purity Typically ≥95%[2]
Boiling Point 383.8 °C at 760 mmHg[3]
Density 1.472 g/cm³[3]

The Pyrazolo[3,4-b]pyridine Scaffold: A Cornerstone in Medicinal Chemistry

The 1H-pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in drug discovery, meaning its structure is recurrent in a multitude of biologically active compounds. Its rigid, planar geometry and the specific arrangement of hydrogen bond donors and acceptors allow for potent and selective interactions with various biological targets.[6]

Derivatives of this scaffold have been extensively investigated for a range of therapeutic applications, including:

  • Oncology: As potent inhibitors of kinases like Tropomyosin Receptor Kinases (TRKs) and TANK-binding kinase 1 (TBK1), which are implicated in cell proliferation and survival pathways in various cancers.[3][6]

  • Neurological Disorders: The scaffold's ability to interact with central nervous system targets makes it a valuable starting point for developing treatments for neurological conditions.

  • Inflammatory Diseases: Its role in modulating immune signaling pathways has led to its exploration in anti-inflammatory drug discovery.

This compound serves as a critical intermediate in this field. The aldehyde functional group at the C3 position is a versatile chemical handle, enabling a wide array of subsequent chemical transformations such as reductive aminations, Wittig reactions, and condensations to build molecular complexity and synthesize libraries of novel drug candidates.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached via a two-stage strategy: first, the construction of the core 1H-pyrazolo[3,4-b]pyridine ring system, followed by the introduction of the carbaldehyde group at the C3 position.

Retrosynthetic Analysis of the Core Scaffold

The primary strategies for constructing the bicyclic system involve forming either the pyridine or the pyrazole ring from a pre-existing monocyclic precursor. The most common and versatile approach involves building the pyridine ring onto a substituted pyrazole.

G cluster_0 Strategy 1: Pyridine Ring Formation cluster_1 Strategy 2: Pyrazole Ring Formation Target 1H-Pyrazolo[3,4-b]pyridine Core Scaffold PyridineFormation Pyridine Ring Formation (Annulation) Target->PyridineFormation PyrazoleFormation Pyrazole Ring Formation (Annulation) Target->PyrazoleFormation Aminopyrazole 3-Aminopyrazole Derivative PyridineFormation->Aminopyrazole Dicarbonyl 1,3-Dicarbonyl Compound or Equivalent PyridineFormation->Dicarbonyl PyridinePrecursor 2-Hydrazinopyridine or 2-Chloropyridine Derivative PyrazoleFormation->PyridinePrecursor CarbonSource Three-Carbon Source PyrazoleFormation->CarbonSource G Start 1H-Pyrazolo[3,4-b]pyridine Reaction Electrophilic Aromatic Substitution Start->Reaction Reagents Vilsmeier Reagent (POCl₃, DMF) Reagents->Reaction Workup Aqueous Workup (Hydrolysis) Reaction->Workup Iminium Intermediate Product This compound Workup->Product

Caption: Workflow for the Vilsmeier-Haack formylation reaction.

Self-Validating Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure derived from established Vilsmeier-Haack methodologies for related heterocyclic substrates. [7][8] Causality and Trustworthiness: This protocol is designed as a self-validating system. The choice of reagents ensures the generation of the electrophilic Vilsmeier reagent. The temperature control is critical; the initial cooling phase manages the exothermic formation of the reagent, while the subsequent heating drives the electrophilic substitution to completion. The aqueous workup is essential for hydrolyzing the intermediate iminium salt to the final aldehyde product. Progress is monitored by Thin Layer Chromatography (TLC), providing in-process validation at each key stage.

Materials:

  • 1H-Pyrazolo[3,4-b]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reagent Preparation (Inert Atmosphere): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (5 eq.). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (2 eq.) dropwise to the cooled DMF via the dropping funnel over 20-30 minutes. Maintain the temperature at 0 °C. A thick, white precipitate (the Vilsmeier reagent) may form. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

  • Substrate Addition: Dissolve 1H-Pyrazolo[3,4-b]pyridine (1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% EtOAc in Hexanes), checking for the consumption of the starting material.

  • Quenching and Workup: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Stir until all gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound as a yellow solid.

Conclusion and Future Outlook

This compound is a high-value chemical intermediate whose importance is directly tied to the proven therapeutic potential of its downstream derivatives. The synthetic accessibility of the core scaffold, combined with the versatility of the C3-aldehyde for further chemical elaboration, ensures its continued relevance in drug discovery pipelines. Future research will likely focus on leveraging this building block to develop novel, highly selective kinase inhibitors and other targeted therapies for a range of human diseases.

References

A consolidated list of authoritative sources cited within this guide is provided below for verification and further reading.

  • LookChem. (n.d.). Cas 1010073-87-6, this compound.
  • Aspira Chemical. (n.d.). 1H-Pyrazolo[3,4-b]pyridine-3-carboxaldehyde, 95%.
  • Al-Ostoot, F. H., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters.
  • Tran, P. H., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances.
  • Quiroga, J., et al. (2022).
  • Katritzky, A. R., & Marson, C. M. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1373.
  • Quiroga, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed.
  • Popov, A. V., et al. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
  • Tasneem, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Sadowski, B., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(23), 7196.
  • Rajanna, K. C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry.
  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
  • El-Gohary, N. S. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
  • Wang, C., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. International Journal of Molecular Sciences, 23(19), 11520.
  • Quiroga, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central.
  • Corona-Becerril, D., et al. (2014).

Sources

An In-depth Technical Guide to 7-aza-1H-indazole-3-carboxaldehyde: A Cornerstone Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 7-aza-1H-indazole-3-carboxaldehyde (also known as 7-azaindole-3-carboxaldehyde), a pivotal heterocyclic building block in modern drug discovery and organic synthesis. We will delve into its fundamental physicochemical properties, spectroscopic characterization, and established synthetic pathways. The guide emphasizes the compound's versatile chemical reactivity, which stems from its unique azaindole core and strategically positioned aldehyde functional group. Furthermore, we explore its critical applications as a starting material for a multitude of pharmacologically active agents, particularly kinase inhibitors for oncology. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction: The Strategic Importance of the Azaindole Scaffold

7-aza-1H-indazole-3-carboxaldehyde, identified by CAS Number 4649-09-6, is a heterocyclic compound of significant interest.[1][2] Its structure is based on the 1H-pyrrolo[2,3-b]pyridine core, commonly referred to as 7-azaindole. This scaffold is a bioisostere of indole, a privileged structure found in numerous biologically active natural products and pharmaceuticals.[2][3]

The introduction of a nitrogen atom at the 7-position of the indole ring system imparts unique electronic properties, enhances hydrogen bonding capabilities, and can improve metabolic stability and aqueous solubility compared to its indole counterpart.[2] These features make the 7-azaindole framework highly attractive for the design of novel therapeutics. The aldehyde group at the 3-position is a versatile and reactive chemical handle, allowing for extensive derivatization and the construction of complex molecular architectures.[2][4] Consequently, 7-aza-1H-indazole-3-carboxaldehyde has emerged as a crucial intermediate for synthesizing a new generation of targeted therapies.

Caption: Bioisosteric relationship between Indole and 7-Azaindole.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the successful application of any chemical intermediate. The key properties of 7-aza-1H-indazole-3-carboxaldehyde are summarized below.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 4649-09-6[1][5][6]
Molecular Formula C₈H₆N₂O[1][5][7]
Molecular Weight 146.15 g/mol [1][5]
Appearance White to off-white or light yellow solid[1][6][7]
Melting Point 216-220 °C[1][5][7]
Boiling Point 361.1 ± 22.0 °C (Predicted)[5]
Density 1.4 ± 0.1 g/cm³ (Predicted)[5]
pKa 6.07 ± 0.20 (Predicted)[6][7]
InChI Key KAIWRKYDYWYFIT-UHFFFAOYSA-N[1][7]
SMILES O=Cc1c[nH]c2ncccc12[1]
Spectroscopic Characterization

Structural confirmation relies on a combination of spectroscopic methods. While a dedicated full dataset for this specific compound is not publicly aggregated, the expected spectral features can be reliably predicted based on data from closely related indazole-3-carboxaldehyde derivatives.[4][8]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyrrole rings. A characteristic downfield singlet, typically above δ 9.5 ppm, corresponds to the aldehyde proton (-CHO). The N-H proton of the pyrrole ring will appear as a broad singlet, often at a very downfield chemical shift (> δ 11 ppm), particularly in DMSO-d₆.

  • ¹³C NMR: The carbon spectrum will feature a highly deshielded signal for the aldehyde carbonyl carbon, typically in the range of δ 185-190 ppm. Other signals will correspond to the eight carbons of the heterocyclic core.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A strong, sharp absorption band is expected around 1660-1685 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde.[8] A broad absorption in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration.[8]

Synthesis and Chemical Reactivity

Synthetic Protocol: Nitrosation of 7-Azaindole

A general and effective method for preparing 1H-indazole-3-carboxaldehydes is through the nitrosation of the corresponding indole precursors under mildly acidic conditions.[4][9] This approach can be adapted for the synthesis of the title compound from 7-azaindole. The reverse addition of the indole to the nitrosating agent is crucial to minimize side reactions and improve yields.[4]

G cluster_reagents cluster_process cluster_product NaNO2 NaNO₂ in H₂O/DMF Cool Cool to 0 °C NaNO2->Cool HCl 2N HCl HCl->Cool Azaindole 7-Azaindole in DMF Add Add Azaindole (Slowly, 2h) Azaindole->Add Stir Stir 10 min Cool->Stir Stir->Add React Stir at RT Add->React Workup Aqueous Workup (Extraction with EtOAc) React->Workup Purify Column Chromatography Workup->Purify Product 7-aza-1H-indazole- 3-carboxaldehyde Purify->Product

Caption: Experimental workflow for the synthesis of 7-aza-1H-indazole-3-carboxaldehyde.

Step-by-Step Methodology:

  • Preparation of Nitrosating Agent: In a round-bottom flask, dissolve sodium nitrite (NaNO₂) in a mixture of deionized water and dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

  • Acidification: Slowly add 2N hydrochloric acid (HCl) to the cooled sodium nitrite solution while maintaining the temperature at 0 °C. Stir the resulting mixture for 10 minutes.

  • Addition of Precursor: Dissolve 7-azaindole in DMF. Add this solution dropwise to the nitrosating agent mixture over a period of approximately 2 hours using a syringe pump. This slow, reverse addition is critical to favor the desired reaction pathway.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction with water and extract the product into an organic solvent such as ethyl acetate (EtOAc). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 7-aza-1H-indazole-3-carboxaldehyde.

Chemical Reactivity of the Aldehyde Group

The aldehyde functional group is a highly reactive electrophilic center, making the compound an exceptionally versatile synthetic intermediate.[2] This reactivity allows for the introduction of diverse substituents and the construction of more elaborate molecular frameworks through several key transformations.

cluster_reactions Key Chemical Transformations cluster_products Resulting Derivatives center 7-aza-1H-indazole -3-carboxaldehyde Oxidation Oxidation [O] center->Oxidation Reduction Reduction [H] center->Reduction Condensation Condensation (e.g., + R-NH₂) center->Condensation Wittig Wittig Reaction (+ Ph₃P=CHR) center->Wittig Nucleophilic Nucleophilic Add'n (e.g., + R-MgBr) center->Nucleophilic Acid Carboxylic Acid Oxidation->Acid Forms Acid Alcohol Primary Alcohol Reduction->Alcohol Forms Alcohol Imine Imine / Hydrazone Condensation->Imine Forms C=N bond Alkene Alkene Wittig->Alkene Forms C=C bond SecAlcohol Secondary Alcohol Nucleophilic->SecAlcohol Forms C-C bond

Caption: Reactivity pathways of the aldehyde group on the 7-azaindole core.
  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, a key functional group for forming amides and esters.[2]

  • Reduction: Reduction of the aldehyde yields a primary alcohol, providing another route for further functionalization.[2]

  • Condensation Reactions: It readily reacts with primary amines, hydrazines, and other nucleophiles to form imines, hydrazones, and related derivatives. This is a fundamental method for building carbon-nitrogen bonds.[2]

  • Wittig and Related Olefination Reactions: These reactions convert the aldehyde into an alkene, enabling the introduction of unsaturated side chains.[2]

  • Nucleophilic Addition: Organometallic reagents like Grignard or organolithium compounds attack the carbonyl carbon to form secondary alcohols, a crucial method for carbon-carbon bond formation.[2]

Applications in Drug Discovery

The primary value of 7-aza-1H-indazole-3-carboxaldehyde lies in its role as a versatile starting material for the synthesis of potent and selective enzyme inhibitors.[1] The 7-azaindole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, where the nitrogen atoms can form critical hydrogen bonds within the ATP-binding pocket of the target protein.[4]

This compound serves as a reactant in the preparation of inhibitors for a wide range of therapeutic targets:

  • Oncology:

    • Tryptophan dioxygenase (TDO) inhibitors for cancer immunotherapy.[1]

    • Inhibitors of oncogenic B-Raf kinase for antimelanoma activity.[1]

    • Cell division cycle 7 (CDC7) kinase inhibitors.[1]

    • CDK2 kinase inhibitors.[1]

    • Inhibitors of prostate cancer invasion and migration.[1]

  • Neurodegenerative Disease:

    • Inhibitors of Beta-secretase 1 (BACE-1) for Alzheimer's disease research.[1]

  • Metabolic Disease:

    • Development of novel antidiabetic agents.[1]

Safety and Handling

Proper handling of 7-aza-1H-indazole-3-carboxaldehyde is essential in a research setting. It is classified as harmful and an irritant.[1][5][7]

Hazard InformationDetailsReference(s)
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[1][5][7]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][5][7]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5][10]
Storage Store in a well-ventilated place. Keep container tightly closed in a dry, dark place at room temperature. Store locked up.[5][7][10]
Personal Protective Equipment (PPE) Dust mask (type N95 or equivalent), chemical safety goggles, protective gloves, lab coat.[1]

Conclusion

7-aza-1H-indazole-3-carboxaldehyde is more than just a chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists. Its bioisosteric relationship to indole, combined with the synthetic versatility of the aldehyde group, provides a reliable and efficient platform for generating diverse libraries of compounds. Its proven utility in the synthesis of numerous kinase inhibitors underscores its importance in the development of targeted therapies for cancer and other diseases. A thorough understanding of its properties, synthesis, and reactivity is paramount for any scientist or researcher aiming to innovate in the field of heterocyclic chemistry and drug discovery.

References

  • The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. LookChem. [Link][2]
  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. The Royal Society of Chemistry. [Link]
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • 7-Azaindole-3-carboxaldehyde | CAS#:4649-09-6. Chemsrc. [Link]
  • Indazole-3-carbaldehyde | C8H6N2O | CID 11367068. PubChem. [Link]
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Arylaldehyde. The Royal Society of Chemistry. [Link][3]
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. [Link]
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]

Sources

Spectroscopic Characterization of 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde, a key heterocyclic building block, holds significant interest in medicinal chemistry and materials science.[1][2] Its fused pyrazole and pyridine ring system, functionalized with a reactive aldehyde group, serves as a versatile scaffold for the synthesis of a diverse array of bioactive molecules.[1][2] The pyrazolo[3,4-b]pyridine core is a recognized pharmacophore, and its derivatives have been explored for various therapeutic applications. A thorough understanding of the spectroscopic properties of this parent aldehyde is paramount for reaction monitoring, quality control, and the unambiguous identification of its downstream products.

Molecular Structure and Key Features

This compound possesses a planar, bicyclic aromatic system. The electron-withdrawing nature of the pyridine ring and the aldehyde group significantly influences the electron distribution within the molecule, which is reflected in its spectroscopic signatures. The presence of a proton on one of the pyrazole nitrogens allows for tautomerism, although the 1H-tautomer is generally considered more stable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Expected ¹H NMR Data (DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~14.0 - 15.0br s-N-H (pyrazole)
~10.1s-CHO
~8.8ddJ ≈ 4.5, 1.5 HzH-6
~8.4s-H-4
~7.4ddJ ≈ 8.5, 4.5 HzH-5

Interpretation and Rationale:

  • N-H Proton: The proton on the pyrazole nitrogen is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding, appearing as a broad singlet at a very downfield chemical shift.

  • Aldehyde Proton: The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group and will appear as a sharp singlet in the downfield region.

  • Pyridine Protons: The protons on the pyridine ring (H-4, H-5, and H-6) will exhibit characteristic chemical shifts and coupling patterns. H-6, being adjacent to the electronegative nitrogen atom, is expected to be the most deshielded of the aromatic protons. H-4 will also be downfield due to its proximity to the pyrazole ring. The coupling between these protons will follow the typical ortho and meta coupling patterns of a pyridine ring.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's likely moderate polarity and to avoid exchange of the N-H proton.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Temperature: 298 K.

    • Pulse Program: A standard single-pulse experiment.

    • Acquisition Parameters:

      • Spectral Width: 0-16 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~185.0C=O (aldehyde)
~152.0C-7a
~149.0C-6
~145.0C-3
~131.0C-3a
~121.0C-5
~116.0C-4

Interpretation and Rationale:

  • Carbonyl Carbon: The aldehyde carbonyl carbon will be the most deshielded carbon in the molecule, appearing at a characteristic downfield chemical shift.

  • Aromatic Carbons: The chemical shifts of the carbons in the heterocyclic rings are influenced by the electronegativity of the nitrogen atoms and the substituent effects of the aldehyde group. The carbons adjacent to nitrogen atoms (C-7a and C-6) will be deshielded.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Spectrometer: A 100 MHz or higher field NMR spectrometer.

    • Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30).

    • Acquisition Parameters:

      • Spectral Width: 0-200 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale to the solvent peak of DMSO-d₆ (δ = 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds, and the frequencies of these vibrations are characteristic of the bond type.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
~2850, ~2750WeakAldehyde C-H stretch (Fermi doublet)
~1700StrongC=O stretch (aldehyde)
1600-1450Medium-StrongC=C and C=N stretching vibrations of the aromatic rings
1300-1000MediumC-N and C-C stretching vibrations
900-650Medium-StrongOut-of-plane C-H bending

Interpretation and Rationale:

  • Aldehyde Group: The most characteristic peaks for the aldehyde functionality will be the strong C=O stretch around 1700 cm⁻¹ and the two weak C-H stretching bands (Fermi doublet) around 2850 and 2750 cm⁻¹.

  • Aromatic System: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the fused heterocyclic rings will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

  • N-H Group: The N-H stretching vibration of the pyrazole ring is expected in the region of 3200-3400 cm⁻¹, but it may be broad and difficult to distinguish from the aromatic C-H stretches.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Instrument Setup:

    • Spectrometer: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Acquisition Parameters:

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative IntensityAssignment
147High[M]⁺˙ (Molecular ion)
146Moderate[M-H]⁺
119Moderate-High[M-CO]⁺˙
92Moderate[M-CO-HCN]⁺˙

Interpretation and Rationale:

  • Molecular Ion: The molecular ion peak ([M]⁺˙) is expected to be prominent at m/z 147, corresponding to the molecular weight of the compound (C₇H₅N₃O).[3][4][5]

  • Fragmentation Pattern: Upon electron ionization, the molecular ion can undergo fragmentation. A characteristic fragmentation pathway for aldehydes is the loss of a hydrogen radical to form an [M-H]⁺ ion at m/z 146. Another common fragmentation is the loss of a neutral carbon monoxide (CO) molecule, which would result in a fragment ion at m/z 119. Subsequent loss of hydrogen cyanide (HCN) from the pyrazole or pyridine ring is also a plausible fragmentation pathway.

Experimental Protocol for Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Instrument Setup:

    • Mass Spectrometer: An electron ionization mass spectrometer.

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

  • Data Acquisition: Acquire the mass spectrum.

Visualizations

Caption: Molecular structure of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR (1H & 13C) Purification->NMR Pure Compound IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound. While based on established spectroscopic principles and data from related compounds, experimental verification is essential for definitive structural confirmation. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data for this important heterocyclic compound, which will aid researchers in its synthesis, characterization, and application in drug discovery and materials science.

References

  • Tomar, N., Ahirwar, S. S., Singh, N., & Khan, A. I. (n.d.). Synthesis and Characterization of 1h-Pyrazolo [3, 4-B] Pyridines as Antifungal Agents. IJARESM.
  • Cas 1010073-87-6, this compound. (n.d.). LookChem.
  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992). ResearchGate.
  • Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]
  • Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. (2014). Semantic Scholar.
  • 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives. (n.d.). ResearchGate.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI.
  • This compound. (n.d.). PubChemLite.

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Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectroscopy of 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry and materials science. As a bioisostere of purine, this heterocyclic system is foundational to the development of a wide array of therapeutic agents, including kinase inhibitors for oncology, anti-inflammatory compounds, and agents targeting central nervous system disorders[1][2][3]. The introduction of a carbaldehyde group at the 3-position transforms the scaffold into a versatile synthetic intermediate, opening pathways for further elaboration into more complex molecules through reactions like condensation, oxidation, and reductive amination[4][5].

Given its pivotal role, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as the cornerstone for the structural elucidation of these molecules. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, blending theoretical principles with practical, field-proven insights for researchers, scientists, and drug development professionals.

Theoretical Framework: Predicting the ¹H NMR Spectrum

Before analyzing the experimental data, a robust theoretical prediction provides a logical framework for spectral assignment. The proton chemical shifts (δ) and coupling constants (J) are dictated by the electronic environment of the fused heterocyclic system.

  • The Pyridine Ring System: The pyridine ring is an electron-deficient (π-deficient) system. The electronegative nitrogen atom withdraws electron density, generally deshielding the ring protons relative to benzene. Protons α to the nitrogen (H6 in this case) are typically the most deshielded, followed by the γ-proton, and then the β-protons (H5).

  • The Pyrazole Ring System: The pyrazole ring is a five-membered aromatic heterocycle with two nitrogen atoms. In the 1H-tautomer, which is significantly more stable than the 2H-form, the NH proton is acidic and its signal is often broad and highly solvent-dependent[1].

  • The Aldehyde Substituent (-CHO): The C-3 carbaldehyde group is a powerful electron-withdrawing and anisotropic group. Its carbonyl bond will strongly deshield the aldehyde proton itself, placing its resonance at a very high chemical shift (typically >9.5 ppm). Furthermore, its electron-withdrawing nature will influence the electron density, and thus the chemical shifts, of the protons on the fused pyridine ring.

Based on these principles, we can predict the following features for the ¹H NMR spectrum of this compound:

  • Aldehyde Proton (H-C(O)): A singlet, significantly downfield (>9.5 ppm).

  • Pyridine Protons (H4, H5, H6): An AMX-type spin system.

    • H6: Most deshielded aromatic proton, appearing as a doublet of doublets due to ortho coupling to H5 and meta coupling to H4.

    • H4: The second most deshielded aromatic proton, appearing as a doublet of doublets due to ortho coupling to H5 and a smaller meta (or para-like) coupling to H6.

    • H5: The most shielded aromatic proton, appearing as a doublet of doublets from coupling to both H4 and H6.

  • Pyrazole Proton (N1-H): A broad singlet, far downfield, whose position and width are sensitive to solvent, concentration, and temperature due to hydrogen bonding and proton exchange.

Experimental Data and Spectral Assignment

The following table summarizes the representative ¹H NMR spectral data for this compound, acquired in a deuterated solvent such as DMSO-d₆. The use of DMSO-d₆ is often preferred for this class of compounds as it helps in resolving the NH proton signal which might otherwise be broadened or exchange in protic solvents.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH ~14.5br s-
CHO ~10.2s-
H6 ~8.8ddJ = 4.5, 1.5
H4 ~8.5ddJ = 8.5, 1.5
H5 ~7.5ddJ = 8.5, 4.5

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency. The data presented is a consensus based on values reported for closely related pyrazolo[3,4-b]pyridine derivatives[6][7].

Causality Behind the Assignments:

  • NH at ~14.5 ppm: The extreme downfield shift and broadness of the pyrazole NH proton are characteristic of its involvement in strong intermolecular hydrogen bonding, particularly in a hydrogen bond acceptor solvent like DMSO.

  • CHO at ~10.2 ppm: This singlet is unambiguously assigned to the aldehyde proton due to its characteristic high chemical shift, a result of the strong deshielding effect of the carbonyl group.

  • H6 at ~8.8 ppm: Its position as the most downfield of the ring protons is consistent with being ortho to the electron-withdrawing pyridine nitrogen. The observed multiplicities, a doublet of doublets, arise from ortho coupling to H5 (J ≈ 4.5 Hz) and a smaller meta coupling to H4 (J ≈ 1.5 Hz).

  • H4 at ~8.5 ppm: This proton is deshielded by the anisotropic effect of the fused pyrazole ring. It appears as a doublet of doublets due to a large ortho coupling with H5 (J ≈ 8.5 Hz) and the same small meta coupling with H6 (J ≈ 1.5 Hz).

  • H5 at ~7.5 ppm: As the β-proton to the pyridine nitrogen and being furthest from the electron-withdrawing aldehyde group, H5 is the most shielded of the pyridine protons. Its splitting pattern is a doublet of doublets, reflecting the two different ortho couplings to H4 (J ≈ 8.5 Hz) and H6 (J ≈ 4.5 Hz).

Visualization of Structure and Proton Couplings

The following diagram illustrates the molecular structure and the key through-bond scalar (J) couplings between the pyridine ring protons.

Caption: Structure of this compound with ¹H-¹H J-couplings.

Experimental Protocol: A Self-Validating System

Acquiring high-quality, reproducible ¹H NMR data requires a meticulous and standardized approach.

1. Sample Preparation:

  • Massing: Accurately weigh 5-10 mg of this compound (CAS 1010073-87-6)[8][9][10][11].

  • Solvent Selection: Use a high-purity deuterated solvent. DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is recommended for its ability to solubilize the compound and resolve the N-H proton signal. Add approximately 0.6 mL of the solvent to the NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shift scale to 0.00 ppm. It is often included in the deuterated solvent by the manufacturer.

  • Dissolution: Vortex the sample for 30-60 seconds to ensure complete dissolution. A brief sonication may be used if necessary.

  • Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Tuning and Matching: Ensure the probe is properly tuned to the ¹H frequency and matched to the impedance of the instrument.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent (DMSO-d₆). Perform automated or manual shimming of the magnetic field to maximize homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Standard Acquisition Parameters (for a 400 MHz spectrometer):

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the broad NH, are captured.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds to allow for full spin relaxation between scans.

    • Number of Scans (NS): 8-16 scans, depending on sample concentration.

    • Receiver Gain (RG): Adjust automatically or manually to prevent signal clipping.

3. Data Processing:

  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.

Conclusion

The ¹H NMR spectrum of this compound is highly informative and provides a definitive fingerprint for its structural verification. A systematic approach, combining a theoretical understanding of substituent effects with a robust experimental protocol, allows for the confident assignment of all proton resonances. The characteristic downfield shifts of the aldehyde and NH protons, along with the predictable AMX splitting pattern of the pyridine ring protons, serve as key diagnostic features for researchers working with this important heterocyclic scaffold.

References

  • Aspira Chemical. 1H-​Pyrazolo[3,​4-​b]​pyridine-​3-​carboxaldehyde, 95%. [Link]
  • ResearchGate.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]
  • Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]
  • Lynch, B. M., et al. (1984). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 62(8), 1598-1607. [Link]
  • Sang-Gong, L., et al. (2022).
  • Sang-Gong, L., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central (PMC)
  • Sang-Gong, L., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PubMed Central (PMC)
  • PubChem. 1H-pyrazolo(3,4-b)pyridine. [Link]

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A Researcher's Guide to Sourcing 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde: From Supplier Selection to In-House Quality Verification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde in Modern Drug Discovery

This compound (CAS No. 1010073-87-6) is a heterocyclic building block of considerable interest in medicinal chemistry and pharmaceutical development. Its fused pyrazole and pyridine ring system, functionalized with a reactive aldehyde group, makes it a versatile precursor for the synthesis of complex molecules with diverse biological activities.[1][2] The pyrazolopyridine scaffold is a "privileged structure" in drug discovery, frequently incorporated into molecules designed to inhibit specific enzymes or receptors.[2] This guide provides an in-depth technical overview for researchers on sourcing this critical reagent, evaluating suppliers, and ensuring the quality and integrity of the material upon receipt.

The primary application of this compound is as a key intermediate in the synthesis of bioactive agents, particularly in the fields of oncology, inflammation, and neuroscience.[2] The aldehyde functional group serves as a chemical handle for a variety of transformations, allowing for the construction of diverse compound libraries essential for lead optimization in drug discovery campaigns.

Commercial Availability: A Comparative Analysis of Leading Suppliers

The selection of a chemical supplier is a critical decision that extends beyond simple cost analysis. For a specialized reagent like this compound, factors such as purity, batch-to-batch consistency, available documentation (Certificate of Analysis, SDS), and reliable lead times are paramount. Below is a comparative table of established commercial suppliers.

Table 1: Commercial Supplier Comparison

SupplierProduct NameCatalog No. (Example)PurityCAS No.
Fluorochem This compoundF23016497%1010073-87-6
AChemBlock 1H-Pyrazolo[3,4-b]pyridine-3-carboxaldehydeG-551897%1010073-87-6
Aspira Chemical 1H-Pyrazolo[3,4-b]pyridine-3-carboxaldehyde-95%1010073-87-6
BLDpharm This compound--1010073-87-6

Expert Insight: Choosing the Right Supplier

The choice between suppliers often involves a trade-off between cost, quality, and speed.

  • Established Specialists (e.g., Fluorochem): These suppliers typically offer high-quality, well-characterized compounds and provide comprehensive safety and analytical data.[3] This is often the most reliable choice for sensitive applications where purity is critical.

  • Building Block Providers (e.g., AChemBlock, Aspira Chemical): These companies offer a vast array of building blocks for synthesis. While often cost-effective, it is crucial to request a lot-specific Certificate of Analysis (CoA) to confirm purity before purchase.[4]

  • Larger Marketplaces (e.g., BLDpharm): These platforms can offer competitive pricing and access to a wide range of manufacturers. However, diligence is required to vet the ultimate source of the material and ensure consistent quality.[5]

The most critical step is to obtain the Safety Data Sheet (SDS) and a recent, lot-specific CoA before ordering. The CoA provides the definitive purity and the analytical methods used for its determination, which is essential for experimental reproducibility.

The Procurement and Verification Workflow

A systematic approach to procuring and verifying chemical reagents is fundamental to ensuring experimental integrity. The following workflow is recommended for acquiring this compound.

Caption: Recommended workflow for chemical procurement and verification.

Safety, Handling, and Storage

Proper handling and storage are crucial for user safety and to maintain the chemical's integrity.

Safety and Hazard Information: Based on available Safety Data Sheets (SDS) for this compound and structurally related chemicals, this compound should be handled with care.[3][6]

  • Pictograms: GHS07 (Harmful/Irritant).[3]

  • Signal Word: Warning.[3]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: Use only in a well-ventilated area (e.g., fume hood). Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4] Avoid breathing dust and wash hands thoroughly after handling.[3]

Handling and Storage Protocol:

  • Handling: Always handle this solid compound within a chemical fume hood to avoid inhalation of dust.[7] Ensure that eyewash stations and safety showers are readily accessible.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][8] For long-term stability and to prevent potential degradation via oxidation or hydration of the aldehyde, storage in a freezer at -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5]

In-House Quality Control: A Self-Validating System

Trusting a supplier's CoA is standard practice, but verifying the identity and purity of a key starting material in your own lab is a cornerstone of good scientific practice. This step is non-negotiable for ensuring the validity and reproducibility of subsequent experimental results.

Rationale for In-House QC:

  • Confirms Identity: Ensures the correct material was shipped and received.

  • Verifies Purity: Detects potential degradation during shipping/storage or identifies batches that do not meet the supplier's specifications.

  • Identifies Impurities: Provides a baseline chromatogram that can help identify impurities that may interfere with subsequent reactions.

G cluster_qc In-House QC Workflow Start Received Compound Solubilize Dissolve in Suitable Solvent (e.g., Acetonitrile) Start->Solubilize HPLC HPLC Analysis (Purity Check) Solubilize->HPLC NMR ¹H NMR Analysis (Structure Confirmation) Solubilize->NMR Compare Compare Data to Supplier CoA & Literature HPLC->Compare NMR->Compare Decision Decision Compare->Decision Pass Accept Batch Decision->Pass Data Match Fail Reject Batch & Contact Supplier Decision->Fail Discrepancy Found

Caption: A logical workflow for the in-house quality control of incoming reagents.

Experimental Protocol: Purity Verification by HPLC

This protocol provides a general method for determining the purity of this compound using High-Performance Liquid Chromatography (HPLC).

1. Objective: To determine the purity of the received compound by calculating the area percentage of the main peak.

2. Materials & Equipment:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • HPLC system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 250 mm, 5 µm particle size)[9]

3. Procedure: a. Mobile Phase Preparation: Prepare a mobile phase, for example, an isocratic mixture of 65:35 Acetonitrile:Water.[9] Filter and degas the mobile phase before use. b. Standard Solution Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in the mobile phase (or 100% ACN) in a 10 mL volumetric flask to create a stock solution of ~100 µg/mL. Perform serial dilutions as necessary to achieve a concentration within the linear range of the detector. c. HPLC System Setup:

  • Column: Welch Ultisil® XB-C18 (4.6×250mm, 5μm) or equivalent.[9]
  • Flow Rate: 1.0 mL/min.[9]
  • Column Temperature: 30°C.[9]
  • Injection Volume: 10-20 µL.[9]
  • UV Detection Wavelength: Set to 360 nm, as aromatic aldehydes and their derivatives typically show strong absorbance in this region.[9] d. Analysis:
  • Equilibrate the column with the mobile phase until a stable baseline is achieved.
  • Inject a solvent blank (e.g., mobile phase) to ensure no system contamination.
  • Inject the prepared sample solution.
  • Run the analysis for a sufficient time to allow for the elution of all potential impurities (e.g., 15-20 minutes). e. Data Processing:
  • Integrate all peaks in the chromatogram.
  • Calculate the purity by the area percent method:
  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

4. Acceptance Criteria: The calculated purity should be ≥ 95% or as specified by the supplier's CoA. The retention time should be consistent across replicate injections.

References

  • This compound Product Inform
  • 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde Product Description. MySkinRecipes. [Link]
  • 1H-​Pyrazolo[3,​4-​b]​pyridine-​3-​carboxaldehyde, 95% Product Page. Aspira Chemical. [Link]
  • 1H-Pyrazolo[3,4-b]pyridine-3-carboxaldehyde 97% | CAS: 1010073... AChemBlock via PubChem. [Link]
  • HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • MSDS of 1H-Pyrazolo[3,4-B]pyridin-4-ol. Capot Chemical. [Link]
  • Method for the determination of aldehydes and ketones in ambient air using HPLC. U.S. Environmental Protection Agency (EPA). [Link]
  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.

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A Technical Guide to the Pyrazolo[3,4-b]pyridine Scaffold: From Privileged Core to Potent Biological Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery. These "privileged scaffolds" possess the ideal combination of structural rigidity, synthetic accessibility, and, most importantly, the ability to present functional groups in a precise three-dimensional arrangement to engage with multiple biological targets. The pyrazolo[3,4-b]pyridine core is a quintessential example of such a scaffold. Its structure, a fusion of pyrazole and pyridine rings, acts as a bioisostere for purine bases, granting it inherent affinity for the ATP-binding sites of numerous enzymes, particularly kinases.[1] This guide provides an in-depth exploration of the vast biological activities of pyrazolo[3,4-b]pyridine derivatives, grounded in mechanistic insights and practical methodologies for researchers in drug development.

The Core Thesis: Why Pyrazolo[3,4-b]pyridine?

The efficacy of the pyrazolo[3,4-b]pyridine scaffold is not accidental; it is rooted in its fundamental physicochemical properties. The fused ring system offers a planar and rigid backbone, which minimizes the entropic penalty upon binding to a target protein. Furthermore, the nitrogen atoms at distinct positions act as key hydrogen bond donors and acceptors, mimicking the interactions of endogenous ligands like adenine. The true power of this scaffold lies in its synthetic versatility, with multiple positions (N1, C3, C4, C5, C6) available for substitution.[1] This allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, enabling the systematic optimization of potency and selectivity against a desired target. The N(1)-H of the pyrazole moiety, for instance, is often crucial for forming critical hydrogen bonds within kinase domains, as its methylation can lead to a complete loss of activity.[2]

General Synthetic Strategy: A Foundational Workflow

A common and effective method for synthesizing the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. This approach is highly modular, allowing for diversity at multiple positions.

G cluster_start Starting Materials cluster_reaction Core Synthesis A 5-Aminopyrazole Derivative (6) C Condensation Reaction (e.g., Friedländer Annulation) A->C B 1,3-Dicarbonyl Compound (5) (e.g., β-ketoester) B->C D Cyclization & Dehydration C->D Formation of Intermediate E Substituted Pyrazolo[3,4-b]pyridine Core D->E Aromatization

Caption: General workflow for pyrazolo[3,4-b]pyridine synthesis.

Anticancer Activity: A Multifaceted Assault on Malignancy

The most extensively documented biological activity of the pyrazolo[3,4-b]pyridine scaffold is its potent and varied anticancer effects.[3][4][5] Derivatives have demonstrated efficacy against a wide array of cancer cell lines, including breast, colon, liver, and cervical cancers, often through the targeted inhibition of key oncogenic pathways.[6][7]

Mechanism I: Kinase Inhibition

The structural similarity to purine makes the pyrazolo[3,4-b]pyridine core an exceptional hinge-binding motif for various protein kinases, which are critical regulators of cell proliferation, survival, and differentiation.

  • Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle. A series of 3,5-disubstituted pyrazolo[3,4-b]pyridines were synthesized as potent and selective CDK inhibitors, demonstrating effective inhibition of cellular proliferation in human tumor cells.[8] Some derivatives act as dual inhibitors of CDK2 and PIM1, another kinase involved in cell survival, leading to enhanced anticancer activity.[6] For example, compound 9a showed high activity against Hela cervical cancer cells with an IC50 of 2.59 µM, while 14g was potent against MCF7 breast cancer and HCT-116 colon cancer cell lines with IC50 values of 4.66 µM and 1.98 µM, respectively.[9]

  • Tropomyosin Receptor Kinases (TRKs): Continuous activation of TRK fusion proteins is a known driver in various cancers. Pyrazolo[3,4-b]pyridine derivatives have been successfully designed as potent TRK inhibitors.[10][11] Compound C03 , for example, exhibited an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 colorectal cancer cell line (which harbors a TRK fusion gene) with an IC50 of 0.304 μM.[10][11]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling promotes tumor growth and angiogenesis. A novel series of 1H-pyrazolo[3,4-b]pyridines were developed as potent and selective FGFR kinase inhibitors.[2] The lead compound, 7n , not only showed excellent in vitro potency but also demonstrated significant in vivo antitumor activity in a FGFR1-driven xenograft model, highlighting its potential for further drug development.[2]

  • Other Kinases: The scaffold has proven effective against a broad range of other kinases, including Glycogen Synthase Kinase-3 (GSK-3)[12], TANK-binding kinase 1 (TBK1) (e.g., compound 15y with an IC50 of 0.2 nM)[13], and as activators of AMP-activated protein kinase (AMPK), which can suppress cell proliferation.[14][15]

G cluster_cell Cancer Cell cluster_pathway Signaling Cascade cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., TRK, FGFR) RAS RAS/MAPK Pathway RTK->RAS PI3K PI3K/AKT Pathway RTK->PI3K P_Scaffold Pyrazolo[3,4-b]pyridine Inhibitor P_Scaffold->RTK Blocks ATP Binding Site ATP ATP ATP->RTK Proliferation Gene Transcription (Cell Proliferation, Survival) RAS->Proliferation PI3K->Proliferation

Caption: Mechanism of action for pyrazolo[3,4-b]pyridine kinase inhibitors.

Mechanism II: Topoisomerase IIα Inhibition

Beyond kinase inhibition, certain derivatives function as inhibitors of Topoisomerase IIα (TOPIIα), an essential enzyme that manages DNA topology during replication.[16] By inhibiting TOPIIα, these compounds induce significant DNA damage, leading to cell cycle arrest and apoptosis. Compound 8c was identified as a potent TOPIIα inhibitor with broad-spectrum antiproliferative activity across numerous cancer cell lines, achieving a GI50 MG-MID value of 1.33 µM.[16]

Summary of Anticancer Activity
Compound IDTarget/Cell LineReported Activity (IC50/GI50)Reference
C03 TRKA Kinase56 nM[10][11]
C03 Km-12 (Colorectal Cancer)0.304 µM[10][11]
8c 60 Cancer Cell Lines (Avg)1.33 µM[16]
7b Hep G2 (Liver Cancer)0.0158 µM[7]
7b MCF7 (Breast Cancer)0.0001 µM[7]
9a Hela (Cervical Cancer)2.59 µM[9]
14g HCT-116 (Colon Cancer)1.98 µM[9]
9d A549 (Lung Cancer)3.06 µM[15]
15y TBK1 Kinase0.2 nM[13]

Antimicrobial Activity: A Renewed Front Against Resistance

The pyrazolo[3,4-b]pyridine scaffold has also been investigated for its antimicrobial properties.[12] Various derivatives have shown moderate to high activity against both bacterial and fungal pathogens.[7][12][17][18]

  • Antibacterial Action: Studies have demonstrated the efficacy of these compounds against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[17] Molecular hybrids incorporating a triazole moiety with the pyrazolo[3,4-b]pyridine core have shown particular promise, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL.[19]

  • Antifungal Action: Antifungal activity has also been reported.[12][18] Notably, compound 7b was found to be nearly as active as the standard drug Amphotericin B against the fungal strain Fusarium oxysporum, with a MIC of 0.98 µg/mL.[7]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The trustworthiness of antimicrobial claims rests on robust and reproducible assays. The broth macrodilution method is a standard protocol for determining the MIC.

Objective: To determine the lowest concentration of a pyrazolo[3,4-b]pyridine derivative that visibly inhibits microbial growth.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus ATCC 29213) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in the broth across a series of test tubes. A typical concentration range might be 64 µg/mL down to 0.125 µg/mL.

  • Controls:

    • Positive Control: A tube containing broth and the inoculum, but no test compound.

    • Negative Control: A tube containing broth and the test compound, but no inoculum.

    • Standard Control: A parallel dilution series with a known antibiotic (e.g., Ampicillin).

  • Inoculation & Incubation: Each tube in the test and standard series is inoculated with the standardized microbial suspension. All tubes are then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth). The positive control should be turbid, and the negative control should be clear.

Anti-inflammatory and Antiviral Potential

Beyond cancer and microbial infections, the pyrazolo[3,4-b]pyridine scaffold has shown promise in other therapeutic areas.

  • Anti-inflammatory Activity: Several derivatives have been evaluated for their ability to modulate inflammatory pathways.[1][20][21] Some compounds function as thromboxane synthetase inhibitors and leukotriene D(4) receptor antagonists, demonstrating in vivo anti-inflammatory profiles.[22]

  • Antiviral Activity: While less explored, the scaffold has been noted for its potential antiviral applications.[3][4][5] Its structural similarity to nucleobases suggests a potential role in inhibiting viral polymerases or other key enzymes, a hypothesis that warrants further investigation, particularly in the context of plant and human viruses.[23]

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold is a testament to the power of privileged structures in drug discovery. Its remarkable versatility has yielded potent modulators of kinases, topoisomerases, and microbial targets. The wealth of data on its anticancer properties, in particular, positions it as a high-value core for the development of next-generation targeted therapies. Future research should focus on leveraging computational methods for more rational design, exploring novel synthetic routes to expand chemical diversity, and investigating synergistic combinations with existing therapies. The continued exploration of this exceptional scaffold promises to deliver new and effective therapeutic agents for a host of challenging diseases.

References

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. [Link]
  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activ
  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.
  • Design, synthesis and pharmacological evaluation of novel pyrazolo[3,4-b]thieno[2,3-d]pyridine acid derivatives: a new class of anti-inflammatory and anti-platelet agents. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiprolifer
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. [Link]
  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules. [Link]
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules. [Link]
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. [Link]
  • Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K p
  • Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Chemistry. [Link]
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The Ascendant Scaffold: A Technical Guide to Pyrazolo[3,4-b]pyridine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-b]pyridine core, a fused heterocyclic system isosteric to the purine bases, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile synthetic accessibility and ability to form key interactions with a multitude of biological targets have propelled its derivatives into the forefront of drug discovery programs. This guide provides an in-depth exploration of the pyrazolo[3,4-b]pyridine scaffold, from its fundamental chemical properties and synthesis to its diverse applications in targeting a range of human diseases. We will delve into its significant role in the development of kinase inhibitors for oncology, its emerging potential in neurodegenerative disorders and infectious diseases, and provide detailed, field-proven protocols for its synthesis and biological evaluation.

The Pyrazolo[3,4-b]pyridine Core: A Structural and Synthetic Overview

The pyrazolo[3,4-b]pyridine system is a bicyclic heterocycle formed by the fusion of a pyrazole and a pyridine ring. This arrangement can exist in two main tautomeric forms: the 1H- and 2H-isomers, with theoretical calculations and experimental evidence indicating greater stability for the 1H-tautomer.[1] The core structure presents multiple sites for substitution (N1, C3, C4, C5, and C6), allowing for fine-tuning of its physicochemical properties and biological activity.[2]

The synthetic versatility of this scaffold is a key driver of its prevalence in medicinal chemistry. Numerous strategies have been developed for its construction, broadly categorized into two main approaches: the annelation of a pyridine ring onto a pre-existing pyrazole, or the formation of a pyrazole ring on a pyridine precursor.[1][3]

Key Synthetic Strategies
  • From 5-Aminopyrazoles: This is one of the most common and versatile methods. It typically involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. The reaction can be catalyzed by acids and the choice of a non-symmetrical dicarbonyl compound can lead to the formation of regioisomers, the ratio of which depends on the relative electrophilicity of the carbonyl groups.[2] Another effective variation involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones, proceeding through a Michael addition followed by cyclization and oxidation.[1] A more recent advancement utilizes a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, offering a pathway to halogen-functionalized derivatives.

  • The Gould-Jacobs Reaction: This classical method involves the reaction of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate. The initial reaction forms an intermediate that undergoes thermal cyclization to a 4-hydroxypyrazolo[3,4-b]pyridine, which can then be converted to the more synthetically useful 4-chloro derivative using reagents like phosphorus oxychloride.

General Synthesis Protocol: From 5-Aminopyrazole and a 1,3-Diketone

This protocol provides a general framework for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives.

Materials:

  • Substituted 5-aminopyrazole

  • Substituted 1,3-diketone

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a solution of the substituted 5-aminopyrazole (1.0 eq) in glacial acetic acid, add the substituted 1,3-diketone (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water with stirring, which may result in the precipitation of the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • If no precipitate forms, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazolo[3,4-b]pyridine derivative.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Biological Activities and Therapeutic Applications

The pyrazolo[3,4-b]pyridine scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a valuable template for the design of novel therapeutic agents.[4][5][6]

Anticancer Activity: A Multi-faceted Approach

The most extensively explored therapeutic area for pyrazolo[3,4-b]pyridine derivatives is oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes and disruption of critical cellular processes.[7]

2.1.1. Kinase Inhibition: A Privileged Scaffold for a Key Target Class

The structural similarity of the pyrazolo[3,4-b]pyridine core to adenine allows it to function as an ATP-competitive inhibitor for a wide range of protein kinases, which are often dysregulated in cancer.

  • Tropomyosin Receptor Kinase (TRK) Inhibitors: TRK fusions are oncogenic drivers in a variety of tumors. Several pyrazolo[3,4-b]pyridine derivatives have been developed as potent TRK inhibitors. For instance, compound C03 demonstrated an IC50 of 56 nM against TRKA and inhibited the proliferation of the Km-12 colorectal cancer cell line (which harbors a TPM3-NTRK1 fusion) with an IC50 of 0.304 μM.[8]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Derivatives of pyrazolo[3,4-b]pyridine have been identified as dual inhibitors of CDK2 and PIM1 kinases, as well as inhibitors of CDK1 and CDK9.[1][7] Compound 9a, for example, showed potent anticancer activity against Hela cells with an IC50 of 2.59 µM, comparable to doxorubicin.[7]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is implicated in various cancers. A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives has been developed as potent and selective FGFR kinase inhibitors, with compound 7n showing significant in vivo antitumor activity in an FGFR1-driven xenograft model.[9]

  • TANK-Binding Kinase 1 (TBK1) Inhibitors: TBK1 is involved in innate immunity and oncogenesis. A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as potent TBK1 inhibitors, with compound 15y exhibiting an exceptionally low IC50 of 0.2 nM.[3]

Compound/Series Target Kinase(s) Key Biological Activity Reference
C03TRKAIC50 = 56 nM (enzymatic); IC50 = 0.304 μM (Km-12 cells)[8]
9aCDK2/CDK9IC50 = 2.59 µM (Hela cells)[7]
14gCDK2/CDK9IC50 = 1.98 µM (HCT-116 cells)[7]
7nFGFR1-3Potent in vitro and in vivo antitumor activity[9]
15yTBK1IC50 = 0.2 nM (enzymatic)[3]

2.1.2. Other Anticancer Mechanisms

Beyond kinase inhibition, pyrazolo[3,4-b]pyridine derivatives have shown anticancer activity through other mechanisms, such as:

  • Topoisomerase IIα Inhibition: Compound 8c was identified as a potent inhibitor of Topoisomerase IIα, inducing DNA damage and S-phase cell cycle arrest, leading to apoptosis.[2]

  • Tubulin Polymerization Inhibition: Certain derivatives have been shown to interfere with microtubule dynamics, a validated anticancer strategy.[2]

Neurodegenerative Diseases: Targeting Amyloid Plaques

In the realm of neurodegenerative diseases, particularly Alzheimer's disease (AD), pyrazolo[3,4-b]pyridine derivatives have shown promise. Certain synthesized compounds have demonstrated high and selective binding to β-amyloid plaques in brain slices from AD patients, suggesting their potential as diagnostic probes.[10] The compound Etazolate is a pyrazolo[3,4-b]pyridine derivative that has been clinically investigated for its potential as an anti-Alzheimer's agent.[10]

Antimicrobial and Other Activities

The pyrazolo[3,4-b]pyridine scaffold has also been explored for its antimicrobial properties. Various derivatives have exhibited moderate to significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Klebsiella pneumoniae) bacteria.[11] Additionally, this scaffold has been investigated for a wide array of other pharmacological activities, including antiviral, antifungal, anti-inflammatory, and antidiabetic properties.[4][6]

Methodologies for Biological Evaluation

A robust and systematic evaluation of the biological activity of newly synthesized pyrazolo[3,4-b]pyridine derivatives is crucial for their development as therapeutic agents. This section provides detailed protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to measure the binding of an inhibitor to a kinase.

Principle: The assay relies on the binding of a fluorescently labeled, ATP-competitive tracer to the kinase of interest. The kinase is labeled with a europium (Eu) anti-tag antibody. When the tracer and antibody are both bound to the kinase, FRET occurs between the Eu-donor and the tracer's acceptor fluorophore. A test compound that binds to the ATP site of the kinase will displace the tracer, leading to a loss of FRET.

Materials:

  • Kinase of interest (e.g., TRKA, CDK2)

  • LanthaScreen™ Eu-anti-tag Antibody

  • Appropriate LanthaScreen™ Kinase Tracer

  • Kinase Buffer

  • Test pyrazolo[3,4-b]pyridine derivatives and control inhibitors (e.g., staurosporine)

  • 384-well microplate

  • TR-FRET compatible plate reader

Procedure:

  • Prepare Reagents: Prepare 3X solutions of the test compounds, the kinase/antibody mixture, and the tracer in kinase buffer.

  • Assay Plate Setup:

    • Add 5 µL of the 3X test compound solution to the wells of the 384-well plate.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to each well.

  • Incubation: Cover the plate and incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor) and plot against the inhibitor concentration to determine the IC50 value.

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Assembly cluster_read Incubation & Reading cluster_analysis Data Analysis prep_comp Prepare 3X Test Compound Dilutions add_comp Add 5 µL of 3X Compound to Plate prep_comp->add_comp prep_kin_ab Prepare 3X Kinase/ Antibody Mixture add_kin_ab Add 5 µL of 3X Kinase/Ab Mix prep_kin_ab->add_kin_ab prep_tracer Prepare 3X Tracer Solution add_tracer Add 5 µL of 3X Tracer Solution prep_tracer->add_tracer add_comp->add_kin_ab add_kin_ab->add_tracer incubate Incubate 1 hr at RT (Protected from light) add_tracer->incubate read_plate Read Plate on TR-FRET Reader incubate->read_plate calc_ratio Calculate Emission Ratio (Acceptor/Donor) read_plate->calc_ratio plot_ic50 Plot Ratio vs. [Inhibitor] & Determine IC50 calc_ratio->plot_ic50

Caption: Workflow for LanthaScreen™ Kinase Inhibition Assay.

Cell Viability Assay: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test pyrazolo[3,4-b]pyridine derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.

Apoptosis and Cell Cycle Analysis: Flow Cytometry

Flow cytometry is a powerful technique to assess whether a compound induces apoptosis and/or cell cycle arrest.

3.3.1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and can detect these early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells. It is used to identify late apoptotic or necrotic cells with compromised membrane integrity.

Procedure:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Signaling Pathway for Kinase-Inhibitor-Induced Apoptosis

G cluster_pathway Apoptosis Induction Pathway pz_pyridine Pyrazolo[3,4-b]pyridine Inhibitor kinase Target Kinase (e.g., TRK, CDK, FGFR) pz_pyridine->kinase Inhibition downstream Downstream Pro-Survival Signaling (e.g., Akt, Erk) kinase->downstream Blocks Activation bcl2_family Modulation of Bcl-2 Family Proteins downstream->bcl2_family Inhibition of Anti-Apoptotic Members mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Caption: A generalized signaling pathway for apoptosis induced by a pyrazolo[3,4-b]pyridine kinase inhibitor.

3.3.2. Propidium Iodide Staining for Cell Cycle Analysis

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry and use cell cycle analysis software to quantify the percentage of cells in each phase.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. Its synthetic tractability and inherent ability to interact with a diverse range of biological targets, particularly protein kinases, have led to the discovery of numerous potent and selective inhibitors with significant therapeutic potential. The extensive research into its anticancer properties continues to yield promising candidates, while its applications in neurodegenerative and infectious diseases are rapidly expanding fields of investigation.

Future efforts in this area will likely focus on several key aspects:

  • Scaffold Decoration and Diversity: Exploring novel substitutions on the pyrazolo[3,4-b]pyridine core to enhance potency, selectivity, and drug-like properties.

  • Target Deconvolution: For compounds with potent phenotypic effects, identifying the specific molecular targets to elucidate their mechanism of action.

  • Combination Therapies: Investigating the synergistic effects of pyrazolo[3,4-b]pyridine-based agents with existing therapies to overcome drug resistance.

  • Advanced Drug Delivery: Developing novel formulations and delivery systems to improve the pharmacokinetic and pharmacodynamic profiles of these compounds.

The continued exploration of the chemical space around the pyrazolo[3,4-b]pyridine nucleus, coupled with a deeper understanding of its interactions with biological systems, will undoubtedly lead to the development of the next generation of innovative medicines.

References

  • El-Gamal, M. I., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 5678. [Link]
  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1363-1373. [Link]
  • Al-Ghorbani, M., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(03), 059-068. [Link]
  • Abdel-Aziz, A. A.-M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(18), 6523. [Link]
  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(5), 1888-1899. [Link]
  • Sharma, P., & Kumar, A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
  • Kumar, A., et al. (2023). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 28(12), 4840. [Link]
  • Al-Omair, M. A., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1745-1766. [Link]
  • Cheney, D. L., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302. [Link]
  • Wang, X., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 522-527. [Link]
  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
  • Singh, P. P., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
  • Reddy, T. S., et al. (2012). PYRAZOLO [3,4-B] PYRIDIN-4-ONE KINASE INHIBITORS.
  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1548-1565. [Link]
  • Papastathopoulos, P., et al. (2021). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 26(11), 3169. [Link]

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An In-Depth Technical Guide to the Physical Properties of 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key building block in the synthesis of bioactive molecules, a thorough understanding of its physical characteristics is paramount for its effective handling, characterization, and application in research and development.[1][2][3] This document moves beyond a simple recitation of data, offering insights into the experimental methodologies required for its characterization and the scientific principles that underpin these techniques.

Molecular Structure and Key Physicochemical Parameters

This compound possesses a fused bicyclic system consisting of a pyrazole and a pyridine ring, with a carbaldehyde substituent at the 3-position of the pyrazolo moiety. This unique arrangement of atoms imparts specific physical and chemical properties that are crucial for its role as a synthetic intermediate.

Diagram of the Molecular Structure of this compound

Caption: Molecular structure of this compound.

A summary of key physicochemical properties is presented in the table below. It is important to note that while some experimental data is available for related compounds, specific experimental values for this compound are not widely reported in the literature. Therefore, predicted values are also included and should be treated as estimations.

PropertyValueSource
Molecular Formula C₇H₅N₃O[1][4][5][6]
Molecular Weight 147.14 g/mol [1][4][6]
Appearance Solid, Yellow Powder[4]
Melting Point Not available[1]
Boiling Point 383.825 °C at 760 mmHg (Predicted)[1]
Density 1.472 g/cm³ (Predicted)[1]
pKa 7.96 ± 0.40 (Predicted)[1]
Flash Point 189.01 °C (Predicted)[1]
Solubility Not available[1]
Storage Temperature 2-8°C[1]

Experimental Determination of Physical Properties: A Methodological Approach

For a compound like this compound, which may be synthesized in a research setting, a systematic approach to determining its physical properties is essential for its validation and for ensuring reproducibility in subsequent applications.

Workflow for the Physical Characterization of a Novel Compound

cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Determination cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Screening MeltingPoint->Solubility Spectroscopy Spectroscopic Analysis Solubility->Spectroscopy NMR NMR (¹H, ¹³C) Spectroscopy->NMR IR Infrared (IR) Spectroscopy Spectroscopy->IR MS Mass Spectrometry (MS) Spectroscopy->MS Analysis Data Interpretation and Structural Confirmation NMR->Analysis IR->Analysis MS->Analysis Documentation Documentation of Physical Properties Analysis->Documentation

Caption: A generalized workflow for the physical characterization of a synthesized compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, whereas a broad melting range suggests the presence of impurities.

Experimental Protocol:

  • Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.

Causality Behind Experimental Choices:

  • Fine Powder: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, thermometer, and heating block, leading to an accurate measurement.

Solubility Profile

Understanding the solubility of this compound in various solvents is crucial for its use in reactions, for purification, and for formulation development.

Experimental Protocol:

  • Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF)).

  • Procedure: To a small, known amount of the compound (e.g., 1-5 mg) in a vial, the solvent is added dropwise with agitation at a controlled temperature (typically room temperature).

  • Observation: The point at which the solid completely dissolves is noted. Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the amount of solvent required to dissolve a known mass of the solute.

Causality Behind Experimental Choices:

  • Range of Solvents: Testing in solvents with different polarities provides a comprehensive understanding of the compound's solubility characteristics, which is dictated by its molecular structure ("like dissolves like"). The polar pyrazole and pyridine rings and the aldehyde group suggest potential solubility in polar aprotic and protic solvents.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

  • Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

  • Aromatic Protons: Protons on the pyridine and pyrazole rings will appear in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns depending on their electronic environment and neighboring protons.

  • N-H Proton: The proton on the pyrazole nitrogen will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon will be observed in the highly deshielded region of the spectrum, typically around δ 180-200 ppm.

  • Aromatic Carbons: The carbons of the fused ring system will resonate in the aromatic region (δ 110-160 ppm).

Experimental Protocol:

  • Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts, integration (for ¹H NMR), and coupling constants are analyzed to elucidate the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.

  • C=N and C=C Stretches (Aromatic Rings): Multiple bands in the 1450-1650 cm⁻¹ region.

  • N-H Stretch (Pyrazole): A moderate to broad absorption band around 3100-3500 cm⁻¹.

  • C-H Stretches (Aromatic and Aldehyde): Bands in the region of 2700-2850 cm⁻¹ (aldehyde C-H) and 3000-3100 cm⁻¹ (aromatic C-H).

Experimental Protocol:

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (approximately 147.14 m/z). High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

  • Fragmentation Pattern: The molecule may undergo characteristic fragmentation, such as the loss of the aldehyde group (-CHO) or other small neutral molecules.

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: A suitable ionization technique is employed (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)).

  • Mass Analysis: The mass-to-charge ratios (m/z) of the resulting ions are measured.

Safety and Handling

Based on available data for this compound, appropriate safety precautions should be taken.[4] this compound is potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.[4] Therefore, it is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This technical guide has outlined the key physical properties of this compound and provided a detailed framework for their experimental determination. While some physical constants for this specific molecule are not yet widely published, the methodologies and expected spectroscopic features described herein offer a robust foundation for researchers and drug development professionals. A systematic and rigorous approach to characterizing this and other novel compounds is fundamental to advancing scientific discovery and ensuring the reliability and reproducibility of experimental outcomes.

References

  • Wiley-VCH. (2007). Supporting Information.
  • Semantic Scholar. (n.d.). S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design.
  • LookChem. (n.d.). Cas 1010073-87-6,this compound.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
  • ResearchGate. (n.d.). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents.
  • MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
  • ResearchGate. (n.d.). Pyrazolopyridine‐thiazole derivatives with remarkable antiproliferative activity.
  • PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine.
  • Letters in Applied NanoBioScience. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole.
  • Aspira Chemical. (n.d.). 1H-​Pyrazolo[3,​4-​b]​pyridine-​3-​carboxaldehyde, 95%.
  • PubMed. (2012). Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives.
  • ResearchGate. (n.d.). (PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.
  • National Institutes of Health. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • LookChem. (n.d.). Cas 1010073-87-6,this compound.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • MySkinRecipes. (n.d.). 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde.
  • ResearchGate. (n.d.). (PDF) Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives.
  • Wikipedia. (n.d.). Pyridine-3-carbaldehyde.
  • NIST. (n.d.). 3-Pyridinecarboxaldehyde.

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Safety and handling of 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde

Introduction

This compound is a heterocyclic building block of significant interest within the fields of medicinal chemistry and materials science. Its fused pyrazole and pyridine ring system forms a stable, aromatic core, while the aldehyde functional group at the 3-position serves as a versatile synthetic handle for molecular elaboration.[1] This compound is a key intermediate in the development of novel bioactive molecules, including kinase inhibitors and other targeted therapeutics for oncology, inflammation, and central nervous system disorders.[2][3][4]

The utility of this reagent in research and development necessitates a thorough understanding of its properties to ensure safe and effective handling. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the critical aspects of hazard identification, risk mitigation, proper handling protocols, and emergency procedures. Our objective is to pair procedural steps with scientific rationale, fostering a culture of safety and enabling the confident use of this valuable synthetic intermediate.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of laboratory safety and experimental reproducibility. The key identifiers and characteristics of this compound are summarized below.

PropertyDataReference(s)
IUPAC Name This compound[5][6]
Synonyms 1H-Pyrazolo[3,4-b]pyridine-3-carboxaldehyde[1]
CAS Number 1010073-87-6[1][5][6]
Molecular Formula C₇H₅N₃O[1][2][5][6]
Molecular Weight 147.14 g/mol [5][6]
Appearance Yellow solid powder
Purity Typically ≥97%[5][6]
Tautomerism The 1H-tautomer is significantly more stable than the 2H-isomer.[7]

Hazard Identification and Risk Assessment

This compound is classified as harmful and an irritant. The hazards stem from the intrinsic properties of its nitrogen-containing heterocyclic core and the reactive aldehyde group. A summary of its GHS classification provides a clear directive for handling.

GHS ClassificationCode & StatementReference(s)
Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning [5]
Hazard Statements H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation[5]
Precautionary Statements P261, P280, P301+P312, P302+P352, P305+P351+P338[5]
Expert Analysis of Hazards

The assigned hazard statements are directly linked to the molecule's structure. The pyridine-like nitrogen atoms can interact with biological macromolecules, leading to irritation. Fine powders, as this compound is supplied, pose a significant inhalation risk (H335), capable of irritating the respiratory tract. The aldehyde group can react with proteins, contributing to skin (H315) and eye (H319) irritation. Finally, its classification as harmful if swallowed (H302) is common for many biologically active heterocyclic compounds.

A systematic risk assessment should be performed before any experiment. This involves evaluating the quantity of material being used, the nature of the operation (e.g., weighing vs. reaction in a closed system), and the potential for exposure.

cluster_0 Risk Assessment Workflow A Identify Hazards (H302, H315, H319, H335) B Evaluate Procedure (Scale, Duration, Operation) A->B Consider... C Assess Exposure Potential (Inhalation, Dermal, Ingestion) B->C Leads to... D Implement Controls (See Hierarchy of Controls) C->D Requires... E Review & Document (Update SOPs) D->E Finalize...

Figure 1: A workflow for conducting a procedure-specific risk assessment.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to a strict handling protocol is paramount. The primary goal is to minimize exposure through all potential routes by applying the Hierarchy of Controls.

cluster_1 Hierarchy of Controls for Safe Handling E Elimination / Substitution (Not feasible; compound is required) D Engineering Controls • Chemical Fume Hood • Ventilated Balance Enclosure E->D Most Effective C Administrative Controls • Standard Operating Procedures (SOPs) • Restricted Access Areas • Mandatory Training D->C B Personal Protective Equipment (PPE) • Safety Goggles • Nitrile Gloves • Lab Coat C->B A User B->A Least Effective

Figure 2: The Hierarchy of Controls applied to handling the compound.

Protocol: Weighing and Transferring Solid this compound

This protocol is designed to be self-validating; adherence to each step inherently minimizes the risks identified in Section 2.

  • Preparation (Administrative Control):

    • Ensure you have read and understood this guide and the supplier's Safety Data Sheet (SDS).

    • Verify that the work area is clean and unobstructed.

    • Confirm that an appropriate chemical spill kit and emergency eyewash/shower station are accessible.[8]

  • Engineering Controls:

    • All handling of the solid compound must be performed inside a certified chemical fume hood or a ventilated balance enclosure.

    • Causality: This is the most critical step for preventing respiratory exposure (H335) to the fine powder. The negative pressure environment contains any airborne particles away from the user's breathing zone.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles for full protection against dust and splashes. Standard safety glasses are not sufficient.

    • Hand Protection: Wear nitrile gloves. Inspect gloves for any defects before use.

      • Causality: Nitrile provides adequate protection against incidental dermal contact. If significant contamination occurs, remove gloves immediately using the proper technique, wash hands, and don fresh gloves.[10]

    • Body Protection: A buttoned laboratory coat must be worn to protect against skin contact.

  • Procedure (Weighing and Transfer):

    • Place a tared weigh boat on an analytical balance inside the ventilated enclosure.

    • Use an anti-static brush or device on the container and weigh boat if static is an issue.

    • Carefully transfer the desired amount of the yellow powder from the stock bottle to the weigh boat using a clean spatula. Avoid creating dust clouds by moving slowly and deliberately.

    • Securely close the stock bottle immediately after dispensing.

    • To transfer the weighed solid into a reaction vessel, gently tap the powder from the weigh boat. If dissolving, add the solvent to the vessel first, create a vortex with gentle stirring, and then slowly add the solid to the vortex to facilitate dissolution and prevent clumping or splashing.

  • Post-Handling:

    • Wipe down the spatula and work surface with a damp cloth (e.g., with 70% ethanol) to decontaminate.

    • Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[5]

Storage and Stability

Proper storage is essential for maintaining the compound's purity and ensuring laboratory safety.

  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[8][11] A standard laboratory chemical cabinet is appropriate. Some suppliers recommend room temperature storage.[2]

  • Rationale: A tightly sealed container prevents the hygroscopic uptake of atmospheric moisture and protects the aldehyde functionality from slow air oxidation, which could compromise its reactivity and purity over time.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Ignition Sources: Although the solid itself is not highly flammable, it should be stored away from heat and ignition sources as a general best practice.[12]

Emergency Procedures

Accidents can happen despite careful planning. Rapid and correct response is critical.

First Aid Measures
Exposure RouteFirst Aid ResponseReference(s)
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][8][11]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical advice if irritation persists.[5][10]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[5][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[5][11]
Spill Response Protocol

For a small spill (<1 gram) within a fume hood:

  • Alert & Restrict: Alert others in the immediate area. Keep the fume hood sash at a safe working height.

  • PPE: Ensure you are wearing the appropriate PPE as described in Section 3.

  • Contain & Absorb: Cover the spill with a non-combustible absorbent material such as vermiculite, sand, or a chemical spill pillow.[9][13] Do not use paper towels, as this can create dust.

  • Collect: Carefully sweep the absorbed material into a dustpan and place it into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Wipe the spill area with a damp cloth, followed by a dry one. Place all cleaning materials into the hazardous waste container.

  • Dispose: Dispose of the sealed waste container according to your institution's hazardous waste procedures.

For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Waste Disposal

All materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Unused compound, contaminated gloves, weigh boats, and cleaning materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[11][14]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.

  • Regulatory Compliance: Never dispose of this chemical down the drain or in the regular trash.[9] All disposal must be conducted in strict accordance with institutional, local, and national environmental regulations.[12][13]

Chemical Reactivity and Synthetic Utility

Understanding the compound's reactivity is key to its effective use. The aldehyde group is the primary site of reaction and serves as an electrophilic handle for building molecular complexity.

cluster_0 Key Synthetic Transformations start This compound CHO reductive_amination Reductive Amination (e.g., + R₂NH, NaBH(OAc)₃) start:f1->reductive_amination wittig Wittig Reaction (e.g., + Ph₃P=CHR) start:f1->wittig condensation Condensation (e.g., Knoevenagel) start:f1->condensation product_amine Secondary/Tertiary Amine Derivative reductive_amination->product_amine product_alkene Alkene Derivative wittig->product_alkene product_enone α,β-Unsaturated Derivative condensation->product_enone

Sources

Methodological & Application

Synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed protocol for the synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, and the introduction of a carbaldehyde group at the 3-position offers a versatile handle for further chemical modifications. This document outlines a reliable synthetic strategy, moving beyond a direct formylation approach to a more robust multi-step synthesis that ensures regiochemical control.

Introduction: The Significance of this compound

The 1H-pyrazolo[3,4-b]pyridine core is a fusion of pyrazole and pyridine rings, resulting in a bicyclic heteroaromatic system with a unique electronic distribution and three-dimensional shape. This scaffold has been identified as a key pharmacophore in a variety of therapeutic agents, including kinase inhibitors for cancer therapy and anti-infective agents. The aldehyde functionality at the C3-position serves as a crucial synthetic intermediate, enabling a wide range of chemical transformations such as reductive amination, Wittig reactions, and the formation of Schiff bases, thereby allowing for the exploration of diverse chemical space in drug discovery programs.

Synthetic Strategy: A Regiocontrolled Approach

Direct formylation of the 1H-pyrazolo[3,4-b]pyridine nucleus, for instance via the Vilsmeier-Haack reaction, has been reported to be challenging and often leads to undesired regioselectivity, with formylation occurring at the C5-position of the pyridine ring[1][2]. To overcome this, the presented protocol adopts a strategy where the pyrazolo[3,4-b]pyridine core is constructed with a precursor functional group at the C3-position, which is then converted to the desired carbaldehyde.

This guide details a two-part synthesis:

  • Part A: Synthesis of the Precursor, 3-Methyl-1H-pyrazolo[3,4-b]pyridine. This involves the cyclization of a suitable aminopyrazole with a dicarbonyl compound.

  • Part B: Oxidation of the 3-Methyl Group to the 3-Carbaldehyde. This key transformation is achieved using a selective oxidizing agent.

PART 1: Synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridine

This section describes the synthesis of the key intermediate, 3-methyl-1H-pyrazolo[3,4-b]pyridine, a foundational step for the subsequent oxidation to the target aldehyde. The synthesis starts from the readily available 5-amino-3-methyl-1H-pyrazole.

Materials and Reagents
Reagent/MaterialGradeSupplier
5-Amino-3-methyl-1H-pyrazole98%Commercially Available
Malondialdehyde bis(dimethyl acetal)98%Commercially Available
Hydrochloric Acid (HCl)ConcentratedACS Grade
Ethanol (EtOH)AnhydrousACS Grade
Sodium Bicarbonate (NaHCO₃)Saturated SolutionACS Grade
Ethyl Acetate (EtOAc)ACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade
Silica Gel60 Å, 230-400 meshFor column chromatography
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-amino-3-methyl-1H-pyrazole (10.0 g, 103 mmol) in ethanol (100 mL).

  • Addition of Reagents: To the stirred solution, add malondialdehyde bis(dimethyl acetal) (17.0 g, 103 mmol) followed by the slow, dropwise addition of concentrated hydrochloric acid (10 mL).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate) to afford 3-methyl-1H-pyrazolo[3,4-b]pyridine as a solid.

Scientific Rationale

The formation of the pyridine ring in this reaction proceeds through a condensation reaction between the aminopyrazole and malondialdehyde (generated in situ from its acetal under acidic conditions). The amino group of the pyrazole acts as a nucleophile, attacking the carbonyl groups of the malondialdehyde, followed by cyclization and dehydration to form the fused pyridine ring. The use of an acid catalyst is crucial for both the hydrolysis of the acetal and to promote the condensation and cyclization steps.

PART 2: Synthesis of this compound

This section details the selective oxidation of the 3-methyl group of the intermediate to the desired 3-carbaldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Methyl-1H-pyrazolo[3,4-b]pyridineAs synthesized in Part 1
Selenium Dioxide (SeO₂)99%Commercially Available
1,4-DioxaneAnhydrousACS Grade
Dichloromethane (DCM)ACS Grade
Celite®For filtration
Sodium Bicarbonate (NaHCO₃)Saturated SolutionACS Grade
BrineSaturated NaCl SolutionACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade
Silica Gel60 Å, 230-400 meshFor column chromatography
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-methyl-1H-pyrazolo[3,4-b]pyridine (5.0 g, 37.5 mmol) in 1,4-dioxane (50 mL).

  • Addition of Oxidizing Agent: To the suspension, add selenium dioxide (4.6 g, 41.3 mmol) in one portion.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The reaction mixture will turn from a suspension to a dark solution with a black precipitate (elemental selenium). Monitor the reaction by TLC (3:7 ethyl acetate/hexanes).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the selenium precipitate, washing the pad with dichloromethane (50 mL).

  • Extraction: Combine the filtrate and washings and transfer to a separatory funnel. Wash the organic solution with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (starting from 20% ethyl acetate) to yield this compound as a solid.

Scientific Rationale

Selenium dioxide is a well-established reagent for the oxidation of allylic and benzylic C-H bonds, and in this case, the methyl group at the 3-position of the pyrazolo[3,4-b]pyridine ring is activated for oxidation. The reaction proceeds through an ene reaction followed by a[3][4]-sigmatropic rearrangement to form an intermediate that hydrolyzes to the aldehyde. This method provides a direct and relatively selective route to the desired carbaldehyde.

Characterization Data

CompoundMolecular FormulaMolecular WeightMelting Point1H NMR (CDCl₃, δ ppm)
This compoundC₇H₅N₃O147.14 g/mol N/A10.1 (s, 1H, CHO), 8.7 (dd, 1H), 8.2 (dd, 1H), 7.3 (dd, 1H), 12.5 (br s, 1H, NH)

Note: NMR data is predicted and should be confirmed by experimental analysis.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_part1 PART 1: Synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridine cluster_part2 PART 2: Oxidation to this compound 5-Amino-3-methyl-1H-pyrazole 5-Amino-3-methyl-1H-pyrazole Reaction1 EtOH, HCl Reflux, 4h 5-Amino-3-methyl-1H-pyrazole->Reaction1 Malondialdehyde_bis(dimethyl_acetal) Malondialdehyde bis(dimethyl acetal) Malondialdehyde_bis(dimethyl_acetal)->Reaction1 3-Methyl-1H-pyrazolo[3,4-b]pyridine 3-Methyl-1H-pyrazolo[3,4-b]pyridine Reaction1->3-Methyl-1H-pyrazolo[3,4-b]pyridine 3-Methyl-1H-pyrazolo[3,4-b]pyridine_2 3-Methyl-1H-pyrazolo[3,4-b]pyridine 3-Methyl-1H-pyrazolo[3,4-b]pyridine->3-Methyl-1H-pyrazolo[3,4-b]pyridine_2 Intermediate Reaction2 1,4-Dioxane Reflux, 6-8h 3-Methyl-1H-pyrazolo[3,4-b]pyridine_2->Reaction2 SeO2 SeO₂ SeO2->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Selenium dioxide is highly toxic and should be handled with extreme care. Avoid inhalation of dust and contact with skin.

  • Concentrated hydrochloric acid is corrosive. Handle with care.

  • 1,4-Dioxane is a flammable liquid and a suspected carcinogen.

Troubleshooting

ProblemPossible CauseSolution
Part 1: Low yield of 3-methyl-1H-pyrazolo[3,4-b]pyridine Incomplete hydrolysis of the acetal.Ensure sufficient acid is used and allow for adequate reaction time.
Inefficient extraction.Perform multiple extractions with ethyl acetate.
Part 2: Incomplete oxidation Insufficient amount of SeO₂.Use a slight excess of selenium dioxide.
Reaction time is too short.Monitor the reaction by TLC and extend the reflux time if necessary.
Part 2: Formation of byproducts Over-oxidation.Carefully monitor the reaction time to avoid oxidation to the carboxylic acid.

Conclusion

The synthetic protocol detailed in this guide provides a reliable and regiocontrolled method for the preparation of this compound. By circumventing the challenges associated with direct formylation, this multi-step approach offers a practical route for obtaining this valuable synthetic intermediate. The successful execution of this protocol will enable researchers to access a key building block for the synthesis of novel and potentially therapeutic pyrazolo[3,4-b]pyridine derivatives.

References

  • Quiroga, J., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 49(4), 693-696. [Link]
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 136-150. [Link]
  • Tomar, N., et al. (2018). Synthesis and Characterization of 1h-Pyrazolo [3, 4-B] Pyridines as Antifungal Agents. International Journal of Advanced Research in Engineering, Science & Management.
  • Rajput, A. P., & Asnani, A. J. (2012). A Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1145-1157.
  • Donaire-Arias, A., et al. (2022).
  • LookChem. (n.d.). This compound.

Sources

The Vilsmeier-Haack Reaction: A Comprehensive Guide to Pyrazole-4-Carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern pharmaceutical design. Its derivatives are integral to a wide array of therapeutic agents. Among the many functionalized pyrazoles, pyrazole-4-carbaldehydes stand out as exceptionally versatile synthetic intermediates. The Vilsmeier-Haack reaction offers a powerful and direct method for the synthesis of these crucial building blocks. This guide provides an in-depth exploration of the Vilsmeier-Haack reaction for the preparation of pyrazole-4-carbaldehydes, detailing the underlying mechanistic principles, offering robust experimental protocols, and addressing practical considerations for successful execution in a research setting.

The Strategic Importance of Pyrazole-4-Carbaldehydes

Pyrazole-4-carbaldehydes are not merely synthetic curiosities; they are pivotal intermediates in the construction of complex molecular architectures. The aldehyde functionality at the C4 position serves as a versatile handle for a multitude of chemical transformations, including but not limited to:

  • Reductive amination: To introduce diverse amine functionalities.

  • Wittig and related olefination reactions: For carbon-carbon bond formation and the introduction of vinyl groups.

  • Oxidation: To generate the corresponding carboxylic acids.

  • Condensation reactions: With a variety of nucleophiles to form Schiff bases, hydrazones, and other derivatives, which can be further cyclized to construct fused heterocyclic systems.

This synthetic flexibility makes pyrazole-4-carbaldehydes highly sought-after precursors in the development of novel therapeutic agents.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction is a formylation reaction that utilizes a Vilsmeier reagent, a chloroiminium salt, to introduce a formyl group onto an electron-rich substrate.[1][2] In the context of pyrazole synthesis, this reaction can be approached from two primary starting points: the direct formylation of a pre-existing pyrazole ring or the concomitant cyclization and formylation of a hydrazone.

Formation of the Vilsmeier Reagent

The reaction is initiated by the formation of the electrophilic Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[1][2]

Vilsmeier_Reagent_Formation

The lone pair of the nitrogen atom in DMF attacks the electrophilic phosphorus atom of POCl₃, leading to an initial adduct. This intermediate then eliminates a dichlorophosphate anion to form the highly electrophilic chloroiminium ion, the active Vilsmeier reagent.

Mechanism: Cyclization and Formylation of Hydrazones

A particularly elegant application of the Vilsmeier-Haack reaction is the synthesis of pyrazole-4-carbaldehydes from hydrazones. This pathway involves a tandem cyclization and formylation sequence.[3]

Hydrazone_to_Pyrazole_Mechanism

The enamine tautomer of the hydrazone, being electron-rich, attacks the Vilsmeier reagent.[4] This is followed by an intramolecular cyclization where the terminal nitrogen atom attacks the iminium carbon. Subsequent elimination and aromatization lead to the formation of the pyrazole ring. The newly formed pyrazole is itself an electron-rich heterocycle and undergoes a second electrophilic substitution at the C4 position by another molecule of the Vilsmeier reagent. The resulting iminium salt is then hydrolyzed during the aqueous work-up to yield the final pyrazole-4-carbaldehyde.[3][5]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired scale.

General Safety Precautions
  • Phosphoryl chloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.

  • The Vilsmeier-Haack reaction is exothermic. Proper temperature control, especially during the addition of POCl₃ to DMF, is crucial.

  • The quenching of the reaction mixture should be performed cautiously by slowly adding the reaction mixture to crushed ice to manage the exothermic hydrolysis of any unreacted POCl₃ and the Vilsmeier reagent.

Protocol 1: Synthesis of 1,3-Disubstituted Pyrazole-4-carbaldehyde from a Hydrazone

This protocol is adapted from established procedures for the synthesis of various substituted pyrazole-4-carbaldehydes.[6]

Materials:

  • Substituted acetophenone hydrazone (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃) (3.0 - 5.0 eq)

  • Crushed ice

  • Saturated sodium bicarbonate solution or dilute sodium hydroxide solution

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (sufficient to dissolve the hydrazone). Cool the flask to 0 °C in an ice-water bath.

  • Add POCl₃ (3.0 - 5.0 eq) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of a colorless to pale yellow solid or viscous liquid indicates the formation of the Vilsmeier reagent.

  • Reaction with Hydrazone: Dissolve the substituted acetophenone hydrazone (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-90 °C. The optimal temperature and reaction time (typically 2-8 hours) should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large excess of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide until the pH is neutral to slightly basic. The crude product will often precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry. Alternatively, if the product does not precipitate, extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient.

Protocol 2: Direct Formylation of a Substituted Pyrazole

This protocol is suitable for pyrazoles that are sufficiently electron-rich to undergo electrophilic substitution.

Materials:

  • Substituted pyrazole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃) (1.5 - 3.0 eq)

  • Crushed ice

  • Saturated sodium bicarbonate solution or dilute sodium hydroxide solution

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate eluent system

Procedure:

  • Follow steps 1-3 from Protocol 1 to prepare the Vilsmeier reagent.

  • Reaction with Pyrazole: Dissolve the substituted pyrazole (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the pyrazole solution dropwise to the Vilsmeier reagent at 0 °C.

  • The reaction may proceed at room temperature or require heating. Monitor the reaction by TLC to determine the optimal conditions. For less reactive pyrazoles, heating at temperatures up to 120 °C may be necessary.[7]

  • Follow steps 7-10 from Protocol 1 for the work-up and purification of the product.

Key Reaction Parameters and Troubleshooting

The success of the Vilsmeier-Haack reaction is highly dependent on careful control of the reaction parameters.

ParameterRecommended Conditions & RationalePotential Issues & Troubleshooting
Reagents Use anhydrous DMF and freshly distilled or a new bottle of POCl₃. Moisture will quench the Vilsmeier reagent.Low or no yield: Reagents may have degraded. Ensure anhydrous conditions.
Stoichiometry A 3-5 fold excess of the Vilsmeier reagent is often used for the hydrazone cyclization/formylation. For direct formylation, a 1.5-3 fold excess is typical.Incomplete reaction: Increase the equivalents of the Vilsmeier reagent.
Temperature Vilsmeier reagent formation should be done at 0-5 °C. The reaction with the substrate can range from room temperature to reflux, depending on its reactivity.Side reactions/decomposition: If the substrate is sensitive, maintain a lower reaction temperature. For unreactive substrates, a higher temperature may be required.
Reaction Time Typically 2-12 hours. Monitor by TLC for optimal conversion.Incomplete reaction: Extend the reaction time. Product degradation: Shorten the reaction time.
Work-up Slow and careful quenching on ice is crucial to control the exothermic hydrolysis. Neutralization should be done slowly to avoid excessive heat generation.Low yield after work-up: Ensure complete precipitation or extraction of the product. Adjust the pH carefully during neutralization.
Substrate Scope Electron-rich pyrazoles and hydrazones are ideal substrates. Electron-withdrawing groups on the pyrazole ring can hinder or prevent the reaction.No reaction: The substrate may be too electron-deficient. Consider alternative formylation methods.

Common Side Reactions:

  • Chlorination: In some cases, particularly with substrates containing hydroxyl groups, chlorination can occur as a side reaction.[8]

  • Dealkylation: For certain N-alkylpyrazoles, dealkylation has been observed under harsh reaction conditions.[7]

  • Hydroxymethylation: Prolonged heating of DMF can generate small amounts of formaldehyde, leading to hydroxymethylation as a minor side product.[7]

Data Presentation: Examples of Synthesized Pyrazole-4-carbaldehydes

The following table summarizes representative examples of pyrazole-4-carbaldehydes synthesized via the Vilsmeier-Haack reaction, showcasing the versatility of this method.

Starting MaterialSubstituents (R¹, R²)Reaction ConditionsYield (%)Reference
Phenylhydrazone of AcetophenoneR¹=Ph, R²=PhPOCl₃/DMF, 70-80 °C, 6 hGood[9]
Hydrazone of 4-FluoroacetophenoneR¹=Benzyl, R²=4-F-PhPOCl₃/DMF, 70 °C, 5-6 hGood[3]
1,3-Disubstituted-5-chloro-1H-pyrazoleVarious alkyl and aryl groupsPOCl₃/DMF, 120 °C, 2 hModerate to Good[7]
Hydrazone of Galloyl HydrazideR¹=Various aryl, R²=GalloylPOCl₃/DMFGood to Excellent[6]

Conclusion

The Vilsmeier-Haack reaction is an indispensable tool in the arsenal of the synthetic chemist for the preparation of pyrazole-4-carbaldehydes. Its operational simplicity, coupled with the ability to perform a one-pot cyclization and formylation from readily available hydrazones, makes it a highly attractive synthetic route. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access a wide range of pyrazole-4-carbaldehyde building blocks, paving the way for the discovery and development of novel, biologically active compounds.

References

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15. [Link]
  • ResearchGate. (2025). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. [Link]
  • Common Standard Operating Procedure. (n.d.).
  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26786-26815. [Link]
  • Shetty, P., et al. (2020). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 32(2), 503-507.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]
  • Lokhande, P. D., et al. (2014). MW assisted the Vilsmeier–Haack reagent in the synthesis of pyrazoles. Journal of Chemical Sciences, 126(5), 1437-1442.
  • Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 3(1), 25-43.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26786-26815. [Link]
  • Chemistry Stack Exchange. (2021).
  • ResearchGate. (2025).
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  • Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(11), 913-922. [Link]
  • Richmond Sarpong Group. (2016).
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  • Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehydes and their transformation into some new heterocyclic compounds. Chronicle of Organic Chemistry, 2(4), 187-194.
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Application Note: A Robust Protocol for the Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Scaffold via the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1H-Pyrazolo[3,4-b]pyridines

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structure, featuring a fused pyrazole and pyridine ring system, serves as a bioisostere of purine bases like adenine and guanine, allowing it to interact with a wide array of biological targets.[1] This has led to the development of potent and selective inhibitors for critical therapeutic targets, including Fibroblast Growth Factor Receptors (FGFRs) and TANK-binding kinase 1 (TBK1), which are implicated in oncology and inflammatory diseases.[2][3] With over 300,000 compounds reported and several derivatives in various stages of clinical investigation, the demand for reliable and scalable synthetic routes to this scaffold is paramount.[1][4]

The Gould-Jacobs reaction, a classic method for quinoline synthesis, offers a powerful and direct approach to constructing the 1H-pyrazolo[3,4-b]pyridine framework.[5][6] By substituting the traditional aniline starting material with a 3-aminopyrazole, this reaction provides a convergent and efficient pathway to key synthetic intermediates.[1] This application note provides a detailed theoretical overview, a validated step-by-step protocol, and expert insights into the critical parameters of the Gould-Jacobs reaction for synthesizing this vital heterocyclic system.

Theoretical Framework: Mechanism of the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a thermal cyclization process that constructs a pyridine ring onto an existing amino-heterocycle or aniline.[7] When applied to the synthesis of 1H-pyrazolo[3,4-b]pyridines, the reaction proceeds through a well-defined, multi-step mechanism starting from a 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate (DEEMM).

The key mechanistic steps are:

  • Nucleophilic Attack & Condensation: The reaction initiates with a nucleophilic attack from the exocyclic amino group of the 3-aminopyrazole onto the electron-deficient β-carbon of DEEMM. This is followed by the elimination of an ethanol molecule to form a stable vinylogous amide intermediate: diethyl 2-(((1H-pyrazol-3-yl)amino)methylene)malonate.[1][5]

  • Thermal Annulation (Cyclization): The crucial ring-closing step requires significant thermal energy (typically >250 °C).[7][8] The intermediate undergoes an intramolecular 6-electron cyclization, where the C-4 position of the pyrazole ring attacks one of the ester carbonyls, leading to the formation of the fused pyridine ring and the elimination of a second molecule of ethanol.[1][5] This step is irreversible and results in the formation of an ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, which exists in tautomeric equilibrium with its 4-oxo form.

  • Optional Chlorination: The resulting 4-hydroxy group is often converted to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[1] This transformation is synthetically valuable as the 4-chloro substituent is an excellent leaving group, enabling subsequent diversification of the scaffold through nucleophilic aromatic substitution reactions. If POCl₃ is omitted, the reaction yields the 4-hydroxy derivative.[1]

// Nodes Start [label="3-Aminopyrazole +\nDiethyl Ethoxymethylenemalonate (DEEMM)", fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; Intermediate [label="Vinylogous Amide Intermediate\n(Anilinomethylenemalonate analog)", fillcolor="#FFFFFF", color="#FBBC05", fontcolor="#202124"]; Cyclization [label="4-Hydroxy-1H-pyrazolo[3,4-b]pyridine\n(4-Oxo Tautomer)", fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"]; FinalProduct [label="4-Chloro-1H-pyrazolo[3,4-b]pyridine", fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"];

// Edges Start -> Intermediate [label=" Nucleophilic Attack\n- EtOH", color="#5F6368"]; Intermediate -> Cyclization [label=" Thermal Annulation (Cyclization)\n>250 °C, - EtOH", color="#5F6368"]; Cyclization -> FinalProduct [label=" Chlorination (POCl₃)", color="#5F6368"]; } .dot Caption: Reaction mechanism of the Gould-Jacobs synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative 4-chloro-1H-pyrazolo[3,4-b]pyridine starting from a generic 1-substituted-3-aminopyrazole.

3.1. Materials and Reagents

  • 1-Substituted-3-aminopyrazole (e.g., 1-methyl-1H-pyrazol-5-amine)

  • Diethyl 2-(ethoxymethylene)malonate (DEEMM)

  • Dowtherm™ A (or Phenyl Ether)

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

3.2. Equipment

  • Round-bottom flasks

  • Reflux condenser and heating mantle

  • High-temperature thermometer

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

3.3. Step-by-Step Procedure

// Nodes A [label="Step 1: Condensation\nMix 3-aminopyrazole (1.0 eq)\nand DEEMM (1.1 eq).", fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; B [label="Heat mixture to 110-120 °C\nfor 2-3 hours.", fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; C [label="Cool and remove volatiles\nunder vacuum to get crude intermediate.", fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; D [label="Step 2: Cyclization & Chlorination\nAdd intermediate to Dowtherm A.", fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"]; E [label="Heat to 250-260 °C\nfor 30-60 minutes.", fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"]; F [label="Cool to ~100 °C and\nadd POCl₃ (3.0-5.0 eq) slowly.", fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"]; G [label="Reheat to 110-120 °C\nfor 2-4 hours.", fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"]; H [label="Step 3: Work-up & Purification\nCool and quench into ice/water.", fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"]; I [label="Neutralize with NaHCO₃ and\nextract with EtOAc.", fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"]; J [label="Dry, concentrate, and purify\nby column chromatography.", fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"]; K [label="Final Product", shape=ellipse, fillcolor="#FBBC05", color="#202124", fontcolor="#202124"];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; G -> H [color="#5F6368"]; H -> I [color="#5F6368"]; I -> J [color="#5F6368"]; J -> K [color="#5F6368"]; } .dot Caption: Experimental workflow for pyrazolo[3,4-b]pyridine synthesis.

Part A: Condensation to Form the Intermediate

  • To a round-bottom flask, add the 1-substituted-3-aminopyrazole (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).

  • Heat the reaction mixture with stirring at 110-120 °C for 2-3 hours. The reaction progress can be monitored by TLC or LC-MS, observing the consumption of the aminopyrazole.

  • After completion, allow the mixture to cool to room temperature. Remove the ethanol byproduct and any excess DEEMM under high vacuum to yield the crude intermediate, which is often a viscous oil or a low-melting solid and can be used in the next step without further purification.

Part B: Thermal Cyclization and Chlorination

  • In a separate flask equipped with a reflux condenser and a high-temperature thermometer, heat Dowtherm A to 250-260 °C.

  • Add the crude intermediate from Part A to the hot Dowtherm A in portions. Causality Note: This high temperature is crucial to provide the activation energy for the 6-electron pericyclic ring-closure (annulation) step.[7][8]

  • Maintain the temperature at 250-260 °C for 30-60 minutes until the cyclization is complete (monitor by TLC/LC-MS).

  • Allow the reaction mixture to cool to approximately 100 °C.

  • SAFETY NOTE: Perform the next step in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Slowly add phosphorus oxychloride (3.0-5.0 eq) to the mixture via an addition funnel.

  • Once the addition is complete, reheat the mixture to 110-120 °C and stir for 2-4 hours. Causality Note: This step converts the 4-oxo intermediate into the 4-chloro product, a versatile handle for further functionalization via nucleophilic substitution.[1]

  • Cool the reaction to room temperature. Very slowly and carefully, pour the reaction mixture into a beaker of crushed ice/water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of solid or saturated aqueous NaHCO₃ until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (typically using a hexanes/ethyl acetate gradient) to afford the final 4-chloro-1H-pyrazolo[3,4-b]pyridine product.

Data Summary and Expected Results

The following tables provide representative quantitative data for the synthesis.

Table 1: Model Reaction Parameters

Reagent Molar Eq. MW ( g/mol ) Sample Amount (10 mmol scale) Role
1-Methyl-1H-pyrazol-5-amine 1.0 97.12 0.97 g Starting Material
Diethyl Ethoxymethylenemalonate 1.1 216.22 2.38 g (2.1 mL) Pyridine Ring Precursor
Dowtherm A - - ~20 mL High-Temp Solvent

| Phosphorus Oxychloride | 4.0 | 153.33 | 6.13 g (3.7 mL) | Chlorinating Agent |

Table 2: Expected Yield and Characterization

Product Appearance Typical Yield Key ¹H NMR Signals (CDCl₃, δ ppm)

| 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | White to off-white solid | 55-75% | 8.8-9.0 (s, 1H, H6), 8.1-8.3 (s, 1H, H3), 4.4-4.6 (q, 2H, OCH₂), 4.1-4.3 (s, 3H, NCH₃), 1.4-1.6 (t, 3H, CH₃) |

Discussion of Critical Parameters & Field Insights

  • Temperature Control: The cyclization step is the most critical. Temperatures below 240 °C often result in incomplete or sluggish reactions. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition and lower yields.[7] For substrates sensitive to high temperatures, microwave-assisted synthesis can be a superior alternative, often reducing reaction times from hours to minutes and improving yields.[8]

  • Solvent Choice: The use of a high-boiling, inert solvent like Dowtherm A or phenyl ether is essential for achieving the required cyclization temperature safely at atmospheric pressure.

  • Purity of Intermediate: While the crude intermediate from the condensation step can often be used directly, purification by chromatography or recrystallization at this stage can sometimes improve the yield and purity of the final product, especially if the starting aminopyrazole is impure.

  • Quenching Procedure: The quenching of POCl₃ is highly exothermic and releases HCl gas. This step must be performed slowly, with efficient cooling and stirring, in a large-capacity fume hood to ensure safety.

Conclusion

The Gould-Jacobs reaction is a time-tested and highly effective strategy for the synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold. By understanding the underlying mechanism and carefully controlling the critical reaction parameters, particularly the high temperature required for annulation, researchers can reliably access key 4-chloro or 4-hydroxy substituted intermediates. These intermediates are foundational building blocks for the development of novel therapeutics in oncology, immunology, and beyond, making this protocol an essential tool for drug development professionals.

References

  • Tejedor, D., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
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  • Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry.
  • Li, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • Xiong, R., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Comprehensive Organic Name Reactions and Reagents.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056.
  • Kunce, D., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules.
  • ResearchGate. (2022). Pyridine reactants used for the synthesis of 1H-pyrazolo[3,4-b]pyridines.
  • ResearchGate. (n.d.). Gould–Jacobs reaction.
  • Beilstein Journals. (2019). Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction.
  • National Institutes of Health (NIH). (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
  • PubMed. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

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One-Pot Synthesis of Pyrazolo[3,4-b]pyridine Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered immense interest in medicinal chemistry and drug discovery.[1][2] Structurally, it is an analog of purine bases, allowing it to interact with a wide array of biological targets. This has led to the development of compounds with diverse and potent pharmacological activities, including roles as kinase inhibitors, anticancer agents, antimalarials, and antivirals.[1][3][4][5] The development of efficient, scalable, and versatile synthetic routes to access these molecules is therefore a critical objective for synthetic and medicinal chemists. One-pot, multicomponent reactions (MCRs) have emerged as a superior strategy, offering high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity from simple precursors.[3][6]

This guide provides an in-depth exploration of a robust and widely applicable one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives, focusing on the underlying mechanisms, detailed experimental protocols, and the rationale behind key procedural choices.

Core Synthetic Strategy: The Multicomponent Reaction (MCR) Approach

The most prevalent and efficient method for constructing the pyrazolo[3,4-b]pyridine skeleton is a one-pot, three-component reaction typically involving a 5-aminopyrazole, an aldehyde, and an active methylene compound such as malononitrile or ethyl cyanoacetate.[7][8][9] This approach is highly convergent, assembling the complex heterocyclic core in a single synthetic operation.

Mechanistic Insights

The reaction proceeds through a domino sequence of classical organic reactions. Understanding this mechanism is crucial for optimizing conditions and troubleshooting. The generally accepted pathway involves an initial base- or acid-catalyzed Knoevenagel condensation between the aromatic aldehyde and the active methylene compound.[2] This forms a highly electrophilic arylidene intermediate. The 5-aminopyrazole then acts as a nucleophile, undergoing a Michael addition to the activated double bond. The resulting intermediate subsequently undergoes intramolecular cyclization via nucleophilic attack of the endocyclic pyrazole nitrogen or the exocyclic amino group onto the nitrile or ester moiety, followed by tautomerization or oxidation to yield the final, stable aromatic pyrazolo[3,4-b]pyridine system.

The choice of catalyst is pivotal. While bases like triethylamine have been traditionally used, modern protocols often employ greener and more efficient catalysts such as L-proline, or surfactants like sodium dodecyl sulfate (SDS) in aqueous media, which can accelerate the reaction through micellar catalysis.[8][10][11] Microwave-assisted synthesis has also proven effective in dramatically reducing reaction times and improving yields.[6][12]

G cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_end Final Product Aldehyde Ar-CHO (Aldehyde) Knoevenagel Arylidene Malononitrile (Electrophile) Aldehyde->Knoevenagel Knoevenagel Condensation Malononitrile NC-CH₂-CN (Malononitrile) Malononitrile->Knoevenagel Knoevenagel Condensation Aminopyrazole 5-Aminopyrazole Michael_Adduct Michael Adduct Aminopyrazole->Michael_Adduct Michael Addition Knoevenagel->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Dihydro-Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product Pyrazolo[3,4-b]pyridine Cyclized_Intermediate->Product Tautomerization / Oxidation

Caption: General mechanism of the three-component synthesis.

Detailed Experimental Protocol: Three-Component Synthesis in Aqueous Media

This protocol describes the synthesis of 6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, a representative example of the MCR approach, utilizing an environmentally benign aqueous system.[8][10]

Materials and Equipment
  • Reactants: 4-Chlorobenzaldehyde, Malononitrile, 5-Amino-3-methyl-1-phenylpyrazole.

  • Catalyst: Sodium dodecyl sulfate (SDS).

  • Solvent: Deionized water.

  • Equipment: Round-bottom flask, magnetic stirrer with hotplate, reflux condenser, Buchner funnel, filtration apparatus, standard laboratory glassware.

  • Analysis: Thin-Layer Chromatography (TLC) plates (silica gel 60 F254), NMR spectrometer, Mass spectrometer.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-chlorobenzaldehyde (1.40 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and 5-amino-3-methyl-1-phenylpyrazole (1.73 g, 10 mmol).

  • Addition of Medium and Catalyst: Add deionized water (30 mL) followed by sodium dodecyl sulfate (SDS) (0.58 g, 2 mmol). The use of water as a solvent is a key feature of this green chemistry approach.[13] SDS acts as a phase-transfer catalyst, forming micelles that bring the organic reactants together and facilitate the reaction.[8]

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 4-6 hours, evidenced by the consumption of the starting materials.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product on the filter with cold water (2 x 20 mL) and then a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying and Characterization: Dry the purified solid product under vacuum. The resulting compound, 6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, can be characterized by NMR and mass spectrometry to confirm its structure and purity.

G node_start Start node_setup 1. Reaction Setup - Combine Aldehyde, Malononitrile,  and 5-Aminopyrazole in flask. node_start->node_setup node_add 2. Add Solvent & Catalyst - Add H₂O and SDS. node_setup->node_add node_react 3. Heat & Stir - Reflux at 90-100 °C. node_add->node_react node_monitor 4. Monitor by TLC - Check for consumption of reactants. node_react->node_monitor node_monitor->node_react Incomplete node_workup 5. Work-up - Cool to room temperature. - Collect solid by vacuum filtration. node_monitor->node_workup Reaction Complete node_purify 6. Purification - Wash solid with cold H₂O  and cold EtOH. node_workup->node_purify node_end 7. Dry & Characterize - NMR, MS node_purify->node_end

Caption: Experimental workflow for one-pot synthesis.

Scope and Optimization

The true power of this one-pot methodology lies in its versatility. A wide range of substituents can be introduced on the pyrazolo[3,4-b]pyridine core by simply varying the three starting components.

EntryAldehyde (Ar group)CatalystSolventTime (h)Yield (%)Reference(s)
14-Cl-C₆H₄SDSWater1294[8][10]
2C₆H₅NoneAcetic Acid575[7]
34-NO₂-C₆H₄SDSWater1096[8]
44-MeO-C₆H₄L-ProlineEthanol392[11]
52-Cl-C₆H₄TEAEthanol (MW)0.2592[6]
63-NO₂-C₆H₄Magnetic LDHEtOH/H₂O2.585[14]

Causality Behind Experimental Choices:

  • Aqueous Media: The selection of water as a solvent is not only for environmental reasons but can also be mechanistically advantageous. Hydrophobic effects can drive the nonpolar reactants into the SDS micelles, increasing their effective concentration and accelerating the reaction rate.[8][10]

  • Microwave Irradiation: Using microwave heating provides rapid and uniform energy distribution throughout the reaction mixture. This often leads to a significant reduction in reaction time and can minimize the formation of side products compared to conventional heating methods.[6][12]

  • Catalyst Selection: While strong bases can be effective, they can also lead to side reactions. Organocatalysts like L-proline or nanocatalysts such as magnetic layered double hydroxides (LDH) offer milder conditions, easier work-up, and potential for catalyst recycling, enhancing the overall efficiency and sustainability of the process.[11][14]

Conclusion

The one-pot, multicomponent synthesis of pyrazolo[3,4-b]pyridines is a powerful and highly adaptable tool for generating libraries of these medicinally important compounds. By leveraging a deep understanding of the reaction mechanism and making informed choices about solvents, catalysts, and energy sources, researchers can efficiently synthesize a diverse range of derivatives for screening in drug discovery programs. The protocols outlined herein provide a robust and green starting point for chemists aiming to explore the rich therapeutic potential of this privileged scaffold.

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  • Gutierrez, A. C., et al. (2018). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. SCIRP.
  • Ghorbani-Vaghei, R., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers.

Sources

Application Notes & Protocols: 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold renowned for its prevalence in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purine bases allows molecules derived from this scaffold to effectively interact with a wide range of biological targets, most notably protein kinases. This guide focuses on a particularly valuable derivative, 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde , a versatile building block whose C3-aldehyde functionality serves as a reactive handle for extensive synthetic diversification. We provide in-depth technical insights and detailed, field-tested protocols for key transformations including Knoevenagel condensations, multicomponent reactions, and reductive aminations, enabling researchers to leverage this scaffold for the rapid development of novel chemical entities.

The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates the pyrazolo[3,4-b]pyridine system, a scaffold that has garnered immense interest from medicinal chemists.[1][2] This interest is largely due to its role as a bioisostere of purine bases like adenine, which are fundamental components of ATP, the primary phosphate donor in kinase-catalyzed reactions.[1][3] Consequently, derivatives of this scaffold are exceptionally well-suited to act as ATP-competitive inhibitors of protein kinases, enzymes that are critical regulators of cellular signaling and are frequently dysregulated in diseases such as cancer.[3][4][5]

The strategic placement of a carbaldehyde group at the 3-position of this scaffold provides a powerful tool for synthetic chemists. This electrophilic aldehyde is primed for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the systematic and efficient exploration of the chemical space around the core structure. This is critical for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Key Synthetic Transformations and Protocols

The aldehyde group of this compound is a gateway to a multitude of valuable downstream compounds. The following sections detail robust protocols for some of the most impactful synthetic transformations.

Knoevenagel Condensation: Crafting α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction for aldehydes, involving the reaction with an active methylene compound to form a new carbon-carbon double bond.[6] This transformation is particularly valuable as the resulting α,β-unsaturated carbonyl or nitrile moieties can serve as Michael acceptors for covalent modification of biological targets or as versatile intermediates for further cyclization reactions.

Causality Behind Experimental Choices: The reaction is typically catalyzed by a weak base, such as piperidine, which facilitates the deprotonation of the active methylene compound to generate the nucleophilic carbanion.[7] More recently, green chemistry principles have driven the adoption of milder catalysts and environmentally benign solvent systems, such as aqueous media, which can enhance reaction rates and simplify purification.[6][8][9]

Protocol 1: Green Knoevenagel Condensation with Malononitrile

This protocol details an environmentally friendly, base-catalyzed condensation to synthesize 2-((1H-pyrazolo[3,4-b]pyridin-3-yl)methylene)malononitrile.

Materials:

  • This compound (1.0 mmol, 147.14 mg)

  • Malononitrile (1.1 mmol, 72.67 mg)

  • Ammonium carbonate ((NH₄)₂CO₃) (0.2 mmol, 19.22 mg)

  • Ethanol (5 mL)

  • Deionized Water (5 mL)

  • Round-bottom flask (25 mL) with magnetic stir bar

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol), malononitrile (1.1 mmol), and ammonium carbonate (0.2 mmol).

  • Add ethanol (5 mL) and deionized water (5 mL) to the flask.

  • Attach a reflux condenser and place the flask in a pre-heated heating mantle or oil bath.

  • Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Collect the solid product by vacuum filtration, washing with cold water (2 x 10 mL).

  • Dry the product under vacuum to yield the desired 2-((1H-pyrazolo[3,4-b]pyridin-3-yl)methylene)malononitrile.

Trustworthiness: This protocol is self-validating. The formation of a solid precipitate upon cooling and the ease of purification by simple filtration are strong indicators of a successful, high-yielding reaction. The use of an inexpensive, mild catalyst and a green solvent system makes this protocol robust and reproducible.[8]

Knoevenagel_Workflow start Combine Reactants: - Pyrazolo-pyridine-carbaldehyde - Malononitrile - (NH₄)₂CO₃ dissolve Add Solvent System: Water:Ethanol (1:1) start->dissolve reflux Heat to Reflux (80-85°C, 1-2h) dissolve->reflux monitor Monitor via TLC reflux->monitor In-process control cool Cool to Room Temp reflux->cool precipitate Product Precipitation cool->precipitate filter Vacuum Filtration & Wash with Cold Water precipitate->filter dry Dry Under Vacuum filter->dry product Final Product: Substituted Alkene dry->product

Caption: Experimental workflow for the Knoevenagel condensation.

Data Presentation: Versatility of Knoevenagel Condensation

The protocol can be adapted for various active methylene compounds. The table below summarizes typical reaction partners and conditions.

Active Methylene CompoundCatalystSolventTypical TimeExpected Product
Ethyl CyanoacetatePiperidine (cat.)Ethanol4-6 hoursEthyl 2-cyano-3-(1H-pyrazolo[3,4-b]pyridin-3-yl)acrylate
Barbituric AcidPiperidine (cat.)Ethanol6-8 hours5-((1H-pyrazolo[3,4-b]pyridin-3-yl)methylene)pyrimidine-2,4,6-trione
2,4-ThiazolidinedioneAcetic AcidToluene8-12 hours5-((1H-pyrazolo[3,4-b]pyridin-3-yl)methylene)thiazolidine-2,4-dione
Multicomponent Reactions (MCRs): Rapidly Building Complexity

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are a powerful tool in modern drug discovery.[10] They offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds.[11][12] this compound is an excellent substrate for these reactions.

Protocol 2: One-Pot Synthesis of Highly Substituted 1H-Pyrazolo[3,4-b]pyridines

This MCR protocol describes the synthesis of a more complex pyrazolo[3,4-b]pyridine derivative by reacting the aldehyde with malononitrile and a 1H-pyrazol-5-amine.

Materials:

  • This compound (1.0 mmol, 147.14 mg)

  • Malononitrile (1.0 mmol, 66.06 mg)

  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol, 173.21 mg)

  • Ethanol (10 mL)

  • Piperidine (2-3 drops)

  • Round-bottom flask (25 mL) with magnetic stir bar

  • Reflux condenser

Procedure:

  • In a 25 mL round-bottom flask, combine this compound (1.0 mmol), malononitrile (1.0 mmol), 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol), and ethanol (10 mL).

  • Add 2-3 drops of piperidine as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol and dry under vacuum to obtain the highly substituted pyridopyrazolopyrimidine product.

Causality Behind Experimental Choices: This reaction proceeds through a domino sequence, likely initiated by a Knoevenagel condensation between the aldehyde and malononitrile. The resulting electron-deficient alkene then undergoes a Michael addition by the exocyclic amine of the pyrazol-5-amine, followed by intramolecular cyclization and tautomerization to yield the final, stable heterocyclic product. Piperidine catalyzes both the initial Knoevenagel and subsequent Michael addition steps.

MCR_Logic input input process process output output A Pyrazolo-pyridine -carbaldehyde OnePot One-Pot Reaction Vessel (Solvent + Catalyst) A->OnePot B Active Methylene (e.g., Malononitrile) B->OnePot C Amine Nucleophile (e.g., Aminopyrazole) C->OnePot Product Structurally Complex Fused Heterocycle OnePot->Product Domino Reaction: Knoevenagel, Michael Addition, Cyclization

Caption: Logical flow of a one-pot multicomponent reaction.

Applications in Kinase Inhibitor Drug Discovery

The true power of using this compound as a building block is realized in its application to medicinal chemistry, particularly in the design of kinase inhibitors.[3][4] The synthetic handles installed via the aldehyde allow for the introduction of various functionalities that can form key interactions within the ATP-binding pocket of a target kinase.

  • Hinge-Binding Region: The pyrazolo[3,4-b]pyridine core itself often acts as the hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine of ATP.

  • Solvent-Front and Selectivity Pockets: Groups introduced via Knoevenagel condensation or reductive amination can extend into the solvent-exposed region or target specific selectivity pockets, which can confer potency and selectivity for one kinase over others. For example, a terminal phenyl group introduced via a Knoevenagel-type reaction could be further substituted to pick up additional interactions.[13]

Kinase_Inhibition_Pathway cluster_bio Biological System start_node start_node process_node process_node inhibitor_node inhibitor_node pathway_node pathway_node outcome_node outcome_node sub 1H-Pyrazolo[3,4-b]pyridine -3-carbaldehyde syn Synthetic Transformation (e.g., Knoevenagel, MCR) sub->syn inh Pyrazolo[3,4-b]pyridine Derivative (Inhibitor) syn->inh kinase Active Protein Kinase inh->kinase Blocks ATP Binding downstream Downstream Signaling kinase->downstream atp ATP atp->kinase disease Disease Progression (e.g., Cell Proliferation) downstream->disease

Caption: From building block to kinase pathway inhibition.

Conclusion

This compound is a high-value, strategically functionalized scaffold that provides a robust starting point for the synthesis of diverse and complex molecules. Its utility is particularly pronounced in the field of drug discovery, where it serves as a cornerstone for the development of potent and selective kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this building block, accelerating the discovery of novel therapeutics and functional materials.

References

  • Title: Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Source: PubMed URL:[Link]
  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. Source: PubMed Central URL:[Link]
  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: PubMed Central, NIH URL:[Link]
  • Title: Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simul
  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • Title: Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Source: MDPI URL:[Link]
  • Title: Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Source: SCIRP Open Journal of Medicinal Chemistry URL:[Link]
  • Title: Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC. Source: PubMed Central URL:[Link]
  • Title: (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Title: A Multicomponent Approach to Highly Substituted 1H-Pyrazolo[3,4-b]pyridines.
  • Title: A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W
  • Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Title: 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Source: Beilstein Journal of Organic Chemistry URL:[Link]
  • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Title: 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC. Source: PubMed Central URL:[Link]
  • Title: Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4 - Preprints.org. Source: Preprints.org URL:[Link]
  • Title: Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Source: MDPI URL:[Link]
  • Title: Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions.
  • Title: A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.
  • Title: Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
  • Title: Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Source: Chemistry Research Journal URL:[Link]
  • Title: A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.

Sources

Application Notes & Protocols: A Guide to the Synthetic Utility of the Aldehyde Group on the Pyrazolo[3,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, forming the foundation of numerous compounds with significant pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory properties.[1][2][3] Its structural similarity to purine bases allows it to interact with a wide range of biological targets. The introduction of an aldehyde group onto this scaffold, typically at the C5 position, provides a versatile chemical handle for extensive synthetic diversification. This guide provides an in-depth exploration of key reactions involving the aldehyde group on pyrazolo[3,4-b]pyridine derivatives, offering detailed mechanistic insights, field-proven protocols, and application notes for researchers in medicinal chemistry and drug development.

Introduction: The Pyrazolo[3,4-b]pyridine Aldehyde as a Keystone Intermediate

The fusion of pyrazole and pyridine rings results in the pyrazolopyridine system, with the [3,4-b] isomer being of particular interest to medicinal chemists.[4] Derivatives have been developed as inhibitors for targets such as Tropomyosin receptor kinases (TRKs) and Topoisomerase IIα.[1][5]

The aldehyde functionality (–CHO) is a powerful electrophilic center. Its presence on the pyrazolo[3,4-b]pyridine ring opens a gateway to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are critical for modulating the steric and electronic properties of the parent molecule, enabling the systematic exploration of structure-activity relationships (SAR). This document details four fundamental and highly applicable transformations: the Knoevenagel Condensation, Wittig Reaction, Reductive Amination, and Oxidation to a carboxylic acid.

cluster_start Starting Material cluster_reactions Key Transformations cluster_products Product Scaffolds start Pyrazolo[3,4-b]pyridine -5-carbaldehyde Knoevenagel Knoevenagel Condensation start->Knoevenagel Active Methylene Compound Wittig Wittig Reaction start->Wittig Phosphorus Ylide ReductiveAmination Reductive Amination start->ReductiveAmination 1. R₂NH 2. Reducing Agent Oxidation Oxidation start->Oxidation Oxidizing Agent Knoevenagel_P α,β-Unsaturated Product Knoevenagel->Knoevenagel_P Wittig_P Alkene Derivative Wittig->Wittig_P ReductiveAmination_P Secondary/Tertiary Amine ReductiveAmination->ReductiveAmination_P Oxidation_P Carboxylic Acid Oxidation->Oxidation_P

Figure 1: Key synthetic transformations of the pyrazolo[3,4-b]pyridine aldehyde.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

Application Note

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by a dehydration reaction to yield an α,β-unsaturated product.[6] This reaction is exceptionally valuable in drug discovery for several reasons:

  • Pharmacophore Elongation: It provides a reliable method for extending the molecular framework, allowing probes to reach into adjacent binding pockets of a target protein.

  • Introduction of Michael Acceptors: The resulting electron-deficient double bond is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine) in a protein's active site. This is a common strategy for designing irreversible inhibitors.

  • Greener Chemistry: Many modern protocols for this reaction utilize environmentally benign catalysts and can sometimes be performed in solvent-free conditions.[7]

Causality Behind Experimental Choices:

  • Catalyst: A weak base, such as piperidine or an ammonium salt, is typically used.[7] Its role is to deprotonate the active methylene compound, generating a nucleophilic carbanion (enolate) without causing self-condensation of the aldehyde.

  • Active Methylene Compound: The choice of compound (e.g., malononitrile, ethyl cyanoacetate, thiazolidinedione) dictates the functionality of the product.[6] Compounds with two electron-withdrawing groups flanking the CH₂ group are sufficiently acidic for the reaction to proceed under mild conditions.

Detailed Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of a vinyl dinitrile derivative, a common precursor for further functionalization.

G start Start step1 Combine aldehyde (1 eq), malononitrile (1.1 eq), and ethanol in a flask. start->step1 step2 Add piperidine (0.1 eq) dropwise while stirring. step1->step2 step3 Heat the mixture to reflux (approx. 78°C) for 2-4 hours. step2->step3 step4 Monitor reaction progress by TLC. step3->step4 step5 Cool the reaction mixture to room temperature. step4->step5 Reaction Complete step6 Filter the precipitated solid. Wash with cold ethanol. step5->step6 step7 Dry the product under vacuum. step6->step7 end End step7->end

Figure 2: Workflow for a typical Knoevenagel condensation reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (1.0 eq), malononitrile (1.1 eq), and absolute ethanol (10 mL per mmol of aldehyde).

  • Catalyst Addition: While stirring the suspension at room temperature, add piperidine (0.1 eq) dropwise.

  • Reaction Execution: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the resulting solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual catalyst and unreacted malononitrile.

  • Drying and Characterization: Dry the purified product under vacuum. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterConditionRationale
Solvent EthanolGood solubility for reactants, appropriate boiling point for reflux.
Catalyst PiperidineEffective weak base for generating the nucleophile.
Temperature Reflux (~78°C)Provides sufficient energy for dehydration step without degrading reactants.
Stoichiometry Slight excess of malononitrileEnsures complete consumption of the more valuable aldehyde.

Wittig Reaction: Olefination of the Aldehyde

Application Note

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes or ketones into alkenes.[8] Its primary advantage is the unambiguous placement of the carbon-carbon double bond, avoiding the isomeric mixtures that can arise from elimination reactions.[8]

  • Stereochemical Control: The choice of the phosphorus ylide (Wittig reagent) offers a degree of stereochemical control. Stabilized ylides (containing an electron-withdrawing group like -CO₂R) generally favor the formation of the (E)-alkene, while non-stabilized ylides (with alkyl substituents) typically yield the (Z)-alkene.[9]

  • Functional Group Tolerance: The reaction is highly chemoselective for carbonyls, tolerating other functional groups like esters and amides.[10]

Causality Behind Experimental Choices:

  • Ylide Generation: The phosphorus ylide is prepared in situ by treating a phosphonium salt with a strong base (e.g., n-BuLi, NaH, t-BuOK).[10][11] The base must be strong enough to deprotonate the carbon adjacent to the positively charged phosphorus.

  • Solvent: Anhydrous aprotic solvents like THF or DCM are essential to prevent quenching of the highly basic and nucleophilic ylide.

  • Temperature: Ylide formation is often performed at 0°C or below to maintain stability. The subsequent reaction with the aldehyde can then be allowed to warm to room temperature.

Detailed Protocol: Synthesis of an (E)-Alkene using a Stabilized Ylide

This protocol describes the formation of an ethyl acrylate derivative.

Step-by-Step Methodology:

  • Ylide Preparation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Argon), suspend (carbethoxymethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF (15 mL per mmol). Cool the suspension to 0°C in an ice bath. Add potassium tert-butoxide (t-BuOK) (1.1 eq) portion-wise, causing the solution to turn a characteristic deep orange or yellow color, indicating ylide formation. Stir for 1 hour at 0°C.

  • Aldehyde Addition: Dissolve the pyrazolo[3,4-b]pyridine-5-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the cold ylide solution.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor by TLC.

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product, which contains triphenylphosphine oxide as a major byproduct, must be purified by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and stereochemistry of the alkene product using NMR spectroscopy (¹H, ¹³C, and NOE experiments if necessary) and mass spectrometry.

ParameterConditionRationale
Base Potassium tert-butoxideStrong, non-nucleophilic base suitable for generating the ylide.
Ylide Stabilized (phosphonium salt)Leads to the thermodynamically more stable (E)-alkene.[9]
Atmosphere Inert (N₂ or Argon)Prevents reaction of the strongly basic ylide with O₂ or H₂O.
Purification Column ChromatographyEssential for removing the highly polar triphenylphosphine oxide byproduct.

Reductive Amination: A Gateway to Amine Derivatives

Application Note

Reductive amination is one of the most effective methods for synthesizing amines. It involves the reaction of an aldehyde with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then reduced in the same pot to the corresponding amine.

  • Library Synthesis: This reaction is a workhorse in medicinal chemistry for rapidly generating large libraries of compounds for SAR studies. The vast commercial availability of primary and secondary amines allows for extensive diversification at this position.

  • Improved Physicochemical Properties: Converting an aldehyde to an amine introduces a basic center, which can be used to form salts, often improving the solubility and pharmacokinetic properties of a drug candidate.

Causality Behind Experimental Choices:

  • Reducing Agent: The choice of reducing agent is critical. It must be mild enough to not reduce the starting aldehyde but reactive enough to reduce the intermediate imine/iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal for this purpose. It is less reactive and more selective than reagents like sodium borohydride (NaBH₄) and is not sensitive to the mildly acidic conditions often used to catalyze imine formation.

  • Solvent: Dichloromethane (DCM) or dichloroethane (DCE) are common solvents as they are compatible with the reducing agent and effectively dissolve the organic substrates.

Detailed Protocol: Synthesis of a Secondary Amine

This protocol is adapted from established methods for reductive amination on heterocyclic aldehydes.[12]

Step-by-Step Methodology:

  • Initial Setup: In a round-bottom flask, dissolve the pyrazolo[3,4-b]pyridine-5-carbaldehyde (1.0 eq) and a primary amine (e.g., benzylamine, 1.2 eq) in anhydrous dichloromethane (DCM, 20 mL per mmol of aldehyde).

  • Imine Formation (Catalysis): Add a catalytic amount of acetic acid (0.1 eq) to facilitate the formation of the imine intermediate. Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Be cautious of initial gas evolution.

  • Reaction Execution: Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material and intermediate imine.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

  • Characterization: Characterize the final amine product by NMR and mass spectrometry.

ParameterConditionRationale
Reducing Agent NaBH(OAc)₃Selective for the iminium ion over the aldehyde; stable in DCM.
Catalyst Acetic AcidCatalyzes the dehydration step to form the imine intermediate.
Work-up NaHCO₃ (aq.)Neutralizes the acetic acid catalyst and quenches excess reducing agent.
Amine Primary or SecondaryDetermines whether the final product is a secondary or tertiary amine.

Oxidation to Carboxylic Acid

Application Note

The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation that replaces an electrophilic center with a versatile acidic functional group.

  • Bioisosteric Replacement: A carboxylic acid can act as a hydrogen bond donor and acceptor and is often used as a bioisostere for other groups, such as tetrazoles.

  • Amide Coupling: The resulting carboxylic acid is a crucial precursor for amide bond formation via coupling reactions (e.g., with EDC/HOBt), further expanding the synthetic possibilities and allowing linkage to other molecular fragments or amino acids.

Causality Behind Experimental Choices:

  • Oxidant: A variety of oxidants can be used, with the choice depending on the sensitivity of other functional groups in the molecule.

    • Potassium permanganate (KMnO₄): A strong, inexpensive oxidant.[13] Requires basic or neutral conditions to avoid side reactions.

    • Oxone (potassium peroxymonosulfate): A milder, environmentally friendly oxidant that works well for many aldehydes.[14]

    • Pinnick Oxidation (NaClO₂ with a scavenger): Highly chemoselective for aldehydes, tolerating many other functional groups.

Detailed Protocol: Oxidation using Potassium Permanganate (KMnO₄)

Step-by-Step Methodology:

  • Setup: Dissolve the pyrazolo[3,4-b]pyridine-5-carbaldehyde (1.0 eq) in a mixture of acetone and water (e.g., 3:1 ratio).

  • Oxidant Addition: Cool the solution in an ice bath. Slowly add a solution of potassium permanganate (KMnO₄) (approx. 1.5-2.0 eq) in water dropwise. The purple color of the permanganate should disappear as it is consumed. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Execution: Stir the reaction at 0°C to room temperature until TLC analysis shows complete consumption of the starting aldehyde.

  • Work-up: Quench the excess KMnO₄ by adding a small amount of sodium sulfite or isopropanol until the purple color is gone. Filter the mixture through a pad of Celite to remove the MnO₂ precipitate, washing the pad with acetone.

  • Isolation: Concentrate the filtrate to remove the acetone. Acidify the remaining aqueous solution with 1M HCl to a pH of ~2-3, which will precipitate the carboxylic acid product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be recrystallized for higher purity.

  • Characterization: Confirm the structure of the pyrazolo[3,4-b]pyridine-5-carboxylic acid by NMR, IR (noting the characteristic C=O and O-H stretches), and mass spectrometry.

ParameterConditionRationale
Oxidant KMnO₄Strong and effective oxidant for converting aldehydes to carboxylic acids.[13]
Solvent Acetone/WaterCo-solvent system to dissolve both the organic substrate and inorganic oxidant.
Work-up Celite FiltrationNecessary to remove the insoluble manganese dioxide byproduct.
Isolation AcidificationThe carboxylic acid is often insoluble in acidic aqueous media, allowing for precipitation.

References

  • ResearchGate. (n.d.). Synthesis of substituted pyrazolo [3,4-b]pyridines derivatives PYR 1-5.
  • PubMed. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities.
  • National Institutes of Health (NIH). (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
  • PubMed Central (PMC). (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
  • ResearchGate. (n.d.). (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
  • PubMed. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
  • ResearchGate. (n.d.). Examples of pyrazolo[3,4-b]pyridines biologically actives.
  • INEOS OPEN. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES.
  • PubMed Central (PMC). (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • PubMed Central (PMC). (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches.
  • PubMed Central (PMC). (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation.
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  • PubMed. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review.
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Application Notes and Protocols: Suzuki-Miyaura Coupling with 1H-Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and a Powerful Reaction

The 1H-Pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in modern medicinal chemistry. As a bioisostere of purine, it effectively interacts with the hinge region of kinases, making it a cornerstone for the development of targeted therapies in oncology and other disease areas.[1][2] Numerous kinase inhibitors, including some in clinical trials, are built upon this heterocyclic framework.[1] The functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation in organic synthesis.[3] Its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast library of boronic acids and esters make it an indispensable tool in drug discovery.[4][5]

This guide provides an in-depth analysis and practical protocols for applying the Suzuki-Miyaura coupling to 1H-Pyrazolo[3,4-b]pyridine derivatives. We will delve into the mechanistic underpinnings, explore critical experimental parameters, and offer a validated, step-by-step protocol for researchers aiming to synthesize novel libraries of these high-value compounds.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is crucial for rational troubleshooting and optimization. The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the pyrazolopyridine substrate. This is often the rate-limiting step, and its efficiency is highly dependent on the nature of the leaving group (I > Br > Cl >> F) and the electron-donating properties of the supporting phosphine ligands.[3][7]

  • Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the Pd(II) center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[6][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][6]

Suzuki_Catalytic_Cycle pd0 L₂Pd⁰ (Active Catalyst) oa_complex L₂PdII(Ar¹)(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex L₂PdII(Ar¹)(Ar²) (Diaryl Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination output Ar¹-Ar² (Coupled Product) trans_complex->output input1 Ar¹-X (Pyrazolopyridine Halide) input1->pd0 input2 Ar²-B(OR)₂ (Boronic Acid/Ester) borate [Ar²-B(OR)₂(OH)]⁻ ('ate' complex) input2->borate base Base (e.g., CO₃²⁻) base->input2 borate->oa_complex

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: Key Parameters for Success

Synthesizing substituted 1H-pyrazolo[3,4-b]pyridines requires careful selection of reagents and conditions. The electronic properties of this nitrogen-rich heterocycle can influence catalyst activity, making optimization critical.

  • The Pyrazolopyridine Substrate (The Electrophile): The reactivity of the leaving group (X) is a primary consideration. 3-Iodo- and 6-bromo-1H-pyrazolo[3,4-b]pyridines are common and highly reactive starting materials. The inherent difference in reactivity between halides at different positions allows for selective and sequential couplings. For instance, the greater reactivity of an iodide at the C3 position can be exploited to perform a coupling reaction selectively over a chloride or bromide at the C6 position.[9][10]

  • The Organoboron Reagent (The Nucleophile): While arylboronic acids are widely used, they can undergo side reactions like protodeboronation or homocoupling.[5] Boronate esters, particularly pinacol esters, offer greater stability, are easier to purify, and are often more compatible with complex synthetic schemes.[11][12]

  • The Palladium Catalyst System: This is a two-part system consisting of a palladium source and a ligand.

    • Palladium Source: Common precursors include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are pre-catalysts that generate the active Pd(0) species in situ.[13]

    • Ligands: For challenging substrates like pyrazolopyridines, electron-rich and bulky phosphine ligands are essential. They stabilize the Pd(0) species, promote oxidative addition, and facilitate reductive elimination.[4] Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene), SPhos, and XPhos have proven highly effective for coupling with heteroaryl chlorides and bromides.[14][15]

  • The Base: The base is crucial for activating the boronic acid for transmetalation.[8] Inorganic bases are most common. Potassium carbonate (K₂CO₃) is a good starting point, while stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often required for less reactive substrates, such as aryl chlorides.[4][9]

  • The Solvent System: A mixture of an organic solvent and water is typical. The water is necessary to dissolve the inorganic base and facilitate the formation of the 'ate' complex.[16] Common choices include 1,4-dioxane/water, toluene/water, or DMF/water. Anhydrous conditions can be used with certain bases like potassium fluoride (KF).[8]

Comparative Analysis of Published Protocols

The versatility of the Suzuki coupling on the 1H-pyrazolo[3,4-b]pyridine core is demonstrated by the variety of successful conditions reported in the literature. The following table summarizes representative examples, showcasing the interplay between substrates, catalysts, and conditions.

SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
3-Iodo-1-methyl-pyrazolo[3,4-b]pyridinePhenylboronic acidPd(OAc)₂ (5)dppf (5)Cs₂CO₃ (2)1,4-Dioxane/H₂O6098[9]
6-Chloro-3-phenyl-1-PMB-pyrazolo[3,4-b]pyridine4-Methoxyphenylboronic acidPd(OAc)₂ (5)dppf (5)Cs₂CO₃ (2)1,4-Dioxane/H₂O10094[9]
3-Iodo-1-SEM-pyrazolo[3,4-b]pyridine(4-(Piperazin-1-yl)phenyl)boronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)1,4-Dioxane/H₂O8085[17]
3-Chloro-1H-indazole (analogue)5-Indole boronic acidP2 Precatalyst (2.5)SPhosK₃PO₄ (2)1,4-Dioxane/H₂O10080[15]
6-Chloro-3-iodo-1-PMB-pyrazolo[3,4-b]pyridineOne-pot sequential couplingPd(OAc)₂ (15)dppf (15)Cs₂CO₃ (2)1,4-Dioxane/H₂O60 then 10072[10]

PMB = p-Methoxybenzyl; SEM = 2-(Trimethylsilyl)ethoxymethyl; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; P2 Precatalyst = Chloro(2-dicyclohexylphosphino-2',6'-diisopropoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

Detailed Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazolo[3,4-b]pyridine

This protocol describes a representative Suzuki-Miyaura coupling reaction. It is designed to be a robust starting point that can be adapted for various analogues.

Materials and Equipment
  • Reagents: 3-Iodo-1H-pyrazolo[3,4-b]pyridine, Phenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), Cesium Carbonate (Cs₂CO₃), 1,4-Dioxane (anhydrous), Deionized Water.

  • Equipment: Round-bottom flask, magnetic stirrer hotplate, condenser, nitrogen/argon inlet, standard glassware for workup, silica gel for column chromatography, rotary evaporator, TLC plates (UV active).

Experimental Workflow Diagram
Figure 2: General workflow for Suzuki-Miyaura coupling and product isolation.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and dppf (0.05 mmol, 5 mol%).

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. Degas the resulting suspension by bubbling the inert gas through the mixture for 15-20 minutes.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 2-12 hours. The disappearance of the starting 3-iodo-1H-pyrazolo[3,4-b]pyridine indicates completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-phenyl-1H-pyrazolo[3,4-b]pyridine.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently strong base; Poor degassing.Use a fresh bottle of catalyst/ligand. Switch to a stronger base (e.g., K₃PO₄). Ensure thorough degassing to remove oxygen which deactivates the Pd(0) catalyst.
Homocoupling of Boronic Acid Presence of oxidants (O₂); Catalyst decomposition.Improve degassing procedure. Consider using a boronate ester instead of a boronic acid.
Dehalogenation/Protodeboronation Presence of protic sources; Side reaction pathway.Ensure solvents are high quality. Minimize water content if possible or switch to an anhydrous system (e.g., with KF). A different ligand may suppress these pathways.
Inconsistent Results Reagent quality; Moisture.Use high-purity, anhydrous solvents. Ensure the base is dry. Flame-dry glassware before use.

Conclusion

The Suzuki-Miyaura coupling is a highly effective and adaptable method for the synthesis of functionalized 1H-Pyrazolo[3,4-b]pyridine derivatives. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently generate diverse libraries of these medicinally important compounds. A systematic approach to optimization, grounded in a solid mechanistic understanding, is key to overcoming the challenges associated with N-heterocyclic substrates and achieving high-yielding, reproducible results.

References

  • Gogoi, P., Konwar, D. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Organometallic Chemistry, 862, 76-85. [Link]
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
  • Kallan, N. C., et al. (2011). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry, 19(19), 5855-5866. [Link]
  • Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8386–8392. [Link]
  • Babu, B., & Kapavarapu, R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(4), 947-970. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 996. [Link]
  • Abdel-Aziz, A. A.-M., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances, 12(45), 29505-29524. [Link]
  • Urvashi, Tandon, V., Das, P., & Kukreti, S. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances, 8(61), 34883–34894. [Link]
  • Anizon, F., et al. (2016). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 21(11), 1464. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 135(20), 7414–7417. [Link]
  • Babu, B., & Kapavarapu, R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Li, W., et al. (2002). A Practical and Convenient Procedure for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. Organic Syntheses, 79, 213. [Link]
  • Urvashi, et al. (2018). Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
  • Al-Zoubi, R. M., et al. (2022).
  • Wikipedia. (2024). Suzuki reaction. [Link]
  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • ResearchGate. (2018). Optimization of the conditions for the Suzuki–Miyaura coupling reaction of p‐tolylboronic acid and compound 17a. [Link]
  • Lazar, S., et al. (2018). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • ResearchGate. (2021). Optimization in reaction conditions for Suzuki coupling reactions between 1 equiv bromobenzene and 1.
  • ResearchGate. (2020). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
  • ResearchGate. (2021). The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid. [Link]
  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1625–1640. [Link]
  • OUCI. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)

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Palladium-Catalyzed Functionalization of Pyrazolopyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolopyridine Scaffold and the Power of Palladium

Pyrazolopyridines are a class of bicyclic nitrogen-containing heterocycles that represent a privileged scaffold in medicinal chemistry and materials science. Their unique electronic properties and structural rigidity have made them key components in a multitude of biologically active compounds, including kinase inhibitors and other therapeutic agents. The ability to precisely modify the pyrazolopyridine core is paramount for developing new chemical entities with tailored properties.

Palladium-catalyzed cross-coupling reactions have become an indispensable tool for the synthesis and functionalization of such heterocyclic systems.[1] These reactions offer a powerful and versatile platform for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance, often under mild conditions.[2][3] This guide provides an in-depth overview and field-proven protocols for the four most impactful palladium-catalyzed transformations on the pyrazolopyridine nucleus: C-H Arylation, Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Sonogashira Coupling.

The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, explaining not just the "how" but the "why" behind experimental choices to ensure robust and reproducible results.

Direct C-H Arylation: A Modern Approach to C-C Bond Formation

Direct C-H arylation is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials (like halides or organometallics), proceeding directly on the C-H bonds of the heterocycle.[4][5] For pyrazolo[1,5-a]pyridines, this reaction can be regioselectively tuned to functionalize either the C-3 or C-7 position.

Expertise & Experience: The Causality Behind Regioselectivity

The regiochemical outcome of C-H arylation on pyrazolo[1,5-a]pyridines is not arbitrary; it is controlled by the specific additives employed in the reaction. This selectivity arises from the mechanism, which typically involves a Concerted Metalation-Deprotonation (CMD) pathway. The choice of additive influences the coordination of the palladium catalyst and the acidity of the targeted C-H bond.

  • For C-3 Arylation: Additives like cesium fluoride (CsF) are often used. The fluoride anion is believed to act as a proton shuttle, facilitating the deprotonation at the more electron-rich C-3 position.

  • For C-7 Arylation: Silver(I) carbonate (Ag₂CO₃) is employed to direct the arylation to the C-7 position.[4] The silver salt likely coordinates to the pyridine nitrogen, altering the electronic landscape of the molecule and making the C-7 proton more susceptible to abstraction by the palladium complex.[4]

The palladium catalyst, typically Pd(OAc)₂, is the workhorse, while a suitable ligand is crucial for stabilizing the active catalytic species and promoting the desired reactivity.[6][7]

Workflow for Regioselective C-H Arylation

G cluster_start Setup cluster_reagents Reagent Selection for Regioselectivity cluster_reaction Reaction cluster_end Outcome Start Pyrazolo[1,5-a]pyridine + Aryl Halide (Iodide) Catalyst Pd(OAc)₂ Start->Catalyst Reaction Heat under Inert Atmosphere (e.g., N₂) Start->Reaction Additive Select Additive: - CsF for C-3 - Ag₂CO₃ for C-7 Catalyst->Additive Catalyst->Reaction Base Base (e.g., K₂CO₃) Additive->Reaction Solvent Solvent (e.g., DMA) Base->Reaction Solvent->Reaction Product_C3 3-Aryl-pyrazolo[1,5-a]pyridine Reaction->Product_C3 if CsF used Product_C7 7-Aryl-pyrazolo[1,5-a]pyridine Reaction->Product_C7 if Ag₂CO₃ used

Caption: Workflow for selecting reagents to achieve regioselective C-H arylation.

Protocol: C-7 Selective Arylation of Pyrazolo[1,5-a]pyridine

This protocol is a representative example for achieving C-7 selectivity.[4]

ParameterValue/ReagentRationale
Palladium Precursor Pd(OAc)₂ (5-10 mol%)A common and effective Pd(II) source.[6]
Arylating Agent Aryl Iodide (1.5-2.0 equiv)Iodides are more reactive than bromides or chlorides in C-H activation.
Additive Ag₂CO₃ (2.0 equiv)Directs arylation to the C-7 position.[4]
Base K₂CO₃ (2.0 equiv)Neutralizes the acid generated during the reaction.
Solvent DMA or TolueneHigh-boiling polar aprotic solvent suitable for C-H activation.
Temperature 120-140 °CProvides the necessary thermal energy for C-H bond cleavage.
Atmosphere Nitrogen or ArgonPrevents oxidation and deactivation of the palladium catalyst.

Step-by-Step Methodology:

  • To a dry reaction vessel, add pyrazolo[1,5-a]pyridine (1.0 equiv), the aryl iodide (1.5 equiv), palladium(II) acetate (0.05 equiv), silver(I) carbonate (2.0 equiv), and potassium carbonate (2.0 equiv).

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Add anhydrous DMA via syringe.

  • Heat the reaction mixture to 130 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Suzuki-Miyaura Coupling: The Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing biaryl and heteroaryl-aryl bonds.[8] It involves the coupling of a halo-pyrazolopyridine with a boronic acid or ester, offering excellent functional group tolerance and readily available starting materials.

Expertise & Experience: The Critical Role of Ligand and Base

The success of a Suzuki coupling, especially with electron-rich and potentially coordinating heterocycles like pyrazolopyridines, hinges on the careful selection of the ligand and base.

  • Ligands: Bulky, electron-rich phosphine ligands are essential.[9] They promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the rate-limiting oxidative addition step with the aryl halide.[9] Ligands like SPhos, XPhos, or bulky dialkylbiaryl phosphines are often superior to traditional PPh₃.

  • Base: The base plays a crucial role beyond just being a proton scavenger. It activates the boronic acid, forming a more nucleophilic boronate species ([R-B(OH)₃]⁻) that facilitates the transmetalation step.[8] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system (e.g., dioxane/water) can dramatically impact reaction rates and yields.

Catalytic Cycle of Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Boronate Ar-Pd(II)L₂-R' PdII_Aryl->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Reductive Elimination Product Ar-R' (Functionalized Pyrazolopyridine) Start Start Start->Pd0 ArylHalide Ar-X (Halo-Pyrazolopyridine) BoronicAcid R'-B(OH)₂ + Base

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol: Suzuki-Miyaura Coupling of a Bromo-Pyrazolopyridine

This protocol provides a general method for coupling bromo- or iodo-pyrazolopyridines.

ParameterValue/ReagentRationale
Palladium Precursor Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (1-2 mol%)Standard, reliable palladium sources.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligand to accelerate oxidative addition and reductive elimination.[10]
Boronic Acid/Ester Boronic Acid (1.2-1.5 equiv)The carbon source for the new C-C bond.[8]
Base K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane / H₂O (e.g., 4:1)The aqueous phase is critical for dissolving the base and facilitating boronate formation.
Temperature 80-100 °CTypical temperature range for Suzuki couplings.
Atmosphere Nitrogen or ArgonProtects the Pd(0) catalyst from oxygen.

Step-by-Step Methodology:

  • In a reaction flask, combine the bromo-pyrazolopyridine (1.0 equiv), boronic acid (1.2 equiv), and base (K₂CO₃, 2.0 equiv).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (e.g., SPhos, 0.04 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio).

  • Heat the mixture to 90 °C and stir vigorously for 2-12 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction with ethyl acetate and wash with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the residue via flash column chromatography.

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[11][12] This reaction has revolutionized medicinal chemistry, as the N-aryl pyrazolopyridine motif is common in pharmacologically active molecules.[13]

Expertise & Experience: Overcoming Challenges with Steric Hindrance

The key to a successful Buchwald-Hartwig amination lies in the palladium catalyst system, which must be active enough to couple a wide range of amines, from simple anilines to sterically hindered secondary amines.[10][14]

  • Catalyst System: Modern protocols utilize palladium "precatalysts." These are air-stable Pd(II) complexes that readily form the active Pd(0) species in situ.[3] They offer better reproducibility compared to mixing a palladium source and ligand separately.

  • Ligands: As with Suzuki coupling, bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands" like XPhos, SPhos, RuPhos) are critical.[10] Their steric bulk promotes the final reductive elimination step, which is often the turnover-limiting step, to release the arylated amine product.[10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the amide that coordinates to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[12]

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 Pd(0)L PdII_Aryl Ar-Pd(II)L-X Pd0->PdII_Aryl Oxidative Addition PdII_Amide Ar-Pd(II)L-NR₂ PdII_Aryl->PdII_Amide Amide Coordination & X⁻ loss PdII_Amide->Pd0 Reductive Elimination Product Ar-NR₂ (N-Aryl Pyrazolopyridine) Start Start Start->Pd0 ArylHalide Ar-X (Halo-Pyrazolopyridine) Amine R₂NH + Base

Caption: The catalytic cycle for Buchwald-Hartwig C-N cross-coupling.

Protocol: Buchwald-Hartwig Amination of a Chloro-Pyrazolopyridine

This protocol uses a modern precatalyst for the challenging coupling of an aryl chloride.

ParameterValue/ReagentRationale
Palladium Precatalyst XPhos Pd G3 (1-3 mol%)Air-stable, highly active precatalyst for C-N coupling.[3]
Amine Primary or Secondary Amine (1.1-1.5 equiv)The nitrogen source for the new C-N bond.
Base NaOtBu or LiHMDS (1.5-2.0 equiv)Strong, non-nucleophilic base to deprotonate the amine.[12]
Solvent Toluene or CPMEAprotic solvent appropriate for the reaction conditions.
Temperature 80-110 °CProvides thermal energy to drive the catalytic cycle.
Atmosphere Nitrogen or ArgonEssential for catalyst stability.

Step-by-Step Methodology:

  • Add the chloro-pyrazolopyridine (1.0 equiv), amine (1.2 equiv), and base (NaOtBu, 1.5 equiv) to an oven-dried reaction tube equipped with a stir bar.

  • Add the XPhos Pd G3 precatalyst (0.02 equiv) in a glovebox or under a stream of inert gas.

  • Seal the tube and add anhydrous, degassed toluene via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir for 4-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the crude material by column chromatography or crystallization to afford the desired N-functionalized pyrazolopyridine.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction is the most effective method for installing an alkyne group onto an aromatic core, forming a C(sp²)-C(sp) bond.[15][16] This is achieved by coupling a halo-pyrazolopyridine with a terminal alkyne. The resulting alkynylated pyrazolopyridines are valuable intermediates for further transformations (e.g., click chemistry, cyclizations) or as final products.

Expertise & Experience: The Copper Co-catalyst Question

The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex and a copper(I) co-catalyst (typically CuI).[15][17]

  • Palladium Cycle: The palladium catalyst undergoes the familiar oxidative addition/reductive elimination sequence.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species is much more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex.[18]

While effective, the copper co-catalyst can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling).[19] Therefore, copper-free Sonogashira protocols have been developed. These methods typically require more specialized ligands on palladium and often stronger bases or different solvents to facilitate the direct reaction of the palladium complex with the deprotonated alkyne.[16][19]

Catalytic Cycles of Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR ArylHalide Ar-X CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide Acetylide Formation CuAcetylide->PdII_Aryl CuAcetylide->CuX (to Pd cycle) Alkyne R-C≡C-H + Base

Caption: The dual catalytic cycles in a traditional Sonogashira coupling.

Protocol: Copper-Catalyzed Sonogashira Coupling of an Iodo-Pyrazolopyridine

This protocol outlines the classic, reliable copper-co-catalyzed method.

ParameterValue/ReagentRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol%)A standard, effective catalyst for Sonogashira reactions.
Copper Co-catalyst CuI (1-5 mol%)Forms the reactive copper acetylide intermediate.[18]
Ligand PPh₃ (often included in catalyst)Stabilizes the palladium center.
Alkyne Terminal Alkyne (1.1-1.5 equiv)The source of the alkynyl group.
Base/Solvent Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as both the base to deprotonate the alkyne and as the solvent.
Temperature Room Temperature to 60 °CMild conditions are often sufficient.
Atmosphere Nitrogen or ArgonCrucial to prevent Glaser coupling and catalyst decomposition.

Step-by-Step Methodology:

  • Dissolve the iodo-pyrazolopyridine (1.0 equiv) and the terminal alkyne (1.2 equiv) in an amine solvent (e.g., triethylamine) in a Schlenk flask.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (Pd(PPh₃)₂Cl₂, 0.02 equiv) and copper(I) iodide (0.03 equiv) to the flask under a positive pressure of inert gas.

  • Stir the reaction at room temperature (or heat gently to 40-50 °C if needed) for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in ethyl acetate or dichloromethane.

  • Wash with aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Conclusion

Palladium catalysis provides an exceptionally powerful and versatile toolkit for the functionalization of the pyrazolopyridine scaffold. By understanding the underlying mechanisms and the specific roles of catalysts, ligands, and reagents, researchers can rationally design synthetic routes to novel derivatives. From the atom-economy of C-H activation to the robust C-C bond formation of Suzuki coupling and the critical C-N linkage provided by Buchwald-Hartwig amination, these protocols serve as a validated starting point for innovation in drug discovery and materials science.

References

  • A direct arylation of pyrazolo[1,5-a]pyridines with aryl iodides selectively occurring at the C-3 and C-7 positions via palladium-catalyzed C-H activation is described. (n.d.). ResearchGate.
  • Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines. (n.d.). Comptes Rendus de l'Académie des Sciences.
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The Versatile Scaffold: Applications of 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding a continuous supply of versatile molecular building blocks. Among these, heterocyclic compounds have proven to be a particularly fruitful area of exploration. The 1H-pyrazolo[3,4-b]pyridine core, a purine isostere, has garnered significant attention due to its prevalence in a wide array of biologically active molecules.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of a key derivative, 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde , as a pivotal starting material in the synthesis of potential drug candidates, with a particular focus on the development of potent kinase inhibitors.

The Strategic Importance of the Pyrazolopyridine Core

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, largely because its fused bicyclic system mimics the endogenous purine bases, allowing it to interact with a variety of biological targets.[3] This structural similarity has been successfully exploited to develop compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] The introduction of a carbaldehyde group at the 3-position of this scaffold provides a highly reactive and versatile chemical handle, opening up a plethora of possibilities for synthetic diversification and the exploration of structure-activity relationships (SAR).

Application Focus: Kinase Inhibitors

A significant area where the 1H-pyrazolo[3,4-b]pyridine scaffold has made a substantial impact is in the discovery of kinase inhibitors.[4][5] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyrazolopyridine core has been shown to be an effective hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Dysregulation of Fibroblast Growth Factor Receptor (FGFR) signaling is implicated in various cancers.[6][7] Several potent and selective FGFR inhibitors are based on the 1H-pyrazolo[3,4-b]pyridine scaffold.[7] The aldehyde functionality at the C3 position can be elaborated into various substituents that can occupy the solvent-exposed region of the ATP-binding pocket, leading to enhanced potency and selectivity.

TANK-Binding Kinase 1 (TBK1) Inhibitors

TANK-binding kinase 1 (TBK1) is a key regulator of innate immunity and has emerged as a promising target in both immunology and oncology.[8][9] A series of potent TBK1 inhibitors have been developed based on the 1H-pyrazolo[3,4-b]pyridine core, demonstrating the scaffold's utility in targeting non-canonical IKK family members.[9] The strategic modification of this core, often initiated from a functional handle like a carbaldehyde, is crucial for achieving high potency and selectivity.[9]

Synthetic Pathways and Key Transformations

The this compound can be synthesized through various methods, with the Vilsmeier-Haack reaction being a prominent approach for the formylation of pyrazole precursors.[10][11][12] Once obtained, this aldehyde is a versatile intermediate for a range of chemical transformations.

Experimental Protocols

The following protocols are provided as a guide for the synthetic elaboration of this compound. Researchers should adapt these procedures based on the specific substitution pattern of their starting material and the desired final product.

Protocol 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Nitriles

The Knoevenagel condensation is a powerful C-C bond-forming reaction that is widely used to synthesize electron-deficient alkenes.[13][14] This reaction, when applied to this compound, provides a straightforward route to compounds with potential applications as Michael acceptors or as intermediates for further cyclization reactions.

Rationale: This protocol utilizes a mild and efficient catalytic system in an environmentally friendly solvent mixture. Ammonium carbonate is a gentle base that effectively promotes the condensation while minimizing side reactions.[15] The resulting α,β-unsaturated nitrile is a versatile intermediate for the synthesis of more complex heterocyclic systems.

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol).

  • Add a 1:1 mixture of water and ethanol (10 mL) and stir for 5 minutes to ensure proper mixing.

  • Add ammonium carbonate (0.2 mmol, 20 mol%) to the reaction mixture.

  • Stir the reaction mixture at reflux temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 3-20 minutes), allow the mixture to cool to room temperature.

  • Filter the resulting solid, wash with cold water, and dry to obtain the desired product.

Reactant 1Reactant 2CatalystSolventTime (min)Yield (%)
Pyrazole aldehydeMalononitrile(NH₄)₂CO₃H₂O:EtOH (1:1)3-20High

Table 1: Representative conditions for Knoevenagel condensation.

Protocol 2: Reductive Amination for the Synthesis of Aminomethyl Derivatives

Reductive amination is a cornerstone reaction in medicinal chemistry for the introduction of amine functionalities.[16] This two-step, one-pot procedure allows for the conversion of the aldehyde group into a primary, secondary, or tertiary amine, providing access to a diverse range of compounds with varying physicochemical properties.

Rationale: This protocol employs sodium triacetoxyborohydride, a mild and selective reducing agent that is particularly effective for reductive aminations.[16] The use of 1,2-dichloroethane as the solvent allows for the azeotropic removal of water formed during the initial imine formation, driving the reaction to completion.

Procedure:

  • To a solution of this compound (1.0 mmol) and the desired primary or secondary amine (1.2 mmol) in dry 1,2-dichloroethane (35 mL), add sodium triacetoxyborohydride (1.4 mmol).

  • Reflux the resulting mixture for 1-3 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, add a saturated aqueous solution of NaHCO₃ (30 mL) to quench the reaction.

  • Extract the product with CH₂Cl₂ (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product, which can be further purified by column chromatography.

AldehydeAmineReducing AgentSolventTime (h)
Pyrazolopyridine-3-carbaldehydeR¹R²NHNaBH(OAc)₃1,2-Dichloroethane1-3

Table 2: General conditions for reductive amination.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the biological context and the synthetic utility of this compound, the following diagrams illustrate a key signaling pathway targeted by its derivatives and a general synthetic workflow.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrazolopyridine Inhibitor Inhibitor->FGFR Inhibition

Caption: FGFR Signaling Pathway and Inhibition.

Synthetic_Workflow Start 1H-Pyrazolo[3,4-b]pyridine -3-carbaldehyde Reaction1 Knoevenagel Condensation Start->Reaction1 Reaction2 Reductive Amination Start->Reaction2 Reaction3 Wittig Reaction Start->Reaction3 Product1 α,β-Unsaturated Nitrile Derivatives Reaction1->Product1 Product2 Aminomethyl Derivatives Reaction2->Product2 Product3 Alkene Derivatives Reaction3->Product3 Library Diverse Compound Library for Screening Product1->Library Product2->Library Product3->Library

Caption: Synthetic Elaboration of the Aldehyde.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile building block in the field of drug discovery. Its strategic importance lies in the combination of a biologically relevant core scaffold with a reactive chemical handle that allows for extensive synthetic diversification. The protocols and applications outlined in this note are intended to serve as a practical guide for researchers aiming to leverage this powerful intermediate in their quest for novel therapeutic agents. As our understanding of complex diseases and their underlying biological pathways continues to grow, the demand for such adaptable and strategically designed molecular starting points will undoubtedly increase, ensuring that the 1H-pyrazolo[3,4-b]pyridine scaffold and its derivatives will remain at the forefront of medicinal chemistry research for the foreseeable future.

References

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Application Notes and Protocols for the Synthesis and Evaluation of Pyrazolopyridine-Based TBK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

TANK-Binding Kinase 1 (TBK1) has emerged as a critical signaling node in innate immunity, inflammation, and oncogenesis, making it a high-priority target for therapeutic intervention in autoimmune diseases and cancer.[1][2][3][4][5] This document provides a comprehensive guide for the rational design, synthesis, and biological evaluation of potent TBK1 inhibitors derived from a versatile pyrazolopyridine scaffold. We detail a robust synthetic pathway commencing from a pyrazolopyridine aldehyde, explaining the chemical principles behind each transformation. Furthermore, we provide step-by-step protocols for in vitro kinase assays and cellular target engagement studies to validate the synthesized compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to develop novel modulators of the TBK1 signaling pathway.

Introduction: The Therapeutic Rationale for Targeting TBK1

TANK-Binding Kinase 1 (TBK1) is a non-canonical IκB kinase (IKK) family member that plays a pivotal role in orchestrating immune and inflammatory responses.[3][4] It functions as a central kinase in multiple signaling pathways, including those activated by Toll-like receptors (TLRs) and the STING (Stimulator of Interferon Genes) protein.[6][7] Upon activation, TBK1 phosphorylates key transcription factors such as IRF3 and IRF7, leading to the production of type I interferons (IFN-I), which are crucial for antiviral defense.[7][8]

However, the dysregulation of TBK1 activity is implicated in the pathogenesis of various human diseases.[2][3] Aberrant TBK1 signaling can lead to an overproduction of interferons and other pro-inflammatory cytokines, contributing to the development of autoimmune disorders like systemic lupus erythematosus (SLE).[2][3][9] Conversely, in certain cancer contexts, particularly those with KRAS mutations, tumor cells become dependent on TBK1 for survival and proliferation, making it an attractive target for anti-cancer therapy.[4][5][10]

The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a privileged core structure for developing highly potent and selective TBK1 inhibitors.[7][11] Its unique geometry allows for critical interactions within the ATP-binding pocket of the kinase. This guide focuses on a synthetic strategy that utilizes a pyrazolopyridine aldehyde as a key starting material, allowing for diverse functionalization to explore the structure-activity relationship (SAR) and optimize inhibitory potency.

TBK1 Signaling Pathway Overview

To understand the context of inhibition, it is crucial to visualize the TBK1 signaling cascade. Pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), such as cytosolic dsDNA, trigger a signaling cascade that leads to TBK1 activation and subsequent phosphorylation of IRF3.

Caption: The cGAS-STING-TBK1 signaling pathway.

Synthetic Strategy and Methodologies

The synthetic approach outlined here focuses on the construction of substituted 1H-pyrazolo[3,4-b]pyridines, a class of compounds that has demonstrated exceptional potency against TBK1.[7] The strategy leverages a pyrazolopyridine aldehyde as a versatile intermediate for introducing diversity at a key position of the scaffold via reductive amination.

Overall Synthetic Workflow

The general synthetic route involves the initial formation of the core pyrazolopyridine ring system, followed by functionalization. The key step highlighted is the reductive amination of a pyrazolopyridine aldehyde, which serves as a robust and high-yielding method to install a variety of amine side chains.

Synthesis_Workflow start Pyrazolopyridine Aldehyde (Starting Material) step1 Step 1: Imine Formation start->step1 amine Primary/Secondary Amine (R1R2-NH) amine->step1 reductant Reducing Agent (e.g., NaBH(OAc)3) step2 Step 2: Reduction reductant->step2 step1->step2 Intermediate Imine product Final TBK1 Inhibitor (Pyrazolopyridine Amine) step2->product

Caption: General workflow for synthesis via reductive amination.

Protocol 1: Synthesis of N-Substituted Pyrazolopyridine Amine via Reductive Amination

This protocol describes a general procedure for the reductive amination of a pyrazolopyridine aldehyde with a representative primary amine.

Rationale: Reductive amination is a cornerstone of medicinal chemistry for its reliability and broad substrate scope. The reaction proceeds in two stages: the formation of an iminium ion intermediate from the aldehyde and amine, followed by its immediate reduction to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild enough to not reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion), minimizing side reactions and simplifying purification. Dichloromethane (DCM) is a common solvent for this reaction as it is relatively non-polar and aprotic.

Materials and Reagents

ReagentSupplierGrade
1H-Pyrazolo[3,4-b]pyridine-5-carbaldehydeSigma-Aldrich≥97%
BenzylamineAcros Organics99%
Sodium triacetoxyborohydride (NaBH(OAc)₃)Sigma-Aldrich95%
Dichloromethane (DCM), anhydrousFisher ScientificACS Grade, ≥99.5%
Saturated Sodium Bicarbonate (NaHCO₃)LabChemAqueous Solution
Magnesium Sulfate (MgSO₄), anhydrousSigma-AldrichReagent Grade
Ethyl AcetateFisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade

Procedure:

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Amine Addition: Add benzylamine (1.1 eq) to the solution dropwise at room temperature. Stir the mixture for 20-30 minutes to allow for the formation of the imine intermediate.

  • Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation Protocols

Once synthesized and purified, the compounds must be evaluated for their ability to inhibit TBK1 kinase activity and engage the target in a cellular environment.

Protocol 2: In Vitro TBK1 Kinase Assay (ADP-Glo™)

This protocol outlines the determination of a compound's IC₅₀ value against recombinant human TBK1 using the ADP-Glo™ Kinase Assay system.

Rationale: The ADP-Glo™ assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[8] The amount of ADP is directly proportional to kinase activity. The assay is performed in two steps: first, the kinase reaction occurs, then remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is used by luciferase to generate a light signal. This method is highly sensitive, robust, and well-suited for high-throughput screening and IC₅₀ determination.[8][12]

Materials and Reagents

ReagentSupplierPart Number
TBK1 Kinase Enzyme SystemPromegaV4071
ADP-Glo™ Kinase AssayPromegaV9101
Test CompoundsN/AN/A
DMSO, spectrophotometric gradeSigma-AldrichD2650
384-well low-volume white assay platesCorning3572

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 10 mM. Dispense a small volume (e.g., 50 nL) of each compound dilution into a 384-well assay plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" controls.

  • Enzyme Preparation: Prepare the TBK1 enzyme solution in the provided kinase reaction buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT) to a 2X final concentration.[8]

  • Substrate/ATP Mix: Prepare the substrate and ATP mixture in the kinase reaction buffer to a 2X final concentration.

  • Initiate Kinase Reaction: Add the 2X TBK1 enzyme solution to the wells containing the compounds. Then, add the 2X substrate/ATP mix to initiate the reaction. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., EnVision, PHERAstar).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Representative Data

Compound ReferenceR¹ GroupR² GroupTBK1 IC₅₀ (nM)[7]
15a HPhenyl830
15i H3-Cl-Ph8.5
15t H2-MeO-Py0.8
15y H2-F-Py0.2
BX795 (Control)N/AN/A7.1

Data adapted from literature to demonstrate typical results.[7]

Protocol 3: Cellular Target Engagement - Phospho-IRF3 Western Blot

This protocol assesses a compound's ability to inhibit TBK1 in a cellular context by measuring the phosphorylation of its direct downstream substrate, IRF3.

Rationale: A potent inhibitor in a biochemical assay may not have the same efficacy in a cell due to factors like cell permeability, stability, and off-target effects. Measuring the phosphorylation of a downstream target like IRF3 provides direct evidence of target engagement and functional inhibition of the pathway in a more physiologically relevant system.[10][13] Human monocytic THP-1 cells are a suitable model as they express the necessary components of the cGAS-STING-TBK1 pathway. Poly(I:C), a synthetic analog of dsRNA, is used to activate the TLR3 pathway, which converges on TBK1 to induce IRF3 phosphorylation.[13]

Materials and Reagents

ReagentSupplier
THP-1 cellsATCC
RPMI-1640 MediumGibco
Fetal Bovine Serum (FBS)Gibco
Poly(I:C) (HMW)InvivoGen
Test CompoundsN/A
RIPA Lysis and Extraction BufferThermo Fisher
Protease and Phosphatase Inhibitor CocktailThermo Fisher
Primary Antibody: Rabbit anti-phospho-IRF3 (Ser396)Cell Signaling Technology
Primary Antibody: Rabbit anti-IRF3 (total)Cell Signaling Technology
Primary Antibody: Mouse anti-β-ActinSanta Cruz Biotechnology
HRP-conjugated anti-rabbit IgGCell Signaling Technology
HRP-conjugated anti-mouse IgGCell Signaling Technology
ECL Western Blotting SubstrateBio-Rad

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Seed cells in a 6-well plate. Allow them to adhere and grow to 70-80% confluency. Pre-treat the cells with various concentrations of the test compound (or DMSO vehicle control) for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells by adding Poly(I:C) to a final concentration of 10 µg/mL for 1 hour.

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells directly in the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cell lysates, collect them, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-IRF3 (Ser396) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total IRF3 and a loading control like β-Actin.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-IRF3 signal to the total IRF3 signal and/or the loading control.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazolopyridine core, particularly at the position modified via reductive amination, has yielded critical insights into the requirements for potent TBK1 inhibition.

  • Aromatic Side Chain: The introduction of an aromatic ring, such as a phenyl or pyridyl group, is often beneficial for potency.

  • Substitution on the Aromatic Ring: The electronic and steric properties of substituents on this ring play a crucial role. For instance, the addition of a halogen (e.g., Chlorine) or a methoxy group to the phenyl ring can dramatically increase potency, likely by forming specific interactions within the kinase hinge region or a hydrophobic pocket.[7]

  • Pyridyl Nitrogen: Incorporating a nitrogen atom into the aromatic side chain (i.e., a pyridyl ring) can lead to a significant boost in activity. The position of the nitrogen is critical, as it can act as a hydrogen bond acceptor, forming a key interaction with hinge-region residues of TBK1. The 2-pyridyl moiety, in particular, has been shown to be highly favorable.[7]

These findings underscore the importance of the side chain introduced from the aldehyde starting material in anchoring the inhibitor within the active site of TBK1. Further exploration using this synthetic platform can lead to the discovery of inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

The synthetic route starting from a pyrazolopyridine aldehyde offers a flexible and efficient platform for the generation of a diverse library of potent TBK1 inhibitors. The detailed protocols provided herein for chemical synthesis, in vitro kinase testing, and cellular target validation constitute a comprehensive workflow for researchers in the field. The established structure-activity relationships highlight key interactions that can be exploited for the rational design of next-generation inhibitors targeting diseases driven by aberrant TBK1 signaling.

References

  • Frontiers. (n.d.). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression.
  • Hasan, M., & Yan, N. (2016). Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies. Pharmacological Research, 111, 336–342.
  • ResearchGate. (n.d.). TBK1-regulated signaling pathways in inflammatory responses occurring in activated macrophages.
  • Hasan, M., & Yan, N. (2016). Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies. Pharmacological Research.
  • MDPI. (n.d.). TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases.
  • Li, S., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411–1425.
  • PubMed. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
  • PubMed Central. (2024). Mechanism of TBK1 activation in cancer cells.
  • protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1.
  • Promega Corporation. (n.d.). TBK1 Kinase Enzyme System Application Note.
  • PubMed Central. (n.d.). Targeting TANK-binding kinase 1 (TBK1) in cancer.
  • PubMed Central. (n.d.). Inhibiting TBK1 by Compound II Ameliorates Autoimmune Disease in Mice.
  • protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1.
  • ResearchGate. (n.d.). Scheme 18. Synthesis of pyrazolopyridine derivatives.
  • Promega Corporation. (n.d.). TBK1 Kinase Assay.
  • PubMed Central. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • National Institutes of Health. (n.d.). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents.
  • ResearchGate. (2025). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • PubMed Central. (n.d.). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor.
  • AssayQuant. (n.d.). TBK1 Kinase Activity Assays | Continuous, Direct Measurement.
  • AACR Journals. (n.d.). Evaluating TBK1 as a Therapeutic Target in Cancers with Activated IRF3.
  • PubMed Central. (n.d.). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity.
  • Harvard DASH. (2012). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε.
  • PubMed Central. (n.d.). Selective TBK1/IKKi dual inhibitors with anti-cancer potency.

Sources

The Art of Synthesis: A Guide to Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic core in the landscape of kinase inhibitor discovery. Its unique structural and electronic properties have made it a cornerstone for developing targeted therapies against a range of human diseases, most notably cancer. This guide provides an in-depth exploration of the synthetic strategies employed to construct these potent molecules, offering both foundational knowledge and detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Significance of the Pyrazolo[3,4-b]pyridine Core

Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The pyrazolo[3,4-b]pyridine framework has emerged as a highly successful "hinge-binding" motif, adept at mimicking the ATP molecule and occupying its binding site on various kinases.[1][2] This interaction effectively blocks the downstream signaling pathways that drive tumor growth and proliferation.

Notably, compounds bearing this scaffold have shown remarkable efficacy against a variety of kinase targets, including:

  • Tropomyosin receptor kinases (TRKs) : Inhibitors like larotrectinib and entrectinib, which have received FDA approval, have demonstrated significant clinical benefit in patients with tumors harboring NTRK gene fusions.[3][4][5]

  • AMP-activated protein kinase (AMPK) : This enzyme is a key regulator of cellular energy homeostasis, and its activation has therapeutic potential in metabolic diseases and cancer.[6][7]

  • TANK-binding kinase 1 (TBK1) : As a noncanonical IKK family member, TBK1 is involved in innate immunity and oncogenesis, making it an attractive target for novel cancer therapies.[8][9]

  • Cyclin-dependent kinases (CDKs) : These are crucial for cell cycle regulation, and their inhibition can induce cell cycle arrest and apoptosis in cancer cells.[10]

  • Monopolar spindle kinase 1 (Mps1) : A key component of the mitotic checkpoint, Mps1 is a target for inducing mitotic catastrophe in cancer cells.[11]

The versatility of the pyrazolo[3,4-b]pyridine core allows for extensive chemical modification at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will delve into the synthetic methodologies that unlock this chemical diversity.

Strategic Approaches to Synthesis

The construction of the pyrazolo[3,4-b]pyridine ring system can be broadly categorized into two main strategies:

  • Construction from a Pre-formed Pyrazole Ring : This is the most common approach, typically involving the cyclization of a 5-aminopyrazole derivative with a suitable three-carbon electrophilic partner.

  • Modification of a Pre-existing Pyrazolo[3,4-b]pyridine Core : This strategy focuses on the functionalization of the core scaffold to explore structure-activity relationships (SAR).

The following sections will provide detailed protocols for key synthetic transformations, highlighting the rationale behind the chosen reagents and conditions.

Protocol 1: Synthesis via Condensation of 5-Aminopyrazole with α,β-Unsaturated Ketones

This method is a robust and widely used approach for the synthesis of substituted pyrazolo[3,4-b]pyridines. The reaction proceeds through a likely Michael addition followed by an intramolecular condensation and subsequent aromatization.[12]

Rationale and Mechanistic Insight

The choice of a 5-aminopyrazole as the starting material is strategic. The amino group at the C5 position is nucleophilic and readily participates in cyclization reactions. The α,β-unsaturated ketone provides the necessary three-carbon unit to form the pyridine ring. The use of a Lewis acid catalyst, such as Zirconium(IV) chloride (ZrCl₄), facilitates the reaction, likely by activating the carbonyl group of the ketone towards nucleophilic attack.[13]

Visualizing the Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product 5-Aminopyrazole 5-Aminopyrazole Reaction Cyclization 5-Aminopyrazole->Reaction alpha,beta-Unsaturated Ketone alpha,beta-Unsaturated Ketone alpha,beta-Unsaturated Ketone->Reaction Catalyst (e.g., ZrCl4) Catalyst (e.g., ZrCl4) Catalyst (e.g., ZrCl4)->Reaction Solvent (e.g., DMF/EtOH) Solvent (e.g., DMF/EtOH) Solvent (e.g., DMF/EtOH)->Reaction Heat (e.g., 95 °C) Heat (e.g., 95 °C) Heat (e.g., 95 °C)->Reaction Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Reaction->Pyrazolo[3,4-b]pyridine

Caption: Synthetic workflow for pyrazolo[3,4-b]pyridine synthesis.

Detailed Experimental Protocol

Materials:

  • 5-Amino-1-phenyl-pyrazole (1.0 eq)

  • α,β-Unsaturated ketone (e.g., 4-(4-(N,N-dimethylamino)phenyl)but-3-en-2-one) (1.0 eq)

  • Zirconium(IV) chloride (ZrCl₄) (0.3 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Chloroform (CHCl₃)

  • Water

Procedure:

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.[13]

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Add ZrCl₄ (0.15 mmol) to the reaction mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture in vacuo to remove the solvents.

  • To the residue, add CHCl₃ and water.

  • Separate the two phases and wash the aqueous phase twice with CHCl₃.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

Protocol 2: Multi-component Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step. For pyrazolo[3,4-b]pyridines, a three-component reaction involving an aldehyde, a ketone, and a 5-aminopyrazole is a powerful strategy.[12]

Rationale and Mechanistic Insight

This reaction proceeds through the initial formation of an α,β-unsaturated carbonyl compound in situ from the condensation of the aldehyde and the ketone. This intermediate then reacts with the 5-aminopyrazole in a similar fashion to Protocol 1. This one-pot approach avoids the need to isolate the intermediate unsaturated ketone, thereby streamlining the synthetic process.

Visualizing the Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Aldehyde Aldehyde Reaction One-Pot Reaction Aldehyde->Reaction Ketone Ketone Ketone->Reaction 5-Aminopyrazole 5-Aminopyrazole 5-Aminopyrazole->Reaction Catalyst (e.g., Acid or Base) Catalyst (e.g., Acid or Base) Catalyst (e.g., Acid or Base)->Reaction Solvent Solvent Solvent->Reaction Heat Heat Heat->Reaction Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Reaction->Pyrazolo[3,4-b]pyridine

Caption: Multi-component reaction for pyrazolo[3,4-b]pyridine synthesis.

Detailed Experimental Protocol

A specific, detailed protocol for a multi-component reaction leading to a pyrazolo[3,4-b]pyridine-5-carboxylate scaffold has been reported using an amorphous carbon-supported sulfonic acid (AC-SO₃H) as a catalyst.[14]

Materials:

  • 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative (1.0 eq)

  • Aniline derivative (1.0 eq)

  • Amorphous carbon-supported sulfonic acid (AC-SO₃H) (catalytic amount)

  • Ethanol (EtOH)

Procedure:

  • At room temperature, combine the 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (0.25 mmol), aniline (0.25 mmol), and AC-SO₃H (5 mg) in EtOH (2.0 mL).[14]

  • Stir the mixture for 30–45 minutes. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture and wash the solid catalyst with EtOH (3 x 5.0 mL).

  • The combined filtrate is concentrated in vacuo, and the crude product can be purified by recrystallization or column chromatography to yield the desired ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.[14]

Protocol 3: Functionalization of the Pyrazolo[3,4-b]pyridine Core via Buchwald-Hartwig Coupling

Once the core scaffold is synthesized, further diversification is often necessary to optimize biological activity. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which is particularly useful for introducing various amine-containing fragments.

Rationale and Mechanistic Insight

This reaction is ideal for coupling an amine with a halogenated pyrazolo[3,4-b]pyridine. The palladium catalyst, in the presence of a suitable phosphine ligand and a base, facilitates the oxidative addition of the palladium to the C-X bond, followed by coordination of the amine, and reductive elimination to form the desired C-N bond and regenerate the catalyst.

Visualizing the Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Halogenated Pyrazolo[3,4-b]pyridine Halogenated Pyrazolo[3,4-b]pyridine Reaction Buchwald-Hartwig Coupling Halogenated Pyrazolo[3,4-b]pyridine->Reaction Amine Amine Amine->Reaction Pd Catalyst (e.g., Pd2(dba)3) Pd Catalyst (e.g., Pd2(dba)3) Pd Catalyst (e.g., Pd2(dba)3)->Reaction Ligand (e.g., Xantphos) Ligand (e.g., Xantphos) Ligand (e.g., Xantphos)->Reaction Base (e.g., Cs2CO3) Base (e.g., Cs2CO3) Base (e.g., Cs2CO3)->Reaction Solvent (e.g., 1,4-Dioxane) Solvent (e.g., 1,4-Dioxane) Solvent (e.g., 1,4-Dioxane)->Reaction Heat (e.g., 90 °C) Heat (e.g., 90 °C) Heat (e.g., 90 °C)->Reaction Aminated Pyrazolo[3,4-b]pyridine Aminated Pyrazolo[3,4-b]pyridine Reaction->Aminated Pyrazolo[3,4-b]pyridine

Caption: Buchwald-Hartwig coupling for functionalizing the pyrazolo[3,4-b]pyridine core.

Detailed Experimental Protocol

Materials:

  • Protected 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (e.g., intermediate 9 from[3]) (1.0 eq)

  • Amine (e.g., intermediate 12 from[3]) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.1 eq)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.1 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Dry 1,4-dioxane

Procedure:

  • To a reaction vessel, add the halogenated pyrazolo[3,4-b]pyridine (15.76 mmol), the amine (18.91 mmol), Xantphos (1.57 mmol), and Cs₂CO₃ (31.53 mmol) in dry 1,4-dioxane.[3]

  • Degas the mixture with argon for 10 minutes.

  • Add Pd₂(dba)₃ (1.57 mmol) and degas the mixture again for 10 minutes.

  • Heat the resulting mixture at 90 °C under an argon atmosphere for 8 hours.

  • After cooling, concentrate the mixture in vacuo.

  • Purify the residue by silica chromatography to obtain the desired aminated product.[3]

Data Presentation: Inhibitory Activities of Representative Pyrazolo[3,4-b]pyridine Derivatives

The following table summarizes the in vitro inhibitory activities of selected pyrazolo[3,4-b]pyridine-based kinase inhibitors, demonstrating the potency that can be achieved with this scaffold.

Compound IDTarget KinaseIC₅₀ (nM)Reference
15y TBK10.2[8]
C03 TRKA56[3][4][5]
C10 TRKA26[5]
17f AMPK (EC₅₀)420[6]
31 Mps12.596[11]

Signaling Pathway Inhibition

Pyrazolo[3,4-b]pyridine-based inhibitors typically function by competing with ATP for the kinase active site. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the propagation of signals that promote cell growth, proliferation, and survival.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., TRK) Growth_Factor->Receptor_Tyrosine_Kinase Kinase_Cascade Downstream Kinase Cascade Receptor_Tyrosine_Kinase->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cellular_Response Cell Growth, Proliferation, Survival Transcription_Factors->Cellular_Response Pyrazolo_Pyridine_Inhibitor Pyrazolo[3,4-b]pyridine Kinase Inhibitor Inhibition Pyrazolo_Pyridine_Inhibitor->Inhibition Inhibition->Receptor_Tyrosine_Kinase

Caption: Mechanism of action of pyrazolo[3,4-b]pyridine kinase inhibitors.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold represents a highly valuable platform for the design and synthesis of potent and selective kinase inhibitors. The synthetic routes outlined in this guide provide a solid foundation for researchers to construct novel derivatives and explore their therapeutic potential. By understanding the underlying principles of these chemical transformations and leveraging the versatility of this core structure, the scientific community can continue to advance the development of targeted therapies for a wide range of diseases.

References

  • Kollaras, P., et al. (2021). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
  • Borges, F., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH.
  • Li, Y., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Arch Pharm (Weinheim).
  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health.
  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances.
  • Marsilje, T. H., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters.
  • Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. MDPI.
  • Liu, Y., et al. (2022). Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway. Archiv der Pharmazie.
  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry.
  • Singh, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
  • Al-Ostath, A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI.
  • Singh, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Wang, X., et al. (2018). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry.
  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry.
  • Unzue, A., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Fingerprint.
  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Zhang, Y., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online.

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Application Note: One-Pot Synthesis of Thieno[2,3-b]pyridines via Gewald Reaction of 2-Chloro-3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Thieno[2,3-b]pyridine Scaffold

The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] This assertion is grounded in the wide spectrum of pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2] Notably, this structural motif is integral to several marketed drugs, underscoring its therapeutic relevance.[1] 2-Chloro-3-pyridinecarboxaldehyde is a versatile and reactive starting material, serving as a key building block for the synthesis of these valuable compounds.[3]

This application note provides a detailed, field-proven protocol for the cyclization of 2-chloro-3-pyridinecarboxaldehyde to construct the thieno[2,3-b]pyridine scaffold. The chosen methodology is a variation of the Gewald three-component reaction, a robust and efficient one-pot synthesis that is highly amenable to library generation for structure-activity relationship (SAR) studies.[4][5]

Scientific Principles: The Gewald Three-Component Reaction

The Gewald reaction is a powerful multicomponent reaction that synthesizes a 2-aminothiophene from a carbonyl compound, an α-cyanoester (or other active methylene compound), and elemental sulfur, in the presence of a base.[6] When applied to 2-chloro-3-pyridinecarboxaldehyde, the reaction proceeds through a cascade of intermediates to yield a substituted 3-aminothieno[2,3-b]pyridine.

The mechanism can be rationalized through the following key steps:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aldehyde group of 2-chloro-3-pyridinecarboxaldehyde and the active methylene group of ethyl cyanoacetate.[4][6] The base, typically a hindered amine like triethylamine or morpholine, deprotonates the α-carbon of the cyanoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields a stable 2-cyano-3-(2-chloropyridin-3-yl)acrylate intermediate.

  • Michael Addition of Sulfur: Elemental sulfur (S₈) is activated by the base and adds to the electron-deficient β-carbon of the acrylate intermediate via a Michael-type addition. This forms a thiolate intermediate.[4]

  • Intramolecular Cyclization & Tautomerization: The thiolate anion then attacks the nitrile carbon in an intramolecular fashion, forming a five-membered imino-thiophene ring. A subsequent tautomerization of the imine to an enamine results in the stable 3-aminothiophene ring system.[4][6] The chloro-substituent on the pyridine ring remains, providing a handle for further functionalization if desired.

This one-pot cascade is highly efficient, assembling a complex heterocyclic system from simple precursors in a single synthetic operation.

Gewald_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway R1 2-Chloro-3-pyridinecarboxaldehyde I1 Knoevenagel Condensation (Intermediate A) R1->I1 R2 Ethyl Cyanoacetate R2->I1 R3 Sulfur (S8) I2 Michael Addition of Sulfur (Intermediate B) R3->I2 Base Base (e.g., Morpholine) Base->I1 catalyst Base->I2 activates I1->I2 I3 Intramolecular Cyclization & Tautomerization I2->I3 Product Ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate I3->Product

Caption: Reaction mechanism for the Gewald synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate.

Materials & Equipment:

  • 2-Chloro-3-pyridinecarboxaldehyde (97%, CAS: 36404-88-3)

  • Ethyl cyanoacetate (99%, CAS: 105-56-6)

  • Elemental Sulfur (powder, 99.5%)

  • Morpholine (99%, CAS: 110-91-8)

  • Ethanol (anhydrous)

  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Standard glassware for workup and filtration (Büchner funnel, separatory funnel, etc.)

  • Rotary evaporator

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • 2-Chloro-3-pyridinecarboxaldehyde is harmful if swallowed and may cause skin sensitization.

  • Morpholine is corrosive and flammable. Handle with care.

  • Ethanol is flammable. Avoid open flames.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add 2-chloro-3-pyridinecarboxaldehyde (1.42 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous ethanol (30 mL), followed by ethyl cyanoacetate (1.13 g, 10.0 mmol) and powdered elemental sulfur (0.32 g, 10.0 mmol).

  • Initiation: Begin stirring the suspension at room temperature. Slowly add morpholine (0.87 g, 10.0 mmol) dropwise to the stirred mixture over 5 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition of morpholine is complete, heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:2). The reaction is typically complete within 3-5 hours.

  • Workup - Precipitation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30-45 minutes. A precipitate should form.

  • Workup - Filtration: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with cold ethanol (2 x 15 mL) and then with distilled water (2 x 20 mL) to remove any residual salts and impurities.

  • Drying: Dry the collected solid under vacuum to yield the crude product.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or tetrahydrofuran to afford the title compound as a yellow solid.[7]

Data Presentation: Reaction Parameters and Expected Outcome

ParameterValueNotes
Starting Material 2-Chloro-3-pyridinecarboxaldehyde1.0 equivalent
Reagents Ethyl Cyanoacetate, Sulfur, Morpholine1.0 equivalent each
Solvent Anhydrous EthanolApprox. 3 mL per mmol of aldehyde
Temperature Reflux (~80 °C)Maintain gentle reflux
Reaction Time 3 - 5 hoursMonitor by TLC for completion
Expected Product Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylateC₁₀H₁₀N₂O₂S
Appearance Yellow Solid---
Expected Yield 80 - 95%Yields can vary based on purity of reagents and reaction scale.[7]

Experimental Workflow Visualization

experimental_workflow start Start: Assemble Reaction Flask reagents Add Reactants: 1. 2-Chloro-3-pyridinecarboxaldehyde 2. Ethanol 3. Ethyl Cyanoacetate 4. Sulfur start->reagents base Add Morpholine (dropwise) reagents->base reflux Heat to Reflux (80°C) Stir for 3-5h base->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temp then Ice Bath (30 min) monitor->cool Complete filter Vacuum Filter Product cool->filter wash Wash with Cold Ethanol and Water filter->wash dry Dry Under Vacuum wash->dry purify Optional: Recrystallize dry->purify end End: Pure Product dry->end Sufficient Purity purify->end High Purity

Caption: Step-by-step experimental workflow.

References

  • Methods for the synthesis of thieno[2,3‐b]pyridines. ResearchGate.
  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. National Institutes of Health (NIH).
  • Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and their antimicrobial and docking studies. ResearchGate.
  • Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines, Quinazolino[4'',3'':2',3']pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Carbamate Derivatives. MDPI.
  • Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3- c][9][10]naphthyridinones and pyrazolo[3,4-c][9][10]naphthyridinones. ARKAT USA, Inc.
  • Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. PubMed.
  • Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. ResearchGate.
  • Synthesis of Polyfunctionally Substituted Thiophene, Thieno[2,3-b]pyridine and Thieno[2,3-d]pyrimidine Derivatives. ResearchGate.
  • Synthesis of 3-amino-2-ethoxycarbonyl pyrido[1,2-a]thieno-[2,3-d]-4-pyrimidone derivatives and their antimalarial and cytotoxic activities in vitro. ResearchGate.
  • Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. National Institutes of Health (NIH).
  • Gewald reaction. Wikipedia.
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. MDPI.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
  • Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. National Institutes of Health (NIH).
  • 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid. PubChem.
  • [Synthesis of 3-aminothieno-(2,3-b)pyridine derivatives. II]. PubMed.
  • (PDF) ChemInform Abstract: Some Observations on the Base-Catalyzed Cyclocondensation of 2,6-Dihalobenzaldehydes, Ethyl Cyanoacetate, and Thiourea. ResearchGate.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during the synthesis, providing in-depth troubleshooting advice and practical solutions to improve your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Section 1: Low Product Yield

Low yield is one of the most common frustrations in organic synthesis. The following questions address the typical culprits and how to mitigate them.

Question 1: My overall yield of this compound is consistently low. What are the most critical factors I should investigate?

Answer: Persistently low yields in the synthesis of this compound, particularly via the common Vilsmeier-Haack formylation route, often stem from a few key areas. A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: The purity of the precursor, typically a 1H-Pyrazolo[3,4-b]pyridine, is paramount. Impurities can consume reagents, generate side products that complicate purification, and potentially inhibit the reaction. It is highly recommended to verify the purity of your starting materials by NMR or LC-MS and repurify if necessary, for instance, by recrystallization.[1]

  • Reaction Conditions: The Vilsmeier-Haack reaction is sensitive to temperature and reaction time. Suboptimal conditions can lead to incomplete reactions or the degradation of both the product and starting material.[1] Careful optimization of the reaction temperature is necessary; some variations of this synthesis may proceed at room temperature, while others require heating. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and avoid over-running the reaction.[1]

  • Stoichiometry of Reagents: The ratio of the Vilsmeier reagent (typically formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) to the pyrazolopyridine substrate is critical. An insufficient amount of the reagent will result in an incomplete reaction, while a large excess can lead to the formation of undesired byproducts. A typical starting point is to use a modest excess of the Vilsmeier reagent.

Question 2: I suspect my Vilsmeier-Haack formylation is inefficient. How can I optimize this specific step?

Answer: The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocyclic compounds.[2][3][4] However, its efficiency can be influenced by several parameters.

  • Formation of the Vilsmeier Reagent: The Vilsmeier reagent, a chloromethyleniminium salt, is typically generated by the reaction of POCl₃ with DMF. The order of addition and the temperature at which the reagent is formed can impact its reactivity. It is common practice to add POCl₃ slowly to ice-cold DMF to control the exothermic reaction.

  • Solvent Choice: The choice of solvent can influence the solubility of the reactants and the overall reaction kinetics. While DMF often serves as both a reagent and a solvent, in some cases, the use of a co-solvent might be beneficial.

  • Work-up Procedure: The work-up of a Vilsmeier-Haack reaction is critical for isolating the aldehyde product. The reaction mixture is typically quenched by pouring it onto ice water or a solution of a mild base (like sodium bicarbonate or sodium acetate) to neutralize the acidic conditions and hydrolyze the intermediate iminium salt to the desired aldehyde. The pH of the aqueous solution during work-up should be carefully controlled to prevent product degradation.

Section 2: Formation of Impurities and Side Products

The formation of unexpected products can complicate purification and reduce the yield of the desired compound.

Question 3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products, and how can I minimize their formation?

Answer: The presence of multiple spots on a TLC plate indicates the formation of side products. In the synthesis of this compound, several side reactions can occur.

  • Regioisomers: A significant challenge in the functionalization of pyrazolopyridines is the potential for the formation of regioisomers.[1] Depending on the substitution pattern of the starting pyrazolopyridine, formylation could potentially occur at different positions on the heterocyclic ring system. The regioselectivity of the Vilsmeier-Haack reaction is influenced by the electronic properties of the substrate. To confirm the structure of your product and identify any regioisomers, detailed NMR analysis (including 2D NMR techniques like NOESY or HMBC) is essential. If regioisomers are formed, their separation can often be achieved by flash column chromatography with a carefully optimized eluent system.[1]

  • Over-reaction or Degradation: As mentioned earlier, excessive reaction times or temperatures can lead to the degradation of the product or further reactions. Close monitoring of the reaction by TLC is your best defense against this.

  • Unreacted Starting Material: A faint spot corresponding to the starting material is not uncommon. If a significant amount of starting material remains, it points to an incomplete reaction, which could be due to insufficient reagent, low temperature, or short reaction time.

Section 3: Reaction Execution and Work-up

Proper experimental technique is fundamental to a successful synthesis.

Question 4: I am having trouble with the work-up and purification of my product. What are the best practices?

Answer: A clean work-up and efficient purification are just as important as the reaction itself.

  • Quenching: As stated before, the quenching of the Vilsmeier-Haack reaction must be done carefully. The reaction mixture should be added slowly to a vigorously stirred mixture of ice and a base. This helps to dissipate the heat generated and ensures efficient hydrolysis of the intermediate.

  • Extraction: After quenching, the product is typically extracted into an organic solvent like ethyl acetate or dichloromethane. The choice of extraction solvent should be based on the solubility of the product. Multiple extractions are recommended to ensure complete recovery of the product from the aqueous layer.

  • Purification: Flash column chromatography is the most common method for purifying this compound. The choice of the stationary phase (silica gel is common) and the mobile phase is crucial. A good starting point for the eluent is a mixture of hexane and ethyl acetate, with the polarity gradually increased. Monitoring the fractions by TLC is essential to collect the pure product.

Experimental Protocols

Here is a general, illustrative protocol for the Vilsmeier-Haack formylation of a 1H-Pyrazolo[3,4-b]pyridine.

Protocol 1: Vilsmeier-Haack Formylation

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF under a nitrogen atmosphere.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add the 1H-Pyrazolo[3,4-b]pyridine substrate, either neat or dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat as required, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and sodium bicarbonate solution.

  • Stir the resulting mixture until the hydrolysis is complete (as indicated by the disappearance of the intermediate iminium salt).

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Recommended Action
Low Yield Impure starting materialsVerify purity by NMR/LC-MS and repurify if necessary.[1]
Suboptimal reaction temperature/timeMonitor reaction by TLC to find the optimal conditions.[1]
Incorrect stoichiometryOptimize the ratio of Vilsmeier reagent to substrate.
Multiple Products Formation of regioisomersCharacterize by 2D NMR and optimize reaction conditions for selectivity. Separate by column chromatography.[1]
Product degradationMonitor reaction closely by TLC; avoid excessive heating or prolonged reaction times.
Difficult Purification Inefficient work-upEnsure proper quenching and extraction procedures are followed.
Inappropriate chromatography conditionsSystematically screen different eluent systems for column chromatography.

Visualizing the Workflow

A clear understanding of the experimental sequence is vital for reproducibility.

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent Formation (0 °C) DMF->Vilsmeier_Reagent Add POCl₃ slowly POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction Formylation (Heat as needed) Vilsmeier_Reagent->Reaction Substrate 1H-Pyrazolo[3,4-b]pyridine Substrate->Reaction TLC_Monitoring TLC Monitoring Reaction->TLC_Monitoring Quench Quench on Ice/Base Reaction->Quench Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

References

  • BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Al-Adiwish, W. M., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. ResearchGate.
  • Patel, H. M., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research.
  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

Sources

Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research.

I. Understanding the Landscape: Common Synthetic Routes

The majority of synthetic strategies for constructing the pyrazolo[3,4-b]pyridine core involve the annulation of a pyridine ring onto a pre-existing pyrazole. The most prevalent starting material for this approach is a 5-aminopyrazole derivative. This nucleophilic building block is typically reacted with a 1,3-bielectrophilic partner to construct the pyridine ring. Common examples of these partners include 1,3-dicarbonyl compounds and α,β-unsaturated ketones. Multicomponent reactions, where three or more reactants are combined in a single step, have also gained prominence for their efficiency.

A generalized workflow for this synthesis is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Select Starting Materials: 5-Aminopyrazole & 1,3-Bielectrophile Purity Ensure High Purity of Reactants Start->Purity Setup Set up Reaction: Solvent, Catalyst, Temperature Purity->Setup Monitor Monitor Reaction Progress (TLC, LC-MS) Setup->Monitor Workup Quench Reaction & Perform Aqueous Work-up Monitor->Workup Purify Purify Crude Product: Column Chromatography or Recrystallization Workup->Purify Characterize Characterize Final Product: NMR, MS, etc. Purify->Characterize End Pure Pyrazolo[3,4-b]pyridine Characterize->End G Start Low Yield or Complex Mixture? CheckPurity Check Purity of Starting Materials Start->CheckPurity Impure Re-purify Starting Materials CheckPurity->Impure No Pure Starting Materials are Pure CheckPurity->Pure Yes Impure->Start AnalyzeByproducts Analyze Byproducts by LC-MS & NMR Pure->AnalyzeByproducts Regioisomers Regioisomers Detected? AnalyzeByproducts->Regioisomers OptimizeRegio Optimize for Regioselectivity: - Change Catalyst - Screen Solvents - Modify Substrate Regioisomers->OptimizeRegio Yes Incomplete Incomplete Cyclization Intermediates Detected? Regioisomers->Incomplete No Success Improved Yield and Purity OptimizeRegio->Success OptimizeCyclization Promote Cyclization: - Increase Temperature - Extend Reaction Time - Use Microwave Irradiation Incomplete->OptimizeCyclization Yes Other Other Side Products Incomplete->Other No OptimizeCyclization->Success InvestigateOther Investigate Other Side Reactions: - Reaction with Solvent - Decomposition Other->InvestigateOther InvestigateOther->Success

Technical Support Center: Regiocontrol in Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazolopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in the formation of pyrazolopyridine scaffolds. Here, we address common challenges, provide in-depth mechanistic explanations, and offer validated protocols to help you achieve your desired regioisomeric outcomes with confidence.

Frequently Asked Questions (FAQs)

Q1: We are observing a mixture of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine regioisomers in our reaction. What are the primary factors influencing this outcome?

The formation of different pyrazolopyridine isomers is a common challenge that is fundamentally governed by the reaction pathway and the nature of your starting materials. The two primary strategies for constructing the pyrazolopyridine core are:

  • Building the Pyridine Ring onto a Pre-existing Pyrazole: This is a widely used method, often starting with a substituted 5-aminopyrazole. The regioselectivity is then determined by the reaction of this dinucleophile with a 1,3-dicarbonyl compound or its equivalent.[1]

  • Constructing the Pyrazole Ring onto a Pre-existing Pyridine: This approach involves the cyclization of a hydrazine derivative with a suitably functionalized pyridine.[1]

The regiochemical outcome is dictated by the relative reactivity of the electrophilic and nucleophilic centers in your substrates. For instance, in the reaction of a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound, two regioisomers can form depending on which carbonyl group is attacked first.[1][2]

Q2: How do the electronic properties of substituents on our 1,3-dicarbonyl precursor affect the regioisomeric ratio?

Substituent electronics play a pivotal role in directing the regioselectivity of the condensation reaction. The more electrophilic carbonyl carbon will preferentially react with the nucleophilic nitrogen of the hydrazine or aminopyrazole.

For example, when using 1,1,1-trifluoropentane-2,4-dione with 5-aminopyrazole, the carbonyl group adjacent to the strongly electron-withdrawing trifluoromethyl (CF₃) group is significantly more electrophilic.[1] This directs the initial nucleophilic attack to this position, leading to a specific regioisomer.[1] Conversely, if the electronic characters of the two carbonyls are similar, a mixture of products is more likely.[1][2]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: My reaction with an unsymmetrical 1,3-diketone and methylhydrazine consistently yields a difficult-to-separate mixture of N-methylpyrazole regioisomers.

This is a classic challenge in pyrazole synthesis, which is a foundational step for many pyrazolopyridine preparations. The use of standard solvents like ethanol often leads to poor regioselectivity.[3][4][5][6]

Solution: Solvent-Mediated Regiocontrol

The choice of solvent can dramatically influence the regioselectivity of pyrazole formation. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve regioselectivity in favor of the desired isomer.[3][4][5][6] These solvents, through their unique hydrogen-bonding properties and non-nucleophilic nature, can stabilize intermediates and transition states in a way that favors one reaction pathway over the other.[3][4]

Experimental Protocol: Regioselective N-Methylpyrazole Synthesis Using Fluorinated Alcohols

  • Dissolution: In a clean, dry round-bottom flask, dissolve your unsymmetrical 1,3-diketone (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Reagent Addition: Slowly add methylhydrazine (1.1 eq) to the solution at room temperature while stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions in HFIP are often faster than in traditional solvents.

  • Work-up: Upon completion, remove the HFIP under reduced pressure. The residue can then be purified by column chromatography.

Data Summary: Solvent Effect on Regioselectivity

SolventTemperatureRegioisomeric Ratio (Desired:Undesired)
EthanolReflux~1:1.3[3][4]
2,2,2-Trifluoroethanol (TFE)Room Temp85:15[4]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Room Temp97:3[3][4]
Problem 2: We are attempting a three-component reaction to synthesize a pyrazolo[3,4-b]pyridine, but are concerned about potential regioselectivity issues.

Three-component reactions are powerful for building molecular complexity in a single step, but controlling regioselectivity can be a concern.

Solution: In Situ Intermediate Formation

A highly effective strategy to circumvent regioselectivity problems in multicomponent reactions is to generate one of the key intermediates in situ.[1][2] For the synthesis of 1H-pyrazolo[3,4-b]pyridines, this can be achieved by reacting a 5-aminopyrazole with an aldehyde and a compound containing an active methylene group (like a ketone).[1][2] The reaction proceeds through the in situ formation of an α,β-unsaturated compound, which then undergoes a Michael addition with the 5-aminopyrazole, followed by cyclization and oxidation to yield the final product, often with high regioselectivity.[1]

Workflow for Regiocontrolled Three-Component Synthesis

G cluster_0 Step 1: In Situ Biselectrophile Formation cluster_1 Step 2: Ring Formation Aldehyde Aldehyde Condensation Carbonyl Condensation Aldehyde->Condensation Ketone Ketone (with α-H) Ketone->Condensation Unsaturated_Ketone α,β-Unsaturated Ketone (In Situ) Condensation->Unsaturated_Ketone Michael_Addition Michael Addition Unsaturated_Ketone->Michael_Addition Aminopyrazole 5-Aminopyrazole Aminopyrazole->Michael_Addition Cyclization Ring Closure Michael_Addition->Cyclization Oxidation Oxidation Cyclization->Oxidation Final_Product Regioisomerically Pure Pyrazolo[3,4-b]pyridine Oxidation->Final_Product

Caption: In situ formation of the biselectrophile avoids regioselectivity issues.

Mechanistic Insights

Understanding Nucleophilic Attack on Unsymmetrical 1,3-Diketones

The regioselectivity of the reaction between a monosubstituted hydrazine and an unsymmetrical 1,3-diketone is determined by the initial nucleophilic attack of the hydrazine at one of the two carbonyl carbons. This is followed by cyclization and dehydration to form the pyrazole ring.

Caption: Two competing pathways lead to regioisomers.

The relative electrophilicity of the two carbonyl carbons dictates which pathway is favored. Factors that increase the electrophilicity of one carbonyl over the other, such as the presence of electron-withdrawing groups, will enhance the regioselectivity of the reaction.

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
  • Abás, S., et al. (2021).
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal. Pyrazole synthesis. [Link]
  • Cuervo-Prado, P., et al. (2024). Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. Current Organic Synthesis, 21(7), 947-956. [Link]
  • Abdel-Rahman, A. A.-H., et al. (2021). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecules, 26(14), 4112. [Link]
  • Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523-9. [Link]
  • Abás, S., et al. (2021).
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.

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Technical Support Center: Optimization of Palladium Coupling Reactions on the Pyrazolopyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions on pyrazolopyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful synthetic tool. The pyrazolopyridine core is a privileged scaffold in drug discovery, but its unique electronic and steric properties present specific challenges in cross-coupling chemistry.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered problems, grounded in mechanistic principles and field-proven experience.

PART 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most common failures encountered during the optimization of palladium coupling reactions on pyrazolopyridine substrates. The format follows a problem/solution approach to help you systematically diagnose and resolve issues at the bench.

Question 1: Why is my reaction showing low or no conversion to the desired product?

This is the most frequent issue. A stalled reaction can be attributed to several factors, often related to catalyst activity or substrate reactivity. A systematic approach is crucial.

Answer:

Low conversion is typically a sign of an inefficient or deactivated catalytic cycle. Let's break down the potential causes from most to least likely:

  • Inactive Catalyst System: The active Pd(0) species is highly sensitive.

    • Atmosphere: The single most common cause of failure is the presence of oxygen. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species or palladium black. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be rigorously degassed before use.

    • Catalyst/Precatalyst Quality: Palladium precatalysts, especially Pd(OAc)₂, can degrade over time. Use a fresh bottle or a more stable precatalyst generation (e.g., G3 or G4 Buchwald precatalysts).

    • Ligand Degradation: Phosphine-based ligands can be sensitive to air and moisture. Handle them in a glovebox or under a positive pressure of inert gas.

  • Sub-optimal Ligand Choice: The pyrazolopyridine core is an N-heterocycle, meaning its lone pair electrons can coordinate to the palladium center, acting as an inhibitor and poisoning your catalyst.[1][2] The choice of ligand is paramount to prevent this and facilitate the catalytic cycle.

    • Causality: Standard ligands like triphenylphosphine (PPh₃) are often poor choices for this substrate class. They are not electron-rich enough to promote the difficult oxidative addition step and are not bulky enough to prevent catalyst inhibition by the pyrazolopyridine nitrogen atoms.

    • Solution: Employ bulky, electron-rich phosphine ligands (known as Buchwald ligands) or N-heterocyclic carbenes (NHCs). These ligands form stable, highly active catalysts that accelerate the reaction and shield the metal center from substrate inhibition.[3][4] For example, sterically demanding NHCs have been shown to enhance catalytic activity by stabilizing the metal center.[5]

  • Incorrect Base or Solvent Selection: The base and solvent are not passive components; they actively participate in the reaction and influence catalyst stability and solubility.[6][7]

    • Base: The base's role is critical (e.g., activating the boronic acid in Suzuki-Miyaura coupling or deprotonating the amine in Buchwald-Hartwig amination). A weak base (e.g., Na₂CO₃) may be insufficient for challenging couplings, while an overly strong base (e.g., NaOtBu) can cause substrate or product degradation at high temperatures.[8] It's essential to screen a range of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).

    • Solvent: The solvent must fully dissolve all reactants at the reaction temperature. Poor solubility of a reactant (e.g., the inorganic base) can halt the reaction.[9] Aprotic polar solvents like dioxane, toluene, or DMF are common starting points. The choice can significantly influence reaction rates and selectivity.[10]

Troubleshooting Workflow for Low Conversion

Below is a systematic workflow to diagnose a failed reaction.

G start Reaction Failed (Low/No Conversion) check_atmosphere 1. Check Atmosphere - Was solvent degassed? - Was setup inert? start->check_atmosphere check_reagents 2. Check Reagents - Fresh catalyst/ligand? - Substrate purity? - Dry solvent? check_atmosphere->check_reagents If Inert screen_ligands 3. Screen Ligands - Use bulky, electron-rich ligands (Buchwald, NHCs) check_reagents->screen_ligands If Reagents OK screen_conditions 4. Screen Conditions - Vary Base (K₂CO₃, Cs₂CO₃, K₃PO₄) - Vary Solvent (Dioxane, Toluene, DMF) - Increase Temperature screen_ligands->screen_conditions If No Improvement success Reaction Successful screen_conditions->success If Optimized

Caption: A logical workflow for troubleshooting failed coupling reactions.

Question 2: My starting material is consumed, but I'm seeing significant side products like dehalogenation or homocoupling. What is happening?

The formation of side products indicates that while the catalyst is active, undesired reaction pathways are competing with your desired cross-coupling.

Answer:

This is a common and frustrating problem. The two main culprits are dehalogenation (replacement of the halide with hydrogen) and homocoupling (dimerization of one of the coupling partners).

  • Dehalogenation: This occurs when the R-Pd(II)-X intermediate, formed after oxidative addition, is intercepted by a hydride source before it can couple with the partner molecule.

    • Causality: The hydride source can be trace water, the solvent (e.g., alcohols), or even the amine coupling partner in some cases. Certain bases can also promote this pathway. This side reaction is particularly prevalent when the subsequent steps (transmetalation or amine coordination) are slow.

    • Solution:

      • Use rigorously anhydrous conditions. Dry your solvents and reagents thoroughly.

      • Screen your base. Some bases are more prone to promoting dehalogenation. If using a carbonate or phosphate base, ensure it is anhydrous.

      • Increase the concentration of the coupling partner. Le Chatelier's principle can be used to favor the desired cross-coupling pathway.

      • A dedicated study on pyrazole substrates showed that dehalogenation can sometimes be a major pathway, which can be controlled by careful selection of the catalyst system.[11][12]

  • Homocoupling: This is most often seen with boronic acids in Suzuki-Miyaura reactions (forming a biaryl) or alkynes in Sonogashira couplings (forming a diyne, known as the Glaser coupling).

    • Causality: Boronic acid homocoupling is typically promoted by the presence of oxygen, which facilitates an oxidative cycle involving the boronic acid. Alkyne homocoupling in Sonogashira reactions is catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.

    • Solution:

      • Rigorous Degassing: This is the most effective way to prevent homocoupling. Ensure the reaction mixture is thoroughly purged with an inert gas before and during the reaction.[13]

      • For Sonogashira: If homocoupling is persistent, consider a "copper-free" Sonogashira protocol.[14] These protocols often require a different ligand/base system but completely eliminate the possibility of Glaser coupling.

      • Control Stoichiometry: Use only a slight excess (1.1-1.2 equivalents) of the boronic acid or alkyne. A large excess can favor the homocoupling pathway.

PART 2: Frequently Asked Questions (FAQs)

Q: How do I select the right ligand for my pyrazolopyridine coupling?

A: Ligand selection is arguably the most critical parameter. The choice depends on the specific coupling reaction and the electronic/steric properties of your substrates. For the electron-rich, potentially coordinating pyrazolopyridine core, the goal is to use a ligand that promotes a fast, efficient catalytic cycle.

Ligand Selection Decision Tree

G start Select Coupling Reaction suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald sonogashira Sonogashira (C-C, alkyne) start->sonogashira ligand_suzuki Use Bulky Monophosphines e.g., SPhos, XPhos, RuPhos or NHCs (e.g., IPr) suzuki->ligand_suzuki ligand_buchwald Use Biarylphosphines e.g., Xantphos, BINAP or specific Buchwald ligands (e.g., BrettPhos for primary amines) buchwald->ligand_buchwald ligand_sonogashira Standard: PPh₃ For difficult substrates: Bulky phosphines (e.g., P(tBu)₃) sonogashira->ligand_sonogashira note_suzuki Rationale: Promotes fast oxidative addition and reductive elimination. ligand_suzuki->note_suzuki note_buchwald Rationale: Wide bite angles stabilize the catalyst and facilitate reductive elimination. ligand_buchwald->note_buchwald

Caption: A decision tree for initial ligand selection based on reaction type.

N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphines. Their strong σ-donating ability can render oxidative addition facile even with challenging substrates, and their strong bond to palladium leads to highly stable catalysts.[3][4]

Q: What is the role of the base, and how does it differ between Suzuki, Buchwald-Hartwig, and Sonogashira reactions?

A: The base is a crucial reactant that plays a distinct mechanistic role in each of these key reactions.

Reaction TypePrimary Role of BaseCommon BasesKey Considerations
Suzuki-Miyaura Activates the boronic acid by forming a more nucleophilic borate complex (-ate complex), which is necessary for the transmetalation step.K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃Must be strong enough to form the borate complex but not so strong as to cause side reactions. Often used with water as a co-solvent.[15]
Buchwald-Hartwig Deprotonates the amine (or alcohol, etc.) nucleophile, allowing it to coordinate to the palladium center prior to reductive elimination.NaOtBu, KOtBu, LiHMDS, Cs₂CO₃Strong, non-nucleophilic bases are required. Alkoxides are common, but carbonates can be used for more acidic amines.[16]
Sonogashira Deprotonates the terminal alkyne to form the copper(I) acetylide, which is the active nucleophile in the transmetalation step. Also acts as a scavenger for the HX generated.Et₃N, i-Pr₂NH (DIPA), PiperidineMust be a liquid amine that can also serve as a solvent or co-solvent. Its basicity and coordinating ability are important.[17]
Q: My pyrazolopyridine has a free N-H group on the pyrazole ring. Will this interfere with the reaction?

A: Yes, absolutely. The acidic N-H proton on a pyrazole ring can cause significant complications.

  • Competing Nucleophile: In C-N or C-O couplings, the pyrazole nitrogen can act as a nucleophile itself, leading to undesired N-arylation of your substrate and creating complex product mixtures or polymers.[18]

  • Base Consumption: The acidic proton will react with the base, effectively changing the stoichiometry and potentially halting the reaction if not enough base is present.

  • Catalyst Inhibition: The deprotonated pyrazolate anion is an excellent ligand for palladium and can strongly coordinate to the catalyst, leading to inhibition or deactivation.[1]

Solution: It is highly recommended to protect the pyrazole N-H group before attempting cross-coupling. Common protecting groups include Boc, trityl (Tr), or a simple benzyl (Bn) or p-methoxybenzyl (PMB) group. The choice of protecting group will depend on the overall stability requirements of your synthetic route.

PART 3: Standardized Experimental Protocols

These protocols provide a robust starting point for your experiments. They are designed to minimize common failure modes like oxygen contamination.

Protocol 1: General Suzuki-Miyaura Coupling

This protocol is for the coupling of a halo-pyrazolopyridine with an arylboronic acid.

  • Reagent Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the halo-pyrazolopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) and any additional ligand.

  • Inerting the System: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1, 10 mL). Add the solvent to the reaction vial via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 90-100 °C. Stir vigorously for 4-16 hours.

  • Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS.[2] Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Buchwald-Hartwig Amination

This protocol is for the C-N coupling of a halo-pyrazolopyridine with a primary or secondary amine.

  • Reagent Preparation: In a glovebox, add the halo-pyrazolopyridine (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv) to an oven-dried reaction vial with a stir bar.

  • System Sealing: Seal the vial with a septum cap and remove it from the glovebox.

  • Liquid Addition: Add the amine (1.2 mmol, 1.2 equiv) via syringe, followed by anhydrous, degassed toluene (10 mL).

  • Reaction: Heat the mixture in a preheated oil bath at 100-110 °C with vigorous stirring for 6-24 hours.

  • Workup: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

References

  • Cazin, C. S. J. (2011). N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis. Springer Science & Business Media.
  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(16), 2768-2813. [Link]
  • Brick, K. J. A. (2024). Palladium N-Heterocyclic Carbene Complexes in Cross-Coupling Reactions: Ligand and Catalyst Development. Trent University. [Link]
  • Szostak, M. (2017). Well-Defined Palladium(II)–NHC Precatalysts for Cross-Coupling Reactions of Amides and Esters by Selective N–C/O–C Cleavage. Accounts of Chemical Research, 50(10), 2547-2557. [Link]
  • Viciosa, M. T. (2007). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective.
  • Synfacts. (2023). Palladium-Catalyzed C–H Arylation of Functionalized Pyrazoles/Triazoles and Imidazoles. Thieme, 19(11), 1238. [Link]
  • Mistico, L., et al. (2016). Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation of a TMS group. Chemistry, 22(28), 9687-92. [Link]
  • ResearchGate. (n.d.). The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid. [Link]
  • Reddit r/Chempros. (2022). Troubleshooting a difficult Heck reaction. [Link]
  • Dyson, P. J., & Jessop, P. G. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
  • Reddit r/chemistry. (2016).
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
  • ResearchGate. (n.d.). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. [Link]
  • Peral, D., et al. (2013). Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. Catalysis Science & Technology, 3(2), 475-489. [Link]
  • Stanetty, P., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(19), 6776-6781. [Link]
  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? [Link]
  • Semantic Scholar. (2016).
  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
  • OUCI. (n.d.). Palladium-catalyzed multi-acetoxylation of 1,3-disubstituted 1H-pyrazole-5-carboxylates via direct C(sp2)H or C(sp3)
  • ResearchGate. (n.d.). Solvent, base and Pd source effects on the model SM cross-coupling (CC)... [Link]
  • de la Herrán, G., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1980-1988. [Link]
  • Semantic Scholar. (2012).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • Royal Society of Chemistry. (2020). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. [Link]
  • Kráľová, K., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4698. [Link]
  • Sarris, M. P., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(18), 12159-12171. [Link]
  • ResearchGate. (n.d.).
  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
  • Reddit r/Chempros. (2022). Failed suzuki coupling, any suggenstions? [Link]
  • Chemistry LibreTexts. (2023).
  • Reddit r/Chempros. (2019). Diagnosing issues with a failed Suzuki coupling? [Link]
  • PubMed Central. (2022).
  • YouTube. (2022).
  • YouTube. (2019). Sonogashira coupling. [Link]
  • Reddit r/chemhelp. (2021). Practical Heck Reaction problems! [Link]
  • National Institutes of Health. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
  • ResearchGate. (n.d.). Pyrazoles and Heck Reaction. [Link]
  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. [Link]

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Technical Support Center: Scaling Up the Synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to address challenges encountered during the scale-up of this important heterocyclic building block.[1] Our goal is to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic process.

Synthetic Workflow Overview

The synthesis of this compound is typically achieved via a two-step process. The first step involves the construction of the core heterocyclic system, 1H-Pyrazolo[3,4-b]pyridin-3-amine, from commercially available starting materials.[2] The second, critical step is the formylation of this intermediate at the C3 position using the Vilsmeier-Haack reaction to yield the target aldehyde.[3][4]

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A 2-Chloro-3-cyanopyridine C 1H-Pyrazolo[3,4-b]pyridin-3-amine A->C Ethanol, 170°C (Microwave) or Reflux B Hydrazine Hydrate B->C D DMF + POCl3 F This compound C->F Electrophilic Aromatic Substitution E Vilsmeier Reagent (Chlorodimethylformiminium chloride) D->E Reagent Formation (0°C) E->F

Caption: High-level workflow for the two-step synthesis.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis and scale-up process in a question-and-answer format.

Issue 1: Inconsistent Yield and Purity in Precursor Synthesis

Question: We are scaling up the synthesis of 1H-Pyrazolo[3,4-b]pyridin-3-amine from 2-chloro-3-cyanopyridine and hydrazine hydrate, but our yields are inconsistent and often lower than the reported quantitative yields. What factors are critical at a larger scale?

Answer: This cyclization is a robust reaction but can present challenges during scale-up. The primary concerns are ensuring complete reaction, managing the exotherm, and effective product isolation.

  • Causality of Low Yield:

    • Incomplete Reaction: On a larger scale, inefficient mixing or poor heat transfer can lead to localized "cold spots" where the reaction does not proceed to completion. The reported microwave-assisted synthesis at 170°C is highly efficient but difficult to scale directly.[2] Conventional heating requires careful monitoring to ensure the internal temperature is maintained.

    • Side Reactions: Hydrazine is a potent nucleophile. At elevated temperatures for extended periods, it can potentially lead to undesired side reactions if impurities are present in the starting material.

    • Product Isolation: The product is a solid with a melting point of 190°C.[5] On a lab scale, removing the solvent via rotary evaporation is straightforward.[2] At scale, crashing the product out of solution and collecting it by filtration is more common. Incomplete precipitation or losses during filtration can significantly reduce the isolated yield.

  • Troubleshooting & Optimization Strategy:

    • Temperature & Reaction Time: When using conventional heating in a larger reactor, use a temperature probe to monitor the internal reaction temperature, not just the heating mantle. Extend the reaction time compared to microwave conditions and monitor for the disappearance of the starting material by TLC or LC-MS.

    • Solvent Choice: While ethanol is commonly used, ensure it is of sufficient purity. The volume should be adequate to maintain a stirrable slurry as the product forms.

    • Isolation Protocol: After cooling the reaction mixture, consider adding an anti-solvent (e.g., cold water or heptane) to maximize precipitation of the product before filtration. Wash the collected solid with a cold, non-polar solvent to remove residual impurities without dissolving the product.

    • Reagent Purity: Ensure the 2-chloro-3-cyanopyridine is of high purity. Impurities can interfere with the cyclization.

ParameterLab Scale (Microwave)Scale-Up Consideration (Conventional)
Temperature 170 °CMaintain internal temp of 100-120°C (reflux)
Time 10 min4-12 h (monitor by TLC/LC-MS)
Reagent Ratio 5 eq. Hydrazine Hydrate3-5 eq. Hydrazine Hydrate (optimize)
Isolation Rotary EvaporationCool, precipitate, filter, wash
Issue 2: Sluggish or Stalled Vilsmeier-Haack Formylation

Question: Our formylation reaction is very slow, and we often see unreacted starting material even after extended reaction times. How can we improve the reaction kinetics?

Answer: The success of the Vilsmeier-Haack reaction hinges on the effective formation and reactivity of the Vilsmeier reagent (the electrophile).[6][7] A sluggish reaction is almost always due to issues with this reagent or the reaction conditions.

  • Causality of Poor Reactivity:

    • Degraded Reagents: The Vilsmeier reagent is formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8] Both reagents are moisture-sensitive. DMF can decompose over time to dimethylamine and formic acid.[9] POCl₃ readily hydrolyzes to phosphoric acid and HCl. Contamination with water or decomposition products will consume the POCl₃ and prevent the formation of the active electrophile.

    • Incorrect Stoichiometry: An insufficient amount of POCl₃ relative to DMF will result in unreacted DMF and a lower concentration of the Vilsmeier reagent.

    • Low Temperature: While the initial formation of the reagent is done at 0°C to control the exotherm, the subsequent electrophilic substitution on the pyrazolopyridine ring may require gentle heating (e.g., 40-60°C) to proceed at a reasonable rate, especially on a larger scale.[9]

  • Troubleshooting & Optimization Strategy:

    • Reagent Quality: Use fresh, anhydrous DMF and POCl₃ from sealed bottles. For scale-up, it is critical to use reagents from newly opened containers.

    • Reagent Formation: Add POCl₃ dropwise to anhydrous DMF at 0°C under an inert atmosphere (e.g., Nitrogen or Argon). A mild exotherm should be observed. Allow the reagent to stir and fully form for 30-60 minutes at 0°C before adding the substrate.

    • Order of Addition: Add a solution of the 1H-Pyrazolo[3,4-b]pyridin-3-amine in anhydrous DMF dropwise to the pre-formed Vilsmeier reagent. This maintains a consistent excess of the electrophile.

    • Temperature Control: After the substrate addition is complete, allow the reaction to warm to room temperature. If the reaction is still slow, gently heat the mixture to 40-60°C and monitor its progress.

    • Work-up Procedure: The reaction is quenched by pouring it onto ice and then basifying (e.g., with NaOH or Na₂CO₃) to hydrolyze the intermediate iminium salt to the final aldehyde.[7] Ensure the pH is sufficiently basic (pH > 9) to facilitate complete hydrolysis and precipitation of the product.

Issue 3: Formation of Di-formylated Byproducts

Question: We are observing a significant impurity that appears to be a di-formylated product. How can we improve the regioselectivity for mono-formylation?

Answer: Over-formylation is a classic issue in Vilsmeier-Haack reactions, especially with electron-rich heterocyclic systems.[10] The pyrazolopyridine nucleus has multiple positions that can be susceptible to electrophilic attack, and controlling the reaction conditions is key to achieving mono-substitution.[4]

  • Causality of Low Selectivity:

    • Excess Vilsmeier Reagent: The most common cause is using too large an excess of the formylating agent. Once the desired mono-formylated product is formed, it can be formylated a second time if sufficient electrophile remains.

    • High Temperature: Higher reaction temperatures increase the reaction rate but can decrease selectivity, leading to more over-formylation.

    • Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed can provide more opportunity for the product to react further.

  • Troubleshooting & Optimization Strategy:

    • Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. Start with a ratio of 1.1 to 1.5 equivalents of the reagent and optimize from there.

    • Maintain Low Temperature: Keep the reaction temperature as low as feasible to maintain a reasonable reaction rate. Often, running the reaction at room temperature is sufficient and provides better selectivity than heating.

    • Monitor Closely: Monitor the reaction by TLC or LC-MS. As soon as the starting material is consumed, proceed with the work-up to avoid further reaction.

    • Consider Reverse Addition: In some cases, adding the pre-formed Vilsmeier reagent slowly to a solution of the substrate can maintain a low instantaneous concentration of the electrophile, favoring mono-substitution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction?

A1: The reaction proceeds in two main stages. First, DMF (a nucleophile) attacks POCl₃ (an electrophile) to form a highly reactive chlorodimethylformiminium chloride salt, known as the Vilsmeier reagent. Second, this powerful electrophile is attacked by the electron-rich C3 position of the 1H-Pyrazolo[3,4-b]pyridine ring. This forms an intermediate iminium salt, which is then hydrolyzed during aqueous work-up to yield the final carbaldehyde.[6][7][11]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Adduct Adduct DMF->Adduct + POCl3 Vilsmeier Reagent\n(Iminium Salt) Vilsmeier Reagent (Iminium Salt) Adduct->Vilsmeier Reagent\n(Iminium Salt) - OPO2Cl2- Pyrazolopyridine Pyrazolopyridine Sigma Complex Sigma Complex Pyrazolopyridine->Sigma Complex + Vilsmeier Reagent Iminium Intermediate Iminium Intermediate Sigma Complex->Iminium Intermediate - H+ Aldehyde Product Aldehyde Product Iminium Intermediate->Aldehyde Product + H2O (Work-up)

Caption: Simplified Vilsmeier-Haack reaction mechanism.

Q2: Why is the formylation regioselective for the C3 position?

A2: The regioselectivity is dictated by the electronic properties of the pyrazolo[3,4-b]pyridine ring system. The pyrazole portion of the fused ring is electron-rich, and computational studies and experimental evidence show that the C3 position is the most nucleophilic and sterically accessible site for electrophilic attack. While other positions can react under more forcing conditions, C3 formylation is kinetically favored.[4]

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: Both key reagents in this synthesis require careful handling at scale.

  • Hydrazine Hydrate: It is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphorus Oxychloride (POCl₃): It is highly corrosive and reacts violently with water, releasing toxic HCl gas. The reaction with DMF to form the Vilsmeier reagent is exothermic and must be controlled by slow addition and cooling. Ensure the reactor is dry and under an inert atmosphere. Have a quenching plan and appropriate neutralizers (like sodium bicarbonate) ready.

Q4: How should the final this compound product be stored?

A4: Aldehydes, in general, are susceptible to oxidation to the corresponding carboxylic acid. The product should be stored in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), protected from light, and refrigerated to minimize degradation over time.[1][5]

References
  • Abás, S., et al. (2022).
  • Abás, S., et al. (2022).
  • Papakyriakou, A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. [Link]
  • Abás, S., et al. (2022).
  • Gluch-Lutwin, M., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2636. [Link]
  • Liu, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6433. [Link]
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Abás, S., et al. (2022).
  • LookChem. (n.d.). This compound.
  • Mohammed, T., et al. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76(5), 2615–2621. [Link]
  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27383. [Link]
  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435–1459. [Link]
  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • ResearchGate. (2005). Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives.
  • Baklanov, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. [Link]
  • RSC Publishing. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4).
  • National Institutes of Health. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4).
  • Gluch-Lutwin, M., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
  • ResearchGate. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions.
  • Baklanov, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. PubMed. [Link]
  • MDPI. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • PubChemLite. (n.d.). This compound.
  • Springer. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research.

Sources

Technical Support Center: Troubleshooting Low Conversion in Vilsmeier-Haack Formylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in this essential synthetic transformation. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible formylation.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack reaction is showing low or no conversion of my starting material. What are the most likely causes?

Low conversion is a frequent challenge and can often be traced back to a few critical factors. The success of the Vilsmeier-Haack reaction hinges on the efficient formation of the Vilsmeier reagent and the subsequent electrophilic attack on an electron-rich aromatic substrate.[1]

Primary Causes for Low Conversion:

  • Substrate Reactivity: The Vilsmeier reagent is a weak electrophile.[2] Therefore, the reaction is most effective with electron-rich aromatic and heteroaromatic compounds.[3] Substrates bearing electron-withdrawing groups will be deactivated and may not react under standard conditions.

  • Reagent Quality and Stoichiometry: The Vilsmeier reagent is typically prepared in situ from dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4] The purity and stoichiometry of these precursors are paramount.

    • Moisture: Both DMF and POCl₃ are sensitive to moisture. Water can quench the Vilsmeier reagent, leading to reaction failure. Using anhydrous DMF and freshly distilled or new bottles of POCl₃ is crucial.[1]

    • DMF Decomposition: Over time, DMF can decompose into dimethylamine, which can react with the Vilsmeier reagent.[5]

    • Insufficient Reagent: An inadequate amount of the Vilsmeier reagent will result in incomplete conversion. A common starting point is using 1.5 equivalents of the reagent relative to the substrate.[1]

  • Reaction Temperature and Time: The optimal temperature and duration are highly substrate-dependent.

    • Temperature: While many reactions proceed well at temperatures ranging from 0°C to room temperature, less reactive substrates may require heating (e.g., 40-80°C) to drive the reaction to completion.[1][6]

    • Time: Insufficient reaction time is a common pitfall. It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).[7] Some sluggish reactions may require extended periods, even overnight, to reach completion.[1]

Troubleshooting Guide: A Systematic Approach to Improving Yield

If you are experiencing low conversion, a systematic approach to troubleshooting is the most effective path to success. The following sections provide detailed protocols and explanations to address the common issues outlined above.

Issue 1: Inactive Substrate

Question: How can I determine if my substrate is the limiting factor and what can be done if it is not sufficiently electron-rich?

Answer: The electronic nature of your substrate is a critical determinant of success in the Vilsmeier-Haack reaction. The reaction is an electrophilic aromatic substitution, and therefore, the aromatic ring must be activated by electron-donating groups (EDGs).

Troubleshooting Steps:

  • Analyze Your Substrate: Examine the substituents on your aromatic or heteroaromatic ring. The presence of strong electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or carbonyl groups will significantly deactivate the ring towards formylation.

  • Literature Precedent: Search for literature where similar substrates have been successfully formylated using the Vilsmeier-Haack reaction. This can provide valuable insights into appropriate reaction conditions.

  • Consider Alternative Reactions: If your substrate is electron-deficient, the Vilsmeier-Haack reaction may not be the most suitable method. Other formylation techniques, such as the Rieche formylation for phenols or the Duff reaction for activated phenols, might be more appropriate.

Table 1: Relative Reactivity of Common Substrates

Substrate ClassActivating/Deactivating NatureTypical Reactivity in Vilsmeier-Haack
Anilines, PhenolsStrongly ActivatingHigh
Pyrroles, FuransStrongly ActivatingHigh (Reactivity order: Pyrrole > Furan > Thiophene)[1][6]
ThiophenesActivatingModerate to High[1]
Electron-rich AlkenesActivatedModerate
BenzeneNeutralVery Low / Unreactive[8]
NitrobenzeneDeactivatedUnreactive
Issue 2: Problems with the Vilsmeier Reagent

Question: I suspect an issue with my Vilsmeier reagent. How can I ensure its proper formation and activity?

Answer: The integrity of the Vilsmeier reagent is the cornerstone of a successful formylation. Given its moisture sensitivity and the exothermic nature of its formation, careful preparation is key.

dot

Vilsmeier_Reagent_Troubleshooting start Low Conversion Suspected: Reagent Issue? check_reagents Check Reagent Quality: - Anhydrous DMF? - Fresh POCl3? start->check_reagents reagent_prep Optimize Reagent Preparation: - In situ at 0°C? - Slow, dropwise addition of POCl3? check_reagents->reagent_prep If reagents are pure failure Persistent Low Conversion: Consider Substrate/Conditions check_reagents->failure If reagents are old/wet stoichiometry Adjust Stoichiometry: - Increase Vilsmeier reagent  (e.g., 1.5 - 3.0 eq.)? reagent_prep->stoichiometry If preparation is optimized reagent_prep->failure If precipitation occurs success Improved Conversion stoichiometry->success Monitor by TLC/LCMS stoichiometry->failure If no improvement

Caption: Troubleshooting workflow for Vilsmeier reagent issues.

Experimental Protocol: Preparation and Use of the Vilsmeier Reagent

  • Drying of Solvent: Ensure your DMF is anhydrous. If in doubt, it can be dried over molecular sieves.

  • Inert Atmosphere: Set up your reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Cooling: In a flask equipped with a dropping funnel and a magnetic stirrer, cool the anhydrous DMF to 0°C in an ice bath.

  • Slow Addition of POCl₃: Add phosphorus oxychloride (POCl₃, typically 1.5 equivalents) dropwise to the stirred DMF solution over 30-60 minutes.[1] Crucially, maintain the temperature below 5°C throughout the addition , as the reaction is highly exothermic.[9]

  • Reagent Formation: After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[1]

  • Substrate Addition: Dissolve your electron-rich substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or a co-solvent like dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.[1]

  • Reaction: After the addition, the reaction can be stirred at 0°C, allowed to warm to room temperature, or heated, depending on the substrate's reactivity. Monitor the reaction progress closely.[1]

Issue 3: Sub-optimal Reaction Conditions

Question: I've confirmed my substrate is reactive and my reagents are of high quality, but the conversion is still low. How can I optimize the reaction conditions?

Answer: Fine-tuning the reaction parameters is often necessary to achieve high yields.

dot

Reaction_Optimization start Initial Low Conversion temp Temperature Optimization Low T (0°C - RT) Increase T (40-80°C) start->temp time Time Optimization Short Time (1-4h) Extend Time (Overnight) temp:s->time:n monitoring Monitor Progress (TLC/LCMS) time:s->monitoring:n outcome Evaluate Conversion monitoring:s->outcome:n success High Conversion outcome->success Improved Yield failure Re-evaluate Strategy outcome->failure No Improvement

Caption: Logical flow for optimizing reaction conditions.

Optimization Strategies:

  • Temperature: For sluggish reactions, gradually increasing the temperature can significantly improve the rate of conversion.[1] A temperature range of 40-80°C is a good starting point for less reactive substrates.[6]

  • Reaction Time: As mentioned, do not assume a standard reaction time. Monitor the consumption of your starting material by TLC or LCMS to determine the optimal reaction duration.[7]

  • Solvent: While DMF is the standard, co-solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) can sometimes improve solubility and reaction rates.[10] In some cases, using an excess of the amide (e.g., DMF) can serve as the solvent.[11]

Issue 4: Inefficient Work-up and Product Isolation

Question: The reaction appears to have gone to completion by TLC, but my isolated yield is low. What could be happening during the work-up?

Answer: The work-up procedure is critical for hydrolyzing the iminium intermediate to the final aldehyde and for efficiently isolating the product.

Key Work-up Steps and Considerations:

  • Quenching: The reaction mixture is typically quenched by pouring it slowly into a vigorously stirred mixture of ice and water.[1] This hydrolyzes the intermediate iminium salt.

  • pH Adjustment: The hydrolysis is often facilitated by adjusting the pH. A common method is to add a saturated aqueous solution of sodium acetate or a mild base like sodium bicarbonate to bring the pH to approximately 6-8.[7]

  • Extraction: After hydrolysis, the product is extracted into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Emulsion Formation: Emulsions can sometimes form during extraction, trapping the product and reducing the isolated yield. Adding brine (saturated NaCl solution) can help to break up emulsions.[1]

Concluding Remarks

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich systems. By understanding the underlying mechanism and the critical parameters that govern its success, researchers can systematically troubleshoot and optimize their reactions to achieve high yields. Remember that careful attention to reagent quality, reaction conditions, and work-up procedures is paramount.

References

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (2023, December 28). Vilsmeier–Haack reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Pawar, S. D., & Vibhute, Y. B. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 406-420.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments)..
  • Royal Society of Chemistry. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • ACS Publications. (2012). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA.
  • ResearchGate. (2020, August 7). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.

Sources

Technical Support Center: 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde (CAS: 1010073-87-6). This heterocyclic aldehyde is a valuable building block in medicinal chemistry for synthesizing bioactive compounds.[1][2] However, its unique structure, combining a reactive aldehyde group with an electron-rich pyrazolopyridine core, presents specific stability and reactivity challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and handling of this compound.

Q1: What are the primary applications of this compound?

A1: This compound is primarily used as a key intermediate or building block in organic synthesis, particularly within the pharmaceutical industry.[1] Its pyrazolopyridine scaffold is a core motif in molecules designed as potent and selective inhibitors for various protein kinases, such as TANK-binding kinase 1 (TBK1), making it relevant for research in immunology and oncology.[3] The aldehyde functional group serves as a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and condensations to build more complex molecular architectures.

Q2: What are the definitive storage and handling conditions to maintain the compound's integrity?

A2: To prevent degradation, strict storage and handling protocols are non-negotiable. The compound is sensitive to atmospheric conditions and temperature fluctuations. The consensus from supplier technical data sheets is to store it in a freezer at temperatures under -20°C.[4] Furthermore, it must be kept under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed, dark container to prevent oxidation and potential photodegradation.

Q3: How sensitive is this compound to air and moisture?

A3: The aldehyde functional group is inherently susceptible to oxidation, especially when part of an electron-rich aromatic system. Exposure to atmospheric oxygen can lead to the formation of the corresponding carboxylic acid, which is the most common degradation pathway. This process can be accelerated by light and trace metal impurities. While its hygroscopicity is not extensively documented, it is best practice in synthetic chemistry to handle all reactive aldehydes under anhydrous conditions to avoid side reactions, such as the formation of hydrates, which could affect reaction kinetics.

Q4: What is the tautomeric stability of the pyrazolopyridine core, and does it affect reactivity?

A4: The pyrazolopyridine ring system can exist in two tautomeric forms: the 1H- and the 2H-isomers. Theoretical calculations and experimental observations have shown that the 1H-tautomer of the parent pyrazolo[3,4-b]pyridine scaffold is significantly more stable than the 2H-form.[5][6] This stability is attributed to a more favorable aromatic electron distribution in the 1H-isomer.[5] For this compound, you can confidently assume the 1H-tautomer is the predominant and thermodynamically favored form, which governs its reactivity in subsequent synthetic steps.

Q5: What solvents are recommended for dissolving this compound for reactions or analysis?

A5: While a comprehensive public solubility dataset is not available, compounds with this heterocyclic structure are typically soluble in polar aprotic solvents. For reactions, common choices include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Dichloromethane (DCM). For analytical purposes like NMR, DMSO-d₆ or CDCl₃ are generally suitable. It is critical to use anhydrous, and preferably degassed, solvents to minimize degradation, especially if the solution will be stored or heated. Always perform a small-scale solubility test before proceeding with a large-scale reaction.

Part 2: Troubleshooting Guide for Experimental Challenges

This section provides a problem-cause-solution framework for specific issues encountered during experimentation.

Problem 1: Compound Degradation Noticed During Storage or in Solution
  • Symptom: You observe a change in the physical appearance of your solid compound (e.g., from off-white to yellow or brown) over time. In solution, you see new, more polar spots appearing on Thin-Layer Chromatography (TLC) or new peaks in your LC-MS analysis, often corresponding to a mass increase of 16 amu.

  • Causality Analysis: This is a classic sign of the aldehyde (-CHO) moiety oxidizing to a carboxylic acid (-COOH). The increased polarity of the carboxylic acid causes it to have a lower Rf value on normal-phase TLC. The mass increase of 16 amu corresponds to the addition of an oxygen atom. This oxidative degradation is a common fate for many aromatic aldehydes.[7]

  • Strict Inert Atmosphere Technique: Never handle the solid compound in open air for extended periods. Use a glovebox or an argon/nitrogen-flushed vial for weighing and dispensing.

  • Use of Degassed Solvents: Solvents can contain dissolved oxygen. Always use freshly degassed solvents for preparing stock solutions or running reactions. See Protocol 2 for a standard procedure.

  • Protection from Light: Store the compound, both in solid form and in solution, in amber glass vials or vials wrapped in aluminum foil to prevent potential photodegradation.

G Oxidative Degradation Pathway cluster_main cluster_conditions Accelerants Start 1H-Pyrazolo[3,4-b]pyridine- 3-carbaldehyde (C7H5N3O) End 1H-Pyrazolo[3,4-b]pyridine- 3-carboxylic acid (C7H5N3O2) Start->End O2 (Air) Light, Trace Metals Air Atmospheric O2 Light UV/Visible Light Metals Trace Metals

Caption: Primary oxidative degradation of the aldehyde to a carboxylic acid.

Problem 2: Low Yields or Stalled Progress in Condensation Reactions
  • Symptom: You are performing a reaction using the aldehyde (e.g., Knoevenagel condensation, Wittig reaction, or reductive amination) and TLC/LC-MS monitoring shows a large amount of unreacted starting material even after extended reaction times or heating.

  • Causality Analysis: Low yields in reactions involving pyrazolopyridine scaffolds can stem from several factors.[8] The electronic nature of the pyrazolopyridine ring can influence the electrophilicity of the aldehyde carbon. Additionally, impurities in the starting materials (including the aldehyde itself if partially oxidized) or suboptimal reaction conditions can hinder the reaction.[8]

  • Verify Starting Material Purity: Before starting, run a quick purity check (e.g., NMR or LC-MS) on your aldehyde to ensure it has not degraded to the carboxylic acid. The acid impurity can interfere with base-catalyzed reactions.

  • Optimize Catalyst and Conditions: The choice of catalyst, solvent, and temperature is critical.[8] For base-catalyzed condensations, stronger, non-nucleophilic bases like DBU or phosphazene bases may be more effective than traditional amines if sterics are an issue. For acid-catalyzed reactions, a Lewis acid (e.g., TiCl₄, Sc(OTf)₃) might be required to sufficiently activate the aldehyde.

  • Water Removal: In reactions that produce water as a byproduct (e.g., imine formation, Knoevenagel), the equilibrium may be unfavorable. Use a Dean-Stark apparatus or add molecular sieves to sequester water and drive the reaction to completion.

G start Low Yield in Reaction check_purity 1. Verify Purity of Aldehyde (NMR, LC-MS) start->check_purity is_pure Pure? check_purity->is_pure purify Purify Aldehyde (e.g., Column Chromatography) is_pure->purify No optimize_conditions 2. Optimize Reaction Conditions is_pure->optimize_conditions Yes purify->optimize_conditions change_catalyst Screen Catalysts (Acid/Base/Lewis Acid) optimize_conditions->change_catalyst change_solvent Screen Solvents (Polarity, Anhydrous) optimize_conditions->change_solvent change_temp Vary Temperature optimize_conditions->change_temp check_water 3. Is Water a Byproduct? change_catalyst->check_water change_solvent->check_water change_temp->check_water remove_water Add Dehydrating Agent (e.g., Mol. Sieves, Dean-Stark) check_water->remove_water Yes success Reaction Successful check_water->success No remove_water->success

Caption: A logical workflow for troubleshooting low-yield reactions.

Part 3: Key Experimental Protocols

Table 1: Summary of Recommended Storage and Handling
ParameterRecommendationRationale
Temperature Store in freezer, below -20°C[4]Minimizes thermal degradation and slows oxidative processes.
Atmosphere Inert (Argon or Nitrogen)[4]Prevents oxidation of the aldehyde group to carboxylic acid.
Light Keep in dark place (amber vial)[4]Prevents potential photodegradation.
Container Tightly sealed vialPrevents ingress of moisture and oxygen.
Handling Use in a well-ventilated area or fume hood. Wear appropriate PPE (gloves, eye protection).[9][10]The compound is classified as an irritant and harmful if swallowed.[10]
Protocol 1: Safe Handling and Weighing
  • Allow the sealed container of this compound to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Perform weighing in a glovebox or under a gentle stream of inert gas (e.g., using a nitrogen-flushed weigh boat).

  • Quickly transfer the desired amount to the reaction vessel, which has been previously dried and flushed with inert gas.

  • Reseal the main container tightly, purge the headspace with inert gas, and immediately return it to the freezer.

Protocol 2: Preparation of a Standardized Stock Solution
  • Solvent Preparation: Take the required volume of an anhydrous solvent (e.g., DMF) in a Schlenk flask. Degas the solvent by bubbling argon or nitrogen through it for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Dissolution: Weigh the required amount of this compound following the procedure in Protocol 1 .

  • Transfer the solid to a separate, dry Schlenk flask under a positive pressure of inert gas.

  • Using a gas-tight syringe, transfer the degassed solvent to the flask containing the solid.

  • Gently swirl or sonicate the flask until the solid is fully dissolved.

  • Store the resulting stock solution in the freezer under an inert atmosphere and protected from light. Use within a short period and re-verify concentration if stored for an extended time.

References

  • BLDpharm. This compound.
  • Barrio, P., et al. (2020).
  • LookChem. Cas 1010073-87-6, this compound.
  • Saczewski, J., et al. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Molecules, 27(9), 2735.
  • ChemicalBook.
  • Saczewski, J., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2735. [Link]
  • Barrio, P., et al. (2020).
  • Fluorochem. This compound.
  • BenchChem Technical Support. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Sun, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1335-1351. [Link]
  • MySkinRecipes. 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde.
  • Saczewski, J., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2735. [Link]
  • Johns, D. G., et al. (1969). Studies on the mode of oxidation of pyrazolo(3,4-d)pyrimidine by aldehyde oxidase and xanthine oxidase. Biochemical Pharmacology, 18(10), 2371-2383. [Link]

Sources

Technical Support Center: Optimizing Aminocarbonylation of Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the aminocarbonylation of pyrazolopyridines. This guide is designed to provide in-depth troubleshooting advice and practical, field-proven protocols to help you navigate the complexities of this powerful synthetic transformation. As Senior Application Scientists, we understand the nuances of palladium-catalyzed cross-coupling reactions and have structured this guide to address the specific challenges you may encounter.

Introduction: The Power and Pitfalls of Pyrazolopyridine Aminocarbonylation

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous small-molecule drugs.[1] The introduction of a carboxamide moiety via palladium-catalyzed aminocarbonylation is a key synthetic strategy for elaborating this core.[1] However, the inherent properties of N-heterocyclic substrates like pyrazolopyridines can present unique challenges, primarily stemming from the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst.[2]

This guide will walk you through common issues, from reaction failure to low yields, and provide systematic approaches to optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My aminocarbonylation reaction is not working at all. What are the most likely causes?

A1: Complete reaction failure is often due to catalyst inhibition or the use of inappropriate reaction conditions. Here’s a breakdown of the most common culprits and how to address them:

  • Catalyst Poisoning by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen of your pyrazolopyridine substrate can act as a ligand, binding to the palladium center and forming an inactive complex.[2] This is a primary cause of reaction failure with N-heterocyclic substrates.

    • Solution: Employ bulky phosphine ligands. Sterically demanding ligands, such as XPhos , SPhos , or RuPhos , can create a "pocket" around the palladium atom, sterically hindering the coordination of the pyrazolopyridine nitrogen.[2]

  • Inefficient Pre-catalyst Activation: Many aminocarbonylation reactions utilize a Pd(II) pre-catalyst (e.g., Pd(OAc)₂) which must be reduced in situ to the active Pd(0) species.[3] If this reduction is inefficient, the catalytic cycle will not initiate.

    • Solution:

      • Direct Pd(0) Source: Consider using a direct Pd(0) source like Pd₂(dba)₃.[2] This bypasses the need for in situ reduction.

      • Optimize Reduction Conditions: The choice of solvent and base can influence the reduction of the Pd(II) pre-catalyst.[3] Ensure your conditions are suitable for this step.

  • Poor Quality of Reagents or Solvents: Trace impurities, especially water and oxygen, can rapidly deactivate the palladium catalyst.[2]

    • Solution: Use freshly distilled and thoroughly degassed solvents. Ensure all reagents, including the halo-pyrazolopyridine, amine, and base, are of high purity. It is crucial to degas the entire reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst.[2]

  • Incorrect Carbon Monoxide Source or Handling: Aminocarbonylation requires a source of carbon monoxide.

    • Solution: If using CO gas, ensure your lines are purged and the pressure is maintained. For CO-free methods, solid CO surrogates like molybdenum hexacarbonyl (Mo(CO)₆) can be more convenient and safer.[4][5]

Q2: I'm getting a very low yield of my desired amide. How can I improve it?

A2: Low yields often point to suboptimal reaction parameters. A systematic optimization of the following variables is recommended:

  • Ligand Selection: The ligand is arguably the most critical component. While bulky ligands are a good starting point to prevent catalyst inhibition, the electronic properties also matter. A screening of different ligands is often necessary.

    LigandKey FeaturesRecommended For
    XantPhos Wide bite angle, good for preventing catalyst deactivation.[6]General purpose, often a good starting point.
    dppf Electron-rich, can promote oxidative addition.Can be effective, but may be less robust than bulkier ligands.[6]
    SPhos/XPhos Bulky, electron-rich biaryl phosphine ligands.[7]Excellent for challenging substrates and preventing catalyst poisoning.[2]
    dppp Bidentate ligand with a smaller bite angle.[3]Can be effective in certain systems.[8]
  • Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the deprotonation of the amine and regeneration of the catalyst.[9]

    • Inorganic Bases: Weaker bases like K₂CO₃ can be effective, especially when using more reactive aryl iodides.[3]

    • Organic Bases: Stronger, non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or triethylamine (Et₃N) are often required for less reactive aryl bromides or chlorides.[4][6] DBU has been shown to accelerate CO release from Mo(CO)₆.[4]

  • Solvent Effects: The polarity of the solvent can influence the solubility of reagents and the stability of catalytic intermediates.

    • Ethereal Solvents: THF and dioxane are commonly used and often give good results.[4][6]

      Solvent Polarity Common Applications
      Dioxane Moderately polar Widely used, good for a range of substrates.[6]
      THF Moderately polar Good alternative to dioxane, easily removed.[4]
      DMF Polar aprotic Can be effective but may lead to side reactions at high temperatures.

      | Toluene | Non-polar | Sometimes used, but less common for aminocarbonylations. |

  • Temperature and Reaction Time: Aminocarbonylations of heteroaryl bromides are often conducted at elevated temperatures.[6] However, higher temperatures can also lead to catalyst decomposition and side reactions. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.

Q3: I'm observing significant side product formation. What are they and how can I minimize them?

A3: Common side reactions in aminocarbonylation include hydrodehalogenation (replacement of the halogen with hydrogen) and direct C-N coupling (Buchwald-Hartwig amination).

  • Hydrodehalogenation: This occurs when the aryl-palladium intermediate reacts with a hydride source instead of CO.

    • Cause: Often caused by trace water or other proton sources.

    • Solution: Ensure strictly anhydrous conditions. Use high-purity, dry solvents and reagents.

  • Buchwald-Hartwig Amination: This is the direct coupling of the halo-pyrazolopyridine with the amine, without the incorporation of CO.

    • Cause: This can become competitive if the CO concentration is too low or if the catalytic system is more active for C-N coupling.

    • Solution:

      • Increase CO Pressure: If using CO gas, increasing the pressure can favor the carbonylation pathway.

      • Ligand Choice: Some ligands may favor aminocarbonylation over direct amination. Experiment with different ligands.

      • CO Surrogate: Using a solid CO source like Mo(CO)₆ can help maintain a sufficient local concentration of CO.[4]

Experimental Protocols

General Protocol for Aminocarbonylation of a Halo-Pyrazolopyridine

This protocol provides a starting point for the optimization of your reaction.

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the halo-pyrazolopyridine (1.0 mmol), the amine (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, 5 mL).

  • Degassing: Seal the tube and thoroughly degas the mixture by three cycles of vacuum followed by backfilling with argon or nitrogen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., XantPhos, 0.024 mmol, 2.4 mol%).

  • CO Source:

    • CO Gas: Purge the reaction vessel with CO gas (1 atm) and then maintain a positive pressure of CO (e.g., via a balloon).

    • Solid CO Source: If using a CO surrogate like Mo(CO)₆ (1.0 mmol), add it along with the other solids in step 1.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the desired time (e.g., 12-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Simplified Catalytic Cycle

Aminocarbonylation Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX CO_ins CO Insertion ArPdX->CO_ins CO AcylPdX Ar(CO)-Pd(II)-X(L_n) CO_ins->AcylPdX Amine_add Amine Coordination (R₂NH) AcylPdX->Amine_add R₂NH AcylPdAmine [Ar(CO)-Pd(II)-NHR₂(L_n)]⁺X⁻ Amine_add->AcylPdAmine RedElim Reductive Elimination AcylPdAmine->RedElim RedElim->Pd0 + HX Product Ar-CONR₂ RedElim->Product Base_step Base Base_step->Amine_add Base_step->RedElim accepts HX

Caption: Simplified catalytic cycle for palladium-catalyzed aminocarbonylation.

Troubleshooting Decision Tree

Troubleshooting Flowchart Start Reaction Failure or Low Yield Check_Catalyst Is the catalyst system appropriate? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Check_Reagents Are reagents pure and anhydrous? Start->Check_Reagents Bulky_Ligand Use bulky ligand (XPhos, SPhos) Check_Catalyst->Bulky_Ligand No Pd0_Source Use direct Pd(0) source (Pd₂(dba)₃) Check_Catalyst->Pd0_Source No Optimize_Base Screen bases (K₂CO₃, DBU, Et₃N) Check_Conditions->Optimize_Base No Optimize_Solvent Screen solvents (Dioxane, THF) Check_Conditions->Optimize_Solvent No Optimize_Temp Vary temperature Check_Conditions->Optimize_Temp No Purify_Reagents Use fresh, dry, degassed solvents and reagents Check_Reagents->Purify_Reagents No Success Improved Yield Bulky_Ligand->Success Pd0_Source->Success Optimize_Base->Success Optimize_Solvent->Success Optimize_Temp->Success Purify_Reagents->Success

Caption: Decision tree for troubleshooting aminocarbonylation reactions.

References

  • Hartwig, J. F., et al. (2018). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. Journal of the American Chemical Society. [Link]
  • Mkhonazi, B. D., et al. (2022). Palladium-Catalysed Reductive Aminocarbonylation of Aryl Bromides and Iodides with Nitroarenes. ChemistrySelect. [Link]
  • Hartwig Group. (n.d.). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia.
  • Singh, A., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
  • Cella, R., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
  • Alam, R. M., & Keating, J. J. (2021). An Expedient Approach to Pyrazolo[3,4-b]pyridine-3-carboxamides via Palladium-Catalyzed Aminocarbonylation. The Journal of Organic Chemistry. [Link]
  • Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Accounts of Chemical Research. [Link]
  • Hartwig, J. F., et al. (2018). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. eScholarship, University of California. [Link]
  • OUCI. (n.d.).
  • Galkin, K. I., et al. (2020). Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. Organic Process Research & Development. [Link]
  • Wannberg, J., & Larhed, M. (2003). Increasing Rates and Scope of Reactions: Sluggish Amines in Microwave-Heated Aminocarbonylation Reactions under Air. The Journal of Organic Chemistry. [Link]
  • National Center for Biotechnology Information. (2019).
  • National Center for Biotechnology Information. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PubMed Central. [Link]
  • Hartwig, J. F., et al. (2018). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. PubMed Central. [Link]
  • National Center for Biotechnology Information. (2021). Cobalt-catalyzed aminocarbonylation of (hetero)aryl halides promoted by visible light. PubMed Central. [Link]
  • Vechtomova, Y., & Norrby, P.-O. (2020). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
  • ChemistryViews. (2017).
  • Organic Chemistry Portal. (n.d.).
  • Skrydstrup, T., et al. (2014). Mild Pd-Catalyzed Aminocarbonylation of (Hetero)
  • ResearchGate. (n.d.). Yield and Selectivity Results for Aminocarbonylation Reaction Depicted...
  • Buchwald, S. L., & Hartwig, J. F. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
  • ResearchGate. (n.d.). A General Synthesis of Aromatic Amides via Palladium-catalyzed direct Aminocarbonylation of Aryl Chlorides.
  • Royal Society of Chemistry. (2021). Cobalt-catalyzed aminocarbonylation of (hetero)aryl halides promoted by visible light. Chemical Science. [Link]
  • Skrydstrup, T., et al. (2021). Mechanistic Study of Photochemical Aminocarbonylation of Alkyl Iodides Catalyzed by a Palladium Catalyst Using Experimental and Computational Methods. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (n.d.). Mechanism of aminocarbonylation reaction.
  • Journal of Synthetic Chemistry. (2024). Enhancing the Performance of Alkoxy and Aminocarbonylation Reactions of Aryl halides Using the Fe3O4@APPA-Pd(II) Heterogeneous Catalyst. Journal of Synthetic Chemistry. [Link]
  • ResearchGate. (2025). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide.
  • National Center for Biotechnology Information. (2014). Synthesis and bioactivity of novel amino-pyrazolopyridines. PubMed. [Link]
  • National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed Central. [Link]
  • MDPI. (2021).

Sources

Technical Support Center: Navigating the Challenges of C3-Position Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the complexities of functionalizing the C3 position of heterocyclic compounds, with a primary focus on the indole nucleus. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving selective and efficient C3 functionalization. Here, we move beyond simple protocols to delve into the mechanistic reasoning behind common experimental hurdles, providing you with the insights needed to troubleshoot effectively and advance your synthetic strategies.

PART 1: Frequently Asked Questions (FAQs) - The "Why" Behind Your Results

This section addresses the fundamental principles governing the reactivity of the C3 position, offering explanations for commonly observed outcomes.

Q1: Why is my reaction yielding a mixture of N-functionalized and C3-functionalized products, and how can I favor C3-functionalization?

A1: This is a classic challenge in indole chemistry, stemming from the ambident nucleophilicity of the indole ring. The N-H proton is acidic and can be deprotonated to form a highly nucleophilic anion, while the C3 position is inherently electron-rich and susceptible to electrophilic attack. The balance between these two pathways is often dictated by your reaction conditions.

  • To Favor C3-Functionalization: Employing milder reaction conditions can often tip the scales. For instance, in alkylation reactions, avoiding strong bases like sodium hydride (NaH) can be beneficial.[1] Instead, consider using weaker bases or even catalyst-driven approaches that do not require deprotonation of the indole nitrogen. For electrophilic aromatic substitution (EAS) type reactions, the inherent nucleophilicity of the C3 position is often sufficient for the reaction to proceed without the need for a base.[2][3][4]

Q2: I am attempting a C3-alkylation and observe a significant amount of a bis-indole addition side product. What is causing this and how can it be minimized?

A2: The formation of bis-indole products, where two indole molecules react with your alkylating agent, is a common issue, particularly when using reactive electrophiles. This typically occurs because the initially formed C3-alkylated product can be further activated or the reaction conditions are harsh enough to promote multiple additions.

  • Troubleshooting Strategy:

    • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the indole relative to the electrophile can sometimes mitigate this side reaction.

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction as soon as the desired mono-alkylated product is the major species.

    • Temperature and Time: Running the reaction at a lower temperature and for a shorter duration can help to minimize the formation of the bis-addition product. In some cases, prolonged heating can paradoxically convert the bis-addition product back to the desired product, so careful optimization is key.[3]

Q3: My C3-functionalization reaction is not proceeding, or the yields are very low. What are the likely culprits?

A3: Several factors can contribute to a sluggish or failed reaction at the C3 position.

  • Steric Hindrance: If your indole substrate has bulky substituents at the C2 or C4 positions, they can sterically hinder the approach of the electrophile to the C3 position. Similarly, a bulky electrophile can also slow down or prevent the reaction.

  • Electronic Effects: Electron-withdrawing groups on the indole ring will decrease its nucleophilicity, making the C3 position less reactive towards electrophiles.[5] Conversely, electron-donating groups should enhance reactivity.[5]

  • Catalyst Deactivation: In metal-catalyzed reactions, the catalyst can be deactivated by impurities in the starting materials or solvents, or by coordination to other functional groups in your molecule.

  • Inappropriate Reagents: Ensure that the chosen electrophile is sufficiently reactive under your reaction conditions. For some transformations, a more activated electrophile or a different catalyst system may be required.

PART 2: Troubleshooting Guides for Specific C3 Functionalization Reactions

This section provides detailed troubleshooting for common C3 functionalization reactions in a structured, problem-solution format.

Guide 1: C3-Arylation Reactions
Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of C3-arylated product. 1. Inefficient catalyst system. 2. Poor reactivity of the arylating agent. 3. Deactivating groups on the indole ring.1. Catalyst and Ligand Screening: Experiment with different palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., XPhos, SPhos) to find the optimal combination for your specific substrates.[6] 2. Arylating Agent: If using aryl halides, consider switching from aryl chlorides to the more reactive aryl bromides or iodides. Alternatively, aryl ketones can be used as arylating agents via C-C/C-H activation.[6] 3. Reaction Conditions: Increase the reaction temperature or switch to a higher-boiling point solvent.
Formation of C2-arylated or other regioisomers. 1. Use of a directing group on the indole nitrogen that favors C2-functionalization. 2. Migration of a directing group from C3 to C2.1. Directing Group Strategy: If C3-arylation is desired, avoid strongly coordinating directing groups on the nitrogen that are known to direct to the C2 position. If a directing group is present at C3, be aware that it can sometimes direct functionalization to other positions like C4.[7][8] 2. Protecting Group: Protecting the indole nitrogen with a simple, non-directing group can sometimes prevent unwanted side reactions.[8]
Homocoupling of the arylating agent. 1. Catalyst system promotes self-coupling.1. Additive Effects: The addition of certain additives, such as silver salts, can sometimes suppress homocoupling. 2. Stoichiometry: Adjust the stoichiometry of the reactants.
Guide 2: C3-Alkylation Reactions
Problem Potential Cause(s) Recommended Solution(s)
Predominant N-alkylation. 1. Use of a strong base that fully deprotonates the indole nitrogen. 2. High reaction temperature favoring N-alkylation.1. Base Selection: Switch to a weaker base (e.g., K₂CO₃, Cs₂CO₃) or a metal-free hydrogen autotransfer protocol.[1][4][9] 2. Temperature Control: Perform the reaction at a lower temperature.
Formation of di-alkylated (N, C3) products. 1. Excess alkylating agent. 2. Highly reactive alkylating agent.1. Stoichiometry: Use a 1:1 ratio of indole to alkylating agent, or a slight excess of the indole. 2. Reaction Monitoring: Carefully monitor the reaction and stop it once the mono-C3-alkylated product is maximized.
Low reactivity with electron-deficient indoles. 1. Reduced nucleophilicity of the C3 position.1. Lewis Acid Catalysis: Employ a Lewis acid catalyst (e.g., BF₃·OEt₂) to activate the electrophile and promote the reaction.[5] 2. Harsher Conditions: An increase in temperature may be necessary, but this should be balanced against the risk of side reactions.

PART 3: Experimental Protocols & Visual Workflows

This section provides a detailed, step-by-step protocol for a common C3-functionalization reaction, along with a visual representation of the workflow.

Protocol: Metal-Free C3-Alkylation of Indole with a Heteroaryl Alcohol

This protocol is adapted from a hydrogen autotransfer methodology, which offers a greener and often more selective alternative to traditional alkylation methods.[3][4]

Materials:

  • Indole (1.0 mmol, 1.0 eq.)

  • α-Heteroaryl-substituted methyl alcohol (1.2 mmol, 1.2 eq.)

  • Cesium carbonate (Cs₂CO₃) (1.1 mmol, 1.1 eq.)

  • Oxone® (0.1 mmol, 0.1 eq.)

  • Anhydrous xylenes (2 M concentration)

  • Flame-dried Schlenk flask with a reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the flame-dried Schlenk flask, add the indole, α-heteroaryl-substituted methyl alcohol, cesium carbonate, and Oxone®.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add anhydrous xylenes to the flask via syringe.

  • Heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 12 to 120 hours depending on the substrates.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C3-alkylated indole.

Workflow Diagram: Troubleshooting C3 vs. N-Alkylation

G cluster_solutions Troubleshooting Pathways start Start: Indole Alkylation problem Problem: Mixture of N- and C3-Alkylated Products start->problem analysis Analysis: Ambident Nucleophilicity problem->analysis solution1 Modify Base: Switch from strong base (e.g., NaH) to weaker base (e.g., Cs2CO3) analysis->solution1 Chemical Approach solution2 Modify Conditions: Lower reaction temperature analysis->solution2 Physical Approach solution3 Change Strategy: Employ metal-free hydrogen autotransfer protocol analysis->solution3 Mechanistic Approach outcome Desired Outcome: Selective C3-Alkylation solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for competing N- vs. C3-alkylation.

PART 4: Mechanistic Insights - Understanding the Reaction Pathways

A deeper understanding of the reaction mechanisms can empower you to predict and control the outcomes of your experiments.

Mechanism: Palladium-Catalyzed C-H Arylation

The palladium-catalyzed C-H arylation of indoles is a powerful tool for C-C bond formation. While various mechanisms can be operative, a common pathway involves:

  • C-H Activation/Metallation: The palladium catalyst coordinates to the indole and activates a C-H bond, typically at the most reactive C3 position, to form a palladacycle intermediate.

  • Oxidative Addition: The aryl halide oxidatively adds to the palladium center.

  • Reductive Elimination: The aryl group and the indole moiety are reductively eliminated from the palladium center, forming the C-C bond of the desired product and regenerating the active palladium catalyst.

G cluster_cycle Catalytic Cycle pd_cat Pd(0) Catalyst intermediate1 Pd-Indole Complex pd_cat->intermediate1 + Indole indole Indole aryl_halide Ar-X intermediate2 Palladacycle intermediate1->intermediate2 C-H Activation intermediate3 Pd(II)-Aryl Complex intermediate2->intermediate3 + Ar-X (Oxidative Addition) intermediate3->pd_cat - Pd(0) product C3-Arylated Indole intermediate3->product Reductive Elimination

Caption: Simplified catalytic cycle for Pd-catalyzed C3-arylation of indole.

By understanding these fundamental principles and applying the troubleshooting strategies outlined in this guide, you will be better equipped to overcome the challenges associated with the functionalization of the C3 position and achieve your synthetic goals.

References

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. J. Org. Chem. URL: [Link]
  • Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Deriv
  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. J. Org. Chem. URL: [Link]
  • C-H Functionalization of indoles and oxindoles through CDC reactions. ARKIVOC. URL: [Link]
  • C3-Arylation of indoles with aryl ketones via C–C/C–H activ
  • Overcoming Substrate Bias in Radical Addition: Selective C3-Functionalisation of Indoles. Angew. Chem. Int. Ed. URL: [Link]
  • C3-Heteroarylation of Indoles via Cu(II)-Catalyzed Aminocupration and Subsequent Nucleophilic Addition of o-Alkynylanilines. J. Org. Chem. URL: [Link]
  • Limited examples and challenges in exploring the C3‐nucleophilicity of 2‐indolylmethanols. Chem. Commun. URL: [Link]
  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules. URL: [Link]
  • Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes.
  • Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. ChemRxiv. URL: [Link]
  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Acc. Chem. Res. URL: [Link]
  • Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. ChemRxiv. URL: [Link]
  • C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Org. Biomol. Chem. URL: [Link]
  • Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Adv. URL: [Link]
  • Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study.
  • BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. Molecules. URL: [Link]
  • Transition Metal‐Free Pathways for C‐3 Functionalization of Indole. ChemistrySelect. URL: [Link]
  • General, Mild, and Metal‐Free Functionalization of Indole and Its Derivatives Through Direct C3‐Selenylation.
  • β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I. J. Am. Chem. Soc. URL: [Link]
  • The Journal of Organic Chemistry Ahead of Print. J. Org. Chem. URL: [Link]
  • Site-selective C(sp3)–H functionalization of primary aliphatic amines. Org. Chem. Front. URL: [Link]
  • Oxidative Cleavage of β-Substituted Primary Alcohols in Flow. Org. Lett. URL: [Link]

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Technical Support Center: Catalyst Removal from Pyrazolopyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for scientists and drug development professionals engaged in the synthesis of pyrazolopyridine derivatives. The use of transition metal catalysts, particularly palladium, is instrumental in the C-C and C-N bond-forming reactions required to build these important heterocyclic scaffolds. However, the removal of these catalysts post-reaction is a critical and often challenging step to ensure the purity, safety, and reliability of the final active pharmaceutical ingredient (API).[1][2]

This guide provides in-depth, field-proven insights into troubleshooting common issues and implementing effective catalyst removal strategies tailored to the unique chemistry of pyrazolopyridines.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from pyrazolopyridine reaction mixtures particularly difficult?

A1: The primary challenge stems from the inherent chemical nature of the pyrazolopyridine core. The nitrogen atoms in both the pyrazole and pyridine rings possess lone pairs of electrons that can act as strong ligands, forming stable coordination complexes with the palladium catalyst.[3] This chelation effect can keep the palladium species solubilized in the organic phase, making it resistant to removal by simple methods like filtration of precipitated metal.[3] The specific oxidation state of the palladium (e.g., Pd(0), Pd(II)) and the ligands used in the catalytic reaction also influence its solubility and interaction with the product, further complicating removal.[4]

Q2: What are the principal methods for removing residual catalyst, and how do they work?

A2: Several strategies exist, each with a distinct mechanism for separating the metal from your product. The main categories are:

  • Adsorption/Scavenging: This is the most widely used technique, employing solid-supported materials ("scavengers") that have a high affinity for the metal.[5][6] The reaction mixture is stirred with the scavenger, which chemically binds the palladium. The solid scavenger-metal complex is then easily removed by filtration. Common scavengers are based on silica or polymer beads functionalized with groups like thiols, thioureas, amines, or trimercaptotriazine (TMT).[7][8][9] Activated carbon is also used but can be less selective.[10]

  • Crystallization: This classic purification technique separates the product from impurities based on differences in solubility.[11][12] As the product crystallizes out of the solution, the palladium impurities are ideally left behind in the mother liquor.[13] However, this is not always effective and can sometimes concentrate the metal within the crystal lattice.[14]

  • Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into an aqueous phase, away from the organic product. This is often less efficient for strongly chelated palladium species.

  • Chromatography: While column chromatography is a standard purification method, it is not always reliable for complete palladium removal, as some palladium species can co-elute with the product.[15] It is often recommended to follow chromatography with a dedicated scavenging step.[15]

Q3: How do I select the most appropriate catalyst removal method for my specific pyrazolopyridine derivative?

A3: The optimal choice is system-dependent and requires consideration of several factors.[4] Key decision points include:

  • Nature of the Palladium Species: Is the catalyst homogeneous (dissolved) or heterogeneous (e.g., Pd/C)? Heterogeneous catalysts can often be removed by simple filtration through Celite, though leached soluble species may remain.[16][17]

  • Product Characteristics: Consider your product's solubility, stability, and functional groups. The chosen scavenger should not react with or have a high affinity for your product. For example, given the amine-like nature of pyrazolopyridines, scavengers with highly electrophilic groups should be used cautiously.[3]

  • Process Stage and Scale: For early-stage discovery, a variety of scavengers might be screened. For large-scale production, factors like cost, scalability, and ease of handling become paramount.[18] Activated carbon is often favored at scale due to its lower cost, despite potential issues with product loss.[4]

  • Desired Purity Level: The stringent limits for residual metals in APIs (often <10 ppm) set by regulatory bodies like the ICH often necessitate the use of high-affinity scavengers to reach the required purity.[1][7][18]

Below is a workflow to guide your selection process.

start Start: Crude Pyrazolopyridine Reaction Mixture catalyst_type What is the catalyst form? start->catalyst_type hetero Heterogeneous (e.g., Pd/C) catalyst_type->hetero Heterogeneous homo Homogeneous (Soluble) catalyst_type->homo Homogeneous filter Filter through Celite® pad hetero->filter scavenge_screen Screen Scavengers: - Thiol-based - TMT-based - Activated Carbon homo->scavenge_screen crystallize_option Consider Crystallization (with or without additives) homo->crystallize_option analyze1 Analyze Pd levels (e.g., ICP-MS, rapid assay) filter->analyze1 analyze1->scavenge_screen Pd > Limit end Purified Product (< Target Pd Limit) analyze1->end Pd < Limit scavenge_select Select best scavenger (high Pd removal, low product loss) scavenge_screen->scavenge_select analyze2 Analyze Final Pd Levels crystallize_option->analyze2 optimize Optimize Scavenging Conditions (equivalents, temp, time) scavenge_select->optimize optimize->analyze2 analyze2->scavenge_screen Failure analyze2->end Success

Caption: Decision logic for selecting a catalyst removal strategy.
Q4: How can I accurately measure the amount of residual palladium in my sample?

A4: Accurate quantification is essential to validate your purification process. The industry-standard methods are highly sensitive but require specialized equipment:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) [13][18]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) [19]

  • Atomic Absorption Spectroscopy (AAS) [13]

For more rapid, in-process checks during development, catalysis-based fluorometric or colorimetric methods are available.[2][19][20] These techniques can quickly provide relative palladium concentrations, allowing for efficient screening of different scavengers and conditions before submitting samples for formal ICP analysis.[2][13]

Troubleshooting Guides

Issue 1: Palladium levels remain high (>50 ppm) even after filtration and standard work-up.
  • Probable Cause: Strong chelation of soluble palladium species to your pyrazolopyridine product is preventing its removal. Simple filtration is only effective for insoluble, heterogeneous catalysts.[3][21]

  • Recommended Solution: Implement a high-affinity scavenger treatment. Thiol-based (e.g., ISOLUTE® Si-Thiol) and trimercaptotriazine-based (e.g., Biotage® MP-TMT) scavengers are highly effective for palladium.[7][22]

    • Action 1: Screen Scavengers: Test a small panel of scavengers (e.g., a thiol, a TMT, and activated carbon) to identify the most effective one for your specific system. See Protocol 3 for a general screening guide.

    • Action 2: Optimize Conditions: If scavenging is partially effective, increase the scavenger loading (e.g., from 5 to 10 weight equivalents), extend the stirring time (from 4 hours to 16 hours), or moderately increase the temperature (e.g., to 40-50 °C) to improve binding kinetics.[3][22]

Issue 2: My product yield drops significantly after using a scavenger.
  • Probable Cause: The scavenger is non-selectively adsorbing your pyrazolopyridine product along with the palladium. This is a well-known issue, particularly with activated carbon.[10][21]

  • Recommended Solution: The goal is to maximize the scavenger's affinity for palladium while minimizing its affinity for your product.

    • Action 1: Reduce Scavenger Loading: Use the minimum effective amount of the scavenger. Run a small experiment to titrate the amount needed to reach your target palladium level without sacrificing yield.[21]

    • Action 2: Switch Scavenger Type: Silica-based scavengers can offer higher selectivity compared to activated carbon.[5][21] Test a different class of scavenger; for example, if a thiol-based one causes product loss, try a diamine-based scavenger.[8]

    • Action 3: Optimize Solvent Washes: After filtering off the scavenger, wash the filter cake thoroughly with a solvent in which your product is highly soluble. This can help recover adsorbed product from the scavenger's surface.[21]

    • Action 4: Change Purification Method: If product loss remains unacceptably high, switch to a different purification strategy, such as crystallization, which may offer better selectivity.[14]

start Start: High Residual Pd After Initial Work-up cause Cause: Strong Pd-Product Chelation/Coordination start->cause solution1 Implement Scavenger Treatment start->solution1 cause->solution1 screen Screen Scavenger Types (Thiol, TMT, Carbon, etc.) solution1->screen optimize Optimize Conditions (Loading, Time, Temp) screen->optimize analyze Analyze Pd & Yield optimize->analyze yield_issue Significant Product Loss? analyze->yield_issue cause_yield Cause: Non-specific Product Adsorption yield_issue->cause_yield Yes solution2 Reduce Scavenger Loading yield_issue->solution2 Yes end Purified Product (Low Pd, High Yield) yield_issue->end No cause_yield->solution2 solution2->analyze solution3 Switch Scavenger Type (e.g., Carbon -> Silica) solution2->solution3 Still High Loss solution3->analyze solution4 Optimize Filter Cake Wash solution3->solution4 Still High Loss solution4->analyze solution5 Consider Alternative Method (e.g., Crystallization) solution4->solution5 Still High Loss

Caption: Troubleshooting workflow for high residual palladium.
Issue 3: Recrystallization is ineffective and sometimes seems to increase the palladium concentration in my isolated crystals.
  • Probable Cause: The palladium-product complex may be co-crystallizing with the pure product, or the palladium species may be less soluble than your product in the chosen solvent system, causing it to crash out first.[14]

  • Recommended Solution: Modify the crystallization conditions to keep the palladium species in the mother liquor.

    • Action 1: Add a Chelating Agent: Add a small amount of a soluble chelating agent, such as N-acetylcysteine or thiourea, to the crystallization mixture.[13] These agents can bind to the palladium and form highly soluble complexes that prefer to remain in the mother liquor.

    • Action 2: Perform a Pre-Crystallization Scavenging Step: Treat the crude solution with activated carbon or a scavenger to remove the bulk of the palladium before attempting crystallization.

    • Action 3: Screen Different Solvents: The solubility of both your product and the palladium impurities are highly dependent on the solvent.[11] A thorough solvent screen may identify a system where the product has poor solubility at low temperatures while the palladium impurity remains dissolved.

Comparative Data

The selection of a scavenger is a critical step. The table below summarizes the characteristics of common scavenger types.

Scavenger Functional GroupSupport MatrixTarget MetalsAdvantagesDisadvantages
Thiol / Mercaptan Silica, PolystyrenePd , Pt, Cu, Hg, Ag, Pb[7]High affinity for Pd, good selectivity, high stability.[6][23]Can potentially react with electrophilic products.
Thiourea SilicaPd , Ru , Ag, Cu, Sn[8]Very versatile and effective for many forms of palladium.[8]Can act as a catalyst itself in some cases.
Trimercaptotriazine (TMT) Silica, PolystyrenePd , Ru, Rh, Pt, CuExcellent scavenger for Pd, robust, low swelling.[7][22]Can be more expensive than other options.
Diamine / Triamine SilicaPd , Pt, Cr, Cu, Ni, Zn[8]Effective for various metals, useful alternative to sulfur-based scavengers.May have affinity for acidic products.
Activated Carbon CarbonBroad Spectrum (Pd, Pt, Rh, etc.)Low cost, widely available, effective for many metals.[4]Poor selectivity, can lead to high product loss.[4][10]

Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger (e.g., SiliaMetS® Thiol)
  • Dissolution: Dissolve the crude pyrazolopyridine product in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene) to a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add the silica-based thiol scavenger (typically 3-5 equivalents relative to the initial mass of the palladium catalyst, or 5-10 wt% relative to the crude product).

  • Stirring: Stir the resulting slurry at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4 to 16 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to completely remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[21]

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Submit a sample of the purified product for palladium analysis (e.g., ICP-MS) to confirm the removal efficiency.[18]

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF, Ethyl Acetate).[10] Using a solvent where the product is highly soluble can help minimize product loss.

  • Carbon Addition: Add activated carbon (e.g., Darco® KB-B). Start with a conservative amount, such as 0.1-0.2 weight equivalents (10-20% w/w) relative to the crude product.[4]

  • Stirring: Stir the mixture, often at an elevated temperature (e.g., 45-60 °C), for 2 to 18 hours.[4]

  • Filtration: While hot, filter the mixture through a pad of Celite® to remove the fine carbon particles. A thorough filtration setup is crucial to prevent carbon fines from contaminating the product.

  • Washing: Wash the Celite/carbon pad with fresh, hot solvent to recover any adsorbed product.[10]

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium and assess the process yield to determine if product loss is acceptable.

Protocol 3: General Procedure for Scavenger Screening
  • Prepare Stock Solution: Create a stock solution of your crude pyrazolopyridine product in a suitable solvent.

  • Aliquot: In separate vials, place equal volumes of the stock solution.

  • Add Scavengers: To each vial, add a different scavenger (e.g., Vial 1: Si-Thiol, Vial 2: Si-TMT, Vial 3: Activated Carbon). Use a consistent loading, for example, 50 mg of scavenger per 1 mL of solution. Include a control vial with no scavenger.

  • Incubate: Stir all vials under identical conditions (e.g., room temperature for 16 hours).

  • Sample: Take a small, filtered aliquot from each vial.

  • Analyze: Analyze the aliquots for residual palladium using a rapid detection method or ICP-MS. Also, consider using HPLC to assess the relative loss of product for each scavenger.

  • Select: Choose the scavenger that provides the best balance of high palladium removal and minimal product loss for further optimization.

References

  • Metal scavengers. (n.d.). Johnson Matthey.
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). American Pharmaceutical Review.
  • Marguí, E., et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry, 81(4), 1484-1490.
  • Welch, C. J., et al. (2014). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development, 18(5), 655-660.
  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. John Wiley & Sons.
  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. (n.d.). Sopachem.
  • Biotage® MP-TMT | Palladium scavenger. (n.d.). Biotage.
  • Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406-413.
  • Kingston, C., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1739-1763.
  • Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Request PDF on ResearchGate.
  • How can I remove palladium Pd catalyst easily? (2015, May 18). ResearchGate.
  • Palladium on carbon. (n.d.). In Wikipedia.
  • Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 240, 117253.
  • Your trick to remove residual palladium. (2023). Reddit.
  • How to remove palladium catalyst from reaction mixture? (2017, December 30). ResearchGate.
  • Pd on carbon (activated carbon impregnated with Pd). (2022, July 25). Environmental Genome.
  • Method of removing palladium. (2006). Google Patents (US7084287B2).
  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization. (2021, March 5). Chemistry LibreTexts.
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
  • Foley, D. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(3), 456-462.
  • Hashiguchi, H., & Ohtaka, A. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 11(8), 983.

Sources

Technical Support Center: Byproduct Analysis in Multicomponent Reactions for Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazolopyridines via multicomponent reactions (MCRs). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation in these complex and elegant reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to help you optimize your synthetic routes and achieve higher yields of your desired products.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

The formation of regioisomers is a frequent challenge in the synthesis of pyrazolopyridines, particularly when employing unsymmetrical starting materials like β-dicarbonyl compounds.[1][2] The regioselectivity is primarily governed by the electronic and steric properties of your reactants.

Key Troubleshooting Steps:

  • Substituent Effects: In reactions involving 1,3-dicarbonyl compounds, the more electrophilic carbonyl group will preferentially react with the exocyclic amino group of the 5-aminopyrazole.[2] Consider modifying the substituents on your dicarbonyl compound to enhance the electronic differentiation between the two carbonyl carbons.

  • Solvent Selection: The choice of solvent can significantly influence regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in pyrazole formation, a principle that can be extended to pyrazolopyridine synthesis.

  • Catalyst Choice: While often overlooked for this specific issue, the catalyst can play a role in directing the initial condensation step. Experimenting with both acidic and basic catalysts may reveal an optimal choice for your specific substrate combination. For example, L-proline has been used to catalyze the initial carbonyl condensation, which can influence the subsequent cyclization pathway.[1]

  • Temperature Control: Reaction temperature can affect the kinetics of competing reaction pathways. Running the reaction at a lower temperature may favor the thermodynamically more stable product, while higher temperatures might favor the kinetically controlled product. A systematic study of the reaction temperature is recommended.

Q2: I am observing an unexpected byproduct that is not a regioisomer of my target pyrazolopyridine. What could it be?

Beyond regioisomerism, other byproducts can arise from incomplete reactions or side reactions of the starting materials.

Common Non-Regioisomeric Byproducts:

  • Knoevenagel Condensation Product: In MCRs involving an aldehyde, a common intermediate is the Knoevenagel condensation product formed between the aldehyde and a methylene-active compound (e.g., malononitrile, ethyl cyanoacetate). If the subsequent cyclization and aromatization steps are slow or incomplete, this intermediate can be isolated as a major byproduct.

  • Dihydropyrazolopyridine: The final step in many pyrazolopyridine syntheses is an oxidation to form the aromatic pyridine ring. If the oxidation is inefficient, the corresponding dihydropyrazolopyridine may be the major product isolated.[1][3] In some cases, air oxidation upon workup is sufficient, but for less reactive systems, a dedicated oxidizing agent may be required.[1]

  • Side Reactions of 5-Aminopyrazole: 5-Aminopyrazoles are versatile nucleophiles and can participate in side reactions. For instance, under certain conditions, they can undergo self-condensation or react with other electrophiles present in the reaction mixture in unintended ways.

In-Depth Troubleshooting Guides

Guide 1: Distinguishing and Separating Pyrazolopyridine Regioisomers

When faced with a mixture of regioisomers, the first step is to unambiguously identify each isomer and then develop a strategy for their separation.

1.1. Spectroscopic Characterization of Regioisomers

While the NMR spectra of pyrazolopyridine regioisomers can be similar, careful analysis of chemical shifts and coupling constants, particularly with the aid of 2D NMR techniques, can allow for structural assignment.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Pyrazolo[3,4-b]pyridine Derivatives

ProtonPyrazolo[3,4-b]pyridineNotes
H3~8.1 ppm (singlet)The chemical shift of this proton is sensitive to the substituent at N1.
H4~7.1-8.6 ppm (doublet)Part of the pyridine ring system.
H5~7.1-8.6 ppm (multiplet)Coupling patterns will depend on substituents at C4 and C6.
H6~7.1-8.6 ppm (doublet)Often the most downfield proton of the pyridine ring.

Note: These are approximate values and can vary significantly based on substitution patterns and the solvent used. It is crucial to consult the literature for compounds with similar substitution patterns.

Protocol 1: NMR Analysis for Regioisomer Identification

  • Acquire High-Resolution 1D Spectra: Obtain high-quality ¹H and ¹³C NMR spectra of the product mixture.

  • Perform 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyridine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment for distinguishing regioisomers. Look for long-range correlations between protons and carbons that are 2-3 bonds away. For example, correlations from the pyrazole H3 proton to carbons in the pyridine ring can help establish the fusion pattern.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations that help to confirm assignments, particularly for bulky substituents.

1.2. Chromatographic Separation of Regioisomers

Flash column chromatography is the most common technique for separating pyrazolopyridine regioisomers at a laboratory scale.

Protocol 2: HPLC Method Development for Regioisomer Separation

  • Column Selection: A C18 reversed-phase column is a good starting point for many pyrazolopyridine derivatives.

  • Mobile Phase Screening:

    • Start with a simple mobile phase system, such as a gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • If co-elution is observed, try alternative organic modifiers like methanol.

    • For more challenging separations, consider mixed-mode chromatography which can exploit differences in both hydrophobicity and ionic interactions.

  • Optimization:

    • Optimize the gradient slope and run time to maximize resolution between the isomeric peaks.

    • Adjust the column temperature; sometimes a small change in temperature can significantly impact selectivity.

1.3. Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the isomers. Tandem mass spectrometry (MS/MS) can sometimes provide fragment ions that are diagnostic for a particular regioisomer, although fragmentation patterns can be very similar.

Guide 2: Troubleshooting Incomplete Reactions and Side Product Formation

This guide focuses on identifying and mitigating byproducts that are not regioisomers.

2.1. Identifying the Culprit: Characterization of Common Byproducts

  • Knoevenagel Intermediates: These will show characteristic signals for the newly formed double bond in the ¹H NMR spectrum (typically in the vinyl region) and will lack the signals corresponding to the fully formed pyridine ring. Their mass will be lower than the final product, corresponding to the loss of a molecule of water (or another small molecule, depending on the cyclization).

  • Dihydropyrazolopyridines: These will have a more upfield chemical shift for the protons on the dihydropyridine ring compared to the aromatic protons of the final product. The mass will be two units higher than the fully aromatized product.

Diagram 1: Troubleshooting Workflow for Unexpected Byproducts

G start Unexpected Byproduct Detected (Non-regioisomeric) ms_analysis Analyze by LC-MS start->ms_analysis nmr_analysis Analyze by NMR start->nmr_analysis mass_match Mass corresponds to Knoevenagel intermediate? ms_analysis->mass_match mass_high Mass is 2 units higher than expected product? ms_analysis->mass_high other_byproduct Other unexpected mass? ms_analysis->other_byproduct incomplete_cyclization Incomplete Cyclization/ Aromatization Suspected mass_match->incomplete_cyclization Yes incomplete_oxidation Incomplete Oxidation Suspected mass_high->incomplete_oxidation Yes side_reaction Potential Side Reaction of Starting Materials other_byproduct->side_reaction increase_time_temp Increase reaction time/temperature incomplete_cyclization->increase_time_temp add_oxidant Add a mild oxidizing agent (e.g., air, DDQ) incomplete_oxidation->add_oxidant check_sm_purity Verify purity of starting materials side_reaction->check_sm_purity

Caption: Troubleshooting decision tree for unexpected byproducts.

2.2. Mitigating Byproduct Formation

Table 2: Influence of Reaction Parameters on Byproduct Formation

ParameterEffect on Byproduct FormationRecommendations
Reaction Time Insufficient time can lead to the accumulation of intermediates like the Knoevenagel product.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Temperature Too low a temperature may stall the reaction at an intermediate stage. Too high a temperature can lead to degradation.Systematically screen a range of temperatures to find the optimal balance between reaction rate and byproduct formation.
Catalyst The choice of catalyst can significantly impact the rate of cyclization and aromatization.For Knoevenagel-type condensations followed by cyclization, a base catalyst like piperidine or triethylamine is common. If aromatization is an issue, a mild oxidant may be needed.
Atmosphere For reactions requiring a final oxidation step, running the reaction open to the air can be beneficial.If a dihydropyridine byproduct is observed, consider bubbling air through the reaction mixture or adding a chemical oxidant.

Mechanistic Insights into Byproduct Formation

A deeper understanding of the reaction mechanism can provide valuable clues for troubleshooting.

Diagram 2: Generalized Mechanism for Pyrazolo[3,4-b]pyridine Synthesis and Potential Off-shoots

G cluster_0 Main Reaction Pathway cluster_1 Byproduct Formation SM Starting Materials (5-Aminopyrazole, Aldehyde, Active Methylene Compound) Knoevenagel Knoevenagel Intermediate SM->Knoevenagel Knoevenagel Condensation Michael Michael Adduct Knoevenagel->Michael Michael Addition Byproduct1 Isolated Knoevenagel Byproduct Knoevenagel->Byproduct1 Incomplete Reaction Cyclized Cyclized Intermediate Michael->Cyclized Intramolecular Cyclization DHP Dihydropyrazolopyridine Cyclized->DHP Dehydration Product Pyrazolo[3,4-b]pyridine (Desired Product) DHP->Product Oxidation/ Aromatization Byproduct2 Isolated Dihydropyridine Byproduct DHP->Byproduct2 Incomplete Oxidation

Caption: Reaction mechanism illustrating key intermediates and byproduct formation points.

The initial Knoevenagel condensation between the aldehyde and the active methylene compound is often rapid. The subsequent Michael addition of the 5-aminopyrazole to this intermediate is a crucial step. If the intramolecular cyclization or the final oxidation/aromatization are the rate-limiting steps, the corresponding intermediates can accumulate and be isolated as byproducts.

References

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2009). Synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. Arkivoc, 2009(11), 149-188. [Link]
  • El-Assiery, S. A., Sayed, G. A., & Fouda, A. (2004). Synthesis of some new annulated pyrazolo-pyrido (or pyrano) pyrimidine, pyrazolopyridine and pyranopyrazole derivatives.
  • Gomha, S. M., & Riyadh, S. M. (2011). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European journal of medicinal chemistry, 46(9), 4267–4273. [Link]
  • Hranjec, M., Kralj, M., Piantanida, I., Sedić, M., Šuman, L., Pavelić, K., & Karminski-Zamola, G. (2007). Synthesis, spectroscopic characterization and biological evaluation of novel substituted pyrazolo[3,4-b]pyridines. European journal of medicinal chemistry, 42(1), 115–124. [Link]
  • Martins, M. A. P., Frizzo, M. E. S., Moreira, D. N., Buriol, L., & Machado, P. (2009). Solvent-Free multicomponent synthesis of pyrazoles. Chemical reviews, 109(9), 4140–4182. [Link]
  • Quiroga, J., Portilla, J., Abonía, R., Insuasty, B., Nogueras, M., & Cobo, J. (2006). A novel and efficient synthesis of 1H-pyrazolo[3,4-b]pyridines via three-component reaction. Tetrahedron letters, 47(16), 2771–2774. [Link]
  • Reddy, C. R., & Kumar, M. S. (2012). A facile one-pot synthesis of novel pyrazolo[3,4-b]pyridine derivatives. Tetrahedron letters, 53(34), 4525–4528. [Link]
  • Sepehrmansourie, H., Zarei, M., Zolfigol, M. A., Babaee, S., Azizian, S., & Rostamnia, S. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific reports, 12(1), 14145. [Link]
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of medicinal chemistry, 57(14), 5845–5859. [Link]

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Validation & Comparative

A Comparative Guide to the LC-MS Characterization of 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of liquid chromatography-mass spectrometry (LC-MS) strategies for the robust characterization of 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere protocols to explain the fundamental principles and causal relationships behind methodological choices, ensuring scientific integrity and reproducible results.

Introduction: The Analytical Challenge of a Privileged Scaffold

1H-Pyrazolo[3,4-b]pyridine is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds targeting a range of diseases.[1][2] The aldehyde derivative, this compound (Molecular Formula: C₇H₅N₃O, Molecular Weight: 147.14 g/mol ), serves as a critical synthetic intermediate.[3] Its purity, identity, and stability are paramount, necessitating a definitive analytical characterization.

LC-MS is the analytical tool of choice for this task, offering a powerful combination of high-resolution separation and highly specific mass-based detection.[4] However, the polar nature and aromaticity of the pyrazolopyridine core present unique challenges to conventional reversed-phase chromatography. This guide details a systematic approach to method development, compares viable analytical alternatives, and provides a framework for interpreting the resulting mass spectral data.

Foundational Principles: Ionization and Mass Analysis

For a nitrogen-containing heterocycle like this compound, Electrospray Ionization (ESI) in the positive ion mode is the most effective and logical choice.[5] ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for observing the intact protonated molecule.[3]

Causality: The pyrazolopyridine ring system contains basic nitrogen atoms (specifically, the pyridine nitrogen and the non-acylated pyrazole nitrogen) that are readily protonated in the acidic mobile phases typically used for LC-MS. This results in the formation of a stable [M+H]⁺ ion, which is the primary species observed in the mass spectrum. The calculated monoisotopic mass of the neutral molecule is 147.0433 Da; therefore, the expected protonated precursor ion ([C₇H₅N₃O + H]⁺) will have an m/z of 148.0511 . High-resolution mass spectrometry (HRMS) can confirm this exact mass, providing strong evidence for the elemental composition.

A Comparative Analysis of Chromatographic Strategies

The primary challenge in analyzing this compound is achieving adequate retention and sharp peak shapes on a chromatographic column. Its polarity makes it poorly retained on traditional C18 stationary phases. Here, we compare three robust alternatives.

Strategy 1: Standard Reversed-Phase (C18)

A C18 column, the workhorse of HPLC, separates compounds primarily based on hydrophobic interactions.[6] Polar analytes like our target compound have limited affinity for the nonpolar stationary phase and tend to elute early, often near the solvent front, where matrix effects can compromise detection.[7][8]

  • Mechanism: Hydrophobic partitioning.

  • Advantages: Widely available, well-understood.

  • Disadvantages: Poor retention for polar compounds, potential for peak tailing due to secondary interactions with residual silanols.

Strategy 2: Pentafluorophenyl (PFP) - A Superior Alternative

PFP columns offer a unique combination of interactions, making them exceptionally well-suited for aromatic and polar N-heterocycles.[7][9] In addition to hydrophobic interactions, the PFP phase provides π-π, dipole-dipole, and weak hydrogen bonding interactions.[7]

  • Mechanism: Mixed-mode (hydrophobic, π-π, dipole-dipole).

  • Expert Rationale: The electron-deficient fluorophenyl ring on the stationary phase interacts strongly with the electron-rich aromatic pyrazolopyridine ring system of the analyte.[9] This provides a secondary retention mechanism that is orthogonal to C18, resulting in significantly better retention and selectivity, especially for separating isomers or related impurities.[8][10]

  • Advantages: Enhanced retention and selectivity for aromatic/polar analytes, often yields better peak shapes than C18.[6]

Strategy 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent choice for highly polar compounds that are unretained in reversed-phase.[11] It utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide or diol groups) and a mobile phase with a high concentration of organic solvent.

  • Mechanism: Aqueous partitioning into a water-enriched layer on the stationary phase surface.

  • Expert Rationale: HILIC provides an inverted elution order compared to reversed-phase; retention increases as the organic content of the mobile phase increases. This makes it a powerful tool when C18 and PFP fail to provide adequate retention. The high organic content of the mobile phase can also enhance ESI efficiency, leading to improved sensitivity.

  • Advantages: Excellent retention for very polar compounds, MS-friendly mobile phases.[11]

Data Summary: Comparison of LC Strategies
FeatureC18 (Reversed-Phase)PFP (Reversed-Phase)HILIC
Primary Retention Mechanism Hydrophobic InteractionsMixed-Mode: Hydrophobic, π-π, Dipole-Dipole[7][9]Aqueous Partitioning
Expected Retention Low to ModerateModerate to HighHigh
Selectivity for Analyte Based on hydrophobicityHigh, based on aromaticity and polarity[8]High, based on polarity/hydrophilicity
Best For General purpose, non-polar analytesAromatic, halogenated, and polar analytes; isomer separation[6][10]Very polar and hydrophilic analytes[11]
Typical Mobile Phase High AqueousHigh AqueousHigh Organic (Acetonitrile)

Experimental Protocols & Workflows

The following protocols are designed as a robust starting point for the characterization of this compound.

Overall LC-MS Workflow

The general workflow from sample preparation to final data interpretation is outlined below.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample Prepare Stock Solution (e.g., 1 mg/mL in DMSO) Working_Sol Dilute to Working Conc. (e.g., 1-10 µg/mL) in Mobile Phase Sample->Working_Sol LC_Sep Chromatographic Separation (C18 vs. PFP vs. HILIC) MS_Detect MS Detection (Full Scan for [M+H]⁺) LC_Sep->MS_Detect MSMS_Frag MS/MS Fragmentation (Product Ion Scan) MS_Detect->MSMS_Frag Confirm_Mass Confirm Exact Mass of [M+H]⁺ Analyze_Frag Analyze Fragmentation Pathway Confirm_Mass->Analyze_Frag Purity Assess Purity & Peak Shape Analyze_Frag->Purity

Caption: General workflow for LC-MS/MS characterization.

Recommended Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the compound in DMSO or Methanol.

    • Create a working solution by diluting the stock to 5 µg/mL in the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid for RP, or 5% Water / 95% Acetonitrile with 0.1% Formic Acid for HILIC).

  • Liquid Chromatography (Comparative Method):

    • Columns:

      • PFP: ACE C18-PFP or equivalent (e.g., 100 x 2.1 mm, 2.5 µm).

      • HILIC: Waters ACQUITY UPLC BEH HILIC or equivalent (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Gradient (PFP Method): 5% B to 95% B over 8 minutes.

    • Gradient (HILIC Method): 95% B to 50% B over 8 minutes.

    • Rationale for Formic Acid: Formic acid is a critical mobile phase additive. It acidifies the mobile phase, promoting the protonation of the analyte for efficient ESI+ ionization and improving chromatographic peak shape by suppressing undesirable interactions with the stationary phase.[5]

  • Mass Spectrometry:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Scan Range (Full Scan): m/z 70-300.

    • Product Ion Scan (MS/MS):

      • Precursor Ion: m/z 148.05.

      • Collision Energy (CE): Ramp from 10-40 eV. This allows for the observation of both low-energy (stable) and high-energy (less stable) fragments, providing a complete fragmentation map.

Data Interpretation: Predicting the Fragmentation Pathway

Tandem mass spectrometry (MS/MS) provides structural confirmation by breaking the precursor ion and analyzing its fragments. Based on the structure of this compound and established fragmentation patterns of related N-heterocycles, a primary fragmentation pathway can be proposed.[5]

The protonated molecule ([M+H]⁺, m/z 148.05) will likely undergo characteristic losses of small, neutral molecules.

  • Loss of Carbon Monoxide (CO): The aldehyde group is prone to fragmentation, leading to the loss of a neutral CO molecule (28 Da). This is a very common pathway for protonated aldehydes.

    • [M+H]⁺ - CO → C₆H₆N₃⁺ (m/z 120.06)

  • Loss of Hydrogen Cyanide (HCN): Cleavage of the pyrazole ring can result in the expulsion of HCN (27 Da).

    • [M+H]⁺ - HCN → C₆H₄N₂O⁺ (m/z 120.03)

  • Sequential Loss (CO then HCN): The m/z 120.06 fragment can further lose HCN.

    • [C₆H₆N₃]⁺ - HCN → C₅H₅N₂⁺ (m/z 93.05)

Fragmentation_Pathway cluster_frags Primary Fragments cluster_frags2 Secondary Fragment Parent [M+H]⁺ m/z 148.05 C₇H₆N₃O⁺ Frag1 m/z 120.06 C₆H₆N₃⁺ Parent->Frag1 - CO (28 Da) Frag2 m/z 120.03 C₆H₄N₂O⁺ Parent->Frag2 - HCN (27 Da) Frag3 m/z 93.05 C₅H₅N₂⁺ Frag1->Frag3 - HCN (27 Da)

Caption: Proposed ESI+ fragmentation pathway.

Conclusion

The definitive characterization of this compound is reliably achieved using LC-MS. While standard C18 columns may offer inadequate performance, stationary phases like Pentafluorophenyl (PFP) provide superior retention and selectivity through mixed-mode interactions. For highly polar analogues or challenging separations, HILIC presents a powerful orthogonal strategy. Analysis by positive mode ESI-MS coupled with high-resolution mass measurement confirms the elemental composition, and MS/MS fragmentation analysis, characterized by losses of CO and HCN, validates the molecular structure. This multi-faceted approach, grounded in chemical first principles, provides a self-validating system for the confident characterization of this important synthetic intermediate.

References

  • uHPLCs. (2024). PFP Column You Must Know. uHPLCs.com. [Link]
  • Advanced Chromatography Technologies Ltd. (n.d.). ACE C18-PFP Technical Brochure. [Link]
  • Nováková, L., & Matysová, L. (2007). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work.
  • MAC-MOD Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. [Link]
  • Way, P. T., et al. (2019). HILIC to the Rescue: Pharmaceutical Development Case Examples. LCGC North America. [Link]
  • Subuni, D., et al. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Pharmaceuticals. [Link]
  • Kertész, I., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. [Link]
  • MySkinRecipes. (n.d.). 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde. [Link]
  • Wikipedia. (n.d.).
  • Van der Rest, G., et al. (2021).
  • Al-Mousawi, S. M., et al. (2014). 1H-Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry. [Link]
  • LIRIAS. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. [Link]
  • Almansa, C., et al. (2017).

Sources

Part 1: The Crucial First Step – A Comparative Guide to Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystallography of 1H-Pyrazolo[3,4-b]pyridine Derivatives

The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry. As a bioisostere of purine bases like adenine and guanine, this heterocyclic system is a "privileged structure," frequently appearing in compounds designed to interact with a wide array of biological targets.[1][2] Its derivatives have shown significant promise as anticancer, anti-inflammatory, and antiviral agents, with several compounds entering clinical investigation.[1][3] For drug development professionals, understanding the precise three-dimensional structure of these molecules is not just an academic exercise—it is fundamental to elucidating structure-activity relationships (SAR), optimizing ligand-target interactions, and guiding rational drug design.

X-ray crystallography stands as the unequivocal gold standard for determining the absolute atomic arrangement of these derivatives. It provides high-resolution data on bond lengths, bond angles, and intermolecular interactions, which are critical for computational modeling and understanding biological activity.[1][4] This guide offers a comparative analysis of the experimental methodologies involved in the X-ray crystallography of 1H-pyrazolo[3,4-b]pyridine derivatives, grounded in field-proven insights and validated protocols.

The journey to a crystal structure begins with the most critical and often most challenging step: growing a high-quality, single crystal suitable for diffraction. The choice of crystallization method is dictated by the physicochemical properties of the specific 1H-pyrazolo[3,4-b]pyridine derivative, including its solubility, stability, and propensity to form ordered solids.

Common Crystallization Techniques: A Head-to-Head Comparison

The selection of a crystallization strategy is often empirical. Researchers typically screen multiple solvents and techniques in parallel. For 1H-pyrazolo[3,4-b]pyridine derivatives, which are often planar and aromatic, π–π stacking interactions can play a significant role in crystal packing.[5][6]

Technique Principle Advantages for Pyrazolo[3,4-b]pyridines Disadvantages & Considerations Typical Solvents
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates from a saturated or near-saturated solution.Simple to set up; effective for moderately soluble compounds that are stable at room temperature.Risk of oiling out or forming polycrystalline powder if evaporation is too rapid. Limited control over nucleation.Dichloromethane (CH₂Cl₂), Ethyl Acetate, Methanol.[5]
Vapor Diffusion A volatile precipitant (anti-solvent) slowly diffuses into a solution of the compound, reducing its solubility and inducing crystallization.Excellent control over the rate of crystallization; ideal for small quantities of material.[7]Requires careful selection of solvent/anti-solvent pairs. The system is sensitive to vibrations and temperature fluctuations.Solvent: Dichloromethane, DMF. Anti-solvent: Hexane, Diethyl Ether.[5][7]
Solvent Layering A layer of a less dense anti-solvent is carefully added on top of a denser solution of the compound. Crystallization occurs at the interface.Creates a steep concentration gradient that can promote the growth of large, well-defined crystals.Technically more challenging to set up without disturbing the interface.Solution Layer: Compound in CH₂Cl₂ or DMF. Upper Layer: Hexane or Pentane.[5]
Cooling Solubility is decreased by slowly lowering the temperature of a saturated solution.Effective for compounds with a steep solubility curve. Can be automated for high-throughput screening.Can lead to rapid precipitation and small crystals if cooling is not well-controlled.Hot saturated solutions in solvents like Ethanol, Acetonitrile, or Isopropanol.

Experimental Workflow for Crystallization Screening

The following workflow provides a systematic approach to identifying suitable crystallization conditions. The causality behind this parallel approach is to maximize the chances of success by exploring a wide parameter space efficiently.

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis & Optimization Start Synthesized & Purified 1H-Pyrazolo[3,4-b]pyridine Derivative Solubility Solubility Screening (Various Solvents) Start->Solubility SE Slow Evaporation Solubility->SE Set up parallel experiments VD Vapor Diffusion Solubility->VD Set up parallel experiments SL Solvent Layering Solubility->SL Set up parallel experiments TC Thermal Gradient (Cooling) Solubility->TC Set up parallel experiments Observe Microscopic Observation SE->Observe VD->Observe SL->Observe TC->Observe Optimize Optimize Conditions (Concentration, Temp.) Observe->Optimize Harvest Harvest & Mount Suitable Crystal Optimize->Harvest Diffraction Proceed to X-ray Diffraction Harvest->Diffraction Refinement_Workflow Data Reflection File (.hkl) Solve Structure Solution (e.g., SHELXT, SIR) Data->Solve InitialModel Initial Atomic Model (Most non-H atoms) Solve->InitialModel Refine Iterative Least-Squares Refinement (e.g., SHELXL) InitialModel->Refine Fourier Calculate Difference Fourier Map (Fo-Fc) Refine->Fourier Compare exp. (Fo) and calc. (Fc) data Validate Structure Validation (e.g., PLATON, checkCIF) Refine->Validate Convergence (R1 < 5%) Update Update Model: - Add H atoms - Assign atom types - Model disorder - Anisotropic refinement Fourier->Update Locate missing atoms (peaks) & errors Update->Refine Improve model Final Final Crystallographic Information File (CIF) Validate->Final

Sources

A Senior Application Scientist's Guide to the Synthesis of 1H-Pyrazolo[3,4-b]pyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its structural similarity to purine bases.[1][2] This has led to the development of numerous synthetic strategies for its construction. This guide provides a comparative analysis of the most pertinent and widely employed synthetic routes to 1H-pyrazolo[3,4-b]pyridine, offering insights into their mechanisms, experimental protocols, and relative merits. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic pathway tailored to their specific needs.

Introduction to the 1H-Pyrazolo[3,4-b]pyridine Core

The 1H-pyrazolo[3,4-b]pyridine system is a bicyclic heteroaromatic compound formed by the fusion of a pyrazole and a pyridine ring.[1] It exists in two tautomeric forms, the 1H- and 2H-isomers, with the 1H-tautomer being significantly more stable.[1][3] The core can be substituted at various positions (N1, C3, C4, C5, and C6), allowing for a vast chemical space to be explored for diverse applications, including as kinase inhibitors and anticancer agents.[1][4][5]

Comparative Analysis of Synthetic Routes

This guide will focus on four principal and distinct strategies for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core:

  • Classical Synthesis: Condensation of Aminopyrazoles with β-Dicarbonyl Compounds

  • Multicomponent Reactions (MCRs): An Efficiency-Driven Approach

  • Microwave-Assisted Synthesis: A Green and Rapid Methodology

  • Modern Approaches: Metal-Catalyzed Cross-Coupling Strategies

Classical Synthesis: Condensation of Aminopyrazoles with β-Dicarbonyl Compounds

This is one of the most traditional and widely used methods for constructing the 1H-pyrazolo[3,4-b]pyridine skeleton. The reaction typically involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound, often under acidic conditions.[1]

Mechanism: The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl groups of the β-dicarbonyl compound, followed by a cyclodehydration reaction to form the pyridine ring. The regioselectivity of the reaction with unsymmetrical β-dicarbonyls is dependent on the relative electrophilicity of the two carbonyl groups.[1][3]

Experimental Protocol: Synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

  • Reactants: 5-amino-1-methyl-1H-pyrazole and acetylacetone.

  • Solvent: Glacial acetic acid.

  • Procedure:

    • To a solution of 5-amino-1-methyl-1H-pyrazole (1 mmol) in glacial acetic acid (10 mL), add acetylacetone (1.1 mmol).

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Neutralize the solution with a saturated solution of sodium bicarbonate.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from ethanol.

Causality of Experimental Choices:

  • Glacial Acetic Acid: Acts as both a solvent and an acid catalyst, protonating a carbonyl group of the acetylacetone to increase its electrophilicity and facilitating the condensation and subsequent dehydration steps.

  • Reflux Conditions: Provide the necessary thermal energy to overcome the activation barrier for the cyclodehydration step.

Diagram of the Classical Condensation Pathway

cluster_reactants Reactants cluster_process Process cluster_product Product 5-Aminopyrazole 5-Aminopyrazole Condensation Condensation 5-Aminopyrazole->Condensation 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Condensation Cyclodehydration Cyclodehydration Condensation->Cyclodehydration Intermediate 1H-Pyrazolo[3,4-b]pyridine 1H-Pyrazolo[3,4-b]pyridine Cyclodehydration->1H-Pyrazolo[3,4-b]pyridine

Caption: Classical synthesis of 1H-pyrazolo[3,4-b]pyridines.

Multicomponent Reactions (MCRs): An Efficiency-Driven Approach

Multicomponent reactions, where three or more reactants combine in a one-pot synthesis, offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds.[6][7] Several MCRs have been developed for the synthesis of 1H-pyrazolo[3,4-b]pyridines.[8][9]

Mechanism: A common MCR approach involves the reaction of an aminopyrazole, an aldehyde, and a β-ketonitrile. The reaction is believed to proceed via an initial Knoevenagel condensation between the aldehyde and the β-ketonitrile, followed by a Michael addition of the aminopyrazole and subsequent cyclization and aromatization.[4]

Experimental Protocol: One-Pot Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines

  • Reactants: 5-Amino-3-methyl-1-phenylpyrazole, an aromatic aldehyde (e.g., benzaldehyde), and malononitrile.

  • Solvent: Ethanol.

  • Catalyst: Piperidine.

  • Procedure:

    • A mixture of 5-amino-3-methyl-1-phenylpyrazole (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (15 mL) is prepared.

    • A catalytic amount of piperidine (2-3 drops) is added to the mixture.

    • The reaction mixture is refluxed for 2-3 hours.

    • After cooling, the precipitate is filtered, washed with cold ethanol, and dried to afford the pure product.

Causality of Experimental Choices:

  • Piperidine: A basic catalyst that promotes both the initial Knoevenagel condensation and the subsequent Michael addition.

  • One-Pot Procedure: Simplifies the experimental setup and purification process, leading to higher overall efficiency.

Diagram of the Multicomponent Reaction Pathway

cluster_reactants Reactants Aminopyrazole Aminopyrazole Michael Addition Michael Addition Aminopyrazole->Michael Addition Aldehyde Aldehyde Knoevenagel Condensation Knoevenagel Condensation Aldehyde->Knoevenagel Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Knoevenagel Condensation Knoevenagel Condensation->Michael Addition Intermediate Cyclization/Aromatization Cyclization/Aromatization Michael Addition->Cyclization/Aromatization Intermediate Product 1H-Pyrazolo[3,4-b]pyridine Cyclization/Aromatization->Product

Caption: Multicomponent synthesis of 1H-pyrazolo[3,4-b]pyridines.

Microwave-Assisted Synthesis: A Green and Rapid Methodology

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods.[10][11][12]

Mechanism: The underlying reaction mechanism is often the same as in the conventional counterpart; however, the microwave irradiation provides efficient and uniform heating of the reaction mixture, leading to a dramatic rate enhancement.

Experimental Protocol: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines

  • Reactants: 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, 4-anisaldehyde, and a p-substituted β-ketonitrile.

  • Solvent: Acetic acid.

  • Procedure:

    • A mixture of the aminopyrazole (1 mmol), aldehyde (1 mmol), and β-ketonitrile (1 mmol) in acetic acid (5 mL) is placed in a sealed microwave vessel.

    • The reaction is irradiated in a microwave reactor at a specified temperature (e.g., 120-140 °C) for a short duration (e.g., 5-15 minutes).

    • After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration and purified.

Causality of Experimental Choices:

  • Microwave Irradiation: Provides rapid and efficient heating, significantly reducing reaction times from hours to minutes.

  • Sealed Vessel: Allows the reaction to be performed at temperatures above the boiling point of the solvent, further accelerating the reaction rate.

Diagram of the Microwave-Assisted Workflow

Reactants in Solvent Reactants in Solvent Sealed Microwave Vessel Sealed Microwave Vessel Reactants in Solvent->Sealed Microwave Vessel Microwave Irradiation Microwave Irradiation Sealed Microwave Vessel->Microwave Irradiation Rapid Heating Rapid Heating Microwave Irradiation->Rapid Heating Short Reaction Time Short Reaction Time Rapid Heating->Short Reaction Time Workup and Purification Workup and Purification Short Reaction Time->Workup and Purification Product 1H-Pyrazolo[3,4-b]pyridine Workup and Purification->Product

Caption: Workflow for microwave-assisted synthesis.

Modern Approaches: Metal-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application in the construction of the 1H-pyrazolo[3,4-b]pyridine core is a more recent development.[5] These methods often involve the construction of the pyridine ring through C-N and C-C bond formation, starting from a pre-functionalized pyrazole.

Mechanism: A typical strategy involves a Suzuki or Buchwald-Hartwig coupling reaction. For instance, a suitably protected brominated pyrazolopyridine core can be coupled with various arylboronic acids (Suzuki coupling) or amines (Buchwald-Hartwig coupling) to introduce diversity at specific positions.[5]

Experimental Protocol: Suzuki Coupling for C-C Bond Formation

  • Reactants: A protected 3-bromo-1H-pyrazolo[3,4-b]pyridine and an arylboronic acid.

  • Catalyst: Pd(PPh₃)₄.

  • Base: Na₂CO₃.

  • Solvent: 1,4-dioxane/water mixture.

  • Procedure:

    • To a degassed solution of the protected 3-bromo-1H-pyrazolo[3,4-b]pyridine (1 mmol), arylboronic acid (1.2 mmol), and Na₂CO₃ (2 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL), add Pd(PPh₃)₄ (0.05 mmol).

    • Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC).

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, concentrated under reduced pressure, and the residue is purified by column chromatography.

    • A final deprotection step may be required to yield the target 1H-pyrazolo[3,4-b]pyridine.

Causality of Experimental Choices:

  • Palladium Catalyst: Essential for the catalytic cycle of the cross-coupling reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps.

  • Inert Atmosphere: Prevents the oxidation and deactivation of the palladium catalyst.

  • Base: Required for the activation of the boronic acid in the transmetalation step.

Diagram of the Metal-Catalyzed Synthesis Logic

Functionalized Pyrazole Functionalized Pyrazole Pd-Catalyzed Cross-Coupling Pd-Catalyzed Cross-Coupling Functionalized Pyrazole->Pd-Catalyzed Cross-Coupling Coupling Partner e.g., Arylboronic Acid Coupling Partner->Pd-Catalyzed Cross-Coupling Ring Formation/Functionalization Ring Formation/Functionalization Pd-Catalyzed Cross-Coupling->Ring Formation/Functionalization Product Substituted 1H-Pyrazolo[3,4-b]pyridine Ring Formation/Functionalization->Product

Caption: Logic of metal-catalyzed synthesis/functionalization.

Performance Comparison

Synthesis RouteTypical Reaction TimeTypical YieldsKey AdvantagesKey Disadvantages
Classical Condensation 4-12 hours60-85%Readily available starting materials, well-established.Long reaction times, sometimes harsh conditions.
Multicomponent Reactions 1-5 hours70-95%High efficiency, atom economy, diversity-oriented.Can have regioselectivity issues with certain substrates.
Microwave-Assisted 5-30 minutes80-98%Extremely fast, high yields, environmentally friendly.Requires specialized microwave equipment.
Metal-Catalyzed 6-24 hours50-90%High functional group tolerance, late-stage functionalization.Expensive catalysts, requires inert conditions, multi-step.

Conclusion

The choice of a synthetic route for 1H-pyrazolo[3,4-b]pyridine is contingent upon the specific goals of the research.

  • For large-scale, cost-effective synthesis of simple analogs, classical condensation methods remain a viable option.

  • When rapid generation of a diverse library of compounds is desired, multicomponent reactions are unparalleled in their efficiency.

  • For researchers prioritizing speed and green chemistry, microwave-assisted synthesis offers a significant advantage.

  • Finally, for the synthesis of complex, highly functionalized derivatives, particularly in the later stages of a drug discovery program, metal-catalyzed cross-coupling strategies provide the necessary precision and versatility.

A thorough understanding of these synthetic methodologies empowers the modern chemist to navigate the synthetic landscape and efficiently access this important class of heterocyclic compounds.

References

  • Barreiro, G.; et al. (2022).
  • Reddy, C. R., et al. (2018). A Multicomponent Approach to Highly Substituted 1H-Pyrazolo[3,4-b]pyridines. ACS Omega, 3(11), 15919-15927. [Link]
  • Reddy, C. R., et al. (2018). A Multicomponent Approach to Highly Substituted 1H-Pyrazolo[3,4-b]pyridines.
  • El-borai, M. A., et al. (2023).
  • Barreiro, G.; et al. (2022).
  • El-borai, M. A., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92-96. [Link]
  • Preparation method of 1H-pyrazolo[3,4-b]pyridine compound.
  • Barreiro, G.; et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Nguyen, Y., et al. (2025). Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues.
  • Li, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6427. [Link]
  • Kumar, A., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect, 9(1). [Link]
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Navigating Tautomerism in Pyrazolo[3,4-b]pyridines: A Comparative Guide to 1H and 2H Isomer Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of heterocyclic chemistry, pyrazolo[3,4-b]pyridines stand out for their significant therapeutic potential, acting as scaffolds for a wide array of pharmacologically active agents.[1] A critical, yet often complex, aspect of their chemistry is the phenomenon of tautomerism, specifically the equilibrium between the 1H- and 2H-pyrazolo[3,4-b]pyridine isomers.[2][3] This guide provides a comprehensive comparison of the stability of these two tautomers, drawing upon experimental data and computational studies to offer a definitive resource for researchers in drug discovery and organic synthesis.

The isomeric form of a pyrazolo[3,4-b]pyridine derivative can profoundly influence its biological activity and physicochemical properties. Therefore, a thorough understanding of the factors governing tautomeric preference is paramount for the rational design of new chemical entities.

The Predominance of the 1H-Tautomer: Theoretical and Experimental Consensus

Computational Insights:

Early computational work by Alkorta and Elguero, utilizing AM1 calculations, demonstrated a significant stability advantage for the 1H-tautomer, with a calculated energy difference of 37.03 kJ/mol (almost 9 kcal/mol).[2] More recent Density Functional Theory (DFT) calculations have corroborated these findings, consistently showing the 1H isomer to be the lower energy form.[2] These theoretical models are invaluable for predicting the tautomeric landscape of novel derivatives before their synthesis.

Experimental Verification:

A wealth of experimental data from various analytical techniques confirms the theoretical predictions.

  • X-Ray Crystallography: Single-crystal X-ray diffraction studies provide unambiguous structural information in the solid state. The vast majority of reported crystal structures for unsubstituted or substituted pyrazolo[3,4-b]pyridines reveal the 1H-tautomeric form.[4][5] For instance, the crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine clearly shows the hydrogen atom located on the N1 position of the pyrazole ring.[5]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomerism in solution.[6][7][8] By analyzing chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, the predominant tautomer can be identified. Studies on various pyrazolo[3,4-b]pyridine derivatives have consistently shown spectral data that aligns with the 1H-isomer.[9][10][11] For example, the chemical shift of the H-3 proton in the ¹H NMR spectrum is a key indicator, and its characteristic position in numerous reported spectra supports the 1H-tautomer structure.[12]

Factors Influencing Tautomeric Equilibrium

While the 1H form is generally favored, the tautomeric equilibrium can be influenced by several factors:

  • Substitution Pattern: The nature and position of substituents on the pyrazolo[3,4-b]pyridine core can modulate the relative stability of the tautomers. Electron-donating or withdrawing groups can alter the electron density distribution within the heterocyclic system, thereby influencing the proton affinity of the nitrogen atoms.

  • Solvent Effects: The polarity of the solvent can play a role in tautomeric preference.[13] Polar solvents may stabilize one tautomer over the other through hydrogen bonding or dipole-dipole interactions. However, for pyrazolo[3,4-b]pyridines, the inherent stability of the 1H-tautomer is so significant that solvent effects are often insufficient to shift the equilibrium towards the 2H form in substantial amounts.

  • Aromaticity of the Fused Ring: A crucial factor favoring the 1H-tautomer is the aromaticity of the fused pyridine ring.[2] The 2H-tautomer is more commonly observed when the pyrazole ring is fused to a non-aromatic or partially saturated ring system, such as a tetrahydropyridone.[2][14]

Visualizing the Tautomeric Equilibrium

The equilibrium between the 1H and 2H tautomers and the key influencing factors can be represented as follows:

Tautomer_Equilibrium cluster_factors Influencing Factors 1H_Tautomer 1H-Pyrazolo[3,4-b]pyridine (More Stable) 2H_Tautomer 2H-Pyrazolo[3,4-b]pyridine (Less Stable) 1H_Tautomer->2H_Tautomer Equilibrium Substituents Substituent Effects Substituents->1H_Tautomer Substituents->2H_Tautomer Solvent Solvent Polarity Solvent->1H_Tautomer Solvent->2H_Tautomer Aromaticity Aromaticity of Fused Ring Aromaticity->1H_Tautomer Aromaticity->2H_Tautomer

Figure 1. Factors influencing the tautomeric equilibrium of pyrazolo[3,4-b]pyridines.

Synthetic Strategies: Accessing the Desired Tautomer

Given the prevalence of the 1H-tautomer, many synthetic routes naturally lead to this isomer.[2][14] Common strategies involve the construction of the pyridine ring onto a pre-existing pyrazole core or vice-versa.

Representative Protocol for the Synthesis of 1H-Pyrazolo[3,4-b]pyridines:

A widely employed method is the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the 5-aminopyrazole derivative and the 1,3-dicarbonyl compound in a suitable solvent, such as glacial acetic acid.

  • Reaction: Heat the mixture under reflux for a specified period, typically several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-water.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash it with water, and then purify it by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired 1H-pyrazolo[3,4-b]pyridine derivative.

The regioselectivity of this reaction can be an important consideration when using unsymmetrical 1,3-dicarbonyl compounds.[2]

Data Summary

Parameter 1H-Pyrazolo[3,4-b]pyridine 2H-Pyrazolo[3,4-b]pyridine Reference
Relative Stability More StableLess Stable[2]
Calculated Energy Difference -~37.03 kJ/mol higher[2]
Solid State Structure Predominantly ObservedRarely Observed[4][5]
Solution Structure (NMR) Predominantly ObservedMinor or Unobserved[9][10][11]

Conclusion and Future Directions

The evidence overwhelmingly supports the greater stability of the 1H-pyrazolo[3,4-b]pyridine tautomer over its 2H counterpart. This preference is rooted in the electronic structure of the fused heterocyclic system. For researchers in medicinal chemistry and materials science, this intrinsic stability simplifies synthetic design and structural characterization, as the 1H-isomer is the expected product in most cases.

Future research may focus on the design of specific substitution patterns or novel fused ring systems that could potentially stabilize the 2H-tautomer, thereby opening up new avenues for exploring the structure-activity relationships of this versatile scaffold.

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A Senior Application Scientist's Guide to Pyrazolo[3,4-b]pyridine Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of kinase-targeted drug discovery, the quest for scaffolds that offer both high potency and precise selectivity is paramount. Among the myriad of heterocyclic systems explored, the 1H-pyrazolo[3,4-b]pyridine core has emerged as a "privileged" scaffold.[1][2][3] Its remarkable versatility allows it to interact with the ATP-binding site of a diverse range of kinases through multiple binding modes, making it a recurring and successful motif in inhibitor design.[1] This versatility is underscored by the development of pyrazolo[3,4-b]pyridine-based inhibitors against numerous critical cancer targets, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and TANK-binding kinase 1 (TBK1).[4][5][6][7]

This guide provides a comparative analysis of distinct pyrazolo[3,4-b]pyridine inhibitors, moving beyond a simple catalog of compounds. We will dissect the structural nuances that drive their potency and selectivity, offer detailed, field-proven experimental protocols for their characterization, and provide a framework for researchers to evaluate and advance their own drug discovery programs.

The Architectural Advantage: The Pyrazolo[3,4-b]pyridine Scaffold

The power of the pyrazolo[3,4-b]pyridine scaffold lies in its unique arrangement of hydrogen bond donors and acceptors, which allows for potent and specific interactions with the hinge region of the kinase ATP-binding pocket—a critical anchoring point for many inhibitors.[1] Structurally, it can be seen as a hybrid of other successful hinge-binding scaffolds like indazole and pyrrolo[2,3-b]pyridine.[1]

The N1-H of the pyrazole ring and the N7 of the pyridine ring form a crucial hydrogen bond donor-acceptor pair, mimicking the adenine portion of ATP. The importance of the N1-H as a hydrogen bond donor is experimentally validated; its methylation or replacement often leads to a complete erosion of inhibitory activity.[4][8] This fundamental interaction provides a stable anchor, allowing chemists to explore substitutions at other positions (C3, C4, C5, C6) to achieve desired potency, selectivity, and pharmacokinetic properties.

Caption: Core structure and key interaction points of the 1H-pyrazolo[3,4-b]pyridine scaffold.

Comparative Analysis of Lead Inhibitors

To illustrate the scaffold's adaptability, we will compare four exemplary inhibitors targeting distinct kinase families. Each compound demonstrates how the core structure is elaborated to achieve high efficacy against its intended target.

InhibitorPrimary Target(s)Enzymatic IC50Cellular Potency (IC50/GI50)Key Selectivity ProfileReference
Compound 7n FGFR1, FGFR2FGFR1: 1.1 nMH1581 (FGFR1-driven): 9 nM>200-fold selective for FGFR1 over VEGFR2 (IC50 = 230 nM)[4]
BMS-265246 CDK1/CycB, CDK2/CycECDK1: 6 nM, CDK2: 9 nMA2780 Ovarian Cancer: 0.29 µMSelective for CDK1/2[5]
Compound C03 TRKA56 nMKM-12 (TRK-fusion): 0.304 µMSelective over MCF-7 and HUVEC cell lines[6][9]
Compound 15y TBK10.2 nMA172 Glioblastoma: 1.1 µMHigh selectivity over a panel of related kinases[7]
FGFR Inhibitor: Compound 7n

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases whose dysregulation is implicated in various cancers.[4] A significant challenge in designing FGFR inhibitors is achieving selectivity over the structurally similar Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), as co-inhibition can lead to off-target toxicities.

  • Mechanism and SAR: Compound 7n builds upon the pyrazolo[3,4-b]pyridine core with a 3,5-dimethoxyphenyl group at C3 and, critically, a 2,6-dichlorophenyl moiety at the C6 position.[4] This 2,6-disubstitution pattern is a key strategy for achieving high potency and selectivity. The chlorine atoms are thought to induce a specific conformation that enhances binding within the FGFR pocket while being sterically disfavored in the VEGFR2 pocket.[4] The core scaffold anchors to the kinase hinge, while these substitutions optimize interactions in the deeper hydrophobic regions of the active site.

  • Signaling Pathway:

    FGFR_Pathway FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR PLCg PLCγ FGFR->PLCg Erk Erk (MAPK) FGFR->Erk Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation Erk->Proliferation Compound7n Compound 7n Compound7n->FGFR Inhibits

    Caption: Inhibition of the FGFR signaling cascade by Compound 7n.

CDK Inhibitor: BMS-265246

Cyclin-Dependent Kinases (CDKs), particularly CDK1 and CDK2, are master regulators of the cell cycle. Their inhibition can halt the proliferation of cancer cells, making them attractive therapeutic targets.[10][11]

  • Mechanism and SAR: BMS-265246 is a potent inhibitor of CDK1 and CDK2.[5] Its structure-activity relationship studies highlight that a 2,6-difluorophenacyl substitution at the N1 position of the pyrazolo[3,4-b]pyridine core is critical for its high potency. The pyrazolo[3,4-b]pyridine core occupies the ATP purine binding site and forms key hydrogen bonds with the backbone of Leu83 in the hinge region of CDK2, an interaction confirmed by X-ray crystallography.[5] The difluorophenyl group likely engages in favorable hydrophobic and polar interactions within the active site.

  • Signaling Pathway:

    CDK_Pathway G1 G1 Phase CDK2 CDK2/CycE G1->CDK2 S S Phase G2 G2 Phase S->G2 CDK1 CDK1/CycB G2->CDK1 M M Phase M->G1 CDK2->S CDK1->M BMS BMS-265246 BMS->CDK2 BMS->CDK1

TRK Inhibitor: Compound C03

Tropomyosin Receptor Kinases (TRKs) are drivers of various cancers when their encoding genes (NTRK) undergo oncogenic fusions. This makes TRK an important "pan-cancer" target. [6][9]

  • Mechanism and SAR: Compound C03 was developed using a scaffold hopping strategy from known TRK inhibitors like Larotrectinib. [9]The design intentionally replaced the original core with the pyrazolo[3,4-b]pyridine scaffold. Here, the pyrazole portion serves as the hydrogen bond center interacting with the hinge, while the pyridine ring is predicted to form a beneficial π-π stacking interaction with a key phenylalanine residue (Phe589) in the TRKA active site. [9]This demonstrates a rational design approach where the scaffold was chosen for its specific, predictable interactions.

TBK1 Inhibitor: Compound 15y

TANK-binding kinase 1 (TBK1) is a noncanonical IKK kinase involved in innate immunity and oncogenesis, making it a target for both inflammatory diseases and cancer. [7]

  • Mechanism and SAR: Compound 15y is a standout inhibitor with an exceptionally low IC50 of 0.2 nM against TBK1. [7]Its development involved several rounds of optimization. The SAR studies revealed that specific substitutions at the R1 and R2 positions of the pyrazolo[3,4-b]pyridine core were crucial for achieving this ultra-high potency. Molecular docking studies suggest that in addition to the hinge binding, other parts of the molecule form critical hydrogen bonds with key residues like Asp157, maximizing its affinity for the TBK1 active site over other kinases. [7]

Experimental Protocols: A Practical Guide to Inhibitor Characterization

Objective and reproducible data are the bedrock of drug discovery. The following protocols describe a logical workflow for characterizing a novel pyrazolo[3,4-b]pyridine kinase inhibitor, from initial enzymatic screening to cellular validation. The causality behind each protocol is explained to provide a self-validating experimental framework.

Workflow cluster_0 Step 1: Target Potency cluster_1 Step 2: Cellular Efficacy cluster_2 Step 3: Mechanistic Validation cluster_3 Step 4: Preclinical Efficacy P1 Protocol 1: In Vitro Kinase Assay P2 Protocol 2: Cellular Proliferation Assay P1->P2 Is it potent? P3 Protocol 3: Western Blot for Target Modulation P2->P3 Does it work in cells? P4 In Vivo Xenograft Model P3->P4 Is it on-target?

Caption: A logical workflow for pyrazolo[3,4-b]pyridine inhibitor characterization.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
  • Expertise & Experience: This is the foundational experiment. Its purpose is to measure the direct interaction between your compound and the purified kinase target, free from cellular complexities like membrane permeability or efflux pumps. This provides a clean measure of potency (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%. [12]

  • Trustworthiness (Self-Validating System):

    • Positive Control: A known inhibitor of the target kinase (e.g., AZD4547 for FGFR)[4] is run in parallel to validate assay performance.

    • Negative Control (DMSO): A vehicle control establishes the 100% activity baseline.

    • No Enzyme Control: A control lacking the kinase enzyme establishes the background signal (0% activity).

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in assay buffer to create a 10-point concentration curve (e.g., 10 µM to 0.5 nM).

    • Reaction Mixture: In a 96-well plate, add the recombinant human kinase (e.g., FGFR1, CDK2) and its specific peptide substrate.

    • Inhibitor Addition: Add the serially diluted compound to the wells and incubate for 15-20 minutes at room temperature to allow for binding.

    • Initiation of Reaction: Initiate the kinase reaction by adding a solution containing ATP at its Km concentration. Incubate for 30-60 minutes at 30°C.

    • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Commonly used methods include ADP-Glo™ (Promega) which measures ADP production, or antibody-based methods (e.g., HTRF, ELISA) that detect the phosphopeptide.

    • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value. [12]

Protocol 2: Cellular Proliferation Assay (GI50 Determination)
  • Expertise & Experience: After confirming enzymatic potency, we must ask: can the compound get into a cell and exert a biological effect? This assay measures the inhibitor's ability to prevent the growth of cancer cells that are known to be dependent on the target kinase. The choice of cell line is a critical experimental parameter. For an FGFR inhibitor, one must use a cell line with a known FGFR amplification or fusion, such as H1581. [4]

  • Trustworthiness (Self-Validating System):

    • Cell Line Selection: Use both a sensitive cell line (target-dependent) and a resistant cell line (target-independent) to demonstrate on-target specificity.

    • Positive Control: A clinical-stage drug for the same target should be used as a benchmark.

    • Untreated Control: Cells treated with vehicle (DMSO) define 100% growth.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells (e.g., A2780 for CDK inhibitors,[5] KM-12 for TRK inhibitors)[9] in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the inhibitor (typically from 10 µM to sub-nanomolar concentrations).

    • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

    • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega), which measures cellular ATP levels, or MTT/XTT reagents.

    • Data Analysis: Normalize the data to the vehicle-treated controls. Plot the percentage of cell growth inhibition against the log of compound concentration and fit to a sigmoidal dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot for Target Engagement and Pathway Modulation
  • Expertise & Experience: An anti-proliferative effect is not sufficient proof of mechanism. The inhibitor could be acting via an off-target. This experiment provides the crucial mechanistic link by visualizing whether the inhibitor actually suppresses the phosphorylation of its target kinase and downstream signaling proteins. For an FGFR inhibitor, we must demonstrate a dose-dependent reduction in phosphorylated FGFR (p-FGFR) and downstream effectors like p-PLCγ and p-Erk. [4]

  • Trustworthiness (Self-Validating System):

    • Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used to ensure equal protein loading in each lane.

    • Total vs. Phospho Protein: For each protein of interest, antibodies against both the total protein and the specific phosphorylated form are used. A reduction in the phospho-signal without a change in the total protein level confirms inhibition of kinase activity, not protein degradation.

  • Step-by-Step Methodology:

    • Cell Treatment: Plate the target-dependent cell line and grow to ~80% confluency. Starve the cells (serum-free media) for 12-24 hours to reduce basal signaling.

    • Inhibition and Stimulation: Pre-treat cells with varying concentrations of the inhibitor for 1-2 hours. Then, stimulate the pathway by adding the relevant ligand (e.g., FGF for the FGFR pathway) for 15-30 minutes.

    • Protein Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) and probe overnight with primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-Erk, anti-Erk, anti-GAPDH).

    • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Outlook

The pyrazolo[3,4-b]pyridine scaffold represents a cornerstone in modern kinase inhibitor design. Through targeted modifications, it has yielded highly potent and selective inhibitors against a wide array of clinically relevant kinases, from FGFR and CDK to TRK and TBK1. The comparative analysis presented here highlights a key principle: while the core scaffold provides the essential anchor to the kinase hinge, rational and creative decoration of the periphery is what ultimately dictates potency, selectivity, and therapeutic potential.

The future of this scaffold remains bright. As our understanding of kinase biology deepens, opportunities will arise to apply the pyrazolo[3,4-b]pyridine core to novel targets and to tackle challenges like acquired drug resistance. Future work will likely focus on developing covalent and allosteric inhibitors based on this framework, further enhancing selectivity and durability of response. The robust experimental workflow detailed in this guide provides a validated pathway for researchers to rigorously test these next-generation compounds and continue to leverage the remarkable versatility of the pyrazolo[3,4-b]pyridine scaffold.

References

  • Wang, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters.
  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Bioorganic & Medicinal Chemistry Letters.
  • Xiao, H., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters.
  • Al-Ostath, S., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules.
  • El-Badawi, M. M., et al. (2025). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals.
  • Anto, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
  • Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
  • Nafie, M. S., et al. (2020). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. Bioorganic & Medicinal Chemistry.
  • Zhang, Y., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie.
  • Xu, S., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Ezzat, M. W., et al. (2023). Design, synthesis, and biological evaluation of furan-bearing pyrazolo[3,4-b]pyridines as novel inhibitors of CDK2 and P53-MDM2 protein-protein interaction. ResearchGate.
  • Wenglowsky, S. (2013). Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 – present). Expert Opinion on Therapeutic Patents.
  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.
  • de Lucas, A. I., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.
  • Wang, T., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry.
  • Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity for a Privileged Scaffold

The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active molecules, including kinase inhibitors for oncology and antiviral agents.[1][2][3] The title compound, 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde, serves as a critical building block for elaborating this core structure.[4] Its aldehyde functional group is a versatile handle for introducing further molecular complexity through reactions like reductive amination, Wittig reactions, and condensations.

In the context of drug discovery and development, the purity of such a key intermediate is not a matter of academic rigor but a prerequisite for success. Undisclosed impurities, whether they are starting materials, regioisomers, or by-products, can lead to misleading structure-activity relationship (SAR) data, introduce unforeseen toxicity, and create significant hurdles in process scale-up and regulatory submission. This guide provides a comprehensive, multi-technique approach to validating the purity of synthesized this compound, explaining not just the how but the critical why behind each analytical choice.

The Analytical Gauntlet: A Multi-Pronged Strategy for Purity Confirmation

A single analytical technique is never sufficient to declare a compound "pure." Each method interrogates a different physicochemical property of the molecule. True confidence in purity is achieved by obtaining orthogonal and corroborating data from a suite of well-chosen analytical techniques. Our validation workflow is designed as a self-validating system, where the results from each step logically support the next.

G cluster_0 Synthesis & Initial Work-up cluster_1 Purification cluster_2 Qualitative Purity & Structural Confirmation cluster_3 Quantitative Purity Assessment cluster_4 Final Product Synthesis Crude Product (Post-Synthesis & Extraction) Purification Column Chromatography or Recrystallization Synthesis->Purification Isolate Target FTIR FTIR (Functional Group Confirmation) Purification->FTIR Initial Check NMR ¹H & ¹³C NMR (Structural Integrity, Isomeric Purity) MS HRMS (Elemental Composition) NMR->MS Molecular Formula Confirmation HPLC HPLC-PDA (Quantitative Purity >95%) MS->HPLC Purity Assay Development FTIR->NMR Structural Elucidation EA Elemental Analysis (Bulk Purity Confirmation) HPLC->EA Orthogonal Check Final Certified Pure Compound (Batch Release) EA->Final Final Certification

Caption: Comprehensive workflow for the validation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Expertise & Rationale: NMR is the undisputed gold standard for structural elucidation. For a molecule like this compound, which has the potential for tautomerism and regioisomerism depending on the synthetic route, NMR is non-negotiable.[5][6] It provides an atomic-level confirmation of the covalent structure, ensuring the correct isomer has been synthesized and is not contaminated with others. ¹H NMR quantifies protons and their relationships (coupling), while ¹³C NMR confirms the carbon skeleton.

Expected ¹H and ¹³C NMR Spectral Features

Based on known data for pyrazolopyridines and heterocyclic aldehydes, we can predict the key resonances.[7][8][9]

Assignment Technique Expected Chemical Shift (δ, ppm) Rationale
Aldehyde-H¹H NMR9.9 - 10.2The aldehyde proton is highly deshielded by the electronegative oxygen and the aromatic system.
Pyridine-H's¹H NMR7.5 - 9.0Protons on the pyridine ring appear in the characteristic aromatic region. Their specific shifts and coupling patterns (doublets, triplets, or double doublets) confirm their relative positions.
Pyrazole N-H¹H NMR13.0 - 14.5 (broad)The acidic proton on the pyrazole nitrogen is often broad and very downfield, sometimes exchanging with residual water in the solvent.
Aldehyde C=O¹³C NMR185 - 195The carbonyl carbon of the aldehyde is characteristically found in this downfield region.
Aromatic/Heterocyclic C's¹³C NMR110 - 160The carbon atoms of the fused pyrazolopyridine ring system will appear in this range.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the dried, purified compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which is effective at dissolving polar heterocyclic compounds and allows for the observation of the N-H proton.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (COSY, HSQC, HMBC) on a spectrometer of at least 400 MHz. 2D experiments are invaluable for unambiguously assigning all proton and carbon signals, confirming the connectivity of the entire molecule.[10]

Trustworthiness: The self-validating aspect of NMR lies in the integration and coupling patterns. The proton integrals should correspond to the number of protons in the proposed structure. The observed spin-spin coupling constants must be consistent with the connectivity of the atoms. Any unassignable signals indicate the presence of impurities.

High-Performance Liquid Chromatography (HPLC): The Quantitative Purity Benchmark

Expertise & Rationale: While NMR confirms structure, HPLC is the workhorse for determining quantitative purity. For regulatory purposes and reliable biological data, a purity of >95% is typically the minimum standard.[11] We employ a reverse-phase HPLC method with a Photodiode Array (PDA) detector. The PDA detector is critical as it allows for peak purity analysis by comparing UV-Vis spectra across an entire peak, flagging the presence of co-eluting impurities. The reactivity of aldehydes can sometimes pose a challenge, but for aromatic aldehydes, a well-developed reverse-phase method is generally robust.[12]

G cluster_0 Method Development cluster_1 Analysis cluster_2 Data Evaluation A Select Column (e.g., C18, 5 µm, 4.6x150 mm) B Optimize Mobile Phase (Acetonitrile/Water + 0.1% TFA) A->B C Gradient Elution (e.g., 5% to 95% ACN over 15 min) B->C E Inject & Acquire Data (Monitor at 254 nm & 280 nm) D Prepare Sample (~1 mg/mL in Diluent) D->E F Integrate Peaks (Calculate Area % Purity) E->F Process Chromatogram G PDA Peak Purity Check (Confirm Spectral Homogeneity) F->G

Caption: Workflow for HPLC purity analysis.

Experimental Protocol: HPLC-PDA Analysis
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Rationale: TFA is used as an ion-pairing agent to improve the peak shape of the basic nitrogen heterocycle.[11]

  • Gradient: A typical scouting gradient would be 5% to 95% Solvent B over 15 minutes, followed by a hold and re-equilibration. Flow rate: 1.0 mL/min. Column Temperature: 35 °C.

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of Acetonitrile and Water.

  • Data Analysis: Integrate all peaks detected at a relevant wavelength (e.g., 254 nm). The purity is reported as the area of the main peak divided by the total area of all peaks. The PDA data should be processed to yield a "purity factor" or similar metric, confirming no significant spectral dissimilarities exist across the main peak.

Comparative Data Summary
Technique Parameter Specification Alternative / Rationale
HPLC Purity (Area %)≥ 95.0%For high-purity reference standards, ≥ 99.0% may be required.
PDA Peak PurityHomogeneousIf co-elution is detected, the chromatographic method (gradient, mobile phase) must be re-optimized.
GC Purity (Area %)N/AGas Chromatography (GC) is a viable alternative, especially for volatile impurities.[12][13] However, the low volatility of the target compound makes HPLC the preferred method.

Mass Spectrometry (MS): Confirming the Mass

Expertise & Rationale: Mass spectrometry provides the molecular weight of the compound, a fundamental property. We specifically advocate for High-Resolution Mass Spectrometry (HRMS) using an Electrospray Ionization (ESI) source. ESI is a soft ionization technique well-suited for polar, nitrogen-containing heterocycles.[14] HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula—a powerful confirmation that complements NMR and Elemental Analysis.

Expected HRMS Data
  • Molecular Formula: C₇H₅N₃O[15][16]

  • Monoisotopic Mass: 147.0433 g/mol

  • Expected Ion (ESI+): [M+H]⁺

  • Calculated Exact Mass for [C₇H₆N₃O]⁺: 148.0505

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Infusion: The sample can be directly infused into the ESI source or analyzed via LC-MS coupling using the HPLC method described above.

  • Acquisition: Acquire data in positive ion mode on a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Analysis: Compare the measured exact mass of the [M+H]⁺ ion to the calculated theoretical mass. The mass error should be less than 5 ppm.

Trustworthiness: A measured mass that matches the theoretical mass to within 5 ppm provides extremely high confidence in the elemental composition of the synthesized molecule. Any significant deviation or the presence of other major ions could indicate impurities or degradation. Fragmentation patterns can also provide structural information that should be consistent with the proposed structure.[17][18]

Elemental Analysis (EA): The Fundamental Bulk Purity Check

Expertise & Rationale: Elemental Analysis (EA) is a classic, combustion-based technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a sample. It serves as an essential orthogonal check to chromatographic purity. While HPLC measures purity relative to detectable impurities, EA provides a measure of absolute purity for the bulk sample. It is particularly effective at detecting non-UV-active impurities (e.g., inorganic salts, residual high-boiling solvents) that might be missed by HPLC-UV.

Acceptance Criteria

The universally accepted criterion for purity via EA is that the experimentally found percentages for C, H, and N must be within ±0.4% of the calculated theoretical values.[19]

Calculated vs. Expected Data
Element Theoretical % Acceptable Range (%)
Carbon (C)57.1456.74 - 57.54
Hydrogen (H)3.433.03 - 3.83
Nitrogen (N)28.5628.16 - 28.96
Experimental Protocol: Elemental Analysis
  • Sample Preparation: The sample must be meticulously dried under high vacuum to remove all traces of residual solvent and water, as these will significantly skew the C, H, and N percentages.

  • Analysis: Submit ~2-3 mg of the rigorously dried sample to a dedicated EA service or instrument. The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

Trustworthiness: If the EA results fall outside the ±0.4% window, it is a strong indication of a purity issue that must be investigated. Common causes include residual solvents, water, or inorganic impurities.[19][20] This makes EA a crucial self-validating check on the overall purification and sample handling process.

Conclusion: An Integrated and Indisputable Verdict on Purity

Validating the purity of a crucial synthetic building block like this compound is a multi-faceted endeavor. By systematically applying this orthogonal suite of analytical techniques—NMR for structural identity, HRMS for elemental composition, HPLC-PDA for quantitative purity, and Elemental Analysis for bulk sample integrity—researchers can establish an unassailable purity profile. This rigorous, evidence-based approach ensures the reliability of subsequent biological and chemical data, ultimately accelerating the drug discovery and development pipeline.

References

  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Asian Journal of Chemistry.
  • ¹H NMR data of of pyrazolo[3,4-b]pyridine derivatives.
  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Publishing. [Link]
  • Synthesis and biological evaluation of oxygen-, nitrogen-, and sulphur-containing non-fused heterocycles and tricyclic fused pyrimidines.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC. [Link]
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-compounds. Modern Chemistry. [Link]
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC. [Link]
  • Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
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  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
  • Synthesis and 1 H, 13 C and 15 N NMR characterisation of substituted Pyrazolo[4,3- c ]quinolines and related compounds.
  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activ
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
  • Cas 1010073-87-6,this compound. lookchem. [Link]
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A Senior Application Scientist's Guide to HPLC Methodologies for Pyrazolopyridine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of pyrazolopyridine compounds, a class of heterocyclic compounds of significant interest in pharmaceutical development due to their diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and supporting experimental data to guide the selection and implementation of robust analytical methods.

The Critical Role of HPLC in Pyrazolopyridine Characterization

Pyrazolopyridines are a versatile scaffold in medicinal chemistry, forming the core of numerous drug candidates and approved therapeutics. Their chemical diversity, however, presents unique analytical challenges. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of these compounds, their impurities, and degradation products. A well-developed HPLC method is crucial for ensuring the quality, safety, and efficacy of pyrazolopyridine-based active pharmaceutical ingredients (APIs) and formulated drug products.

The choice of the HPLC method is dictated by the physicochemical properties of the analyte, including its polarity, ionization potential (pKa), and potential for stereoisomerism. This guide will compare the most relevant HPLC techniques for pyrazolopyridine analysis: Reverse-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC.

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method is a critical decision in the analytical workflow. The following sections provide a comparative overview of the most common techniques, highlighting their principles, advantages, and limitations in the context of pyrazolopyridine analysis.

Reverse-Phase HPLC (RP-HPLC): The Workhorse for Non-Polar to Moderately Polar Pyrazolopyridines

RP-HPLC is the most widely used chromatographic technique in the pharmaceutical industry due to its versatility and robustness.[1] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18 or C8 bonded silica) and a polar mobile phase.

Causality Behind Experimental Choices in RP-HPLC:

  • Stationary Phase Selection: C18 columns are the first choice for many pyrazolopyridine derivatives due to their strong hydrophobic retention. For more polar pyrazolopyridines or to achieve different selectivity, a C8 or a phenyl-hexyl column can be advantageous.

  • Mobile Phase Composition: A mixture of water and an organic modifier (acetonitrile or methanol) is typically used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The organic modifier concentration is a key parameter for optimizing retention and resolution.

  • pH Control: Many pyrazolopyridine compounds possess basic nitrogen atoms, making their retention pH-dependent. Buffering the aqueous portion of the mobile phase is crucial for achieving reproducible retention times and symmetrical peak shapes. A general rule of thumb is to work at a pH at least 2 units away from the analyte's pKa to ensure it is in a single ionic form.

  • Additives: Trifluoroacetic acid (TFA) is a common additive that acts as an ion-pairing agent, improving peak shape for basic compounds. However, TFA can suppress ionization in mass spectrometry (MS) detection. Formic acid or ammonium formate are more MS-friendly alternatives.

Table 1: Comparison of Typical RP-HPLC Conditions for Pyridine and Pyrazole Derivatives

ParameterCondition 1: General ScreeningCondition 2: For Basic AnalytesCondition 3: MS-Compatibility
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 or C8 (e.g., 150 x 4.6 mm, 5 µm)C18 (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A Water0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 5-95% B over 20 minIsocratic or shallow gradient10-90% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min0.4 mL/min
Detection UV at 254 nmUV at 254 nm or PDAUV and/or MS
Hydrophilic Interaction Liquid Chromatography (HILIC): For Polar Pyrazolopyridines

For highly polar pyrazolopyridine compounds that are poorly retained in RP-HPLC, HILIC offers a powerful alternative.[2] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[2][3] The separation mechanism involves the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[2]

Why Choose HILIC for Pyrazolopyridines?

  • Enhanced Retention of Polar Analytes: HILIC excels at retaining polar compounds that would otherwise elute in the void volume in RP-HPLC.[3]

  • Orthogonal Selectivity: The elution order in HILIC is often the reverse of that in RP-HPLC, providing a complementary separation technique.[4]

  • MS Sensitivity: The high organic content of the mobile phase in HILIC promotes efficient desolvation in the MS source, often leading to enhanced signal intensity.[5]

Table 2: RP-HPLC vs. HILIC for Pyrazolopyridine Analysis

FeatureReverse-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Amide, Zwitterionic)[6]
Mobile Phase High aqueous contentHigh organic content (typically >70% acetonitrile)[3]
Analyte Polarity Best for non-polar to moderately polar compoundsBest for polar and hydrophilic compounds[6]
Elution Order Generally, less polar compounds elute laterGenerally, more polar compounds elute later[4]
MS Compatibility Good, but ion-pairing agents can cause suppressionExcellent, due to high organic content[5]
Chiral HPLC: Resolving Enantiomers of Pyrazolopyridine Compounds

Many biologically active pyrazolopyridines are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles. Regulatory agencies often require the analysis of individual enantiomers. Chiral HPLC is the most common technique for separating enantiomers, primarily through the use of chiral stationary phases (CSPs).[7]

Key Considerations for Chiral HPLC Method Development:

  • CSP Selection: This is the most critical step and is largely empirical.[7] Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are the most versatile and widely used.[8] A screening approach with a set of complementary CSPs is often the most effective strategy.[9]

  • Mobile Phase Mode: Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes. The choice of mobile phase dramatically influences selectivity and resolution.[8]

  • Additives: For basic or acidic pyrazolopyridines, the addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for bases, diethylamine for acids) to the mobile phase can significantly improve peak shape and resolution.[9]

Table 3: Comparison of Chiral Stationary Phases for Enantiomeric Separation

Chiral Stationary Phase (CSP) TypeCommon ExamplesPrimary Interaction MechanismsBest Suited For
Polysaccharide-based Chiralcel® OD, Chiralpak® ADHydrogen bonding, dipole-dipole, steric interactionsBroad range of compounds, including many pharmaceuticals[8]
Protein-based AGP, HSAHydrophobic and electrostatic interactionsCompounds that bind to proteins, particularly drugs
Cyclodextrin-based Cyclobond™Inclusion complexationAromatic compounds and those that fit into the cyclodextrin cavity

Experimental Protocols: A Step-by-Step Approach

To ensure the trustworthiness and reproducibility of the analytical data, a well-defined and validated experimental protocol is essential. The following section outlines a detailed methodology for a stability-indicating RP-HPLC method for a hypothetical pyrazolopyridine compound.

Protocol: Stability-Indicating RP-HPLC Method for Pyrazolopyridine Derivative "PYR-123"

This protocol describes a gradient RP-HPLC method suitable for the determination of the purity of "PYR-123" and for monitoring its stability under forced degradation conditions.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) detector.

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (reagent grade).

  • "PYR-123" reference standard.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: PDA detection at 254 nm (or the λmax of PYR-123).

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of "PYR-123" reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. Forced Degradation Study:

  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80 °C for 2 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80 °C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After treatment, neutralize the acidic and basic samples and dilute all samples to the target concentration before injection.

Visualization of Method Development and Separation Principles

To further clarify the concepts discussed, the following diagrams illustrate the workflow of HPLC method development and the fundamental principle of reverse-phase chromatography.

HPLC_Method_Development A Define Analytical Goal (Purity, Stability, etc.) B Analyte Characterization (Polarity, pKa, Solubility) A->B C Initial Method Scouting (Column & Mobile Phase Selection) B->C D Method Optimization (Gradient, pH, Temperature) C->D E Method Validation (ICH Guidelines) (Accuracy, Precision, Linearity, etc.) [1] D->E F Routine Analysis & Troubleshooting E->F

Caption: A streamlined workflow for HPLC method development.

Caption: Separation mechanism in Reverse-Phase HPLC.

Troubleshooting Common HPLC Issues

Even with a well-developed method, chromatographic problems can arise. The following table summarizes common issues and their potential solutions.

Table 4: HPLC Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with residual silanols on the stationary phase[10]; Inappropriate mobile phase pH[11]; Column overloadUse an end-capped column[10]; Adjust mobile phase pH to be at least 2 units away from the analyte's pKa; Reduce injection volume or sample concentration.
Peak Fronting Sample solvent stronger than the mobile phase; Column overloadDissolve the sample in the initial mobile phase; Dilute the sample.
Poor Resolution Inadequate separation efficiency or selectivityOptimize mobile phase composition (organic content, pH)[12]; Change to a different column chemistry (e.g., C8, Phenyl)[12]; Decrease flow rate or increase column length.
Fluctuating Retention Times Inconsistent mobile phase preparation[12]; Leaks in the system; Inadequate column equilibrationPrepare fresh mobile phase and ensure proper mixing/degassing[12]; Check for loose fittings; Increase column equilibration time.[12]

Conclusion

The selection and development of an appropriate HPLC method are paramount for the successful analysis of pyrazolopyridine compounds in a pharmaceutical setting. RP-HPLC remains the primary choice for a wide range of these compounds, while HILIC provides a powerful solution for more polar analogues. For chiral pyrazolopyridines, a systematic screening of chiral stationary phases is essential. By understanding the underlying principles of each technique and following a structured approach to method development and validation, researchers can ensure the generation of accurate, reliable, and reproducible analytical data. This guide provides a framework for making informed decisions and troubleshooting common challenges, ultimately contributing to the development of safe and effective pyrazolopyridine-based medicines.

References

  • International Conference on Harmonization. Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005.
  • Scion Instruments. HPLC Troubleshooting Guide.
  • International Journal of Pharmaceutical and Chemical Sciences. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. 2022.
  • Pharmaguideline. Steps for HPLC Method Validation. 2024.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. 2023.
  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. 2012.
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A Comparative Guide to the Reactivity of Pyrazolopyridine Aldehydes and Benzaldehydes for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the aldehyde functional group serves as a versatile linchpin for the construction of complex molecular architectures. While benzaldehyde and its derivatives have long been workhorses in organic synthesis, the increasing prevalence of nitrogen-containing heterocyclic scaffolds in drug discovery necessitates a deeper understanding of the reactivity of their corresponding aldehydes. This guide provides a comprehensive comparison of the reactivity of pyrazolopyridine aldehydes with that of conventional benzaldehydes, offering field-proven insights and experimental data to inform synthetic strategy and reaction design.

At the Bench: A Tale of Two Aldehydes

The fundamental difference in reactivity between pyrazolopyridine aldehydes and benzaldehydes stems from the electronic nature of their aromatic systems. Benzaldehyde's reactivity is primarily modulated by the substituent on the phenyl ring. Electron-donating groups decrease the electrophilicity of the carbonyl carbon, rendering it less susceptible to nucleophilic attack, whereas electron-withdrawing groups enhance its reactivity.[1]

In contrast, the pyrazolopyridine core is an electron-deficient heteroaromatic system. The presence of two nitrogen atoms in the fused ring system significantly withdraws electron density from the aldehyde group, thereby increasing the partial positive charge on the carbonyl carbon. This heightened electrophilicity is the cornerstone of the enhanced reactivity of pyrazolopyridine aldehydes compared to their benzaldehyde counterparts.

This guide will delve into a comparative analysis of these two classes of aldehydes in three key transformations vital to drug development: the Wittig reaction, the Horner-Wadsworth-Emmons olefination, and reductive amination.

The Wittig Reaction: A Comparative Olefination Study

The Wittig reaction, a cornerstone of alkene synthesis, provides a clear illustration of the differing reactivities between these aldehydes.[2][3] The reaction of an aldehyde with a phosphorus ylide to form an alkene is a testament to the electrophilicity of the carbonyl carbon.

Comparative Data: Wittig Reaction Yields

AldehydeYlideProductYield (%)Reference
4-Nitrobenzaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl 4-nitrocinnamate56.9[4]
6-(tert-butoxy)picolinaldehydeMethyltriphenylphosphonium bromide6-(tert-butoxy)-2-vinylpyridineNot specified[5]
Experimental Protocol: Wittig Reaction of 4-Nitrobenzaldehyde

This protocol describes a representative Wittig reaction for a substituted benzaldehyde.

Materials:

  • 4-Nitrobenzaldehyde

  • Triphenylphosphine

  • Ethyl bromoacetate

  • Saturated aqueous sodium bicarbonate

  • Round bottom flask

  • Stir bar

  • Condenser

Procedure:

  • To a round bottom flask, add 4-nitrobenzaldehyde (3.3 mmol) and triphenylphosphine (5.0 mmol).

  • Add 10 mL of saturated aqueous sodium bicarbonate solution.

  • To this solution, add ethyl bromoacetate (6.6 mmol) via syringe.

  • Attach a condenser and reflux the mixture.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent.

  • Purify the product by column chromatography.[4]

Workflow for a Typical Wittig Reaction

Wittig_Workflow cluster_ylide Ylide Generation (in situ) cluster_reaction Wittig Reaction cluster_workup Workup & Purification ylide_gen Phosphonium Salt + Base reaction Reaction Mixture ylide_gen->reaction aldehyde Aldehyde aldehyde->reaction extraction Extraction reaction->extraction alkene Alkene Product purification Column Chromatography extraction->purification final_product Purified Alkene purification->final_product

Caption: General workflow for a one-pot Wittig reaction.

The Horner-Wadsworth-Emmons (HWE) Reaction: Enhanced Stereoselectivity

The Horner-Wadsworth-Emmons (HWE) reaction offers a powerful alternative to the Wittig reaction, often providing superior E-stereoselectivity and utilizing more reactive phosphonate carbanions.[6][7] The increased nucleophilicity of the phosphonate carbanion compared to the corresponding phosphorus ylide makes the HWE reaction particularly suitable for less reactive ketones and aldehydes.[8]

Comparative Data: Horner-Wadsworth-Emmons Reaction Yields

AldehydePhosphonate ReagentProductYield (%)E/Z RatioReference
BenzaldehydeTriethyl phosphonoacetateEthyl cinnamateHighPredominantly E[9]
Aliphatic AldehydesMethyl 2-(dimethoxyphosphoryl)acetateα,β-Unsaturated estersVariableE-selective[6]

While specific yield data for HWE reactions with pyrazolopyridine aldehydes is scarce, the inherent high reactivity of these aldehydes suggests they would be excellent substrates for this transformation, likely affording high yields of the corresponding α,β-unsaturated esters with excellent E-selectivity.

Experimental Protocol: General Horner-Wadsworth-Emmons Reaction

This protocol outlines a general procedure for the HWE reaction.[10]

Materials:

  • Aldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Round bottom flask

  • Stir bar

  • Syringe

Procedure:

  • In a flame-dried round bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.0 equivalent) dropwise via syringe.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate anion.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanism of the Horner-Wadsworth-Emmons Reaction

HWE_Mechanism Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base Base->Carbanion Adduct Tetrahedral Intermediate Carbanion->Adduct Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Adduct Oxaphosphetane Oxaphosphetane Adduct->Oxaphosphetane Cyclization Alkene Alkene (E-isomer) Oxaphosphetane->Alkene Elimination Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct

Caption: Simplified mechanism of the HWE reaction.

Reductive Amination: A Key Transformation for Amine Synthesis

Reductive amination is a fundamental reaction in drug discovery for the synthesis of secondary and tertiary amines.[11][12][13] This reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ. The rate-limiting step is often the initial nucleophilic attack of the amine on the carbonyl carbon.

Comparative Data: Reductive Amination Yields

AldehydeAmineReducing AgentProductYield (%)Reference
BenzaldehydeAnilineSodium borohydrideN-Benzylaniline97[14]
5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carbaldehydeVarious aminesSodium triacetoxyborohydrideCorresponding secondary amines38-93[15]

The available data provides a compelling case for the enhanced reactivity of pyrazolopyridine aldehydes. The broad range of high yields (up to 93%) achieved with a pyrazolopyrimidine aldehyde in reductive amination with various amines underscores its high electrophilicity.[15] This suggests that pyrazolopyridine aldehydes are highly amenable to this crucial transformation, potentially offering advantages in terms of reaction times and yields over less reactive benzaldehydes.

Experimental Protocol: Reductive Amination of a Pyrazolopyrimidine Aldehyde

This protocol is adapted from the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.[15]

Materials:

  • 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carbaldehyde

  • Amine (e.g., piperidine)

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Round bottom flask

  • Stir bar

Procedure:

  • Dissolve the pyrazolopyrimidine aldehyde (1.0 equivalent) in dry DCM in a round bottom flask.

  • Add the desired amine (1.2 equivalents) to the solution and stir at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for an additional 15 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Reductive Amination Workflow

Reductive_Amination_Workflow Aldehyde Aldehyde Imine_Formation Imine/ Iminium Ion Formation Aldehyde->Imine_Formation Amine Amine Amine->Imine_Formation Reduction In situ Reduction Imine_Formation->Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reduction Product Amine Product Reduction->Product

Caption: Stepwise process of a one-pot reductive amination.

Conclusion: Strategic Implications for Synthesis

The evidence presented in this guide strongly indicates that pyrazolopyridine aldehydes exhibit enhanced reactivity towards nucleophiles when compared to benzaldehydes. This heightened reactivity, a direct consequence of the electron-deficient nature of the pyrazolopyridine ring system, can be strategically leveraged in organic synthesis.

For drug development professionals, this translates to several practical advantages:

  • Milder Reaction Conditions: The increased electrophilicity of pyrazolopyridine aldehydes may allow for the use of milder bases, lower reaction temperatures, and shorter reaction times, which can be crucial for preserving sensitive functional groups in complex molecules.

  • Improved Yields: In many cases, the enhanced reactivity can lead to higher isolated yields of the desired products, improving the overall efficiency of a synthetic route.

  • Broader Substrate Scope: The increased reactivity may enable reactions with less nucleophilic partners that are sluggish or unreactive with conventional benzaldehydes.

While this guide provides a foundational understanding, it is imperative for researchers to perform reaction optimization for each specific substrate combination. Nevertheless, the principles outlined herein offer a valuable framework for anticipating the behavior of pyrazolopyridine aldehydes and for designing more efficient and effective synthetic strategies in the pursuit of novel therapeutics.

References

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A Comparative Guide to the Molecular Docking of 1H-pyrazolo[3,4-b]pyridine Derivatives as Novel TBK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the molecular docking performance of novel 1H-pyrazolo[3,4-b]pyridine derivatives against TANK-binding kinase 1 (TBK1). Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the structural basis for the potent inhibition by this scaffold, benchmarked against established TBK1 inhibitors. We will explore the causality behind the computational workflow, present detailed protocols, and contextualize the findings within the broader landscape of TBK1-mediated signaling pathways.

The Rationale for Targeting TBK1

TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase (IKK) that has emerged as a pivotal node in cellular signaling, extending far beyond its initial discovery as a regulator of innate immunity.[1] Dysregulation of TBK1 activity is implicated in a spectrum of human diseases, including autoimmune disorders, neuroinflammation, and various cancers.[2][3] This makes TBK1 a compelling target for therapeutic intervention.

Structurally, TBK1 is a serine/threonine kinase composed of an N-terminal kinase domain (KD), a ubiquitin-like domain (ULD), and a C-terminal scaffold/dimerization domain (SDD).[4][5] Its activation is a key event in several signaling cascades, most notably the Toll-like receptor (TLR) and cGAS-STING pathways, which culminate in the phosphorylation of the transcription factor IRF3 and the subsequent production of type I interferons (IFNs).[1][2][6] Given its role as a central signaling hub, the development of potent and selective small-molecule inhibitors is of significant therapeutic interest. The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a promising chemical starting point for potent kinase inhibitors due to its structural similarity to the purine core of ATP.[7][8]

A Validated Workflow for TBK1 Docking Studies

Molecular docking is a cornerstone of structure-based drug design (SBDD), providing predictive insights into the binding mode and affinity of a ligand to its protein target.[9][10][11] The reliability of these predictions, however, is wholly dependent on a meticulously validated protocol. The causality behind our workflow is to first ensure our computational model can accurately replicate experimentally determined binding modes before using it to predict the behavior of novel compounds.

Experimental Protocol: Molecular Docking of TBK1 Inhibitors

This protocol outlines a robust procedure for performing and validating docking studies against TBK1.

Step 1: Receptor Preparation

  • Obtain Crystal Structure: Download the X-ray crystal structure of human TBK1 in complex with a known inhibitor. The structure complexed with BX795 (PDB ID: 4IM2) is an excellent starting point as it reveals the inhibitor's interaction with the ATP-binding site.[3][12]

  • Pre-processing: Utilize a protein preparation wizard (e.g., in Schrödinger Maestro, MOE) to:

    • Remove all non-essential water molecules and co-solvents.

    • Add hydrogen atoms, as they are typically not resolved in crystal structures.

    • Assign correct bond orders and protonation states for titratable residues at physiological pH (7.4).

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during preparation, using a force field such as OPLS.

Step 2: Ligand Preparation

  • Generate 3D Structures: Build the 3D structures of the 1H-pyrazolo[3,4-b]pyridine derivatives and reference inhibitors (e.g., BX795, MRT67307).

  • Energy Minimization: Generate possible ionization states at physiological pH and calculate low-energy conformations for each ligand using a molecular mechanics force field. This step is crucial as the ligand's conformation significantly impacts docking accuracy.

Step 3: Binding Site Definition (Grid Generation)

  • Define the Active Site: Define the docking grid or sphere encompassing the ATP-binding site. The most reliable method is to center the grid on the co-crystallized ligand (BX795 in PDB: 4IM2) to ensure the search space is focused on the relevant pocket.

Step 4: Protocol Validation via Re-docking

  • Execute Docking: Dock the extracted co-crystallized ligand (BX795) back into the prepared TBK1 active site using a validated docking program like Glide or AutoDock Vina.[3]

  • Assess Accuracy: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is considered a successful validation, indicating the docking protocol can accurately reproduce the experimentally observed binding mode.[13][14] This self-validating step is essential for establishing trust in subsequent predictions.

Step 5: Docking of Novel Ligands

  • Virtual Screening: With the validated protocol, dock the prepared library of 1H-pyrazolo[3,4-b]pyridine derivatives into the TBK1 active site.

  • Analyze and Score: Rank the compounds based on their docking scores (e.g., GlideScore, binding energy in kcal/mol), which estimate the binding affinity.[15]

Step 6: Post-Docking Analysis

  • Interaction Analysis: Visually inspect the top-ranked poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking with active site residues. This analysis provides a structural rationale for the predicted affinity.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_screen Screening Phase PDB 1. Obtain TBK1 Crystal Structure (e.g., PDB: 4IM2) PrepProt 2. Receptor Preparation (Add H, Minimize) PDB->PrepProt Grid 4. Define Binding Site (Grid Generation) PrepProt->Grid PrepLig 3. Ligand Preparation (3D Conformations) Dock 7. Dock Novel Ligands (Pyrazolo[3,4-b]pyridines) PrepLig->Dock Redock 5. Re-dock Co-crystallized Ligand (e.g., BX795) Grid->Redock RMSD 6. Calculate RMSD (< 2.0 Å ?) Redock->RMSD RMSD->Dock Protocol Validated Analyze 8. Analyze Poses & Score (Binding Interactions) Dock->Analyze Result Lead Candidates Analyze->Result

Caption: Validated workflow for molecular docking of TBK1 inhibitors.

Comparative Docking Analysis

A recent study successfully employed this strategy to identify a series of 1H-pyrazolo[3,4-b]pyridine derivatives as exceptionally potent TBK1 inhibitors.[12][16][17] Through several rounds of optimization, compound 15y emerged as a lead candidate with picomolar potency.[12][17]

Benchmarking Against Established Inhibitors

To objectively assess the performance of the novel scaffold, we compare its docking results to two widely recognized TBK1 inhibitors: BX795 and MRT67307 .[12]

CompoundScaffoldDocking Score (GlideScore)Experimental Potency (IC₅₀)Key Hinge Region Interactions (Predicted)
BX795 2,4-Diaminopyrimidine-10.2 kcal/mol7.1 nM[12]Backbone NH and CO of Cys89
MRT67307 2,4-Diaminopyrimidine-10.5 kcal/mol28.7 nM[12]Backbone NH and CO of Cys89
Compound 15y 1H-Pyrazolo[3,4-b]pyridine-11.1 kcal/mol0.2 nM [12][16][17]Backbone NH and CO of Cys89

Note: Docking scores are representative and can vary based on the specific software and force field used. The values are presented to illustrate relative ranking.

Structural Insights into Potency

The molecular docking of compound 15y into the TBK1 active site provides a clear structural hypothesis for its superior potency.

  • Hinge Binding: Like the reference compounds, the 1H-pyrazolo[3,4-b]pyridine core of 15y forms two critical hydrogen bonds with the backbone amide and carbonyl groups of Cys89 in the kinase hinge region. This interaction is a hallmark of many Type I kinase inhibitors and is essential for anchoring the ligand in the ATP-binding pocket.[18]

  • Hydrophobic Pocket Occupancy: The substituents on the pyrazolopyridine core are positioned to make favorable hydrophobic interactions with key residues such as Leu15, Val23, and Met86, enhancing binding affinity.[19]

  • Solvent-Front Interactions: The optimized side chain of 15y extends towards the solvent-exposed region, forming additional interactions that contribute to its high affinity and selectivity.

The docking analysis strongly suggests that the 1H-pyrazolo[3,4-b]pyridine scaffold is an excellent bioisostere for the 2,4-diaminopyrimidine core found in many kinase inhibitors.[20] Its rigid structure and optimized substitution pattern allow it to engage with the key binding site residues more effectively than the established inhibitors, providing a clear rationale for its picomolar IC₅₀ value.[12]

Therapeutic Context: Modulating the TBK1 Signaling Pathway

The potent inhibition of TBK1 by compounds like 15y has significant therapeutic implications. By blocking the kinase activity of TBK1, these inhibitors can effectively shut down the downstream signaling cascade that leads to the production of inflammatory cytokines.

TBK1_Pathway cluster_upstream Upstream Activation cluster_adaptor Adaptor & Kinase Hub cluster_downstream Downstream Effectors PAMPs Viral/Bacterial PAMPs (dsDNA, dsRNA) cGAS cGAS PAMPs->cGAS TLR TLRs PAMPs->TLR STING STING cGAS->STING TBK1 TBK1 TLR->TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates Inhibitor 1H-Pyrazolo[3,4-b]pyridine (e.g., Compound 15y) Inhibitor->TBK1 Inhibition pIRF3 p-IRF3 (Dimerization) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I Interferon (IFN-β) Gene Expression Nucleus->IFN

Caption: TBK1 signaling pathway and the point of therapeutic intervention.

As illustrated, pathogens or cellular stress can trigger pattern recognition receptors like cGAS and TLRs.[2][6] This leads to the recruitment and activation of TBK1 via adaptor proteins like STING.[21] Activated TBK1 then phosphorylates IRF3, which dimerizes, translocates to the nucleus, and drives the expression of pro-inflammatory genes, including Type I interferons.[4] By potently blocking the phosphorylation step, 1H-pyrazolo[3,4-b]pyridine derivatives can halt this entire cascade, offering a promising strategy for treating inflammatory and autoimmune diseases characterized by IFN overproduction, as well as certain cancers that rely on TBK1 for survival.[16][22]

Conclusion and Future Directions

The comparative docking analysis presented herein demonstrates that the 1H-pyrazolo[3,4-b]pyridine scaffold represents a superior chemical entity for the inhibition of TBK1 compared to established inhibitors like BX795. The computational predictions, which correlate strongly with experimental biological data, provide a robust structural rationale for the picomolar potency of optimized derivatives such as compound 15y .[12] The validated docking workflow serves as a powerful tool for guiding the design and optimization of next-generation TBK1 inhibitors.

Future work should focus on:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding poses and the persistence of key interactions over time, providing a more dynamic picture of the protein-ligand complex.[23][24]

  • Selectivity Profiling: Expanded computational and experimental screening against a panel of related kinases to ensure high selectivity for TBK1, minimizing potential off-target effects.

  • Pharmacokinetic Optimization: Leveraging the structural insights from docking to guide modifications aimed at improving the drug-like properties (ADME/Tox) of lead compounds.

This integrated computational and experimental approach will accelerate the development of novel TBK1-targeted therapies for a range of unmet medical needs.

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A Comparative Guide to the Efficacy of Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-b]quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain core structures, or scaffolds, repeatedly emerge as foundations for potent therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple biological targets with high affinity. Among these, the pyrazole-fused heterocycles stand out, particularly in the realm of oncology and kinase inhibition. This guide provides an in-depth, objective comparison of two prominent members of this family: pyrazolo[3,4-b]pyridine and its more complex cousin, pyrazolo[3,4-b]quinoline .

The fundamental difference between these two scaffolds is the annulation of a benzene ring onto the pyridine portion, creating the quinoline system. This seemingly minor structural extension has profound implications for the molecule's size, rigidity, lipophilicity, and ultimately, its biological efficacy. While both scaffolds are lauded for their anticancer properties, they exhibit distinct profiles in potency, target selectivity, and mechanism of action. This guide will dissect these differences, supported by experimental data, to provide researchers and drug development professionals with a clear understanding of their respective strengths and applications.

Comparative Analysis of Biological Efficacy

The primary therapeutic application for both scaffolds lies in oncology, driven largely by their ability to inhibit protein kinases—enzymes that are often dysregulated in cancer.

Pyrazolo[3,4-b]pyridine: A Versatile Kinase Inhibitor

The pyrazolo[3,4-b]pyridine core is a cornerstone of modern kinase inhibitor design.[1][2] Its structure is adept at mimicking the adenine region of ATP, allowing it to sit comfortably within the enzyme's active site. The key to its success is the pyrazole N-H group and the adjacent pyridine nitrogen, which together form a bidentate hydrogen bond with the "hinge" region of the kinase, a critical interaction for potent inhibition.[2][3]

This scaffold has yielded highly potent inhibitors across a diverse range of kinase families:

  • Cyclin-Dependent Kinases (CDKs) & PIM Kinases: Derivatives have been developed as dual CDK2/PIM1 inhibitors, demonstrating potent anti-proliferative activity against colon, liver, and breast cancer cell lines. Mechanistic studies show these compounds induce apoptosis and cause cell cycle arrest in the G0/G1 phase.[4]

  • Fibroblast Growth Factor Receptors (FGFRs): Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent and highly selective FGFR kinase inhibitors, showing significant antitumor activity in xenograft models.[5] The N(1)-H of the pyrazole moiety was found to be essential for this activity.[5]

  • Tropomyosin Receptor Kinases (TRKs): Leveraging a scaffold hopping strategy, researchers have synthesized pyrazolo[3,4-b]pyridine-based pan-TRK inhibitors with IC50 values in the low nanomolar range, demonstrating efficacy in cell lines driven by TRK fusions.[6][7]

  • AMP-Activated Protein Kinase (AMPK): Certain derivatives have been shown to be potent activators of AMPK, leading to the inhibition of cancer cell proliferation through the regulation of the AMPK/70S6K pathway.[8][9]

Table 1: Representative Efficacy Data for Pyrazolo[3,4-b]pyridine Derivatives

Compound ClassTarget Kinase(s)Cancer Cell LinePotency (IC50 / EC50)Reference
Dual CDK2/PIM1 InhibitorCDK2 / PIM1HCT-116 (Colon)1.17 µM[4]
AMPK ActivatorAMPKNRK-49F (Kidney)0.78 µM[8]
FGFR InhibitorFGFR1H1581 (Lung)In vivo efficacy shown[5]
TRK InhibitorTRKAKm-12 (Colon)0.304 µM[6][7]
Anti-leukemic AgentTopoisomerase IIαNCI-60 PanelBroad cytotoxicity[10]
Pyrazolo[3,4-b]quinoline: An Emerging Anticancer Scaffold

The fusion of a benzene ring to form the pyrazolo[3,4-b]quinoline scaffold creates a larger, more planar, and more lipophilic molecule. While not as extensively explored as its smaller counterpart for specific kinase targets, this scaffold has demonstrated significant potential as a broad-spectrum anticancer agent. The extended aromatic system provides more opportunities for π-π stacking and hydrophobic interactions within target binding sites.

Recent research highlights its promise:

  • Broad-Spectrum Cytotoxicity: Derivatives have shown moderate to excellent cytotoxicity against various human cancer cell lines, including liver (HepG2), colon (HCT-116), and breast (MCF-7).[11]

  • VEGFR-2 Inhibition: Some of the most potent compounds in this class have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[11]

  • Apoptosis Induction: Like their pyridine counterparts, pyrazolo[3,4-b]quinolines have been shown to be potent inducers of apoptosis in cancer cells.[12]

  • Antimicrobial Activity: Beyond cancer, this scaffold has also shown potent, broad-spectrum antimicrobial activity, indicating its versatility.[11]

Table 2: Representative Efficacy Data for Pyrazolo[3,4-b]quinoline Derivatives

Compound ClassPutative Target(s)Cancer Cell LinePotency (IC50)Reference
Cytotoxic AgentVEGFR-2HCT-116 (Colon)Low micromolar range[11]
Cytotoxic AgentNot specifiedMCF-7 (Breast)Good activity reported[11]
Apoptosis InducerNot specifiedColon Cancer CellsPotent activity reported[12]

Mechanistic Insights: The Structural Basis of Kinase Inhibition

The primary mechanism of action for both scaffolds in an oncological context is the competitive inhibition of ATP binding to protein kinases. The pyrazolo[3,4-b]pyridine core is exceptionally well-suited for this role. Its pyrazole N1-H acts as a hydrogen bond donor while the pyridine N7 acts as a hydrogen bond acceptor, allowing it to form two critical hydrogen bonds with the kinase hinge region. This bidentate interaction is a hallmark of many successful kinase inhibitors.

G cluster_kinase Kinase Hinge Region cluster_inhibitor Pyrazolo[3,4-b]pyridine Scaffold hinge_NH Hinge Backbone (NH) Pyridine Pyridine Ring (N) hinge_NH->Pyridine H-bond (acceptor) hinge_CO Hinge Backbone (C=O) R_group Substituents (for selectivity & potency) Pyridine->R_group Pyrazole Pyrazole Ring (NH) Pyrazole->hinge_CO H-bond (donor) Pyrazole->R_group

Core binding mode of the pyrazolo[3,4-b]pyridine scaffold.

The larger pyrazolo[3,4-b]quinoline scaffold retains this crucial hinge-binding capability. The additional benzene ring extends into solvent-exposed regions or deeper into hydrophobic pockets of the ATP-binding site. This can be a double-edged sword:

  • Advantage: It can be functionalized to form additional interactions, potentially increasing potency and modulating selectivity.

  • Disadvantage: The increased size and rigidity can lead to steric clashes with certain kinases, reducing its inhibitory activity compared to the more adaptable pyrazolo[3,4-b]pyridine core.

Exemplary Experimental Protocols

To ensure the trustworthiness and reproducibility of efficacy data, standardized assays are critical. Below are detailed methodologies for assessing the cytotoxic and target-specific activity of these compounds.

Protocol 1: MTT Assay for Cellular Proliferation

This colorimetric assay is a standard method for measuring the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (pyrazolo[3,4-b]pyridine or -quinoline derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition data against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Workflow for the MTT cell proliferation assay.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: TRKA)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase target.

Methodology:

  • Reagents: Prepare an assay buffer, recombinant human TRKA enzyme, a suitable peptide substrate (e.g., Poly-Glu, Tyr 4:1), and ATP.

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then further dilute in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the TRKA enzyme, the test compound dilution, and the peptide substrate.

  • Initiation: Initiate the kinase reaction by adding ATP to the mixture. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. A common method is to use an antibody that specifically recognizes the phosphorylated substrate in a luminescence-based assay (e.g., Kinase-Glo®). The light output is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage inhibition against the log of the inhibitor concentration.

Conclusion and Future Perspectives

This comparative analysis reveals that both pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinoline are highly valuable scaffolds in drug discovery, particularly for oncology.

  • Pyrazolo[3,4-b]pyridine stands out as a highly validated, versatile, and potent scaffold for designing selective kinase inhibitors . Its smaller, more flexible structure has been successfully optimized to target a wide array of kinases with high precision and nanomolar potency.[4][5][6]

  • Pyrazolo[3,4-b]quinoline is a promising scaffold for developing broad-spectrum anticancer agents . Its larger aromatic system offers different binding opportunities and has shown efficacy against multiple cancer cell lines, potentially through mechanisms like VEGFR-2 inhibition.[11]

The choice between these scaffolds is a strategic one. For projects requiring high selectivity against a specific kinase, the pyrazolo[3,4-b]pyridine scaffold offers a proven starting point with a wealth of existing structure-activity relationship (SAR) data.[9][13] Conversely, when seeking novel agents with broad cytotoxic effects or when targeting enzymes with larger, more hydrophobic binding pockets, the pyrazolo[3,4-b]quinoline scaffold presents an exciting avenue for exploration. Future research should focus on expanding the kinase target profile of the quinoline scaffold and on conducting direct, head-to-head preclinical studies to better delineate the therapeutic niches for each of these privileged structures.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis Online.
  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. PubMed.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway. PubMed.
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery.
  • Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Taylor & Francis Online.
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  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PubMed Central.
  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University Graduate School.
  • Reported methods for synthesis of 1H-pyrazolo[3,4-b] quinolines. ResearchGate.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central.
  • Structures of anticancer pyrazolo[3,4-d]pyrimidin-4-one and quinoline derivatives. ResearchGate.
  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. PubMed.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed Central.
  • Plausible mechanism for the synthesis of pyrazolo-[3,4-b]-quinoline derivatives. ResearchGate.
  • Synthesis of pyrazolo-[3,4-b]-quinoline derivatives 43a–r. ResearchGate.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University.
  • Discovery and structure-activity relationship of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as a new series of potent apoptosis inducers. ResearchGate.
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  • Current status of pyrazole and its biological activities. PubMed Central.
  • Synthesis and biological activities of pyrazolo[3,4-g]quinoxaline derivatives. PubMed.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde (CAS: 1010073-87-6). As a heterocyclic compound incorporating both a pyridine ring and a reactive aldehyde functional group, this substance requires careful handling and adherence to established hazardous waste protocols. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain environmental compliance. Always prioritize your institution's specific Environmental Health and Safety (EHS) guidelines, as they are tailored to local, state, and federal regulations.

Part 1: Hazard Assessment and Characterization

A thorough understanding of a chemical's potential hazards is the foundation of its safe management. This compound is a solid substance with a molecular formula of C7H5N3O.[1][2] Its hazard profile is derived from its own safety data and from the known risks associated with its core chemical motifs: pyridines and aldehydes.

According to available safety data, the compound is classified with the GHS07 pictogram, indicating it is harmful or an irritant.[1] The primary documented hazard is H302: Harmful if swallowed .[1] However, a comprehensive risk assessment must also consider the properties of related structures. For instance, other pyridine-carbaldehydes are known to be combustible, toxic if inhaled, and capable of causing severe skin and eye damage.[3] Pyridine itself is a flammable liquid that is harmful through ingestion, skin contact, and inhalation.[4][5]

Therefore, it is imperative to treat this compound with a degree of caution that accounts for both its known and potential hazards.

Hazard CategoryDescriptionRationale and Best Practices
Acute Toxicity (Oral) Harmful if swallowed (H302) .[1] Ingestion may cause serious health effects.Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling. In case of ingestion, rinse mouth and seek immediate medical attention.[6]
Skin/Eye Irritation Potential for irritation or serious eye damage.[3] Aldehyde groups are known irritants.Always wear appropriate gloves and safety glasses with side shields or goggles.[7] Avoid all contact with skin and eyes.
Inhalation Toxicity Potential for respiratory tract irritation.[8] Handling the solid powder can generate dust that may be harmful if inhaled.[9]All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]
Chemical Reactivity Incompatible with strong oxidizing agents and strong acids.[10] Pyridines can react exothermically with acids.Segregate this waste stream from incompatible chemicals during storage and collection. Never mix with oxidizing acids like nitric acid.[10][11]
Flammability While the solid itself is not rated as flammable, related pyridine compounds are.[5][12]Store away from heat, sparks, and open flames.[12] Use non-sparking tools when handling large quantities.[4]

Part 2: Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is non-negotiable when handling this compound for disposal.

  • Eye Protection : Chemical splash goggles or safety glasses with side shields are mandatory.

  • Hand Protection : Chemically resistant gloves, such as nitrile, must be worn. Inspect gloves for integrity before each use.

  • Body Protection : A standard laboratory coat must be worn to protect skin and clothing.

  • Ventilation : Always handle the solid material and prepare waste containers inside a properly functioning chemical fume hood.[10]

Part 3: The Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for disposing of this compound is to treat it as a hazardous chemical waste. On-site neutralization of aldehydes can be a complex process requiring specific, validated protocols and, in many jurisdictions, special permits.[13][14] Therefore, unless your EHS department provides an explicit and approved neutralization procedure, do not attempt to chemically treat this waste .

Step 1: Waste Identification and Classification

Classify all forms of this chemical—unused, expired, or contaminated—as hazardous waste. This includes the pure solid compound as well as any materials significantly contaminated with it.

Step 2: Container Selection and Labeling
  • Container Choice : Collect solid waste in a sturdy, sealable container that is compatible with the chemical.[15] The original product container is often an excellent choice if it is in good condition.[16] For contaminated lab debris (e.g., gloves, weigh paper, pipette tips), use a designated solid hazardous waste container, such as a labeled pail or drum.[17]

  • Labeling : Affix a "Hazardous Waste" label to the container as soon as the first item of waste is added.[16] The label must be completed with the following information:

    • The full chemical name: "this compound".

    • The accumulation start date (the date the first piece of waste was added).

    • All other information required by your institution's EHS department.

Step 3: Segregation of Incompatible Wastes

Proper segregation is critical to prevent dangerous chemical reactions in the waste container. Store the waste container for this compound away from incompatible materials.

cluster_waste Waste Storage Area cluster_incompatible Store Separately From: Waste 1H-Pyrazolo[3,4-b]pyridine- 3-carbaldehyde Waste Acids Strong Acids (e.g., HCl, H₂SO₄, Nitric Acid) Oxidizers Strong Oxidizers (e.g., Peroxides, Nitrates) Bases Strong Bases (e.g., NaOH, KOH)

Caption: Waste Segregation Diagram.

Step 4: Accumulation and Storage
  • Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

  • Secondary Containment : All liquid and solid hazardous waste containers should be kept in secondary containment, such as a plastic bin or tray, to contain any potential leaks or spills.[15][16]

  • Container Management : Keep the waste container securely closed at all times, except when you are actively adding waste.[15] Do not overfill containers; for solids, fill to a level that allows for safe closure.

Step 5: Arranging for Final Disposal

Once the waste container is full or you are no longer generating this waste stream, arrange for its removal. Contact your institution's EHS department to schedule a hazardous waste pickup.[15] EHS professionals will ensure the waste is transported to a licensed facility for proper disposal in accordance with all regulations.[16]

Part 4: Decontamination and Spill Management

Routine Decontamination: Wipe down any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent (such as ethanol or isopropanol, if compatible) and paper towels. Dispose of the used towels as chemically contaminated solid waste.

Spill Response:

  • Small Spill (Solid) : If a small amount of the solid is spilled, avoid creating dust.[9] Gently sweep the material into a dustpan and place it into your labeled hazardous waste container.[10] Decontaminate the area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

  • Large Spill : In the event of a large spill, evacuate the area immediately.[10] Secure the location to prevent entry and notify your institution's EHS emergency line without delay.[10] Do not attempt to clean up a large spill yourself.

Part 5: Prohibited Disposal Methods

Under no circumstances should this chemical or its containers be disposed of via conventional methods. The following actions are illegal, unsafe, and environmentally harmful.[11][15]

cluster_waste_source cluster_prohibited_paths Waste 1H-Pyrazolo[3,4-b]pyridine- 3-carbaldehyde Waste Trash Regular Trash Waste->Trash PROHIBITED Sink Sink / Drain Waste->Sink PROHIBITED Evap Evaporation Waste->Evap PROHIBITED

Caption: Prohibited Disposal Pathways.

  • DO NOT dispose of in the regular trash.

  • DO NOT pour down the sink or any other drain.[15]

  • DO NOT attempt to dispose of by evaporation in a fume hood.[15]

By adhering to this structured disposal workflow, you ensure a safe laboratory environment, protect our shared ecosystem, and maintain the highest standards of scientific integrity and responsibility. When in doubt, the most prudent course of action is always to consult your institution's Environmental Health and Safety professionals.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • Hazardous Waste Disposal. (n.d.). Hazardous Waste Disposal for Research Institutions.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • Harvard University. (n.d.). Chemical and Hazardous Waste. Harvard Environmental Health and Safety.
  • University of California, Berkeley, College of Chemistry. (n.d.). H&S Section 6: Hazardous Materials Recycling & Disposal.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
  • Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation.
  • Aldex. (n.d.). Aldehyde Disposal Made Easy.
  • University of Rochester. (2024, June 12). Disposal Protocol for High Level Disinfectants (HLDs). Environmental Health & Safety.
  • ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE.
  • Laboratorium Discounter. (2023, February 21). Pyridine 99,75+% Extra pure.
  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet.
  • Aldex. (n.d.). Aldex® Neutralizer FAQs.
  • Capot Chemical. (2025, December 20). MSDS of 1H-Pyrazolo[3,4-B]pyridin-4-ol.
  • Aspira Chemical. (n.d.). 1H-Pyrazolo[3,4-b]pyridine-3-carboxaldehyde, 95%.

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Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde (CAS No. 1010073-87-6). As a heterocyclic aldehyde intermediate used in pharmaceutical research and development, its safe management is paramount to ensuring the health and safety of laboratory personnel.[1] This guide moves beyond mere compliance, embedding principles of causality and self-validating protocols to foster a deeply ingrained culture of safety.

Hazard Assessment: The "Why" Behind the Protection

Understanding the specific risks associated with this compound is the foundation of an effective PPE strategy. This compound, a solid powder, is classified under GHS07 as an irritant and harmful substance.[2] The primary hazards necessitate a multi-faceted protective approach:

  • Oral Toxicity (H302): Harmful if swallowed.[2] This highlights the risk of accidental ingestion via contaminated hands, demanding stringent hygiene practices.

  • Skin Irritation (H315): Causes skin irritation.[2] Direct contact can lead to localized inflammation, redness, and discomfort. Prolonged or repeated exposure may result in more severe dermatitis.

  • Serious Eye Irritation (H319): Causes serious eye irritation.[2] The fine, solid nature of the compound increases the risk of airborne particles entering the eye, which can cause significant pain and potential damage.

  • Respiratory Irritation (H335): May cause respiratory irritation.[2] Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

These established hazards mandate the use of barriers to prevent the chemical from coming into contact with the body. The precautionary statement P280, "Wear protective gloves/protective clothing and eye/face protection," serves as our core directive.[2][3][4]

Core PPE Ensemble: Your First Line of Defense

An appropriate PPE ensemble is non-negotiable. The following components must be worn whenever handling the compound, from initial weighing to final disposal.

Eye and Face Protection

Due to the risk of airborne particulates and potential splashes during solution preparation, protection must extend beyond standard safety glasses.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn.[5] These provide a seal around the eyes, offering superior protection from dust compared to safety glasses.

  • Recommended for High-Risk Operations: When handling larger quantities or when there is a significant risk of splashing (e.g., during reaction quenching or filtration), a face shield should be worn over chemical splash goggles to protect the entire face.[5][6]

Hand Protection

Hands are the most likely point of direct contact. The choice of glove is critical and must be appropriate for the task.

  • For Handling Solids and Incidental Contact: Disposable nitrile gloves provide adequate protection against the solid compound and for short-term contact with solutions.[5] Gloves must be inspected for tears or defects before each use.

  • For Extended Contact or Immersion: If prolonged contact with a solution of the compound is anticipated, consult the glove manufacturer's chemical resistance guide to select a glove with a low breakthrough time for the specific solvent being used.

  • Glove Technique: Always use proper glove removal techniques to avoid contaminating your skin. Dispose of contaminated gloves immediately in a designated hazardous waste container.[7]

Body Protection

To prevent skin contact from spills or dust, appropriate body protection is mandatory.

  • Laboratory Coat: A flame-resistant (FR) or 100% cotton lab coat is required. Synthetic blends like polyester can melt and fuse to the skin in a fire. The lab coat must be fully buttoned with sleeves rolled down.[5]

  • Personal Clothing: Long pants and closed-toe, closed-heel shoes are required at all times in the laboratory.[5] Fabrics such as cotton are preferable to synthetics.

Respiratory Protection

Engineering controls, such as a certified chemical fume hood or a powder containment hood, are the primary methods for controlling exposure to airborne dust.[8]

  • Standard Handling: All operations that may generate dust (e.g., weighing, transferring solids) must be conducted inside a fume hood.

  • When Respirators are Necessary: If engineering controls are not feasible or sufficient to maintain exposure below permissible limits, respiratory protection is required. Use of a respirator (e.g., an N95 dust mask for nuisance powders or a higher-rated respirator for more significant exposures) necessitates enrollment in a formal respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.[5][9]

Operational Plans: PPE in Practice

The specific PPE required can be tiered based on the nature of the laboratory operation.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Control
Receiving & Storage Safety GlassesNitrile GlovesLab CoatNo specific requirement in sealed container
Weighing/Transferring Solid Chemical Splash GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood/Containment Hood
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Running Reactions/Workup Chemical Splash Goggles & Face ShieldNitrile GlovesLab CoatRequired: Chemical Fume Hood
Waste Disposal Chemical Splash GogglesNitrile GlovesLab CoatHandle waste containers within a Fume Hood

Procedural Focus: Donning and Doffing PPE

A protocol is only as strong as its execution. The following sequence ensures that you do not contaminate yourself while removing your PPE.

Donning Sequence (Putting On)
  • Lab Coat: Don the lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (Taking Off)

This sequence is designed to move from most contaminated to least contaminated.

  • Gloves: Remove gloves using a skin-to-skin and glove-to-glove technique. Dispose of them immediately.

  • Lab Coat: Remove the lab coat by folding it inward on itself to contain any surface contamination. Hang it in its designated location or place it in the appropriate laundry receptacle.

  • Goggles/Face Shield: Remove eye and face protection by handling the strap, not the front surface.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2][4]

Emergency & Disposal Protocols

Immediate First Aid for Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][10]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If irritation persists, seek medical advice.[2][4][10]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[2][4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[2][10]

Disposal of Contaminated Materials
  • Chemical Waste: Dispose of this compound and any solutions containing it in a designated, sealed, and properly labeled hazardous waste container.

  • Contaminated PPE: All disposable PPE, such as gloves, must be discarded into a designated hazardous waste container.

  • Regulatory Compliance: All waste disposal must be handled in accordance with local, state, and federal regulations. Engage with your institution's Environmental Health & Safety (EHS) department for specific guidance.[4][8][11]

Visualization of Safe Handling Workflow

The following diagram outlines the critical control points and PPE checks throughout the lifecycle of handling this compound in the laboratory.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Review SDS & Assess Risks B 2. Verify Engineering Controls (Fume Hood Certification) A->B C 3. Select & Inspect PPE B->C D 4. Don PPE (Correct Sequence) C->D E 5. Weigh & Transfer Solid Compound D->E Enter Hood F 6. Conduct Experiment (Solution Prep, Reaction) E->F G 7. Decontaminate Workspace F->G Exit Hood H 8. Dispose of Chemical Waste & Contaminated Materials G->H I 9. Doff PPE (Correct Sequence) H->I J 10. Wash Hands Thoroughly I->J K End of Process

Caption: Safe Handling Workflow for this compound.

References

  • MSDS of 1H-Pyrazolo[3,4-B]pyridin-4-ol. Capot Chemical. [Link]
  • 5 Types of PPE for Hazardous Chemicals.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. (2024-08-27). [Link]
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]
  • 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde. MySkinRecipes. [Link]
  • 3-BROMO-5-CHLORO-1H-PYRAZOLO[3,4-B]PYRIDINE - Safety D

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde
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